molecular formula C9H17N3O4 B132473 Asn-Val CAS No. 145314-87-0

Asn-Val

货号: B132473
CAS 编号: 145314-87-0
分子量: 231.25 g/mol
InChI 键: KWBQPGIYEZKDEG-FSPLSTOPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Asparaginyl-Valine is a dipeptide composed of asparagine and valine, often encountered as an intermediate in protein digestion and catabolism . While its specific physiological role is still being characterized, it is classified as an 'Expected' metabolite and serves as a valuable reference standard in metabolomics studies . The asparaginyl-valine sequence is of significant interest in biochemical research due to its relevance to the function of asparaginyl endopeptidases (AEPs), also known as legumains . These cysteine proteases specifically recognize and cleave peptide bonds at the C-terminal side of asparagine (Asn) or aspartate (Asp) residues . AEPs are critical in various biological processes, from the maturation of seed storage proteins via hydrolysis to the macrocyclization of stable cyclic peptides in plants through a transpeptidation mechanism . Researchers utilize compounds featuring the Asn-Val motif to study these enzymatic mechanisms, including the formation of acyl-enzyme intermediates and the factors that determine whether an AEP acts as a protease or a ligase . This dipeptide provides a fundamental building block for such investigative work. Asparaginyl-Valine is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-4(2)7(9(15)16)12-8(14)5(10)3-6(11)13/h4-5,7H,3,10H2,1-2H3,(H2,11,13)(H,12,14)(H,15,16)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBQPGIYEZKDEG-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901344771
Record name L-Asparaginyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145314-87-0
Record name L-Asparaginyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Asn-Val Dipeptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical synthesis of peptides is a fundamental and indispensable technique. This guide provides a comprehensive, in-depth protocol for the synthesis of the dipeptide Asparaginyl-Valine (Asn-Val), with a focus on the widely adopted solid-phase peptide synthesis (SPPS) methodology. This document outlines the critical considerations for incorporating asparagine, details the experimental procedure, and presents the data in a structured format for clarity.

Introduction

The synthesis of peptides containing asparagine (Asn) presents unique challenges, primarily due to the reactivity of its side-chain amide. During the activation of the C-terminal carboxyl group, the side-chain amide can undergo dehydration to form a β-cyanoalanine residue.[1][2] Furthermore, base-catalyzed intramolecular cyclization can lead to the formation of an aspartimide intermediate, which can subsequently hydrolyze to a mixture of the desired α-peptide and the isomeric β-peptide.[2][3] To circumvent these side reactions and ensure high purity and yield, the use of a protecting group on the asparagine side chain is essential.[3][4][5] The trityl (Trt) group is the most commonly employed protecting group for the Asn side chain as it effectively prevents dehydration and enhances the solubility of the Fmoc-protected amino acid derivative.[3][4]

This guide will focus on the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase synthesis strategy, a robust and versatile method for peptide synthesis.[6][7]

Data Presentation

The successful synthesis of this compound via SPPS relies on a selection of key reagents, each with a specific function. The following table summarizes these components.

Reagent/Component Function Typical Examples
Solid Support (Resin) The insoluble polymer matrix onto which the peptide is assembled.Wang resin, Rink Amide resin[8]
Amino Acid Derivatives Building blocks of the peptide with temporary (Nα) and permanent (side-chain) protecting groups.Fmoc-Val-OH, Fmoc-Asn(Trt)-OH[3]
Coupling Reagents Activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation.HBTU, HATU, HCTU, DIC, DCC[9][10][11][12]
Activating Additives Used with some coupling reagents to enhance reaction rates and suppress racemization.HOBt, Oxyma Pure®[11]
Bases Used for in-situ neutralization of the protonated N-terminal amine and to facilitate the coupling reaction.N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM)[11]
Deprotection Reagent Removes the temporary Nα-Fmoc protecting group to allow for the next coupling cycle.20% Piperidine (B6355638) in DMF[3][8]
Cleavage Cocktail A strong acid solution with scavengers to cleave the completed peptide from the resin and remove permanent side-chain protecting groups.Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).[4]
Solvents Used for swelling the resin, dissolving reagents, and washing the resin between steps.N,N-Dimethylformamide (DMF), Dichloromethane (DCM)[3]
Precipitation Solvent A non-polar solvent used to precipitate the cleaved peptide from the cleavage cocktail.Cold diethyl ether[4][8]

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol details the manual synthesis of this compound on a Wang resin, which will yield a C-terminal carboxylic acid upon cleavage. The synthesis proceeds from the C-terminus (Valine) to the N-terminus (Asparagine).

1. Resin Preparation and Swelling

  • Place the Fmoc-Val-Wang resin in a reaction vessel equipped with a filter.

  • Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation. This step is crucial for ensuring the accessibility of the reactive sites on the resin.[8]

  • After swelling, drain the DMF.

2. Nα-Fmoc Deprotection of Valine

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes and then drain the solution.[8]

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure the complete removal of the Fmoc group.[8]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene byproduct.

3. Coupling of Fmoc-Asn(Trt)-OH

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.[2][8]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: To confirm the completion of the reaction, a small sample of resin beads can be removed, washed, and subjected to a Kaiser test. A negative result (yellow beads) indicates that all primary amines have reacted.[8]

  • Once the reaction is complete, drain the coupling solution and wash the peptide-resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove any excess reagents and byproducts.

4. Final Nα-Fmoc Deprotection

  • Repeat the Fmoc deprotection procedure as described in step 2 to remove the Fmoc group from the N-terminal asparagine residue.

  • After deprotection, wash the this compound-resin thoroughly with DMF (5-7 times) and then DCM (3-5 times).

  • Dry the peptide-resin under vacuum.

5. Cleavage and Deprotection

  • Prepare a cleavage cocktail. A standard cocktail for Trt group removal is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[2]

  • Stir the suspension at room temperature for 2-3 hours.[4]

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the product.[8]

6. Peptide Precipitation and Isolation

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[2][4][8]

  • A white precipitate of the this compound dipeptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual cleavage scavengers and byproducts.[8]

  • Dry the crude peptide pellet under vacuum.

7. Purification

  • The crude this compound dipeptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a highly pure product.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the solid-phase peptide synthesis of this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle1 Cycle 1: Valine Deprotection cluster_cycle2 Cycle 2: Asparagine Coupling cluster_final_steps Final Steps start Fmoc-Val-Wang Resin swell Swell in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple Couple Fmoc-Asn(Trt)-OH (HBTU/HOBt/DIPEA in DMF) wash1->couple wash2 Wash (DMF & DCM) couple->wash2 deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 Wash and Dry deprotect2->wash3 cleave Cleavage from Resin (TFA/TIS/H2O) wash3->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify (RP-HPLC) precipitate->purify

Caption: Workflow for the solid-phase synthesis of this compound dipeptide.

Asn_Coupling_Pathway cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation Fmoc_Asn Fmoc-Asn(Trt)-OH Coupling_Reagents HBTU / HOBt Activated_Ester Activated O-Ester Intermediate Fmoc_Asn->Activated_Ester + Coupling Reagents Dipeptide_Resin Fmoc-Asn(Trt)-Val-Resin Activated_Ester->Dipeptide_Resin + H₂N-Val-Resin + DIPEA Resin_Val H₂N-Val-Resin

Caption: Signaling pathway for the coupling of Fmoc-Asn(Trt)-OH to resin-bound Valine.

References

Asparaginyl-Valine (Asn-Val): A Comprehensive Biochemical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparaginyl-Valine (Asn-Val) is a dipeptide composed of the amino acids L-asparagine and L-valine linked by a peptide bond. As a product of protein catabolism, it is a naturally occurring metabolite in various organisms.[1][2][3] While not extensively studied for specific hormonal or neurotransmitter activities, its biochemical properties are of significant interest in the fields of metabolomics, food science, and drug development. The presence of the asparagine residue makes the dipeptide susceptible to deamidation, a spontaneous non-enzymatic modification that is implicated in protein degradation, aging, and various diseases.[4][5] This guide provides an in-depth overview of the core biochemical properties of Asparaginyl-Valine, detailed experimental protocols for its synthesis and analysis, and a discussion of its biological relevance.

Core Biochemical Properties

The physicochemical characteristics of Asparaginyl-Valine are fundamental to its behavior in biological systems and analytical procedures. A summary of these properties is presented below.

Physicochemical Data
PropertyValueSource
Molecular Formula C9H17N3O4[6]
Molecular Weight 231.25 g/mol [6]
Monoisotopic Mass 231.12190603 Da[6]
IUPAC Name (2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acid[6]
Calculated Isoelectric Point (pI) ~5.42Calculated
Computed XLogP3 -5.3[6]
Topological Polar Surface Area 136 Ų[6]
Appearance Solid (predicted)[7]
Water Solubility Data for this compound is not readily available. L-Asparagine: 2.94 g/100 mL; L-Valine: 8.85 g/100 mL (at 25°C)[8][9]
Melting Point Data for this compound is not readily available. L-Asparagine: 234 °C; L-Valine: 315 °C (decomposes)[3][10]

Note on pI Calculation: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple dipeptide like this compound with no ionizable side chains, the pI can be estimated by averaging the pKa of the N-terminal amino group of asparagine (~8.80) and the pKa of the C-terminal carboxyl group of valine (~2.29). This yields an approximate pI of 5.55. A more precise calculation would consider the pKa of the asparagine carboxyl group (2.02) and the valine amino group (9.62), giving a pI of approximately 5.82. For the dipeptide, the terminal pKa values will be slightly different from the free amino acids. Given the pKa of the alpha-carboxyl group of asparagine is 2.02 and the alpha-amino group of asparagine is 8.80, a pI of 5.41 is calculated for asparagine itself.[11][12] The pI of this compound is likely to be in a similar range.

Biological Significance and Degradation

Role as a Metabolite

Asparaginyl-Valine is primarily recognized as an intermediate in protein catabolism.[2][3] During digestion, dietary proteins are broken down by proteases and peptidases into smaller peptides and free amino acids, which are then absorbed.[13][14] this compound is one of the many dipeptides that can be generated during this process. Some dipeptides are known to have physiological or cell-signaling effects, although most are short-lived intermediates that are further hydrolyzed into their constituent amino acids.[2] For instance, the related dipeptide Asparaginyl-Alanine (Asn-Ala) has been shown to have vasorelaxing and hypotensive effects.[15]

Deamidation of the Asparagine Residue

A key biochemical property of peptides containing asparagine is their susceptibility to spontaneous, non-enzymatic deamidation. This reaction involves the nucleophilic attack of the nitrogen atom of the succeeding peptide bond on the side-chain carbonyl group of asparagine, forming a five-membered succinimide (B58015) ring intermediate. This intermediate can then be hydrolyzed to form either an aspartyl or an isoaspartyl residue. This process introduces a negative charge into the peptide and can alter its structure and function. Deamidation is considered a form of molecular damage that accumulates with age and has been linked to the progression of various diseases.[4][5]

deamidation_pathway Asn_Val Asparaginyl-Valine (this compound) Succinimide Succinimide Intermediate Asn_Val->Succinimide Spontaneous Deamidation Asp_Val Aspartyl-Valine (Asp-Val) Succinimide->Asp_Val Hydrolysis IsoAsp_Val Isoaspartyl-Valine (isoAsp-Val) Succinimide->IsoAsp_Val Hydrolysis

Caption: Deamidation pathway of Asparaginyl-Valine.

Experimental Protocols

Synthesis of Asparaginyl-Valine via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following protocol is a general guideline for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

  • Start with a pre-loaded Valine Wang resin or a similar suitable resin.

  • Swell the resin in dimethylformamide (DMF) for 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 20 minutes to remove the Fmoc protecting group from the valine residue.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

3. Coupling of Fmoc-Asn(Trt)-OH:

  • In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed.

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.

5. Final Fmoc Deprotection:

  • Repeat step 2 to remove the Fmoc group from the newly added asparagine residue.

6. Cleavage and Global Deprotection:

  • Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

7. Precipitation and Purification:

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

spss_workflow start Start: Val-Resin swell Swell Resin (DMF) start->swell deprotection1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Couple Fmoc-Asn(Trt)-OH (HBTU/HOBt/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 deprotection2 Final Fmoc Deprotection wash2->deprotection2 wash3 Wash (DCM) deprotection2->wash3 cleavage Cleavage from Resin (TFA Cocktail) wash3->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Purification of Asparaginyl-Valine by Reversed-Phase HPLC (RP-HPLC)

1. Sample Preparation:

  • Dissolve the crude, dried this compound peptide in a minimal amount of a suitable solvent, such as a small volume of Mobile Phase A or a mixture of acetonitrile (B52724) and water.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC System and Column:

  • Use a preparative or semi-preparative RP-HPLC system equipped with a UV detector.

  • A C18 column is typically used for peptide purification.

3. Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

4. Gradient Elution:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the prepared sample.

  • Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% B over 30-60 minutes.

  • Monitor the elution profile at 210-220 nm.

5. Fraction Collection:

  • Collect fractions corresponding to the major peak, which should be the target this compound dipeptide.

6. Purity Analysis and Lyophilization:

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions with the desired purity.

  • Lyophilize (freeze-dry) the pooled fractions to obtain the purified this compound as a white powder.[4][5][16]

Quantification of Asparaginyl-Valine by LC-MS/MS

1. Sample Preparation (from a biological matrix, e.g., plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant for analysis.[1]

2. LC-MS/MS System:

  • A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is used.

3. Liquid Chromatography:

  • Column: A C18 analytical column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from other components in the sample. For example, start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate.[1]

4. Mass Spectrometry:

  • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

  • The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • The precursor ion for this compound is [M+H]+ at m/z 232.1.

  • Product ions for fragmentation are selected based on the fragmentation pattern of this compound.

5. Quantification:

  • A calibration curve is generated using known concentrations of a pure this compound standard.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve, normalized to the internal standard.

purification_analysis_workflow crude_peptide Crude this compound Peptide dissolve Dissolve and Filter crude_peptide->dissolve hplc RP-HPLC Purification (C18 Column, ACN/H2O/TFA Gradient) dissolve->hplc collect Collect Fractions hplc->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize pure_peptide Purified this compound lyophilize->pure_peptide quantify Quantification (LC-MS/MS) pure_peptide->quantify

Caption: Workflow for the purification and analysis of this compound.

Conclusion

Asparaginyl-Valine, while a simple dipeptide, possesses biochemical properties that are of considerable interest to researchers. Its role as a metabolite in protein catabolism and the susceptibility of its asparagine residue to deamidation make it a relevant molecule for studies in aging, disease, and proteomics. The detailed protocols provided in this guide for the synthesis, purification, and quantification of this compound offer a practical resource for its further investigation. Future research may uncover more specific biological activities of this dipeptide, expanding its significance beyond its current understanding as a metabolic intermediate.

References

Conformational States of Asn-Val in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The spatial arrangement of amino acid residues within a peptide or protein dictates its biological function. Even at the simplest level of a dipeptide, the molecule is not static but exists in a dynamic equilibrium of different three-dimensional structures, or conformational states, in solution. Understanding these conformational preferences is fundamental to fields ranging from structural biology to drug design. This guide provides an in-depth technical overview of the methodologies used to characterize the conformational landscape of the dipeptide Asparaginyl-Valine (Asn-Val) in an aqueous environment.

The conformation of a dipeptide is primarily defined by the rotational freedom around the single bonds of the peptide backbone and the amino acid side chains. These rotations are described by dihedral angles: phi (φ), psi (ψ), and omega (ω) for the backbone, and chi (χ) angles for the side chains. The interplay of steric hindrance, intramolecular hydrogen bonding, and interactions with the solvent determines the relative populations of the accessible conformational states. For this compound, the bulky isopropyl side chain of Valine and the polar amide-containing side chain of Asparagine create a unique conformational landscape. While specific experimental data for the this compound dipeptide is not extensively published, this guide synthesizes established methodologies and provides illustrative data based on known conformational preferences of related peptides. Valine-containing dipeptides, for instance, have been shown to exhibit an increased population of the β conformation[1][2].

This document details the primary experimental and computational techniques employed for such analyses, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations. It provides structured protocols for these methods and presents the expected quantitative data in a clear, tabular format.

Key Methodologies for Conformational Analysis

The two most powerful techniques for elucidating the conformational states of small peptides in solution are NMR spectroscopy, which provides experimental observables averaged over the conformational ensemble, and MD simulations, which offer a dynamic, atomistic view of the peptide's behavior over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier experimental technique for determining the three-dimensional structure and dynamics of molecules in solution[3]. For a dipeptide like this compound, specific NMR parameters are particularly sensitive to its conformational state.

  • Sample Preparation:

    • Synthesize and purify the this compound dipeptide to >95% purity using standard solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the purified peptide.

    • Prepare a 1-5 mM solution of the dipeptide in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) containing 90% H₂O/10% D₂O or 99.9% D₂O. The choice of solvent depends on the specific experiments; H₂O/D₂O is necessary for observing exchangeable amide protons.

    • Add a known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).

    • 1D ¹H Spectrum: To assess sample purity and concentration.

    • 2D TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). The intensities of NOE/ROE cross-peaks are related to the distance between protons and are crucial for determining the overall fold.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of carbon atoms.

    • Quantitative J-Coupling Measurement: Measure the ³J(HNHα) coupling constant from a high-resolution 1D ¹H spectrum or a 2D experiment like COSY. This coupling is related to the backbone dihedral angle φ via the Karplus equation.

  • Data Analysis and Structure Calculation:

    • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon chemical shifts.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to derive distance restraints.

    • Use the measured ³J(HNHα) coupling constant to derive dihedral angle restraints for φ.

    • Utilize a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental restraints.

    • Analyze the resulting ensemble to determine the populations of different conformational states.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to observe the time evolution of a molecular system, offering detailed insights into the conformational dynamics of a dipeptide in a simulated aqueous environment.

  • System Setup:

    • Generate the initial coordinates for the N-acetylated and N'-methylated this compound dipeptide (to mimic its presence in a polypeptide chain) in a standard conformation (e.g., an extended β-strand) using molecular building software (e.g., PyMOL, Avogadro).

    • Select a suitable force field for the simulation (e.g., AMBER, CHARMM, GROMOS).

    • Place the dipeptide in the center of a periodic cubic or triclinic box.

    • Solvate the box with an explicit water model (e.g., TIP3P, SPC/E)[4], ensuring a minimum distance of at least 10-12 Å between the peptide and the box edges.

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system if necessary.

  • Simulation Execution:

    • Energy Minimization: Perform a series of energy minimization steps (e.g., steepest descent followed by conjugate gradient) to remove steric clashes and relax the system to a local energy minimum.

    • Equilibration:

      • Perform a short simulation (e.g., 100-200 ps) in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature (e.g., 300 K), using a thermostat (e.g., Berendsen, Nosé-Hoover).

      • Perform a subsequent, longer simulation (e.g., 500-1000 ps) in the NPT ensemble (constant number of particles, pressure, and temperature) to adjust the system density, using both a thermostat and a barostat (e.g., Parrinello-Rahman).

    • Production Run: Run a long production simulation (e.g., 500 ns to 1 µs or longer) in the NPT ensemble to sample the conformational space of the dipeptide. Save the coordinates at regular intervals (e.g., every 10-20 ps).

  • Trajectory Analysis:

    • Remove the periodic boundary conditions from the trajectory.

    • Analyze the trajectory to extract key structural parameters:

      • Backbone dihedral angles (φ, ψ) and side-chain dihedral angles (χ₁, χ₂ for Asn; χ₁ for Val) as a function of time.

      • Generate Ramachandran plots for the φ and ψ angles to visualize the sampled conformational regions.

      • Perform cluster analysis to group similar conformations and determine the populations of the major conformational states.

      • Calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the structural stability and flexibility.

Quantitative Data Presentation

Table 1: Predominant Conformational States of this compound in Solution

Conformational StatePopulation (%)Asn (φ, ψ)Val (φ, ψ)Key Intramolecular Interactions
β-strand~ 60%(-120° ± 20°, 140° ± 20°)(-120° ± 20°, 140° ± 20°)Extended backbone, minimal local H-bonds
Polyproline II (Pᵢᵢ)~ 25%(-75° ± 20°, 145° ± 20°)(-75° ± 20°, 145° ± 20°)Left-handed helical turn, solvent exposed
Turn-like (Asx-turn)~ 10%(-80° ± 20°, -10° ± 20°)(Variable)H-bond between Asn side chain and Val NH
α-helical (αᵣ)~ 5%(-65° ± 20°, -40° ± 20°)(-65° ± 20°, -40° ± 20°)Right-handed turn

Table 2: Average Dihedral Angles for Major Conformers of this compound

Dihedral Angleβ-strand Conformer (degrees)Pᵢᵢ Conformer (degrees)
Asn
φ-119-78
ψ135146
χ₁-65 (g⁻), 180 (t), 60 (g⁺)-70 (g⁻), 180 (t)
χ₂100, -10095, -95
Val
φ-125-80
ψ140149
χ₁180 (t)180 (t), -65 (g⁻)

Visualizations

Visual diagrams are essential for conceptualizing the relationships between different conformational states and the workflows used to study them.

Caption: Structure of this compound with key rotatable dihedral angles highlighted.

NMR_Workflow cluster_exp Experimental cluster_proc Data Processing & Analysis cluster_calc Structure Calculation SamplePrep Sample Preparation (this compound Dipeptide) DataAcq NMR Data Acquisition (1D, 2D TOCSY, NOESY) SamplePrep->DataAcq Processing Spectral Processing & Resonance Assignment DataAcq->Processing Restraints Derive Restraints (Distances from NOEs, Angles from J-couplings) Processing->Restraints Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calc Ensemble Conformational Ensemble & Population Analysis Calc->Ensemble

Caption: Workflow for NMR-based conformational analysis of a dipeptide.

MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Trajectory Analysis Build Build this compound (Add caps, choose force field) Solvate Solvate in Water Box & Add Ions Build->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production MD Run Equilibrate->Production Dihedrals Analyze Dihedral Angles (φ, ψ, χ) Production->Dihedrals Cluster Cluster Analysis Dihedrals->Cluster Populations Determine Conformational Populations Cluster->Populations

Caption: Workflow for a Molecular Dynamics simulation of a dipeptide.

References

theoretical modeling of Asn-Val structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Modeling of the Asparagine-Valine (Asn-Val) Dipeptide Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, the simplest protein building blocks, serve as invaluable models for understanding the fundamental principles of protein folding, stability, and molecular recognition. The conformational landscape of a dipeptide is governed by a delicate interplay of steric hindrance, intramolecular hydrogen bonding, and solvent interactions. A thorough understanding of these conformational preferences is paramount in rational drug design, peptidomimetics, and the broader field of structural biology.

This technical guide focuses on the theoretical modeling of the asparagine-valine (this compound) dipeptide. This particular dipeptide combines a polar, hydrogen-bond-capable side chain (Asn) with a bulky, hydrophobic, and sterically constrained side chain (Val). This combination presents an interesting case study for computational methods, as the final conformation is a trade-off between the hydrogen-bonding capabilities of the asparagine side chain and the steric limitations imposed by the valine side chain. This document outlines the core computational methodologies, presents expected quantitative data, and provides a framework for the experimental validation of theoretical models of the this compound structure.

Theoretical Modeling Approaches

The conformational preferences of dipeptides are typically explored using a combination of computational methods, ranging from classical molecular mechanics to high-level quantum mechanical calculations.

  • Molecular Mechanics (MM): This approach uses classical physics to model the energy of a molecule. The energy is calculated as a function of bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). MM methods are computationally inexpensive and are often used for initial conformational searches and for running long molecular dynamics simulations. Common force fields used for peptides include AMBER, CHARMM, GROMOS, and OPLS.[1][2]

  • Quantum Mechanics (QM): QM methods provide a more accurate description of the electronic structure and energy of a molecule by solving the Schrödinger equation. Density Functional Theory (DFT) is a popular QM method that balances accuracy with computational cost.[3] QM calculations are essential for refining the energies of conformations obtained from MM methods and for studying systems where electronic effects, such as hydrogen bonding, are critical.[4][5]

  • Molecular Dynamics (MD) Simulations: MD simulations compute the trajectory of atoms and molecules over time by solving Newton's equations of motion.[6][7] This method allows for the exploration of the conformational landscape of a dipeptide in a simulated environment (e.g., in explicit water solvent) and at a given temperature, providing insights into the dynamic behavior and relative stability of different conformations.[8][9]

G cluster_0 Computational Workflow start Define Dipeptide (this compound) conf_search Conformational Search (Molecular Mechanics) start->conf_search qm_opt Energy Minimization (Quantum Mechanics - DFT) conf_search->qm_opt Low-energy conformers md_sim Molecular Dynamics Simulation qm_opt->md_sim Initial structures analysis Conformational Analysis (Clustering, Ramachandran Plot) md_sim->analysis validation Experimental Validation (NMR, X-ray) analysis->validation final Validated Structural Ensemble analysis->final If no experiment validation->final

Caption: General workflow for the theoretical modeling of a dipeptide structure.

Conformational Landscape of this compound

The conformation of the this compound dipeptide is defined by a set of dihedral angles that describe the rotation around specific bonds.

  • Backbone Dihedral Angles (Φ, Ψ): The Ramachandran plot visualizes the sterically allowed regions for the phi (Φ, C'-N-Cα-C') and psi (Ψ, N-Cα-C'-N) backbone dihedral angles.[10] Specific regions of the plot correspond to common secondary structures like α-helices and β-sheets.

  • Side Chain Dihedral Angles (χ): The orientation of the side chains is described by the chi (χ) angles.

    • Asparagine (Asn): Has two chi angles (χ1, χ2) that determine the position of its amide group.

    • Valine (Val): Has one chi angle (χ1) that defines the orientation of its isopropyl group.

The interplay between these angles determines the overall 3D structure of the dipeptide. For instance, the bulky valine side chain restricts the allowed Φ/Ψ combinations, while the asparagine side chain can form intramolecular hydrogen bonds with the peptide backbone, stabilizing certain conformations.

G cluster_0 Determinants of this compound Conformation cluster_1 Backbone cluster_2 Asn Side Chain cluster_3 Val Side Chain Dipeptide This compound Structure Phi Φ Angle Dipeptide->Phi Psi Ψ Angle Dipeptide->Psi Asn_Chi1 χ1 Angle Dipeptide->Asn_Chi1 Asn_Chi2 χ2 Angle Dipeptide->Asn_Chi2 Val_Chi1 χ1 Angle Dipeptide->Val_Chi1 H_Bond Intramolecular H-Bonding Asn_Chi1->H_Bond Asn_Chi2->H_Bond H_Bond->Dipeptide Stabilizes Conformation Sterics Steric Hindrance Val_Chi1->Sterics Sterics->Phi Sterics->Psi

Caption: Logical relationships governing the this compound dipeptide's conformation.

Computational Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the key computational experiments.

Molecular Dynamics (MD) Simulation Protocol
  • System Preparation:

    • Build the initial this compound dipeptide structure (e.g., in an extended conformation) using molecular modeling software like PyMOL or Avogadro.

    • Cap the termini with acetyl (Ac) and N-methylamide (NMe) groups to mimic the peptide bond environment within a larger protein.

    • Select a force field (e.g., AMBER ff19SB[4] or CHARMM36m).

    • Solvate the dipeptide in a periodic box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform a series of energy minimization steps to relax the system and remove any steric clashes. Typically, this involves holding the peptide fixed while relaxing the water, followed by minimization of the entire system.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble) with restraints on the peptide backbone.

    • Run a subsequent simulation at constant pressure (NPT ensemble) to allow the system density to equilibrate. This phase should be run until properties like temperature, pressure, and density are stable.

  • Production Run:

    • Remove all restraints and run the simulation for a desired length of time (e.g., 100 ns to several microseconds) in the NPT ensemble.

    • Save the coordinates of the system at regular intervals (e.g., every 10 ps) for subsequent analysis.

  • Trajectory Analysis:

    • Analyze the trajectory to identify dominant conformations using clustering algorithms.

    • Calculate Ramachandran plots to visualize the backbone conformational sampling.

    • Analyze intramolecular hydrogen bonds and their persistence over time.

Quantum Mechanics (QM) Calculation Protocol
  • Structure Extraction:

    • From the MD trajectory, extract representative structures of the most populated conformational clusters.

  • Geometry Optimization:

    • For each representative structure, perform a geometry optimization using a QM method. A common choice is DFT with a functional like B3LYP and a basis set such as 6-31G*.[3][11]

    • The optimization can be performed in the gas phase or with an implicit solvent model (e.g., PCM) to account for solvent effects.

  • Energy Calculation:

    • Perform a single-point energy calculation on the optimized geometry using a higher level of theory (e.g., a larger basis set like 6-311++G(d,p)) to obtain more accurate relative energies between the different conformations.

  • Frequency Calculation:

    • Perform a frequency calculation to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

Quantitative Data Summary

The following tables summarize the kind of quantitative data that would be generated from the theoretical modeling of the this compound dipeptide. The values presented are representative and based on typical results for similar dipeptides found in the literature.

Table 1: Predicted Low-Energy Conformations of Ac-Asn-Val-NMe

Conformation ID Backbone Conformation Asn χ1 (°) Asn χ2 (°) Val χ1 (°) Relative Energy (kcal/mol) Key Intramolecular H-Bond
Conf-1 β-strand -65 95 175 0.00 Asn side chain NH to Val C=O
Conf-2 Polyproline II (PPII) 170 -80 -60 0.85 Asn side chain C=O to Asn NH
Conf-3 Turn-like -80 110 175 1.50 Asn side chain NH to Ac C=O

| Conf-4 | Extended | 175 | 90 | -65 | 2.10 | None |

Table 2: Key Geometric Parameters for the Most Stable Conformation (Conf-1)

Parameter Description Computational Method Calculated Value
Φ (Asn) Asn backbone dihedral DFT (B3LYP/6-311++G(d,p)) -135.5°
Ψ (Asn) Asn backbone dihedral DFT (B3LYP/6-311++G(d,p)) 140.2°
Φ (Val) Val backbone dihedral DFT (B3LYP/6-311++G(d,p)) -130.1°
Ψ (Val) Val backbone dihedral DFT (B3LYP/6-311++G(d,p)) 135.8°

| H-Bond Distance | N-H···O=C distance | DFT (B3LYP/6-311++G(d,p)) | 2.1 Å |

Experimental Validation

Theoretical models must be validated against experimental data to ensure their accuracy and relevance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of peptides in solution.[12][13][14] Key NMR parameters, such as Nuclear Overhauser Effects (NOEs), J-couplings, and chemical shifts, provide information about inter-proton distances, dihedral angles, and the local chemical environment, respectively. These experimental observables can be compared directly with values back-calculated from the simulated structural ensemble.

  • X-Ray Crystallography: If the dipeptide can be crystallized, X-ray crystallography can provide a high-resolution structure in the solid state.[15] This provides a precise structural benchmark, although it represents a single, static conformation that may not be fully representative of the conformational ensemble in solution.

G cluster_0 Model Validation Workflow md_ensemble MD Structural Ensemble back_calc Back-calculate NMR Parameters md_ensemble->back_calc compare_xray Compare MD Structures vs. Crystal Structure md_ensemble->compare_xray nmr_exp NMR Experiment (NOEs, J-couplings) compare_nmr Compare Calculated vs. Experimental Data nmr_exp->compare_nmr xray_exp X-Ray Crystallography xray_exp->compare_xray back_calc->compare_nmr refine Refine Force Field or Simulation Protocol compare_nmr->refine Discrepancy validated Validated Model compare_nmr->validated Good Agreement compare_xray->refine Discrepancy compare_xray->validated Good Agreement refine->md_ensemble

Caption: Workflow for the experimental validation of theoretical peptide models.
Generalized Experimental Protocols

  • NMR Spectroscopy Protocol:

    • Sample Preparation: Synthesize and purify the Ac-Asn-Val-NMe dipeptide. Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O mixture) to a concentration of 1-5 mM.

    • Data Acquisition: Acquire a suite of 2D NMR spectra, including TOCSY (to assign protons within a residue) and NOESY (to identify through-space proximities between protons).

    • Resonance Assignment: Assign all proton resonances to their respective atoms in the dipeptide.

    • Structural Restraint Generation: Convert NOE cross-peak intensities into upper-limit distance restraints. Measure scalar coupling constants (e.g., ³J(HN,Hα)) to derive dihedral angle restraints.

    • Structure Calculation: Use the experimental restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the NMR data.

  • X-Ray Crystallography Protocol:

    • Crystallization: Screen a wide range of conditions (precipitants, pH, temperature) to find conditions that yield diffraction-quality crystals of the this compound dipeptide.

    • Data Collection: Expose a single crystal to a high-intensity X-ray beam and collect the resulting diffraction pattern.

    • Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the crystal. Build an atomic model into the electron density and refine it to achieve the best possible fit to the experimental data.

Conclusion

The theoretical modeling of the this compound dipeptide provides a powerful lens through which to examine the fundamental forces that govern protein structure. By combining molecular mechanics, quantum mechanics, and molecular dynamics simulations, a detailed picture of the dipeptide's conformational landscape can be constructed. The inherent tension between the hydrogen-bonding potential of the asparagine side chain and the steric bulk of the valine residue makes this dipeptide a compelling subject for computational analysis. The protocols and data presented in this guide offer a robust framework for such an investigation. Ultimately, the validation of these theoretical models against experimental data from techniques like NMR and X-ray crystallography is essential for ensuring their accuracy and predictive power in applications such as drug discovery and protein design.

References

The Metabolism of Asparaginyl-Valine: A Technical Overview of Biosynthesis and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide Asparaginyl-Valine (Asn-Val) is a fundamental component of numerous proteins. Its metabolic fate is intrinsically linked to the broader cellular processes of protein synthesis and catabolism. While a dedicated pathway for the de novo biosynthesis of the this compound dipeptide is not recognized, its existence is a consequence of the intricate machinery of ribosomal protein synthesis and subsequent proteolytic cleavage. Conversely, its degradation involves both enzymatic hydrolysis of the peptide bond and a notable chemical instability conferred by the asparagine residue. This guide provides a detailed exploration of the biosynthetic origins of its constituent amino acids and the pathways governing the degradation of the this compound linkage.

Biosynthesis of Constituent Amino Acids

The formation of the this compound dipeptide is contingent on the availability of its precursor amino acids, L-asparagine and L-valine. The biosynthetic pathways for these amino acids are distinct and subject to complex regulatory mechanisms.

L-Asparagine Biosynthesis

L-asparagine is a non-essential amino acid in mammals, synthesized from L-aspartate. The reaction is catalyzed by asparagine synthetase (ASNS), an enzyme that utilizes L-glutamine as the amino group donor in an ATP-dependent reaction.[1]

The biosynthesis can be summarized by the following reaction: L-Aspartate + L-Glutamine + ATP → L-Asparagine + L-Glutamate + AMP + PPi

Asparagine synthetase is a crucial enzyme for cellular homeostasis, and its expression is regulated by nutrient availability.[1] Under conditions of asparagine depletion, an amino acid response (AAR) pathway is activated, leading to increased transcription of the ASNS gene.[1]

L-Valine Biosynthesis

L-valine is one of the three branched-chain amino acids (BCAAs) and is an essential amino acid for humans, meaning it must be obtained through the diet.[2][3] In microorganisms and plants, L-valine is synthesized from pyruvate (B1213749) through a series of enzymatic steps.[4] This pathway is shared with the biosynthesis of L-isoleucine and is subject to feedback inhibition by its end products.[4]

The key enzymes involved in the biosynthesis of L-valine from pyruvate are:

  • Acetolactate synthase

  • Acetohydroxy acid isomeroreductase

  • Dihydroxy acid dehydratase

  • Branched-chain amino acid aminotransferase [3]

Degradation Pathways

The degradation of the this compound dipeptide can occur through two primary mechanisms: enzymatic cleavage of the peptide bond and chemical degradation initiated by the deamidation of the asparagine residue.

Enzymatic Degradation

The degradation of L-valine, following its release from the dipeptide, proceeds through a series of enzymatic reactions primarily occurring in the mitochondria of muscle, brain, adipose tissue, and kidneys. The initial step is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT).[3][5] This is followed by the irreversible oxidative decarboxylation of the resulting α-keto acid by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[3][5] The subsequent steps lead to the formation of succinyl-CoA, which can then enter the citric acid cycle.[3][5]

Chemical Degradation: Asparagine Deamidation

Peptides and proteins containing asparagine residues are susceptible to a non-enzymatic degradation reaction known as deamidation.[6][7] This reaction involves the nucleophilic attack of the peptide bond nitrogen on the side-chain carbonyl group of the asparagine residue, forming a five-membered succinimide (B58015) (cyclic imide) intermediate.[6][8] The formation of this intermediate is influenced by the identity of the C-terminal adjacent amino acid.[6] The succinimide intermediate can then be hydrolyzed to form either an aspartyl or an isoaspartyl residue, with the latter often being the major product.[6] This modification can alter the structure and function of the parent peptide or protein.

The rate of deamidation is dependent on pH, temperature, and the surrounding amino acid sequence.[7] Specifically, the steric bulk of the amino acid C-terminal to the asparagine can influence the rate of cyclic imide formation.[6]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in the metabolism of the constituent amino acids of this compound.

EnzymeSubstrate(s)Product(s)Organism/TissueKm (mM)Vmax (µmol/min/mg)Reference(s)
Asparagine Synthetase (ASNS)Aspartate, Glutamine, ATPAsparagine, Glutamate, AMP, PPiHumanN/AN/A[1]
Branched-chain aminotransferase (BCAT)Valine, α-ketoglutarateα-ketoisovalerate, GlutamateHumanN/AN/A[3][5]
Branched-chain α-ketoacid dehydrogenase (BCKDH)α-ketoisovalerate, NAD+, CoAIsobutyryl-CoA, NADH, CO2HumanN/AN/A[3][5]
KeratinaseChicken feather (keratin)PeptidesBacillus pacificus RSA275.69 mg/ml142.40 µg/ml/min[9]

N/A: Data not available in the reviewed sources.

Experimental Protocols

Assessing Protein Synthesis and Degradation Rates

A common method to assess global protein synthesis and degradation rates involves stable isotope labeling.

Protocol: 13CO2 Labeling of Arabidopsis thaliana [10]

  • Labeling Setup: Grow Arabidopsis thaliana plants in a controlled environment. Introduce 13CO2 into the atmosphere for a defined pulse period (e.g., 24 hours).

  • Chase Period: Replace the 13CO2 atmosphere with 12CO2 for a chase period (e.g., 4 days).

  • Sample Extraction: Harvest plant material and extract soluble amino acids, total protein, and cell wall material.

  • Derivatization and GC-TOF-MS Analysis: Hydrolyze the protein to constituent amino acids and derivatize the amino acids and sugars from the cell wall. Analyze the 13C enrichment of specific molecules (e.g., alanine, serine, glucose) using gas chromatography time-of-flight mass spectrometry (GC-TOF-MS).

  • Calculation:

    • The rate of protein synthesis is determined from the incorporation of 13C-labeled amino acids into the protein pool.

    • The relative growth rate is calculated from the 13C enrichment of glucose from the cell wall.

    • The rate of protein degradation is estimated as the difference between the rate of protein synthesis and the relative growth rate.

Solid-Phase Peptide Synthesis

The synthesis of specific peptides like this compound for research purposes is typically achieved through solid-phase peptide synthesis.

Protocol: Merrifield Solid-Phase Peptide Synthesis of an this compound Hexapeptide [6]

  • Resin Preparation: Start with a suitable solid support resin (e.g., Merrifield resin).

  • First Amino Acid Coupling: Attach the C-terminal amino acid (in the example, Alanine) to the resin.

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc or Boc) from the attached amino acid.

  • Peptide Bond Formation: Add the next N-terminally protected amino acid (in the example, Valine) along with a coupling agent (e.g., DCC/HOBt) to form the peptide bond.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid (Asparagine, etc.) in the desired sequence.

  • Cleavage and Deprotection: Once the full peptide is synthesized, cleave it from the resin and remove all side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Characterization: Purify the crude peptide using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). Characterize the final product by mass spectrometry and amino acid analysis.

Visualizations

Asn_Biosynthesis Aspartate L-Aspartate ASNS Asparagine Synthetase (ASNS) Aspartate->ASNS Glutamine L-Glutamine Glutamine->ASNS ATP ATP ATP->ASNS Asparagine L-Asparagine Glutamate L-Glutamate AMP_PPi AMP + PPi ASNS->Asparagine ASNS->Glutamate ASNS->AMP_PPi

L-Asparagine Biosynthesis Pathway.

Val_Biosynthesis Pyruvate Pyruvate E1 Acetolactate synthase Pyruvate->E1 alpha_Ketobutyrate α-Ketobutyrate Acetolactate α-Acetolactate E2 Acetohydroxy acid isomeroreductase Acetolactate->E2 Dihydroxyisovalerate α,β-Dihydroxyisovalerate E3 Dihydroxy acid dehydratase Dihydroxyisovalerate->E3 alpha_Ketoisovalerate α-Ketoisovalerate E4 Branched-chain amino acid aminotransferase alpha_Ketoisovalerate->E4 Valine L-Valine E1->Acetolactate E2->Dihydroxyisovalerate E3->alpha_Ketoisovalerate E4->Valine

L-Valine Biosynthesis Pathway in Microorganisms and Plants.

Val_Degradation Valine L-Valine E1 Branched-chain aminotransferase (BCAT) Valine->E1 alpha_Ketoglutarate α-Ketoglutarate alpha_Ketoglutarate->E1 alpha_Ketoisovalerate α-Ketoisovalerate E2 Branched-chain α-ketoacid dehydrogenase (BCKDH) alpha_Ketoisovalerate->E2 Glutamate Glutamate Isobutyryl_CoA Isobutyryl-CoA E3 Multiple Enzymatic Steps Isobutyryl_CoA->E3 Succinyl_CoA Succinyl-CoA TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle E1->alpha_Ketoisovalerate E1->Glutamate E2->Isobutyryl_CoA E3->Succinyl_CoA

L-Valine Degradation Pathway.

Asn_Deamidation Asn_Peptide Peptide with this compound Cyclic_Imide Succinimide Intermediate Asn_Peptide->Cyclic_Imide Nucleophilic attack Asp_Peptide Aspartyl Peptide Cyclic_Imide->Asp_Peptide Hydrolysis isoAsp_Peptide Isoaspartyl Peptide Cyclic_Imide->isoAsp_Peptide Hydrolysis

Chemical Degradation of Asn-containing Peptides via Deamidation.

References

The Pivotal Role of the Asn-Val Dipeptide in Protein Architecture and Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance of protein folding, dictated by the primary amino acid sequence, is fundamental to biological function. Within this sequence, specific dipeptide motifs can exert profound influences on local structure and overall protein stability. This technical guide delves into the core of one such motif: the asparagine-valine (Asn-Val) dipeptide. While comprehensive research focusing solely on the this compound pair is nascent, this paper synthesizes existing data on the individual and neighboring roles of asparagine and valine to elucidate their collective impact on protein folding, stability, and their potential implications in drug development. We will explore the structural propensities of Asn and Val, their frequent appearance in critical secondary structures, and the thermodynamic consequences of their substitution, drawing upon a key case study of a Val-to-Asn mutation in Fibroblast Growth Factor Homologous Factor 2 (FHF2). This guide provides a foundational understanding for researchers aiming to modulate protein stability and function.

Introduction: The Significance of Dipeptide Motifs in Protein Folding

The three-dimensional structure of a protein, and consequently its function, is encoded in its linear sequence of amino acids. While the overall hydrophobic and polar distribution of residues drives the global fold, specific short sequences, or motifs, play critical roles in defining local secondary structures such as α-helices and β-sheets, and the turns that connect them.[1] These motifs act as nucleation points or stabilizing elements, guiding the polypeptide chain into its final, functional conformation.

The this compound dipeptide, composed of a polar amino acid (Asparagine) and a nonpolar, β-branched amino acid (Valine), presents an interesting case study in the interplay of competing structural tendencies. Asparagine, with its side-chain amide group, can participate in hydrogen bonding and is frequently found in β-turns, which are crucial for reversing the direction of the polypeptide chain.[2] Valine, on the other hand, due to its bulky, hydrophobic nature, has a high propensity for β-sheet structures.[3] Understanding the combined influence of these two residues is critical for predicting and engineering protein stability.

Structural Propensities of Asparagine and Valine

The intrinsic properties of asparagine and valine predispose them to favor distinct secondary structures, making their combination within a dipeptide a point of significant structural influence.

Asparagine (Asn): A Key Player in Turns and Loops

Asparagine's side chain, with its terminal amide group, is capable of forming hydrogen bonds with both the polypeptide backbone and other side chains. This property makes it a frequent participant in β-turns, tight reversals of the polypeptide chain that are essential for the compact, globular structure of many proteins.[2] In certain β-turns, the backbone dihedral angles (φ, ψ) of asparagine can even adopt positive values, a conformation less favorable for many other amino acids.[2] However, the presence of asparagine can also be destabilizing in the context of α-helices.[4]

Valine (Val): A Proponent of β-Sheet Formation

Valine is a hydrophobic amino acid with a β-branched side chain (a non-hydrogen substituent on the β-carbon). This steric hindrance disfavors its inclusion in the tightly packed core of α-helices. Conversely, its hydrophobicity and β-branched nature make it a strong promoter of β-sheet formation, where its side chain can extend away from the backbone and participate in hydrophobic interactions within the core of the protein.

The this compound Motif in Protein Structures

While specific, comprehensive studies on the this compound dipeptide are limited, analysis of protein databases reveals its presence in various structural contexts. The interplay between Asn's turn-forming propensity and Val's preference for β-sheets suggests that the this compound motif can act as a critical hinge or transition point between different secondary structure elements. For instance, it can be found at the edge of β-sheets, leading into a loop or turn region.

Thermodynamic Impact of this compound Related Mutations: A Case Study

A pertinent example of the influence of these residues on protein stability comes from a study on Fibroblast Growth Factor Homologous Factor 2 (FHF2). In this study, a conserved valine at position 95 was mutated to asparagine (V95N) to investigate its effect on the protein's structure and stability.[5]

Quantitative Data on Stability Changes

The study on the V95N mutation in FHF2 provides valuable, albeit indirect, quantitative insights into the energetic contributions of these residues. While the paper does not provide specific ΔG or Tm values for the V95N mutant, it reports that single mutations, including V95N, were found to affect the overall stability, conformation, and functionality of the protein.[5] Computational analyses, a common tool for predicting stability changes, can provide estimates of the change in Gibbs free energy (ΔΔG) upon mutation.[3][6]

For the purpose of this guide, we present a hypothetical table based on typical stability changes observed for Val to Asn mutations in other proteins to illustrate the type of data researchers would seek.

MutationProteinExperimental ΔTm (°C)Predicted ΔΔG (kcal/mol)Reference
V95NFHF2Not ReportedNot Reported[5]
V_to_N (generic)VariousVariableTypically destabilizing[3][6]

Note: This table is illustrative. Specific quantitative data for the V95N mutation in FHF2 was not available in the cited source.

Experimental Protocols

The investigation of the V95N mutation in FHF2 employed a range of biophysical techniques to assess its impact on protein structure and stability.[5]

Objective: To introduce the V95N point mutation into the FHF2 gene.

Methodology: A polymerase chain reaction (PCR)-based site-directed mutagenesis protocol is typically used.[7]

  • Primer Design: Two complementary oligonucleotide primers containing the desired mutation (the codon for Valine, GTG, changed to the codon for Asparagine, AAC or AAT) are designed.

  • PCR Amplification: The primers are used in a PCR reaction with a high-fidelity DNA polymerase and the plasmid containing the wild-type FHF2 gene as a template. The polymerase extends the primers, synthesizing new plasmids incorporating the mutation.

  • Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA. The newly synthesized, mutated plasmids remain intact as they are unmethylated.

  • Transformation: The mutated plasmids are transformed into competent E. coli cells for propagation.

  • Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing to confirm the presence of the desired mutation.

Site_Directed_Mutagenesis_Workflow WT_Plasmid Wild-Type FHF2 Plasmid PCR PCR Amplification WT_Plasmid->PCR Primers Mutagenic Primers (V95N) Primers->PCR Digestion DpnI Digestion PCR->Digestion Transformation Transformation into E. coli Digestion->Transformation Verification Sequence Verification Transformation->Verification Mutated_Plasmid Mutated FHF2 Plasmid Verification->Mutated_Plasmid

Objective: To assess the secondary structure content and thermal stability of the wild-type and V95N FHF2 proteins.

Methodology:

  • Sample Preparation: Purified wild-type and V95N FHF2 proteins are prepared in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration.

  • Far-UV CD Spectra: Far-UV CD spectra (typically 190-260 nm) are recorded at a constant temperature to determine the secondary structure composition. The characteristic minima at ~208 nm and ~222 nm indicate α-helical content, while a minimum around 218 nm is characteristic of β-sheet structures.

  • Thermal Denaturation: The CD signal at a specific wavelength (e.g., 222 nm) is monitored as the temperature is increased at a constant rate. The resulting melting curve allows for the determination of the melting temperature (Tm), the midpoint of the unfolding transition, which is a measure of the protein's thermal stability.

CD_Spectroscopy_Workflow Protein_Sample Purified Protein (WT or V95N FHF2) Far_UV Far-UV CD Scan (190-260 nm) Protein_Sample->Far_UV Thermal_Melt Thermal Denaturation (Monitor CD at 222 nm) Protein_Sample->Thermal_Melt Secondary_Structure Secondary Structure Analysis Far_UV->Secondary_Structure Tm_Determination Melting Temperature (Tm) Determination Thermal_Melt->Tm_Determination

Objective: To obtain high-resolution structural information and to study the dynamics of the protein in solution.

Methodology:

  • Isotope Labeling: For detailed structural studies, the protein is typically isotopically labeled with 15N and/or 13C by expressing it in minimal media containing 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources, respectively.

  • NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., 1H-15N HSQC, HNCA, HN(CO)CA, etc.) are performed to assign the chemical shifts of the backbone and side-chain atoms.

  • Structure Calculation: The assigned chemical shifts, along with distance restraints from Nuclear Overhauser Effect (NOE) experiments and dihedral angle restraints from chemical shifts, are used to calculate a three-dimensional structure of the protein.

  • Dynamics Studies: NMR relaxation experiments can be used to probe the dynamics of the protein on a wide range of timescales, providing insights into the flexibility of different regions.

Signaling Pathways and Functional Implications

The study on FHF2 highlights the functional importance of the Val95 residue. FHFs are known to interact with Voltage-Gated Sodium Channels (VGSCs).[5] The mutation of the conserved Val95 leads to an inability of FHF2 to bind to VGSCs.[5] This suggests that the region containing this residue is critical for the protein-protein interaction. While a direct signaling pathway involving the this compound dipeptide is not established, the FHF2 example illustrates how a single amino acid change in this region can disrupt a critical cellular interaction.

FHF2_Interaction_Pathway FHF2_WT Wild-Type FHF2 (with Val95) Binding Binding FHF2_WT->Binding FHF2_Mutant Mutant FHF2 (with Asn95) No_Binding No Binding FHF2_Mutant->No_Binding VGSC Voltage-Gated Sodium Channel (VGSC) VGSC->Binding Function Modulation of Channel Activity Binding->Function Loss_of_Function Loss of Modulation No_Binding->Loss_of_Function

Implications for Drug Development

The stability and conformational integrity of proteins are paramount in the development of protein-based therapeutics and in targeting proteins with small molecules. Understanding the role of specific dipeptides like this compound can inform several aspects of drug development:

  • Protein Engineering: For therapeutic proteins, mutations can be engineered to enhance stability. Replacing a destabilizing residue with one that is more favorable in a particular structural context, guided by the principles outlined in this guide, can lead to proteins with longer shelf-lives and improved efficacy.

  • Targeted Drug Design: The interface of protein-protein interactions often involves specific structural motifs. If an this compound dipeptide is part of a binding interface, small molecules could be designed to mimic or disrupt this interaction.

  • Understanding Disease: Misfolding and aggregation of proteins are at the heart of many neurodegenerative diseases. The propensity of Asn to be involved in aggregation-prone sequences makes the study of Asn-containing dipeptides particularly relevant in this context.

Conclusion and Future Directions

The asparagine-valine dipeptide represents a fascinating microcosm of the forces that govern protein folding and stability. The opposing structural preferences of its constituent amino acids suggest that the this compound motif can act as a fine-tuning element in protein architecture, influencing the transition between ordered and disordered regions. The case study of the V95N mutation in FHF2 underscores the critical role that even a single, seemingly conservative, amino acid change can have on protein stability and function.

Future research should focus on a more systematic investigation of the this compound dipeptide. This could involve:

  • Computational Studies: Large-scale molecular dynamics simulations of peptides containing the this compound motif to characterize its conformational landscape.

  • Experimental Validation: Synthesis and structural analysis (using CD and NMR) of model peptides with varying sequences flanking the this compound motif to quantify its influence on secondary structure formation.

  • Proteome-wide Analysis: A more detailed bioinformatic analysis of the structural environments where the this compound dipeptide is found in the Protein Data Bank.

By building a more comprehensive understanding of the role of the this compound dipeptide, researchers and drug developers will be better equipped to rationally design and engineer proteins with desired stability and functional properties.

References

Proteomic Significance of the Asparagine-Valine (Asn-Val) Sequence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The Asparagine-Valine (Asn-Val) dipeptide, while a fundamental component of countless protein sequences, is not widely characterized as a standalone, canonical motif with a universal proteomic function. Its significance is primarily derived from the distinct and sometimes contrasting biochemical properties of its constituent amino acids. Asparagine (Asn), a polar amide-containing residue, is a critical site for N-linked glycosylation and is susceptible to spontaneous deamidation and peptide bond cleavage, which are crucial post-translational modifications (PTMs) in protein aging and turnover.[1][2] In contrast, Valine (Val), a nonpolar, hydrophobic branched-chain amino acid, plays a vital role in establishing the hydrophobic core of proteins, influencing folding and stability.[3] This guide explores the proteomic importance of this compound by dissecting the individual roles of each residue, examining specific protein contexts where their juxtaposition is functionally significant, and providing technical protocols for their investigation.

Individual Physicochemical and Proteomic Roles

The functional implications of an this compound sequence are best understood by first examining the properties of each amino acid in isolation. The combination of a polar, hydrophilic residue (Asn) with a nonpolar, hydrophobic one (Val) can create localized environments that are critical for protein structure and interaction.

Asparagine (Asn): A Hub for Modification and Instability

Asparagine is a versatile amino acid involved in several key proteomic events:

  • N-Linked Glycosylation: Asn is the primary anchor for N-linked glycosylation, a crucial PTM for protein folding, stability, and cell-surface recognition.[1] This modification occurs exclusively on Asn residues within the consensus sequence Asn-X-Ser/Thr , where X can be any amino acid except Proline.[1]

  • Spontaneous Deamidation and Cleavage: The side-chain amide of Asn is susceptible to spontaneous, non-enzymatic deamidation, converting Asn to aspartic acid (Asp) or isoaspartic acid (isoAsp). This reaction is a form of molecular aging, altering a protein's structure and function.[4][5] Furthermore, the peptide bond C-terminal to an Asn residue can undergo spontaneous cleavage, particularly in long-lived proteins, leading to fragmentation and the formation of protein-protein cross-links.[2][6]

  • Metabolic Signaling: As a non-essential amino acid, the synthesis of asparagine is critical for cellular health.[] Deficiencies in the asparagine synthetase (ASNS) enzyme are linked to severe neurological disorders.[8][9][10]

Valine (Val): A Cornerstone of Structural Integrity

Valine's role is primarily structural, owing to its hydrophobic side chain:

  • Hydrophobic Core Formation: Valine, along with other nonpolar residues like Leucine and Isoleucine, is typically buried in the interior of water-soluble proteins, driving protein folding and maintaining the tertiary structure.[3]

  • Allosteric Regulation: As a free amino acid, Valine can act as an allosteric regulator. For example, it binds to and inhibits Pyruvate (B1213749) Kinase M2 (PKM2), a key enzyme in glycolysis, demonstrating its role in metabolic signaling.[11]

The following table summarizes the key quantitative and qualitative properties of Asparagine and Valine.

PropertyAsparagine (Asn)Valine (Val)
Side Chain -CH2-CO-NH2 (Carboxamide)-CH(CH3)2 (Isopropyl)
Classification Polar, Uncharged, HydrophilicNonpolar, Aliphatic, Hydrophobic
Molecular Weight 132.12 Da117.15 Da
Key Proteomic Roles N-linked glycosylation, Deamidation, Peptide cleavage, Metabolic sensingProtein folding, Hydrophobic interactions, Allosteric regulation
Common PTMs Glycosylation, DeamidationLimited; can be acetylated[12]

Context-Specific Significance of this compound Sequences

While a universal role for the this compound motif is not established, specific examples highlight its importance in defined structural and functional contexts.

Allosteric Modulation in Muscarinic Receptors

In the M2 subtype of the muscarinic acetylcholine (B1216132) receptor, an This compound-Thr (NVT) sequence in the third extracellular loop is essential for the positive cooperativity of certain allosteric modulators.[13] Swapping this sequence into the M3 receptor, which normally exhibits negative cooperativity with these modulators, reverses the effect to positive cooperativity. This demonstrates that the this compound pairing, as part of a larger motif, creates a specific conformational environment critical for propagating allosteric signals across the protein.[13]

The logical relationship for this allosteric effect is diagrammed below.

G cluster_0 M2 Receptor cluster_1 M3 Receptor M2_Loop Extracellular Loop (Contains this compound-Thr) Positive_Effect Positive Cooperativity (Signal Enhancement) M2_Loop->Positive_Effect Induces M3_Loop Extracellular Loop (Lacks this compound-Thr) Negative_Effect Negative Cooperativity (Signal Dampening) M3_Loop->Negative_Effect Induces Modulator Allosteric Modulator (e.g., WGA, Brucine) Modulator->M2_Loop Binds Modulator->M3_Loop Binds

Caption: Role of the NVT motif in allosteric modulation.

Opposing Allosteric Regulation of Pyruvate Kinase M2 (PKM2)

A fascinating example of functional dichotomy involves the free amino acids Asn and Val in regulating PKM2, an enzyme critical to tumor metabolism. Both amino acids bind to the same allosteric pocket. However, Asparagine acts as an activator, promoting the enzyme's active tetrameric state. In contrast, Valine is an inhibitor, favoring the less active dimeric state.[11] This highlights how cells can use the availability of these two amino acids to fine-tune glycolytic flux. While this does not involve the this compound dipeptide directly, it underscores their opposing roles in a key signaling context.

The signaling pathway is illustrated in the diagram below.

G Asn Asparagine (Asn) PKM2_Pocket PKM2 Allosteric Pocket Asn->PKM2_Pocket Binds Val Valine (Val) Val->PKM2_Pocket Binds PKM2_Active Active PKM2 Tetramer PKM2_Pocket->PKM2_Active Promotes (with Asn) PKM2_Inactive Inactive PKM2 Dimer PKM2_Pocket->PKM2_Inactive Promotes (with Val) Glycolysis Increased Glycolysis PKM2_Active->Glycolysis

Caption: Opposing allosteric regulation of PKM2 by Asn and Val.

Experimental Protocols for Investigating this compound Sequences

Investigating the role of an this compound sequence within a protein of interest requires a combination of proteomic and molecular biology techniques.

Protocol: Site-Directed Mutagenesis to Probe Function

This protocol allows researchers to alter the this compound sequence (e.g., to Ala-Ala) to assess its impact on protein function, stability, or interactions.

Objective: To substitute the this compound codon pair in a plasmid-encoded gene of interest.

Materials:

  • High-fidelity DNA polymerase (e.g., PfuUltra).

  • Expression plasmid containing the gene of interest.

  • Custom-designed mutagenic primers (forward and reverse, complementary).

  • DpnI restriction enzyme.

  • Competent E. coli cells for transformation.

  • Standard reagents for PCR, DNA purification, and bacterial culture.

Methodology:

  • Primer Design: Design primers (~25-45 bp) containing the desired mutation (e.g., GCN-GCN for Ala-Ala). The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction with the template plasmid, mutagenic primers, and high-fidelity polymerase. Run 12-18 cycles of amplification.

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification product. Incubate at 37°C for 1 hour. This digests the methylated, non-mutated parental DNA template.

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate on selective agar (B569324) plates and incubate overnight.

  • Verification: Isolate plasmid DNA from the resulting colonies. Verify the desired mutation via Sanger sequencing.

  • Functional Analysis: Express the mutated protein and compare its properties (e.g., enzymatic activity, thermal stability, binding affinity) to the wild-type protein.

Protocol: Mass Spectrometry-Based Identification of PTMs at Asn Sites

This workflow is used to identify N-linked glycosylation or deamidation at an Asn residue within an this compound context.

Objective: To identify and characterize modifications on a specific Asn residue.

Methodology:

  • Protein Isolation: Isolate the protein of interest, typically via immunoprecipitation or affinity chromatography.

  • In-Solution Digestion:

  • Enrichment (Optional): For low-abundance PTMs, enrich the sample. For phosphopeptides, use Immobilized Metal Affinity Chromatography (IMAC). For glycopeptides, use lectin affinity chromatography.

  • LC-MS/MS Analysis:

    • Separate the peptides using reverse-phase liquid chromatography (LC).

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • The instrument performs a full MS scan followed by data-dependent MS/MS scans on the most abundant peptide ions.

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against a protein sequence database.

    • Specify potential variable modifications, such as deamidation (Asn) or HexNAc (N-linked glycosylation).

    • Manually validate the spectra for peptides containing the modified this compound sequence to confirm site localization.

A generalized workflow for this process is shown below.

G Prot_Isolation 1. Protein Isolation (e.g., Immunoprecipitation) Digestion 2. Proteolytic Digestion (e.g., Trypsin) Prot_Isolation->Digestion Enrichment 3. Peptide Enrichment (Optional) Digestion->Enrichment LC_MS 4. LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis 5. Database Search & PTM Identification LC_MS->Data_Analysis Validation 6. Manual Validation of Spectra Data_Analysis->Validation

Caption: General proteomic workflow for PTM analysis.

Conclusion and Future Directions

The proteomic significance of the this compound sequence is subtle and context-dependent, arising from the interplay between Asparagine's capacity for chemical modification and Valine's structural role. While not a classic recognition motif, its presence can be functionally critical, as seen in the allosteric regulation of muscarinic receptors. For drug development professionals, understanding the local environment created by an this compound pair may be important. For instance, an Asn residue in this context could be a site of N-linked glycosylation crucial for the therapeutic efficacy of a biologic, or a hotspot for age-related deamidation that could compromise drug stability. Future research, leveraging high-throughput mutagenesis and advanced structural proteomics, will further elucidate the specific roles of this and other dipeptide combinations in regulating protein function in health and disease.

References

The Bioactive Potential of the Asn-Val Peptide Fragment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dipeptide fragment Asparagine-Valine (Asn-Val) is a subject of interest within the broader field of bioactive peptides. While specific research on the isolated this compound dipeptide is limited, its presence within larger, active peptide sequences suggests a potential contribution to overall bioactivity. This technical guide provides an in-depth overview of the known biological activities associated with sequences containing this compound, with a primary focus on the antioxidant properties of the tripeptide Val-Asn-Pro (VNP). This document details the synthesis, purification, and experimental evaluation of such peptides, offering comprehensive protocols and data to support further research and development.

Introduction to this compound Containing Peptides

Bioactive peptides are short amino acid sequences, typically 2-20 amino acids in length, that can exert physiological effects in the body.[1] They are inactive within the sequence of their parent proteins but can be released through enzymatic hydrolysis, fermentation, or chemical synthesis.[1][2] The specific biological activity of a peptide is determined by its amino acid composition and sequence.[3]

While the dipeptide this compound itself has been identified as a metabolite, dedicated studies on its specific bioactive properties are not extensively available in current literature.[4] However, the Val-Asn sequence appears in larger peptides that exhibit notable biological effects. A prominent example is the tripeptide Val-Asn-Pro (VNP), which has demonstrated significant antioxidant activity.[5] This guide will therefore use VNP as a primary case study to explore the potential bioactivity of this compound-containing fragments.

Synthesis and Purification of this compound Containing Peptides

The generation of peptides for research and development can be achieved through chemical synthesis, most commonly via Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) of Val-Asn-Pro (VNP)

SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method simplifies the purification process as excess reagents and byproducts can be removed by washing the resin.

General Protocol for Fmoc-based SPPS:

  • Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide resin) to which the C-terminal amino acid (Proline) is attached.

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and cleaved Fmoc group.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (Asparagine with a trityl-protected side chain, Fmoc-Asn(Trt)-OH) is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base like N,N-diisopropylethylamine (DIEA) and added to the resin. The reaction is allowed to proceed to completion.

  • Washing: The resin is again washed with DMF to remove excess reagents.

  • Repeat Cycle: The deprotection, washing, and coupling steps are repeated for the subsequent amino acid (Valine, Fmoc-Val-OH).

  • Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then lyophilized to obtain a dry powder.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow start Start with Pro-Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling1 Couple Fmoc-Asn(Trt)-OH (HBTU/DIEA) wash1->coupling1 wash2 Wash (DMF) coupling1->wash2 deprotection2 Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotection2 wash3 Wash (DMF) deprotection2->wash3 coupling2 Couple Fmoc-Val-OH (HBTU/DIEA) wash3->coupling2 wash4 Wash (DMF) coupling2->wash4 cleavage Cleavage & Deprotection (TFA Cocktail) wash4->cleavage end Lyophilized Val-Asn-Pro cleavage->end

Solid-Phase Peptide Synthesis Workflow for VNP.

Peptide Purification

The crude peptide obtained after synthesis requires purification to remove truncated sequences and byproducts. High-Performance Liquid Chromatography (HPLC) is the standard method for peptide purification.

General Protocol for Reversed-Phase HPLC (RP-HPLC):

  • Sample Preparation: The lyophilized crude peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile, and filtered through a 0.22 µm filter.

  • Column and Mobile Phases: A C18 reversed-phase column is commonly used. The mobile phases consist of Solvent A (typically 0.1% TFA in water) and Solvent B (typically 0.1% TFA in acetonitrile).

  • Gradient Elution: The peptide is loaded onto the column and eluted with a linear gradient of increasing Solvent B concentration. More hydrophobic peptides are retained longer on the column.

  • Fraction Collection: Fractions are collected as the peptide elutes from the column, with UV detection typically at 214 nm and 280 nm.

  • Analysis and Pooling: The collected fractions are analyzed by mass spectrometry to identify those containing the pure peptide of the correct molecular weight.

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide.

Bioactivity of Val-Asn-Pro (VNP): A Case Study

The tripeptide Val-Asn-Pro (VNP) has been identified and characterized as having significant antioxidant properties.[5]

In Vitro Antioxidant Activity

The antioxidant capacity of VNP has been evaluated using several standard in vitro assays. These assays measure the ability of the peptide to scavenge free radicals.

Table 1: Summary of In Vitro Antioxidant Activity of Val-Asn-Pro (VNP)

AssayPrincipleResult (Approximate IC50 or Equivalent Value)Reference
DPPH Radical Scavenging Assay Measures the ability of the peptide to donate a hydrogen atom to the stable DPPH radical, causing a color change.~1.5 mg/mL[5]
ABTS Radical Scavenging Assay Measures the ability of the peptide to reduce the pre-formed ABTS radical cation.~1.2 mg/mL[5]
Oxygen Radical Absorbance Capacity (ORAC) Measures the ability of the peptide to protect a fluorescent probe from oxidative degradation by peroxyl radicals.~400 µmol TE/g[5]

Note: The quantitative values are estimated from graphical data presented in the cited literature and should be considered approximate.

Mechanism of Action: Modulation of the Nrf2/Keap1 Signaling Pathway

VNP has been shown to mitigate oxidative stress in vivo by activating the Nrf2/Keap1 signaling pathway.[3] This pathway is a key regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like VNP, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Nrf2/Keap1 Signaling Pathway Activation by VNP

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VNP Val-Asn-Pro (VNP) Keap1_Nrf2 Keap1-Nrf2 Complex VNP->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., AAPH) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal state Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Maf Maf Nrf2_nuc->Maf Dimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (CAT, GPX1, SOD1, HO-1) ARE->Antioxidant_Genes Upregulates Transcription

VNP activates the Nrf2/Keap1 pathway to upregulate antioxidant enzymes.

Studies have shown that treatment with VNP leads to the upregulation of downstream antioxidant enzymes, including Catalase (CAT), Glutathione Peroxidase 1 (GPX1), Superoxide (B77818) Dismutase 1 (SOD1), and Heme Oxygenase-1 (HO-1).[3]

Table 2: Effect of VNP on Antioxidant Enzyme Expression

EnzymeFunctionEffect of VNP TreatmentReference
CAT Catalyzes the decomposition of hydrogen peroxide to water and oxygen.Upregulation[3]
GPX1 Reduces hydrogen peroxide and organic hydroperoxides.Upregulation[3]
SOD1 Converts superoxide radicals to hydrogen peroxide and molecular oxygen.Upregulation[3]
HO-1 Catalyzes the degradation of heme to produce the antioxidant biliverdin.Upregulation[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve the peptide sample (VNP) in a suitable solvent (e.g., water or methanol) to create a series of concentrations.

  • Assay Procedure: In a 96-well plate, add 50 µL of each peptide concentration to 150 µL of the DPPH solution. A blank well should contain the solvent instead of the peptide.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the peptide concentration.

ABTS Radical Scavenging Assay
  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Before use, dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the peptide sample.

  • Assay Procedure: Add 10 µL of each peptide concentration to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay and determine the IC50 value.

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).

  • Sample and Standard Preparation: Prepare a series of dilutions for the peptide sample and the Trolox standard.

  • Assay Procedure: In a black 96-well plate, add the peptide sample or Trolox standard, followed by the fluorescein (B123965) solution. Incubate at 37°C. Initiate the reaction by adding the AAPH solution.

  • Measurement: Immediately begin monitoring the fluorescence decay kinetically at an emission wavelength of ~520 nm and an excitation wavelength of ~485 nm.

  • Calculation: Calculate the area under the fluorescence decay curve (AUC). The net AUC is the AUC of the sample minus the AUC of the blank. The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standard curve.

Western Blot for Nrf2 Pathway Proteins
  • Cell Culture and Treatment: Culture appropriate cells (e.g., HepG2) and treat them with VNP for various time points.

  • Protein Extraction: Lyse the cells and separate the cytoplasmic and nuclear fractions. Determine the protein concentration of each fraction.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin for total lysates, Lamin B for nuclear fractions).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Experimental Workflow for In Vitro Bioactivity Assessment

Bioactivity_Workflow cluster_antioxidant Antioxidant Capacity Assays cluster_cellular Cell-Based Assays start Purified Peptide (e.g., VNP) DPPH DPPH Assay start->DPPH ABTS ABTS Assay start->ABTS ORAC ORAC Assay start->ORAC Cell_Culture Cell Culture & Treatment start->Cell_Culture IC50 Value IC50 Value DPPH->IC50 Value ABTS->IC50 Value ORAC Value (TE) ORAC Value (TE) ORAC->ORAC Value (TE) Western_Blot Western Blot (Nrf2, Keap1, HO-1, etc.) Cell_Culture->Western_Blot Protein Expression Levels Protein Expression Levels Western_Blot->Protein Expression Levels

Workflow for assessing the in vitro bioactivity of a peptide.

Conclusion and Future Directions

The dipeptide this compound, while not extensively studied in isolation, is a component of bioactive peptides such as the antioxidant tripeptide Val-Asn-Pro. The study of VNP demonstrates that even short peptides containing the this compound sequence can exert significant biological effects, in this case, through the modulation of the critical Nrf2/Keap1 antioxidant pathway.

Future research should aim to:

  • Isolate and characterize the specific bioactivities of the this compound dipeptide to determine its intrinsic functional properties.

  • Conduct quantitative structure-activity relationship (QSAR) studies on a library of this compound-containing peptides to identify key structural features for enhanced activity.

  • Perform in vivo studies to validate the therapeutic potential of promising this compound-containing peptides for conditions related to oxidative stress.

This technical guide provides a foundational framework for researchers and drug development professionals to advance the understanding and application of this compound and related peptide fragments as potential therapeutic agents.

References

The Elusive Biological Roles of Asparaginyl-Valine (Asn-Val): A Technical Review of Current Knowledge and Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Asparaginyl-Valine (Asn-Val) is a simple molecule composed of the amino acids asparagine and valine. While the individual roles of these amino acids are well-documented, the biological significance of the this compound dipeptide itself remains largely uncharted territory in scientific literature. Extensive database searches reveal a conspicuous absence of in-depth studies detailing its specific biological functions, associated signaling pathways, or quantitative interaction data. This technical guide, therefore, serves as a comprehensive review of the currently available, albeit limited, information on this compound. It aims to consolidate the existing data and propose potential avenues for future research by examining peptides containing the this compound motif and outlining methodologies for its further investigation.

Physicochemical Properties of this compound

The foundational knowledge of any biomolecule begins with its physicochemical properties. This compound is cataloged as a metabolite, but specific details regarding its metabolic pathways are not extensively documented.[1] The basic properties derived from public chemical databases are summarized below.

PropertyValueSource
Molecular Formula C9H17N3O4PubChem
Molecular Weight 231.25 g/mol PubChem
IUPAC Name (2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acidPubChem
Canonical SMILES CC(C)C(C(=O)O)NC(=O)C(CC(=O)N)NPubChem
Isomeric SMILES CC(C)--INVALID-LINK--NC(=O)--INVALID-LINK--NPubChem
InChI Key KWBQPGIYEZKDEG-FSPLSTOPSA-NPubChem

A summary of the key physicochemical properties of the this compound dipeptide.

Known Occurrences and Potential Significance of the this compound Motif

While studies on the isolated this compound dipeptide are scarce, the this compound sequence motif has been identified within larger, biologically relevant peptides. These occurrences provide clues to its potential significance in molecular recognition and biological activity.

In Amphibian Skin Peptides

A peptidomic analysis of the skin secretions of the North American pickerel frog, Rana palustris, identified a family of peptides containing the consensus sequence Arg-Xaa-Cys-Trp-Lys-(Xaa)₂-Asn-(Xaa)₃-Val-Cys-Ser.[2] Although the specific function of these peptides remains uncharacterized, their presence in skin secretions, a common source of antimicrobial and immunomodulatory peptides, suggests a potential role in the frog's defense mechanisms. The conservation of the this compound motif within this peptide family hints at its structural or functional importance.

As an Enzymatic Recognition Site

The peptide ligase Butelase 1, isolated from the medicinal plant Clitoria ternatea, is known for its rapid and specific peptide cyclization and ligation capabilities. This enzyme recognizes the tripeptide sequence Asn/Asp-His-Val at the C-terminus of its target peptides.[3] This recognition is crucial for its enzymatic function, highlighting a specific role for the this compound dipeptide sequence in protein-protein interactions and enzymatic processing.

Enzymatic_Recognition cluster_0 Peptide Substrate cluster_1 Enzyme Peptide ...-Asn-His-Val-COOH Butelase1 Butelase 1 Peptide->Butelase1 Recognizes C-terminal Asn-His-Val Ligation Ligated/Cyclized Product Butelase1->Ligation Catalyzes Ligation/ Cyclization

Butelase 1 recognizes the Asn-His-Val motif for ligation.

Inferred Biological Roles from Related Peptides

The most compelling evidence for a potential biological role of the amino acids that constitute this compound comes from a study on a pentapeptide derived from chickpea proteins, Val-Phe-Val-Arg-Asn (VFVRN). This peptide, which notably features a C-terminal asparagine, has demonstrated significant hypolipidemic effects in high-fat diet-induced obese rats.[4] The study suggests that VFVRN suppresses key transcription factors involved in lipid biosynthesis, such as SREBP-1c and SREBP-2. While this activity is attributed to the entire pentapeptide, it underscores the potential for short peptides containing asparagine and valine to have significant metabolic regulatory roles.

Bioactive_Pentapeptide VFVRN Val Phe Val Arg Asn SREBP SREBP-1c / SREBP-2 VFVRN->SREBP Suppresses Lipogenesis Lipid Biosynthesis SREBP->Lipogenesis Promotes

The chickpea pentapeptide VFVRN inhibits lipogenesis.

Methodologies for Future Investigation of this compound

Given the dearth of information on this compound, a multi-faceted research approach is necessary to elucidate its biological roles. The following outlines potential experimental and computational strategies.

Peptide Synthesis and Analysis

Standard solid-phase peptide synthesis (SPPS) can be employed to produce large quantities of pure this compound for in vitro and in vivo studies. Characterization of the synthesized dipeptide would involve techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To purify and assess the purity of the synthesized peptide.

  • Mass Spectrometry (MS): To confirm the molecular weight and sequence of the dipeptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the three-dimensional structure of this compound in solution.

Peptidomics for Endogenous Identification

Peptidomics, the large-scale study of peptides in a biological sample, is a powerful tool to identify and quantify endogenous peptides like this compound.[5][6]

  • Sample Preparation: Extraction of low molecular weight peptides from biological fluids (e.g., plasma, cerebrospinal fluid) or tissue homogenates.

  • LC-MS/MS Analysis: Separation of the peptide mixture by liquid chromatography followed by tandem mass spectrometry for sequencing and identification.

  • Quantitative Analysis: Label-free or stable isotope labeling methods can be used to compare the abundance of this compound in different physiological or pathological states, potentially identifying it as a biomarker.

In Silico Screening and Computational Biology

Computational methods can provide initial hypotheses about the potential functions of this compound, guiding subsequent experimental work.[7][8]

  • Molecular Docking: Screening of this compound against libraries of protein structures to predict potential binding partners, such as receptors or enzymes.

  • Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified, QSAR models can be developed to understand the structural features of the dipeptide that are crucial for its function.

  • Molecular Dynamics Simulations: To study the conformational dynamics of this compound and its interactions with potential binding partners in a simulated physiological environment.

Experimental_Workflow cluster_0 Discovery & Characterization cluster_1 Validation & Functional Analysis Peptidomics Peptidomics (LC-MS/MS) InSilico In Silico Screening (Docking, QSAR) Peptidomics->InSilico Identify Endogenous Peptide Synthesis Peptide Synthesis (SPPS) InSilico->Synthesis Predict Targets & Guide Synthesis Bioassays In Vitro / In Vivo Bioassays Synthesis->Bioassays Provide Pure Peptide for Testing Bioassays->Peptidomics Validate Function & Inform Further Studies

A proposed workflow for investigating this compound's roles.

Conclusion

The biological roles of the dipeptide this compound are currently an open field for investigation. While it is recognized as a metabolite, its specific functions in signaling, regulation, or as a bioactive molecule are yet to be discovered. The presence of the this compound motif in bioactive peptides from other sources and as a key component of an enzymatic recognition site suggests that it is not a biologically inert molecule. Future research, leveraging modern peptidomic, synthetic, and computational tools, is essential to unravel the mysteries of this simple yet potentially significant dipeptide. Such studies could reveal novel biological pathways and may present new opportunities for therapeutic development.

References

Physicochemical Characteristics of Asn-Val: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Asparaginyl-Valine (Asn-Val) is a molecule of significant interest in various fields of biochemical and pharmaceutical research. Composed of the amino acids L-asparagine and L-valine, its sequence is relevant to the study of asparaginyl endopeptidases (AEPs) and serves as a fundamental unit in understanding peptide structure, stability, and function.[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its structural properties, solubility, acid-base chemistry, and stability profile. Detailed experimental protocols for the determination of these properties are also provided to facilitate further research and application.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a clear reference for researchers.

Table 1: General and Structural Properties of this compound
PropertyValueSource
Molecular Formula C9H17N3O4[PubChem][2]
Molecular Weight 231.25 g/mol [PubChem][2]
Exact Mass 231.12190603 Da[PubChem][2]
IUPAC Name (2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acid[PubChem][2]
Canonical SMILES CC(C)C(C(=O)O)NC(=O)C(CC(=O)N)N[PubChem][2]
Computed XLogP3 -5.3[PubChem][2]
Table 2: Estimated Acid-Base Properties of this compound
PropertyEstimated ValueNotes
pKa (α-carboxyl group) ~2.32Based on the pKa of the C-terminal Valine. The exact value in the dipeptide may vary slightly.
pKa (α-amino group) ~8.80Based on the pKa of the N-terminal Asparagine. The exact value in the dipeptide may vary slightly.
Isoelectric Point (pI) ~5.56Calculated as the average of the α-carboxyl and α-amino pKa values. This is an estimation as the side chains of Asn and Val are neutral.[3][4][5][6][7]

Solubility Profile

The solubility of a peptide is a critical parameter for its handling, formulation, and biological activity. The solubility of this compound is influenced by its polar asparagine residue and hydrophobic valine residue.

General Solubility Guidelines:

  • Aqueous Solutions: this compound is expected to be soluble in water and aqueous buffers due to the presence of the polar asparagine residue and the charged amino and carboxyl termini.[8][9]

  • pH Dependence: Solubility can be influenced by pH. At its isoelectric point (pI), a peptide typically exhibits its minimum solubility. Adjusting the pH away from the pI generally increases solubility.

  • Organic Solvents: For peptides that are difficult to dissolve in aqueous solutions, the use of organic solvents like DMSO, acetonitrile, or methanol (B129727) can be beneficial.[8] It is recommended to first dissolve the peptide in a small amount of organic solvent and then slowly add the aqueous buffer.[8]

Stability and Degradation Pathways

The chemical stability of peptides is a crucial consideration in their synthesis, storage, and application. For this compound, the primary degradation pathway of concern is the deamidation of the asparagine residue.

Deamidation of Asparagine

Deamidation is a non-enzymatic reaction where the amide group in the side chain of asparagine is hydrolyzed to a carboxylic acid, converting the asparagine residue to either aspartic acid or isoaspartic acid.[10][11][12][13] This process introduces a negative charge into the peptide and can significantly alter its structure and function.

The deamidation of this compound proceeds through the formation of a succinimide (B58015) intermediate.[10][11][12] The reaction is initiated by a nucleophilic attack of the peptide bond nitrogen on the γ-carbon of the asparagine side chain.[10][11] Studies have shown that for protonated this compound, deamidation leads to the formation of a furanone ring-containing product ion.[10][11] The rate of deamidation is influenced by factors such as pH, temperature, and the nature of the adjacent amino acid residues.[13][14]

Experimental Protocols

Determination of Peptide Solubility

This protocol provides a general method for assessing the solubility of this compound.

Materials:

  • This compound dipeptide (lyophilized powder)

  • Sterile, purified water

  • Aqueous buffers (e.g., phosphate-buffered saline, pH 7.4)

  • Organic solvents (e.g., DMSO, acetonitrile)

  • Vortex mixer

  • Sonicator

  • Microcentrifuge

Procedure:

  • Initial Test in Water:

    • Weigh a small, known amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube.

    • Add a small volume of sterile, purified water (e.g., 100 µL) to the tube.

    • Vortex the tube for 30 seconds.

    • If the peptide does not dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.[9]

    • Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is soluble at that concentration.

  • Testing in Aqueous Buffers:

    • If the peptide is not soluble in water, repeat the procedure with a suitable aqueous buffer (e.g., PBS, pH 7.4).

  • Use of Organic Solvents (if necessary):

    • If the peptide remains insoluble, add a minimal amount of a compatible organic solvent (e.g., 10-20 µL of DMSO) to the dry peptide.

    • Vortex until the peptide is fully dissolved.

    • Slowly add the desired aqueous buffer to the solution while vortexing to reach the final desired concentration. Be cautious as the peptide may precipitate if the buffer is added too quickly.

Workflow for Solubility Determination

G Workflow for this compound Solubility Determination start Start with lyophilized this compound add_water Add sterile water and vortex start->add_water sonicate_water Sonicate if necessary add_water->sonicate_water check_solubility_water Soluble? sonicate_water->check_solubility_water add_buffer Try aqueous buffer (e.g., PBS) check_solubility_water->add_buffer No soluble Peptide is soluble check_solubility_water->soluble Yes sonicate_buffer Sonicate if necessary add_buffer->sonicate_buffer check_solubility_buffer Soluble? sonicate_buffer->check_solubility_buffer add_organic Add minimal organic solvent (e.g., DMSO) check_solubility_buffer->add_organic No check_solubility_buffer->soluble Yes add_aqueous_slowly Slowly add aqueous buffer add_organic->add_aqueous_slowly check_solubility_organic Soluble? add_aqueous_slowly->check_solubility_organic check_solubility_organic->soluble Yes insoluble Peptide is insoluble under these conditions check_solubility_organic->insoluble No

Caption: A stepwise workflow for determining the solubility of this compound.

Determination of pKa and Isoelectric Point (pI)

While direct experimental determination is most accurate, the pI of a simple dipeptide like this compound can be reasonably estimated. For precise determination, capillary zone electrophoresis (CZE) or isoelectric focusing (IEF) are recommended.

A. Estimation of Isoelectric Point (pI):

The pI of a peptide with non-ionizable side chains is the average of the pKa values of the N-terminal amino group and the C-terminal carboxyl group.

  • Obtain the pKa values for the α-carboxyl group of the C-terminal amino acid (Valine) and the α-amino group of the N-terminal amino acid (Asparagine).

  • Calculate the pI using the formula: pI = (pKa_COOH + pKa_NH3+) / 2.

B. Experimental Determination using Isoelectric Focusing (IEF):

IEF separates molecules based on their isoelectric point in a pH gradient.[15][16][17][18][19]

Materials:

  • Isoelectric focusing system (e.g., IPGphor system)

  • Immobilized pH gradient (IPG) strips with a suitable pH range (e.g., pH 3-10 for initial screening, then a narrower range for higher accuracy)

  • Rehydration buffer

  • This compound sample

  • Staining solution (e.g., Coomassie Brilliant Blue)

Procedure:

  • Sample Preparation: Dissolve the this compound dipeptide in the rehydration buffer.

  • IPG Strip Rehydration: Rehydrate the IPG strip with the sample-containing rehydration buffer.

  • Isoelectric Focusing: Place the rehydrated IPG strip in the IEF apparatus and apply an electric field according to the manufacturer's protocol. The this compound molecules will migrate through the pH gradient until they reach the pH that corresponds to their pI, at which point they will have no net charge and will stop migrating.

  • Staining and Visualization: After focusing, fix and stain the gel to visualize the focused band of this compound.

  • pI Determination: The position of the band along the pH gradient corresponds to the isoelectric point of the dipeptide.

Logical Flow for pI Determination

G Approaches for Determining the Isoelectric Point (pI) of this compound start Determine pI of this compound estimation Estimation Method start->estimation experimental Experimental Method start->experimental get_pka Obtain pKa of N-terminal Asn (NH3+) and C-terminal Val (COOH) estimation->get_pka ief Isoelectric Focusing (IEF) experimental->ief cze Capillary Zone Electrophoresis (CZE) experimental->cze calculate_pi Calculate pI = (pKa_NH3+ + pKa_COOH) / 2 get_pka->calculate_pi pi_result pI of this compound calculate_pi->pi_result run_ief Run IEF with a pH gradient ief->run_ief determine_position Determine position of focused band run_ief->determine_position determine_position->pi_result

Caption: Decision tree for pI determination of this compound.

Analysis of Stability by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful technique for monitoring the stability of peptides by separating the intact peptide from its degradation products.[1][20][21][22][23]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18)

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound sample incubated under desired stress conditions (e.g., elevated temperature, different pH values)

Procedure:

  • Sample Preparation: Prepare solutions of this compound and incubate them under the desired stress conditions for various time points.

  • HPLC Method:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the this compound sample.

    • Elute the peptide using a linear gradient of increasing mobile phase B (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • The intact this compound will elute as a specific peak.

    • Degradation products, such as the deamidated forms (Asp-Val and isoAsp-Val), will typically elute at different retention times.

    • Quantify the peak areas to determine the percentage of remaining intact this compound and the formation of degradation products over time.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of the dipeptide this compound. The presented data and experimental protocols are intended to support researchers in the fields of biochemistry, drug development, and proteomics in their work with this and other similar peptides. A thorough understanding of these properties is essential for the effective design of experiments, the development of stable formulations, and the interpretation of biological data.

References

An In-depth Technical Guide to the Asn-Val Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Introduction to the Asn-Val Dipeptide

The this compound (Asparagine-Valine) dipeptide, denoted as NV in the single-letter code, is a fundamental biomolecule composed of the amino acids L-asparagine and L-valine linked by a peptide bond. As a naturally occurring dipeptide, it is recognized as a metabolite and can be found in various biological systems.[1] While extensive research has focused on larger peptides and proteins containing the this compound sequence, the free dipeptide itself is an area of growing interest, particularly in the fields of proteomics, metabolomics, and drug discovery.[2][3][4] This guide provides a comprehensive overview of the this compound peptide, its physicochemical properties, synthesis, analysis, and potential biological significance.

Nomenclature and Structural Representation
  • Systematic Name: (2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acid[5]

  • Sequence: this compound

  • One-Letter Code: NV

  • Molecular Formula: C₉H₁₇N₃O₄[1][5]

  • Molecular Weight: 231.25 g/mol [1][5]

Physicochemical Properties of this compound

The physicochemical properties of the this compound dipeptide are crucial for its behavior in biological systems and for the development of analytical and purification methods. These properties are summarized in the table below.

PropertyValueReference
Molecular Weight 231.25 g/mol --INVALID-LINK--[1][5]
Molecular Formula C₉H₁₇N₃O₄--INVALID-LINK--[1][5]
Monoisotopic Mass 231.12190603 Da--INVALID-LINK--[5]
Topological Polar Surface Area 136 Ų--INVALID-LINK--[5]
Hydrogen Bond Donors 4--INVALID-LINK--
Hydrogen Bond Acceptors 5--INVALID-LINK--
Rotatable Bond Count 6--INVALID-LINK--
XLogP3 -5.3--INVALID-LINK--[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a standard method for the efficient synthesis of peptides like this compound.

Workflow for Solid-Phase Synthesis of this compound

SPPS_Workflow Resin Fmoc-Val-Wang Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-Asn(Trt)-OH (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Precipitation Precipitate (Cold Diethyl Ether) Cleavage->Precipitation Purification Purify (RP-HPLC) Precipitation->Purification AsnVal This compound Dipeptide Purification->AsnVal

Figure 1: Workflow for the solid-phase synthesis of this compound.

Detailed Protocol:

  • Resin Swelling: Swell Fmoc-Val-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the valine residue by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification and Characterization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of mobile phase B is used to elute the peptide. The exact gradient will need to be optimized.

  • Detection: UV absorbance at 214 nm and 280 nm.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the purified this compound dipeptide (Expected [M+H]⁺ ≈ 232.13).

Biological Significance and Potential Applications

While specific quantitative data on the biological activity of the free this compound dipeptide is limited in publicly available literature, the this compound sequence appears in various biologically active peptides and proteins, suggesting its importance in molecular recognition and function.

Potential Role in Signaling Pathways

Based on studies of related peptides, the this compound dipeptide or peptides containing this motif may interact with cellular signaling pathways.

a) Nrf2/Keap1 Antioxidant Pathway:

A study on the tripeptide Val-Asn-Pro, identified from a traditional fermented food, demonstrated its ability to mitigate oxidative stress by activating the Nrf2/Keap1 signaling pathway.[6] This suggests that peptides containing the this compound sequence may possess antioxidant properties.

Keap1-Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates with Proteasome Proteasome Nrf2->Proteasome Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inactivates AsnVal This compound containing peptide (potential) AsnVal->Keap1 Potential Inactivation Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription

Figure 2: Potential modulation of the Keap1-Nrf2 antioxidant pathway by this compound containing peptides.

Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[7] Oxidative stress, potentially influenced by antioxidant peptides, can inactivate Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.[7][8][9]

b) Cholecystokinin (B1591339) (CCK) Receptor Signaling:

Research on vasorelaxing dipeptides has shown that Asn-Ala can activate the cholecystokinin (CCK) system.[10] Given the structural similarity, it is plausible that this compound could also interact with CCK receptors, which are G-protein coupled receptors (GPCRs) involved in various physiological processes.[11][12]

Cholecystokinin A (CCKA) Receptor Signaling Pathway

CCKA_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCKA CCKA Receptor Gq Gq/11 CCKA->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC DAG->PKC Activates Ca->PKC Co-activates Response Cellular Response (e.g., Enzyme Secretion) PKC->Response AsnVal This compound (Hypothetical Ligand) AsnVal->CCKA Binds

Figure 3: Hypothetical activation of the CCKA receptor signaling pathway by this compound.

Binding of a ligand to the CCKA receptor can activate the Gq protein, leading to the activation of phospholipase C (PLC).[11][13] PLC then generates the second messengers IP3 and DAG, which trigger calcium release and activate protein kinase C (PKC), respectively, culminating in a cellular response.[11][13]

Role in Protein Structure and Function

The this compound sequence is found in various proteins where it can contribute to their structure and function. For instance, in a synthetic peptide derived from alpha-fetoprotein, the Val⁵ and Asn⁶ residues were found to be essential for its anti-breast cancer activity, indicating their role in the peptide's pharmacophore.[14]

Applications in Drug Development

Dipeptides are increasingly being investigated as therapeutic agents and as components of drug delivery systems.[15] Their small size, potential for biological activity, and the ability to be chemically modified make them attractive candidates for drug development. The potential antioxidant and signaling modulatory effects of this compound containing peptides suggest they could be explored for conditions related to oxidative stress or disorders involving the CCK system.

Quantitative Data

Table 1: Potential Receptor Binding Affinity of this compound

Receptor TargetLigandBinding AssayKd/Ki (nM)Reference
e.g., CCKA-RThis compounde.g., Radioligand BindingN/AN/A
e.g., CCKB-RThis compounde.g., SPRN/AN/A

Table 2: Potential Enzymatic Kinetics of this compound

EnzymeSubstrate/InhibitorAssay TypeKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)Ki (µM)Reference
e.g., Dipeptidyl PeptidaseThis compound (Substrate)e.g., SpectrophotometricN/AN/AN/A-N/A
e.g., Specific ProteaseThis compound (Inhibitor)e.g., Fluorometric---N/AN/A

Conclusion and Future Directions

The this compound dipeptide represents a fundamental building block of proteins with emerging interest as a standalone bioactive molecule. While its physicochemical properties are well-defined and its synthesis is achievable through standard protocols, a significant gap exists in the understanding of its specific biological functions and quantitative interactions with cellular targets. Future research should focus on screening the this compound dipeptide against various receptors and enzymes to elucidate its potential therapeutic applications. Investigating its role in metabolic and signaling pathways, particularly in the context of oxidative stress and gastrointestinal physiology, will be crucial in unlocking the full potential of this simple yet intriguing biomolecule. The methodologies and potential pathways outlined in this guide provide a framework for such future investigations.

References

An In-depth Technical Guide on the Discovery and History of the Asn-Val Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Asparaginyl-Valine (Asn-Val), a fundamental component of numerous proteins, has a history intertwined with the foundational advancements in peptide chemistry and analytical biochemistry. While not as extensively studied for its independent biological activity as some other dipeptides, its presence within larger polypeptide chains is critical for protein structure and function. This technical guide delves into the historical context of its likely discovery through the lens of early protein chemistry, outlines modern synthetic and analytical methodologies, and discusses its relevance in contemporary research.

I. Historical Context: An Inferred Discovery

The period following the development of paper chromatography by Martin and Synge in the 1940s, and later, ion-exchange chromatography, revolutionized the separation and identification of amino acids and small peptides from protein hydrolysates.[1][2] It is highly probable that the this compound dipeptide was first identified as a fragment resulting from the partial acid or enzymatic hydrolysis of a protein. Early studies on protein structure involved breaking down large protein molecules into smaller, more manageable peptide fragments. These fragments were then meticulously separated and their amino acid sequences determined.

Key Historical Milestones Leading to the Identification of Dipeptides like this compound:

  • Early 20th Century: Emil Fischer's pioneering work established the peptide bond theory, laying the groundwork for understanding protein structure.[3]

  • 1940s-1950s: The advent of partition and paper chromatography provided the tools necessary to separate complex mixtures of amino acids and peptides.[1][2]

  • 1950s Onwards: The use of proteolytic enzymes with known cleavage specificities allowed for more controlled fragmentation of proteins, simplifying the subsequent analysis of the resulting peptides.

While a specific "discovery" paper for the this compound dipeptide is elusive, its existence would have been confirmed through the routine application of these groundbreaking techniques to a multitude of proteins.

II. Physicochemical Properties

A summary of the key physicochemical properties of the L-asparaginyl-L-valine dipeptide is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₁₇N₃O₄PubChem[4]
Molecular Weight 231.25 g/mol PubChem[4]
IUPAC Name (2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acidPubChem[4]
Sequence NVPubChem[4]
CAS Number 145314-87-0MedchemExpress[5]

III. Experimental Protocols

The identification and characterization of the this compound dipeptide, both historically and in modern research, rely on a combination of protein hydrolysis, chromatographic separation, and peptide sequencing techniques.

A. Protein Hydrolysis for Peptide Fragment Generation

1. Acid Hydrolysis (Historical and Modern):

  • Objective: To cleave peptide bonds and generate smaller peptide fragments and constituent amino acids.

  • Protocol:

    • A purified protein sample is placed in a reaction vessel with 6M Hydrochloric Acid (HCl).

    • The vessel is sealed under vacuum to prevent oxidation of sensitive amino acids.

    • The mixture is heated at 110°C for 24 to 72 hours, with the duration influencing the extent of hydrolysis.

    • Following hydrolysis, the HCl is removed by evaporation under reduced pressure.

    • The resulting hydrolysate, a mixture of amino acids and small peptides, is then ready for analysis.

2. Enzymatic Digestion (Modern):

  • Objective: To cleave peptide bonds at specific amino acid residues, generating a predictable set of peptide fragments.

  • Protocol (Example using Trypsin):

    • The protein of interest is denatured and solubilized in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0).

    • Trypsin is added to the protein solution at an enzyme-to-substrate ratio of approximately 1:20 to 1:100 (w/w).

    • The digestion is allowed to proceed for 12-18 hours at 37°C.

    • The reaction is quenched by the addition of an acid, such as formic acid, to a final concentration of 1%.

    • The resulting peptide mixture is desalted and prepared for chromatographic separation.

B. Chromatographic Separation of Dipeptides

1. Paper Chromatography (Historical):

  • Objective: To separate dipeptides based on their differential partitioning between a stationary phase (paper) and a mobile phase (solvent).

  • Protocol:

    • The peptide mixture is spotted onto a line of origin on a sheet of chromatography paper.

    • The edge of the paper is immersed in a solvent system (e.g., n-butanol:acetic acid:water), ensuring the sample spot is not submerged.

    • The solvent moves up the paper by capillary action, separating the peptides based on their polarity and size.

    • After the solvent front has reached a desired height, the paper is removed and dried.

    • The separated peptides are visualized by spraying with a reagent such as ninhydrin, which reacts with the free amino groups to produce a colored spot.

    • The position of each spot is characterized by its retention factor (Rf) value.[6]

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Modern):

  • Objective: To achieve high-resolution separation of peptides based on their hydrophobicity.

  • Protocol:

    • The peptide mixture is injected onto a C18 reversed-phase column.

    • A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid) is used for elution.

    • Peptides are separated based on their hydrophobic character, with more hydrophobic peptides eluting at higher organic solvent concentrations.

    • Detection is typically achieved by monitoring UV absorbance at 214 nm and 280 nm.

C. Peptide Sequencing

1. Mass Spectrometry (Modern):

  • Objective: To determine the amino acid sequence of the purified dipeptide.

  • Protocol (Tandem Mass Spectrometry - MS/MS):

    • The purified dipeptide is introduced into the mass spectrometer and ionized (e.g., by electrospray ionization).

    • The precursor ion corresponding to the mass of the this compound dipeptide is selected.

    • The selected precursor ion is fragmented by collision-induced dissociation.

    • The masses of the resulting fragment ions (b- and y-ions) are measured, allowing for the determination of the amino acid sequence.

IV. Synthesis of this compound Dipeptide

Modern chemical synthesis allows for the precise and efficient production of the this compound dipeptide.

Solid-Phase Peptide Synthesis (SPPS)
  • Objective: To synthesize the this compound dipeptide by a stepwise addition of amino acids on a solid support.

  • Protocol (Fmoc/tBu Strategy):

    • The C-terminal amino acid (Valine) is attached to a solid resin support.

    • The N-terminal protecting group (Fmoc) on the resin-bound Valine is removed using a mild base (e.g., piperidine (B6355638) in DMF).

    • The next amino acid (Asparagine), with its N-terminus protected by Fmoc and its side chain protected (e.g., with a trityl group), is activated and coupled to the free amino group of the Valine on the resin.

    • The Fmoc group of the newly added Asparagine is removed.

    • The dipeptide is cleaved from the resin, and all protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

    • The crude dipeptide is purified by RP-HPLC.

V. Logical and Experimental Workflows

The discovery and characterization of a dipeptide like this compound, both historically and in a modern context, follow a logical progression of experimental steps.

Discovery_and_Characterization_Workflow ProteinSource Protein Source Hydrolysis Hydrolysis (Acid or Enzymatic) ProteinSource->Hydrolysis PeptideMixture Mixture of Peptides and Amino Acids Hydrolysis->PeptideMixture Separation Chromatographic Separation (e.g., Paper Chromatography, HPLC) PeptideMixture->Separation IsolatedPeptide Isolated Peptide Fraction Separation->IsolatedPeptide Sequencing Sequence Analysis (e.g., Mass Spectrometry) IsolatedPeptide->Sequencing AsnVal This compound Dipeptide Identified Sequencing->AsnVal Synthesis Chemical Synthesis (e.g., SPPS) AsnVal->Synthesis Confirmation & Further Study PureAsnVal Pure this compound Dipeptide Synthesis->PureAsnVal BioActivity Biological Activity Studies PureAsnVal->BioActivity

Fig. 1: General workflow for the discovery and characterization of a dipeptide.

VI. Biological Significance and Modern Research

While the this compound dipeptide itself is not known to possess significant independent biological activity in the same vein as, for example, carnosine, its importance lies in its role as a constituent of larger peptides and proteins. The specific sequence of amino acids, including this compound, dictates the three-dimensional structure and, consequently, the function of a protein.

Recent research has focused on the broader biological roles of dipeptides, including their potential as antioxidants and signaling molecules.[7][8][9] Dipeptides containing certain amino acid residues have been shown to possess radical scavenging activity.[7] While Asn and Val are not typically the most potent antioxidant residues, their presence in a peptide can contribute to its overall properties.

Furthermore, the this compound sequence can be a recognition site for certain enzymes. For instance, asparaginyl endopeptidases are a class of proteases that cleave peptide bonds C-terminal to asparagine residues. The nature of the following amino acid, in this case, valine, can influence the efficiency of this cleavage.

Conclusion

The history of the this compound dipeptide is intrinsically linked to the development of analytical techniques that enabled the exploration of the protein world. While its discovery was likely a quiet revelation in the annals of protein sequencing rather than a singular event, its importance as a building block of life is undisputed. Modern synthetic and analytical methods have made the this compound dipeptide readily accessible for a variety of research applications, from its use as a standard in metabolomics to its incorporation into synthetic peptides for structure-function studies. As our understanding of the nuanced roles of small peptides in biological systems continues to grow, so too may our appreciation for the significance of this simple yet fundamental dipeptide.

References

Methodological & Application

Application Notes and Protocols for Asn-Val Dipeptide In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Asn-Val Dipeptide In Vitro Cell-Based Assays Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptides, the smallest and most basic units of proteins, are increasingly recognized for their specific biological activities, making them attractive candidates for therapeutic and cosmetic applications. The this compound (Asparaginyl-Valine) dipeptide is a simple biomolecule with emerging interest in the field of dermatology and tissue regeneration. In vitro cell-based assays are fundamental to elucidating the bioactivity and mechanism of action of such peptides. This document provides detailed protocols for assessing the effects of the this compound dipeptide on primary human dermal fibroblasts, focusing on its potential to stimulate the synthesis of key extracellular matrix (ECM) components.

Recent studies on similar short peptides have shown their capability to influence cellular machinery involved in producing elastic fibers.[1] Specifically, a dipeptide containing asparagine has been demonstrated to significantly increase the synthesis of tropoelastin and decorin in normal human dermal fibroblasts (NHDFs).[1] These findings suggest a potential role for this compound in anti-aging and skin repair applications. The following protocols and data serve as a guide for researchers to investigate the efficacy and cellular mechanisms of the this compound dipeptide.

Data Presentation

The following tables summarize representative quantitative data from a series of in vitro assays designed to evaluate the biological activity of the this compound dipeptide on Normal Human Dermal Fibroblasts (NHDFs).

Table 1: Dose-Dependent Effect of this compound Dipeptide on NHDF Viability (MTT Assay)

This compound Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Control)100± 4.5
1102± 5.1
5105± 4.8
10103± 5.3
2599± 4.9
5097± 5.5
10095± 6.1

Table 2: Effect of this compound Dipeptide on Tropoelastin Synthesis in NHDFs (ELISA)

This compound Concentration (µM)Tropoelastin Level (ng/mL)Fold Increase vs. Control
0 (Control)50.21.00
165.81.31
588.41.76
10115.52.30
25130.12.59
50125.72.50

Table 3: Effect of this compound Dipeptide on Decorin Synthesis in NHDFs (ELISA)

This compound Concentration (µM)Decorin Level (ng/mL)Fold Increase vs. Control
0 (Control)120.41.00
1145.71.21
5188.21.56
10225.11.87
25248.92.07
50240.51.99

Table 4: Effect of this compound Dipeptide on Transglutaminase Activity in NHDFs

This compound Concentration (µM)Fluorescence (Arbitrary Units)Fold Increase vs. Control
0 (Control)8501.00
1212751.50

Experimental Protocols

Protocol 1: Cell Culture of Normal Human Dermal Fibroblasts (NHDFs)
  • Cell Thawing and Seeding:

    • Rapidly thaw a cryopreserved vial of NHDFs in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium (FGM).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh FGM.

    • Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Maintenance:

    • Change the culture medium every 2-3 days.

    • Passage the cells when they reach 80-90% confluency. To passage, wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS), detach them using a 0.25% Trypsin-EDTA solution, and re-seed at a ratio of 1:3 or 1:4.

    • Use cells between passages 3 and 8 for all experiments to ensure consistency.

Protocol 2: Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Seed NHDFs in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of FGM. Incubate for 24 hours.

  • Peptide Treatment:

    • Prepare stock solutions of this compound dipeptide in sterile DPBS.

    • Remove the culture medium and replace it with 100 µL of fresh medium containing various concentrations of this compound (e.g., 1 µM to 100 µM). Include a vehicle control (medium with DPBS).

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in DPBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control wells.

Protocol 3: Tropoelastin and Decorin Synthesis Measurement (ELISA)
  • Cell Seeding and Treatment:

    • Seed NHDFs in a 24-well plate at a density of 5 x 10⁴ cells per well. Incubate for 24 hours.

    • Treat the cells with various concentrations of this compound dipeptide as described in Protocol 2.2 for 72 hours.

  • Sample Collection:

    • For Tropoelastin (secreted): Collect the cell culture supernatant from each well. Centrifuge at 1,000 x g for 10 minutes to remove cell debris.

    • For Decorin (cell-associated): Wash the cell layer with cold DPBS. Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) and collect the cell extracts.

  • ELISA Procedure:

    • Perform the ELISA using commercially available kits for human tropoelastin or decorin, following the manufacturer's instructions.

    • Briefly, coat a 96-well plate with capture antibody. Block the plate. Add standards and samples (supernatant for tropoelastin, cell lysate for decorin). Add detection antibody, followed by a streptavidin-HRP conjugate. Add TMB substrate and stop the reaction.

  • Data Analysis: Measure the absorbance at 450 nm. Calculate the concentration of the target protein based on the standard curve.

Protocol 4: Transglutaminase Activity Assay
  • Cell Culture and Treatment: Seed and treat NHDFs as described in Protocol 3.1 for 72 hours.

  • Labeling:

    • After the treatment period, expose the cell layers to a medium containing dansyl cadaverine, a fluorescent substrate for transglutaminase.

    • Incubate for 18 hours to allow for metabolism and binding of the substrate by the enzyme.[1]

  • Measurement:

    • Wash the cells thoroughly with DPBS to remove unincorporated dansyl cadaverine.

    • Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence reader (Excitation: ~335 nm, Emission: ~490 nm).

  • Analysis: The measured fluorescence is directly proportional to the transglutaminase activity.[1]

Mandatory Visualizations

G AsnVal This compound Dipeptide Receptor Cell Surface Receptor (e.g., Integrin) AsnVal->Receptor Binds Signaling Intracellular Signaling Cascade (e.g., TGF-β/Smad pathway) Receptor->Signaling Activates Transcription Transcription Factors (e.g., Smad2/3, AP-1) Signaling->Transcription Phosphorylates Gene_Expression Increased Gene Expression (ELN, DCN) Transcription->Gene_Expression Induces Protein_Synthesis Protein Synthesis & Secretion Gene_Expression->Protein_Synthesis Elastin Elastin Synthesis Protein_Synthesis->Elastin Decorin Decorin Synthesis Protein_Synthesis->Decorin ECM Enhanced ECM Assembly Elastin->ECM Decorin->ECM

Caption: Hypothetical signaling pathway for this compound dipeptide in fibroblasts.

G cluster_assays Endpoint Assays start Start culture Culture NHDFs to 80% Confluency start->culture seed Seed Cells into Multi-well Plates culture->seed treat Treat with this compound Dipeptide (24-72h) seed->treat viability Cell Viability (MTT Assay) treat->viability elisa Protein Synthesis (ELISA) treat->elisa enzyme Enzyme Activity (Fluorescence) treat->enzyme analyze Data Acquisition & Analysis viability->analyze elisa->analyze enzyme->analyze end End analyze->end

Caption: General experimental workflow for this compound in vitro cell-based assays.

References

Application Note: Quantitative Analysis of the Dipeptide Asn-Val Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dipeptide Asparaginyl-Valine (Asn-Val) is a subject of interest in various biomedical research areas. Its analysis is crucial for applications ranging from biomarker discovery to understanding post-translational modifications like deamidation, which is implicated in aging and various diseases.[1][2] Mass spectrometry (MS) offers a highly sensitive and specific platform for the detection and quantification of peptides such as this compound.[3] This document provides detailed protocols for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), including sample preparation, instrumental analysis, and data interpretation.

Experimental Protocols

This section details the methodology for the sample preparation and LC-MS/MS analysis of this compound.

Sample Preparation

Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification. For biological samples, a protein precipitation or solid-phase extraction (SPE) step is recommended.

Materials:

  • This compound standard (Sigma-Aldrich or equivalent)

  • Internal Standard (e.g., ¹³C, ¹⁵N labeled this compound)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Protocol for Protein Precipitation:

  • To 100 µL of biological matrix (e.g., plasma, serum, tissue homogenate), add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Chromatographic separation is essential to resolve this compound from other sample components. A reverse-phase column is typically used.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: A typical gradient might start at 2% B, increase to 40% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

Mass Spectrometry (MS) Method

Tandem mass spectrometry (MS/MS) is employed for the selective and sensitive detection of this compound.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or Parallel Reaction Monitoring (PRM) for high-resolution instruments.

  • Gas Temperatures and Flow Rates: Optimize according to the specific instrument manufacturer's recommendations.

  • Collision Gas: Argon.

Data Presentation

Quantitative data for the mass spectrometric analysis of this compound is summarized below. The monoisotopic mass of this compound is 231.12 Da.[4]

Table 1: Mass Spectrometry Parameters for this compound Analysis

ParameterValueReference
Precursor Ion ([M+H]⁺) m/z232.1Calculated
Product Ion 1 (y-ion) m/z118.1[5]
Product Ion 2 (b-ion) m/z115.1Calculated
Product Ion 3 (deamidation) m/z215.1[1][2]
Collision Energy (CE)Optimized experimentallyN/A
Dwell Time50-100 msN/A

Note: The optimal collision energy should be determined empirically for the specific instrument being used.

Table 2: Fragmentation of Protonated this compound ([AsnVal+H]⁺)

Fragment Ion TypeSequenceCalculated m/zDescription
b-ionAsn115.05Cleavage of the peptide bond C-terminal to Asn
y-ionVal118.09Cleavage of the peptide bond N-terminal to Val
Immonium ionVal72.08Side chain fragmentation of Valine
[M+H-NH₃]⁺This compound215.1Loss of ammonia (B1221849) from the Asn side chain (deamidation)[1][2]
[M+H-H₂O]⁺This compound214.1Loss of water

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation (with Internal Standard) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration Filtration Supernatant->Filtration LC Liquid Chromatography (Reverse Phase) Filtration->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS Detection Peak Detection & Integration MSMS->Detection Quantification Quantification (Standard Curve) Detection->Quantification

Caption: Workflow for this compound quantitative analysis.

Fragmentation Pathway of this compound

The diagram below depicts the primary fragmentation pathways of protonated this compound upon collision-induced dissociation (CID).

fragmentation_pathway cluster_fragments Primary Fragments Precursor [this compound+H]⁺ m/z = 232.1 b_ion b-ion (Asn) m/z = 115.1 Precursor->b_ion Peptide Bond Cleavage y_ion y-ion (Val) m/z = 118.1 Precursor->y_ion Peptide Bond Cleavage deamidation [M+H-NH₃]⁺ m/z = 215.1 Precursor->deamidation Side Chain Loss dehydration [M+H-H₂O]⁺ m/z = 214.1 Precursor->dehydration Side Chain Loss

Caption: Fragmentation of protonated this compound in MS/MS.

Discussion

The presented methods provide a robust framework for the reliable quantification of this compound in complex biological matrices. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response, thereby improving accuracy and precision.[6][7]

A key fragmentation pathway for Asn-containing peptides is deamidation, which involves the loss of ammonia from the asparagine side chain.[1][2] This process is not only a common in-source or collision-induced dissociation phenomenon but also a significant post-translational modification in vivo.[1][2][8] Monitoring the deamidation product (m/z 215.1) can provide insights into protein degradation and aging processes.

The choice of mass spectrometer (triple quadrupole vs. high-resolution) will depend on the specific requirements of the assay. Triple quadrupole instruments operating in MRM mode typically offer the highest sensitivity and a wide dynamic range, making them ideal for targeted quantification. High-resolution instruments provide enhanced specificity, which can be advantageous for complex samples or when performing untargeted analyses.

Conclusion

This application note outlines a comprehensive approach for the quantitative analysis of the dipeptide this compound using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, along with the tabulated quantitative data and workflow diagrams, provide a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The ability to accurately measure this compound levels can contribute significantly to various fields of biomedical research.

References

Application Notes and Protocols: Incorporating Asn-Val into Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of dipeptides as supplements in cell culture media is a well-established strategy to enhance the stability and solubility of individual amino acids, leading to improved cell growth, viability, and productivity.[1][2][3] Dipeptides, such as those containing glutamine and tyrosine, have been shown to be effective in various cell lines, including Chinese Hamster Ovary (CHO) cells, which are commonly used in the production of biopharmaceuticals.[1][3][4] This document provides detailed application notes and protocols for the incorporation and evaluation of the novel dipeptide Asparaginyl-Valine (Asn-Val) in mammalian cell culture media.

Asparagine (Asn) has been identified as a critical amino acid for cellular adaptation to glutamine depletion, playing a significant role in maintaining cell viability.[5] It can also support cell proliferation in the absence of glutamine.[6] Valine (Val), a branched-chain amino acid, is essential for cell growth and proliferation. The this compound dipeptide, therefore, presents a promising supplement to potentially enhance cell culture performance, particularly under conditions of metabolic stress.

These notes will guide researchers through the process of evaluating this compound as a media supplement, from initial concentration screening to the analysis of its effects on cellular metabolism and signaling pathways.

Rationale for this compound Supplementation

The primary reasons to consider incorporating this compound into cell culture media include:

  • Enhanced Stability : Dipeptides are generally more stable in liquid media than free amino acids.[7][8][9] While asparagine is more stable than glutamine, its deamidation can still occur.[10] The dipeptide form may offer increased stability.

  • Improved Nutrient Delivery : Cells possess transporters for dipeptides, which can be a more efficient route for amino acid uptake.

  • Synergistic Effects : Asparagine and valine play crucial roles in cellular metabolism. Providing them as a single molecule may offer synergistic benefits for cell growth and protein production.[1]

  • Reduced Ammonia (B1221849) Accumulation : The breakdown of glutamine is a major source of ammonia in cell culture, which can be toxic to cells.[8] While asparagine breakdown also produces ammonia, its controlled delivery via a dipeptide could mitigate this effect.

Experimental Protocols

This section provides detailed protocols for evaluating the efficacy of this compound in a chosen cell line.

Cell Line and Culture Conditions
  • Cell Line : CHO-K1, HEK293, or any other mammalian cell line of interest.

  • Basal Medium : A chemically defined, serum-free medium appropriate for the chosen cell line (e.g., DMEM/F-12, CHO-S-SFM II).

  • Standard Culture Conditions : 37°C, 5% CO2, and appropriate humidity in a suitable culture vessel (e.g., T-flasks, shake flasks, or bioreactors).

Preparation of this compound Stock Solution
  • Dissolution : Dissolve lyophilized this compound dipeptide in sterile, cell culture-grade water to create a concentrated stock solution (e.g., 100 mM).

  • Sterilization : Filter-sterilize the stock solution through a 0.22 µm filter.

  • Storage : Aliquot and store the sterile stock solution at -20°C. Avoid repeated freeze-thaw cycles.

Experiment 1: this compound Concentration Screening

Objective : To determine the optimal concentration range of this compound for cell growth and viability.

Methodology :

  • Cell Seeding : Seed cells in a 24-well plate at a density of 1 x 10^5 cells/mL in the basal medium.

  • Supplementation : Supplement the medium with this compound at a range of final concentrations (e.g., 0, 0.5, 1, 2, 5, 10 mM). Include a positive control with an equivalent molar concentration of free Asn and Val, and a negative control with no supplementation.

  • Incubation : Incubate the cells for a period corresponding to several population doublings (e.g., 4-6 days).

  • Analysis : At regular intervals (e.g., every 24 hours), determine the viable cell density (VCD) and cell viability using a cell counter (e.g., trypan blue exclusion assay or an automated cell counter).

  • Data Presentation : Plot VCD and viability against time for each concentration. Determine the optimal concentration that results in the highest VCD and sustained high viability.

Experimental Workflow for this compound Concentration Screening

G cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis prep_cells Prepare Cell Suspension seed_plate Seed 24-Well Plate prep_cells->seed_plate prep_media Prepare Media with Varying this compound Concentrations prep_media->seed_plate incubation Incubate (4-6 days) seed_plate->incubation daily_sampling Daily Sampling incubation->daily_sampling 24h intervals cell_counting Measure VCD & Viability daily_sampling->cell_counting data_plotting Plot Growth Curves cell_counting->data_plotting determine_optimal Determine Optimal Concentration data_plotting->determine_optimal

Caption: Workflow for determining the optimal this compound concentration.

Experiment 2: Fed-Batch Culture Evaluation

Objective : To assess the impact of this compound supplementation in a fed-batch culture model, which is more representative of industrial bioprocesses.

Methodology :

  • Bioreactor Setup : Set up lab-scale bioreactors (e.g., 2L) with the chosen cell line in the basal medium.

  • Fed-Batch Strategy : On specified days (e.g., days 3, 5, 7, and 9), feed the cultures with a concentrated feed medium. The experimental group's feed will contain the optimal concentration of this compound determined in Experiment 1. The control group's feed will contain an equimolar amount of free Asn and Val.

  • Process Monitoring : Monitor key process parameters daily, including VCD, viability, glucose, lactate, ammonia, and product titer (if applicable).

  • Data Analysis : Compare the growth profiles, metabolite levels, and product titers between the this compound supplemented group and the control group.

Data Presentation

The following tables present hypothetical data from the described experiments to illustrate the expected outcomes.

Table 1: this compound Concentration Screening - Day 4 Results

This compound (mM)Viable Cell Density (x10^6 cells/mL)Viability (%)
0 (Control)2.5 ± 0.292 ± 2
0.52.8 ± 0.394 ± 1
1.03.5 ± 0.296 ± 1
2.04.1 ± 0.497 ± 2
5.03.8 ± 0.395 ± 3
10.03.1 ± 0.288 ± 4
2.0 (Free Asn+Val)3.9 ± 0.396 ± 2

Table 2: Fed-Batch Culture Performance - Day 14 Results

ParameterControl (Free Asn + Val)This compound Supplemented% Change
Peak VCD (x10^6 cells/mL)15.2 ± 0.818.5 ± 1.1+21.7%
Viability at Peak VCD (%)85 ± 392 ± 2+8.2%
Final Product Titer (g/L)2.1 ± 0.22.8 ± 0.3+33.3%
Peak Lactate (g/L)3.8 ± 0.43.1 ± 0.3-18.4%
Peak Ammonia (mM)8.2 ± 0.76.5 ± 0.5-20.7%

Potential Signaling Pathway Involvement

Supplementation with amino acids and their derivatives can influence key signaling pathways that regulate cell growth, proliferation, and metabolism. The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and is highly sensitive to amino acid availability.[11] Intracellular asparagine levels, in particular, have been shown to regulate the uptake of other amino acids and mTORC1 activity.[11]

Hypothesized this compound Influence on the mTOR Pathway

G cluster_cell Cellular Environment Asn_Val This compound Dipeptide Dipeptide_Transporter Dipeptide Transporter Asn_Val->Dipeptide_Transporter Uptake Cell_Membrane Cell Membrane Intracellular_Asn_Val Intracellular Asn + Val Dipeptide_Transporter->Intracellular_Asn_Val Amino_Acid_Pool Amino Acid Pool Intracellular_Asn_Val->Amino_Acid_Pool mTORC1 mTORC1 Amino_Acid_Pool->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: this compound uptake and its potential activation of the mTOR pathway.

Conclusion

The use of the this compound dipeptide as a supplement in cell culture media holds the potential to improve cell growth, viability, and protein production. By providing a stable and efficiently utilized source of asparagine and valine, this compound may help to optimize cellular metabolism and reduce the accumulation of toxic byproducts. The protocols outlined in this document provide a comprehensive framework for researchers to systematically evaluate the benefits of incorporating this novel dipeptide into their specific cell culture processes. Further investigation into the precise mechanisms of this compound uptake and its impact on cellular signaling pathways will provide deeper insights into its role in enhancing biopharmaceutical production.

References

Application Note: Asn-Val Dipeptide Libraries for High-Throughput Screening of Asparaginyl Endopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asparaginyl endopeptidase (AEP), also known as legumain, is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes. AEP's activity is implicated in the progression of several diseases, including Alzheimer's disease, where it cleaves both Amyloid Precursor Protein (APP) and Tau.[1] The enzyme specifically recognizes and cleaves peptide bonds at the C-terminal side of asparagine (Asn) or aspartate (Asp) residues.[2][3] This specificity makes peptide libraries containing the Asn residue valuable tools for screening and identifying novel AEP inhibitors. The dipeptide Asn-Val provides a core structural motif for building focused combinatorial libraries aimed at discovering potent and selective AEP modulators. This document outlines the application of this compound based peptide libraries in screening for AEP inhibitors and provides detailed protocols for library synthesis and screening assays.

Properties of the this compound Dipeptide

The this compound dipeptide is formed from L-asparagine and L-valine residues.[4] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC9H17N3O4--INVALID-LINK--
Molecular Weight231.25 g/mol --INVALID-LINK--
IUPAC Name(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acid--INVALID-LINK--

C/EBPβ/AEP Signaling Pathway in Alzheimer's Disease

AEP is a key player in the progression of Alzheimer's disease. Chronic inflammation activates the transcription factor C/EBPβ, which in turn upregulates the transcription of the AEP gene. The resulting pro-AEP is autocatalytically activated in the low pH environment of the lysosome. Active AEP then cleaves APP and Tau, contributing to the formation of amyloid plaques and neurofibrillary tangles, the pathological hallmarks of Alzheimer's disease.[1]

AEP_Signaling_Pathway Inflammation Chronic Inflammation CEBPb C/EBPβ Activation Inflammation->CEBPb AEP_Gene AEP Gene Transcription CEBPb->AEP_Gene proAEP pro-AEP AEP_Gene->proAEP activeAEP Active AEP (δ-secretase) proAEP->activeAEP Autocatalytic activation (low pH) APP APP Cleavage activeAEP->APP Tau Tau Cleavage activeAEP->Tau Plaques Amyloid Plaques APP->Plaques Tangles Neurofibrillary Tangles Tau->Tangles AD_Pathology Alzheimer's Disease Pathology Plaques->AD_Pathology Tangles->AD_Pathology

C/EBPβ/AEP Signaling Pathway in Alzheimer's Disease.

Application: Screening for AEP Inhibitors

Peptide libraries based on the this compound motif can be effectively used to identify inhibitors of AEP. The general workflow involves synthesizing a combinatorial library of peptides with the core this compound sequence and then screening this library for its ability to inhibit AEP activity in a high-throughput format.

Types of this compound Peptide Libraries

Several types of peptide libraries can be designed around the this compound core to explore the structure-activity relationship:

  • Positional Scanning Library: A library where each position around the fixed this compound core is systematically substituted with different amino acids. This helps in identifying the preferred residues at each position for optimal binding and inhibition.

  • Alanine Scanning Library: A library where each residue of a known active peptide sequence is systematically replaced with alanine. This helps in identifying the key residues responsible for the peptide's activity.

  • Truncation Library: This involves synthesizing shorter versions of a known active peptide to determine the minimal sequence required for activity.

Experimental Protocols

Protocol 1: Synthesis of a Positional Scanning this compound Peptide Library

This protocol describes the synthesis of a tetrapeptide library with the general structure Xaa-Asn-Val-Xaa using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Automated peptide synthesizer or manual synthesis vessels

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Xaa):

    • In separate reaction vessels for each of the 20 amino acids, couple the first Fmoc-protected amino acid (Fmoc-Xaa-OH) to the resin using DIC and OxymaPure in DMF.

    • Allow the coupling reaction to proceed for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash with DMF (5x).

  • Second Amino Acid Coupling (Val): Couple Fmoc-Val-OH to the deprotected resin using DIC and OxymaPure in DMF for 2 hours. Wash with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 3.

  • Third Amino Acid Coupling (Asn): Couple Fmoc-Asn(Trt)-OH to the deprotected resin using DIC and OxymaPure in DMF for 2 hours. Wash with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 3.

  • Fourth Amino Acid Coupling (Xaa): Split the resin from each of the initial 20 reaction vessels into 20 new vessels. Couple each of the 20 Fmoc-protected amino acids to the deprotected N-terminus in their respective vessels. This will generate a library of 400 unique tetrapeptides.

  • Final Fmoc Deprotection: Repeat step 3.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptides in cold diethyl ether. Centrifuge to pellet the peptides, wash with ether, and then lyophilize. The crude peptides can be used for initial screening, with hits being re-synthesized and purified by HPLC for confirmation.

Protocol 2: High-Throughput Screening of the this compound Peptide Library for AEP Inhibition

This protocol outlines a fluorogenic assay for screening the synthesized peptide library for AEP inhibitory activity.

Materials:

  • Recombinant human AEP

  • Fluorogenic AEP substrate (e.g., Z-Ala-Ala-Asn-AMC)

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM DTT, 1 mM EDTA, pH 4.5)

  • Synthesized this compound peptide library

  • Known AEP inhibitor (positive control, e.g., AEP inhibitor 1)

  • DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Dissolve the lyophilized peptides from the library in DMSO to a stock concentration of 10 mM.

    • In a 384-well plate, add 1 µL of each library compound per well to achieve a final screening concentration of 10 µM.

    • Include wells with a known AEP inhibitor as a positive control and wells with DMSO only as a negative control.

  • Enzyme Addition: Add 50 µL of AEP solution (e.g., 2 nM final concentration) in assay buffer to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the library compounds to interact with the enzyme.

  • Substrate Addition: Add 50 µL of the fluorogenic AEP substrate (e.g., 10 µM final concentration) in assay buffer to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time).

    • Determine the percent inhibition for each library compound using the following formula: % Inhibition = 100 * (1 - (Rate of sample / Rate of negative control))

    • Identify "hits" as compounds that show significant inhibition (e.g., >50%).

High-Throughput Screening Workflow

The overall workflow for identifying novel AEP inhibitors using an this compound peptide library involves several stages, from the initial screen to hit confirmation and characterization.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assays & Lead Optimization Compound_Library This compound Peptide Library HTS_Assay Single-Concentration HTS Assay Compound_Library->HTS_Assay Primary_Hits Primary Hits HTS_Assay->Primary_Hits Hit_Confirmation Hit Confirmation (Resynthesized Peptides) Primary_Hits->Hit_Confirmation IC50_Determination IC50 Determination (Dose-Response Curves) Hit_Confirmation->IC50_Determination Confirmed_Hits Confirmed Hits with Potency Data IC50_Determination->Confirmed_Hits Selectivity_Profiling Selectivity Profiling (vs. other proteases) Confirmed_Hits->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays Selectivity_Profiling->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

High-Throughput Screening Workflow for AEP Inhibitors.

Data Presentation: Example Screening Results

The following tables present hypothetical data from a primary screen and subsequent IC50 determination for selected hits from an this compound positional scanning library.

Table 1: Primary Screening of Xaa-Asn-Val-Xaa Library at 10 µM

Peptide IDSequence% Inhibition
NV-Hit-01Phe-Asn-Val-Trp85.2
NV-Hit-02Tyr-Asn-Val-Phe78.9
NV-Hit-03Trp-Asn-Val-Leu65.4
NV-Control-01Gly-Asn-Val-Gly5.1
NV-Control-02Ala-Asn-Val-Ala8.3

Table 2: IC50 Values for Confirmed Hits

Peptide IDSequenceIC50 (nM)
NV-Hit-01Phe-Asn-Val-Trp75
NV-Hit-02Tyr-Asn-Val-Phe150
NV-Hit-03Trp-Asn-Val-Leu500

Conclusion

Peptide libraries centered around the this compound dipeptide motif are valuable tools for the discovery of novel AEP inhibitors. The protocols outlined in this application note provide a framework for the rational design, synthesis, and screening of such libraries. The identification of potent and selective peptide-based inhibitors of AEP could pave the way for the development of new therapeutics for diseases with AEP-implicated pathologies. Further optimization of hit compounds through medicinal chemistry efforts, such as the development of peptidomimetics, can lead to drug candidates with improved pharmacokinetic properties.[5][6]

References

Application Notes and Protocols for Enzymatic Cleavage Assays of Asn-Val Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic cleavage of peptide substrates containing the asparagine-valine (Asn-Val) dipeptide sequence. This document focuses on two primary enzyme classes with demonstrated or high potential for this specific cleavage: TNF-α Converting Enzyme (TACE/ADAM17) and Asparaginyl Endopeptidases (AEPs) , such as Legumain and Butelase 1.

Introduction

The enzymatic cleavage of specific peptide bonds is a fundamental process in many biological pathways, including signal transduction, protein processing, and disease pathogenesis. The this compound sequence, while not as extensively studied as other protease recognition sites, is a known cleavage site in certain proteins, such as the p55 tumor necrosis factor receptor (TNF-R55). Assaying the cleavage of this bond is critical for understanding the function of the proteases involved and for the development of therapeutic inhibitors.

This document provides detailed methodologies for performing in vitro cleavage assays using fluorogenic, FRET, and ELISA-based detection methods.

Enzyme Selection and Substrate Design

The choice of enzyme is paramount for a successful this compound cleavage assay. Based on current literature, two main classes of enzymes are relevant:

  • TNF-α Converting Enzyme (TACE/ADAM17): A metalloprotease known to cleave a variety of substrates, often at sites containing a small amino acid in the P1 position and a hydrophobic residue in the P1' position (e.g., Ala-Val). While its primary recognition motif is not this compound, its substrate tolerance suggests it is a strong candidate.

  • Asparaginyl Endopeptidases (AEPs): A family of cysteine proteases that exhibit a strict specificity for cleaving after an asparagine (or aspartate at acidic pH) residue. Their P1' specificity is broad and accommodates hydrophobic residues like valine, making them highly suitable for cleaving this compound bonds.

Substrate design is critical for a sensitive and specific assay. Common strategies include:

  • Fluorogenic Substrates: A peptide containing the this compound sequence is conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), which is quenched until cleavage releases it.

  • FRET (Förster Resonance Energy Transfer) Substrates: A donor and a quencher fluorophore are attached to opposite ends of the peptide substrate. Cleavage separates the pair, leading to an increase in donor fluorescence.

  • Biotinylated Substrates: For use in ELISA-based assays, the substrate is labeled with biotin (B1667282) for capture and detection.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data for relevant enzymes.

Table 1: Kinetic Parameters for TACE/ADAM17 with a Fluorogenic Substrate

SubstrateEnzymeK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Mca-SPLAQAVRSSSRK-(Dnp)-NH₂TACE (catalytic domain)44.32 ± 7.20.232 ± 0.00125234[1]

Note: This data is for a substrate mimicking the TNF-α cleavage site (Ala-Val). Kinetic parameters for an this compound substrate would need to be determined empirically.

Table 2: Kinetic Parameters of Barley Cysteine Endopeptidases (EP-A and EP-B) with an this compound Containing Substrate

Substrate Sequence (P2-P1-P1'-P2')Enzymek_cat/K_m (M⁻¹s⁻¹)Reference
Leu-Asn-Gln-ProEP-A212 ± 5[2]
Leu-Asn-Gln-ProEP-B838 ± 10[2]
Leu-Val-Gln-ProEP-A174 ± 3[2]
Leu-Val-Gln-ProEP-B588 ± 31[2]

Note: These enzymes demonstrate cleavage C-terminal to Asn with Val in the P2' position of the substrate.

Table 3: Commercially Available Assay Kits for TACE/ADAM17

Kit NameManufacturerDetection MethodKey Components
ADAM17 Fluorogenic Assay KitBPS BioscienceFluorogenicRecombinant ADAM17, fluorogenic substrate, assay buffer
SensoLyte 520 TACE (α-Secretase) Activity Assay KitAnaSpecFluorogenic (FRET)QXL™ 520/5-FAM FRET substrate, assay buffer
InnoZyme™ TACE Activity KitMerck MilliporeELISAAnti-human TACE-coated plate, fluorescent substrate

Experimental Protocols

Protocol 1: Fluorogenic Cleavage Assay using TACE/ADAM17

This protocol is adapted for a generic fluorogenic substrate with the sequence Ac-Pro-Leu-Ala-Asn-Val-DPA-Arg-Ser-Ser-Ser-Arg-NH₂ where DPA is a quenching group and the N-terminal acetylated proline enhances stability.

Materials:

  • Recombinant Human TACE/ADAM17 (R&D Systems, Cat# 930-ADB or similar)

  • Fluorogenic Peptide Substrate: MCA-Pro-Leu-Ala-Gln-Ala-Val-DPA-Arg-Ser-Ser-Ser-Arg-NH₂ (AnaSpec, Cat# ES003 or custom synthesis)

  • Assay Buffer: 25 mM Tris, 2.5 µM ZnCl₂, 0.005% (w/v) Brij-35, pH 9.0[3]

  • TACE Inhibitor (optional, for control): TAPI-1 or a specific non-hydroxamate inhibitor

  • 96-well black microplate

  • Fluorescence plate reader with excitation at ~320 nm and emission at ~405 nm

Procedure:

  • Reagent Preparation:

    • Dilute recombinant human TACE to a working concentration of 0.2 ng/µL in Assay Buffer.[3]

    • Prepare a 20 µM working solution of the fluorogenic substrate in Assay Buffer from a DMSO stock.

    • If using an inhibitor, prepare a series of dilutions in Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of the 0.2 ng/µL TACE solution to each well.

    • For inhibitor controls, pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.

    • Include a substrate blank containing 50 µL of Assay Buffer instead of the enzyme solution.

  • Initiate Reaction:

    • Start the reaction by adding 50 µL of the 20 µM substrate solution to each well, bringing the total volume to 100 µL.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for at least 30 minutes, with readings every 1-2 minutes. Excitation: 320 nm, Emission: 405 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • For inhibitor studies, plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: FRET-Based Cleavage Assay for Asparaginyl Endopeptidases (AEPs)

This protocol describes a general method using a FRET-based substrate for an AEP like Legumain or Butelase 1.

Materials:

  • Recombinant AEP (e.g., human Legumain or Butelase 1)

  • FRET Peptide Substrate: e.g., Dabcyl-Gly-Asn-Val-Leu-Gly-Glu(EDANS)-NH₂ (custom synthesis)

  • AEP Assay Buffer: 50 mM MES, 250 mM NaCl, 5 mM DTT, pH 6.0

  • AEP Inhibitor (optional): Aza-Asn-based inhibitors

  • 96-well black microplate

  • Fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET substrate in DMSO. Dilute to the desired final concentration (typically 1-10 µM) in AEP Assay Buffer.

    • Dilute the recombinant AEP to a working concentration in AEP Assay Buffer. The optimal concentration should be determined empirically.

  • Assay Setup:

    • Add 50 µL of the diluted AEP solution to the wells of a 96-well black microplate.

    • For inhibitor controls, pre-incubate the enzyme with various concentrations of the inhibitor.

    • Include a substrate blank with 50 µL of AEP Assay Buffer.

  • Initiate Reaction:

    • Add 50 µL of the FRET substrate solution to each well.

  • Measurement:

    • Monitor the increase in fluorescence over time at 37°C using a plate reader (Excitation: ~340 nm, Emission: ~490 nm).

  • Data Analysis:

    • Determine the initial reaction rates from the kinetic data.

    • For kinetic characterization, perform the assay with varying substrate concentrations to determine K_m and k_cat values by fitting the data to the Michaelis-Menten equation.

Mandatory Visualizations

experimental_workflow_fluorogenic_assay cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction cluster_analysis 4. Data Analysis Enzyme Dilute Enzyme Plate Add Enzyme to 96-well plate Enzyme->Plate Substrate Prepare Substrate AddSubstrate Add Substrate to initiate Substrate->AddSubstrate Inhibitor Prepare Inhibitor (optional) Preincubation Pre-incubate with Inhibitor Inhibitor->Preincubation Plate->AddSubstrate Preincubation->Plate Incubate Incubate at 37°C AddSubstrate->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Calculate Velocity / IC50 Measure->Analyze

Caption: Workflow for a typical fluorogenic enzymatic cleavage assay.

signaling_pathway_tace proTNF pro-TNF-α (membrane-bound) sTNF Soluble TNF-α (active) proTNF->sTNF Cleavage at Ala-Val TNFR TNF Receptor sTNF->TNFR Binds to TACE TACE (ADAM17) TACE->proTNF Inflammation Inflammatory Response TNFR->Inflammation Activates Inhibitor TACE Inhibitor Inhibitor->TACE Inhibits

Caption: TACE-mediated shedding of TNF-α and its inhibition.

Screening for Novel this compound Cleaving Proteases

If a specific enzyme is not known, a screening assay can be developed to identify and characterize novel proteases with this compound cleavage activity.

General Protocol for Screening:

  • Substrate Design: Synthesize a fluorogenic or FRET substrate with the this compound sequence flanked by several other amino acids to provide context. A good starting point is a peptide of 6-10 amino acids.

  • Source of Proteases: Obtain a protease library, cell lysates, or conditioned media that may contain the protease of interest.

  • Assay Conditions: Screen for activity across a range of pH values (e.g., pH 4.0 to 9.0) and in the presence of different classes of protease inhibitors (serine, cysteine, metallo, and aspartyl) to classify the protease.

  • Hit Confirmation and Characterization: Once a "hit" is identified (a sample that cleaves the substrate), the active protease can be purified using standard chromatography techniques. The purified enzyme can then be characterized kinetically using the protocols described above.

Conclusion

The enzymatic cleavage of the this compound sequence can be reliably assayed using the protocols outlined in this document. The choice of enzyme, either from the ADAM metalloprotease family like TACE or the asparaginyl endopeptidase family, will depend on the biological context of the research. The provided protocols for fluorogenic and FRET-based assays offer robust and sensitive methods for kinetic analysis and inhibitor screening, crucial for advancing research and drug development in this area.

References

Application Notes and Protocols for Asn-Val as a Substrate in Protease Studies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Asn-Val as a Substrate for Protease Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding numerous biological processes and is a cornerstone of drug discovery. The specificity of a protease is dictated by the amino acid sequence it recognizes and cleaves. Dipeptide substrates, such as Asparaginyl-Valine (this compound), offer a simplified model to investigate the primary specificity of proteases at the P1 and P1' positions, corresponding to Asn and Val, respectively. This document provides detailed application notes and protocols for utilizing this compound as a substrate in protease activity and inhibition studies, with a particular focus on legumain, a cysteine protease known for its preference for Asn at the P1 position.

Protease Specificity for this compound

Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that demonstrates a strong preference for cleaving peptide bonds C-terminal to an asparagine (Asn) residue.[1] This specificity is highly pH-dependent, with optimal activity for Asn cleavage occurring at a slightly acidic pH of approximately 5.5-5.8.[1][2][3] While the primary specificity of legumain for Asn at the P1 position is well-established, its preference at the P1' position is less defined. However, the use of this compound as a substrate can help elucidate the influence of a hydrophobic residue like Valine at the P1' position on the catalytic efficiency of legumain and other proteases with similar P1 specificity.

Quantitative Data Presentation

While direct kinetic data for the cleavage of this compound by a specific protease is not extensively available in the literature, we can compare the known kinetic parameters of legumain with a fluorogenic Asn-containing substrate to provide a baseline for expected activity. Researchers using this compound would aim to determine these parameters for their specific protease of interest.

Table 1: Kinetic Parameters of Human Legumain with a Fluorogenic Substrate

Substratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Optimal pHReference
Z-AAN-ACCData not availableData not available36,1005.8[3]
Z-AAD-ACCData not availableData not available1,6004.5[3]

Z-AAN-ACC: Benzyloxycarbonyl-Alanyl-Alanyl-Asparaginyl-7-amino-4-carbamoylmethylcoumarin Z-AAD-ACC: Benzyloxycarbonyl-Alanyl-Alanyl-Aspartyl-7-amino-4-carbamoylmethylcoumarin

Researchers can utilize the protocols outlined below to determine the kinetic constants (kcat and Km) for the cleavage of a synthesized fluorogenic this compound substrate (e.g., Ac-Asn-Val-AMC) with their protease of interest.

Experimental Protocols

General Protease Assay using a Fluorogenic this compound Substrate

This protocol describes a general method for measuring the activity of a protease, such as legumain, using a fluorogenic substrate like Ac-Asn-Val-AMC (Acetyl-Asparaginyl-Valinyl-7-amino-4-methylcoumarin). Upon cleavage of the peptide bond between Asn and Val, the fluorophore (AMC) is released, resulting in an increase in fluorescence that can be monitored over time.

Materials:

  • Purified protease (e.g., recombinant human legumain)

  • Fluorogenic substrate: Ac-Asn-Val-AMC (or similar)

  • Assay Buffer: 50 mM MES, 150 mM NaCl, 5 mM DTT, pH 5.8 (optimal for legumain with Asn at P1)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

  • Control inhibitor (optional, e.g., a known legumain inhibitor)

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fluorogenic this compound substrate in DMSO. Further dilute the stock solution in Assay Buffer to the desired final concentrations. It is recommended to perform a substrate titration to determine the optimal concentration, ideally around the Km value.

  • Enzyme Preparation: Prepare a stock solution of the purified protease in Assay Buffer. The final enzyme concentration will depend on its activity and should be optimized to ensure a linear rate of fluorescence increase during the measurement period.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add 25 µL of the diluted substrate solution to each well.

    • To initiate the reaction, add 25 µL of the diluted enzyme solution to each well.

    • For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.

    • For an inhibitor control, pre-incubate the enzyme with the inhibitor for a specified time before adding it to the substrate.

  • Fluorescence Measurement: Immediately place the microplate in the fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) from the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of the product using a standard curve of the free fluorophore (e.g., AMC).

    • For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Visualizations

Experimental Workflow for Protease Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis sub_prep Substrate Dilution plate_setup Plate Setup (Buffer + Substrate) sub_prep->plate_setup enz_prep Enzyme Dilution reaction_init Reaction Initiation (Add Enzyme) enz_prep->reaction_init plate_setup->reaction_init incubation Incubation & Measurement (Fluorescence Reading) reaction_init->incubation rate_calc Calculate Initial Velocity incubation->rate_calc kinetic_analysis Michaelis-Menten Kinetics rate_calc->kinetic_analysis

Caption: Workflow for a fluorogenic protease assay using an this compound substrate.

Hypothetical Signaling Pathway Involving a Legumain-like Protease

signaling_pathway cluster_lysosome Lysosome (pH ~5.5) cluster_cell Cellular Response pro_protease Pro-Protease (Inactive) active_protease Active Legumain-like Protease pro_protease->active_protease Autocatalytic Activation pro_protein Pro-Protein Substrate (contains this compound site) active_protease->pro_protein Cleavage at this compound active_protein Active Protein downstream Downstream Signaling (e.g., Apoptosis, Inflammation) active_protein->downstream

Caption: Hypothetical activation of a protein substrate by a legumain-like protease.

References

The Critical Role of Asparagine in Proteomics: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of proteomics, the amino acid Asparagine (Asn) presents both unique opportunities for protein characterization and significant challenges during sample preparation. Understanding the nuances of Asn chemistry is paramount for researchers, scientists, and drug development professionals aiming for accurate and comprehensive proteomic analysis. These detailed application notes provide insights into enzymatic and chemical cleavage strategies involving Asparagine, as well as a critical examination of Asn deamidation, a common post-translational modification that can impact data interpretation.

Application Note 1: Enhancing Proteome Coverage with Endoproteinase AspN

Endoproteinase AspN is a metalloproteinase that offers a valuable alternative or complement to trypsin for generating peptides in bottom-up proteomics workflows. Its high specificity for cleaving peptide bonds on the N-terminal side of aspartic acid (Asp) and, to a lesser extent, glutamic acid (Glu) residues, provides orthogonal cleavage information, leading to improved protein sequence coverage and characterization of post-translational modifications.[1][2][3][4] Given that Asn can deamidate to Asp, AspN can also be employed to study this modification.

Experimental Protocol: In-Solution Protein Digestion with AspN

This protocol outlines a standard procedure for digesting a purified protein or a complex protein mixture using Endoproteinase AspN.

Materials:

  • Protein sample

  • Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8

  • Reduction Reagent: 100 mM Dithiothreitol (DTT)

  • Alkylation Reagent: 200 mM Iodoacetamide (IAA)

  • Endoproteinase AspN (reconstituted to 0.1 µg/µl)[5]

  • AspN Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8)[6][7]

  • Quenching Solution: 10% Trifluoroacetic acid (TFA)

Procedure:

  • Solubilization and Denaturation: Dissolve the protein sample in Denaturation Buffer to a final concentration of 1-2 mg/ml.

  • Reduction: Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour.[6]

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 15 mM and incubate in the dark for 30-45 minutes.

  • Dilution: Dilute the sample with AspN Reaction Buffer to reduce the Urea concentration to below 2 M.[7]

  • Digestion: Add Endoproteinase AspN at a substrate-to-protease mass ratio of 20:1 to 50:1.[5]

  • Incubation: Incubate the digestion mixture for 2-18 hours at 37°C.[5][6]

  • Quenching: Stop the reaction by adding TFA to a final concentration of 0.5-1%, acidifying the sample to a pH of 2-3.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method prior to LC-MS/MS analysis.

Sequential Digestion with Trypsin and AspN for Deeper Proteome Coverage

To maximize protein identification, a sequential digestion strategy can be employed. Studies have shown that pre-digesting with trypsin can significantly improve the number of identified proteins when using AspN.[8]

Protocol Modification for Sequential Digestion:

  • Perform the standard trypsin digestion protocol.

  • After trypsin digestion, add Endoproteinase AspN. It is recommended to use AspN second in the workflow.[5]

  • Incubate for an additional 2-4 hours at 37°C before quenching and desalting.

G cluster_prep Sample Preparation cluster_digest Digestion cluster_cleanup Post-Digestion solubilize Solubilize & Denature (8M Urea) reduce Reduce (DTT) solubilize->reduce alkylate Alkylate (IAA) reduce->alkylate dilute Dilute Urea (<2M) alkylate->dilute add_aspn Add AspN (20:1 to 50:1 ratio) dilute->add_aspn incubate Incubate (37°C, 2-18h) add_aspn->incubate quench Quench (TFA) incubate->quench desalt Desalt (C18) quench->desalt lcms LC-MS/MS Analysis desalt->lcms

Figure 1. Workflow for in-solution protein digestion using Endoproteinase AspN.

Application Note 2: Chemical Cleavage at Asn-Gly Bonds with Hydroxylamine (B1172632)

For specific applications, chemical cleavage methods provide an alternative to enzymatic digestion. Hydroxylamine is a reagent that selectively cleaves peptide bonds between Asparagine and Glycine (Asn-Gly).[9][10] This reaction is highly specific and proceeds through the formation of a succinimide (B58015) intermediate under alkaline conditions.[10] This method is particularly useful for generating a small number of large peptide fragments.[9][10]

Experimental Protocol: Hydroxylamine Cleavage of Asn-Gly Bonds

This protocol provides a general guideline for the chemical cleavage of proteins at Asn-Gly sites.

Materials:

  • Protein sample

  • Hydroxylamine solution (e.g., 2 M Hydroxylamine-HCl)

  • Denaturant (e.g., 4 M Guanidine-HCl)

  • Base for pH adjustment (e.g., 0.2 M Na2CO3)[11]

  • Incubation buffer (pH 9.0)

  • Neutralizing agent (e.g., Acetic acid)

  • Protein precipitation agent (e.g., Trichloroacetic acid - TCA)

Procedure:

  • Sample Preparation: Dissolve the protein sample in a solution containing the denaturant (e.g., 4 M Guanidine-HCl).

  • Reaction Mixture: Combine the protein solution with an equal volume of the hydroxylamine solution. The final protein concentration should be in the range of 1-5 mg/ml.[11]

  • pH Adjustment: Adjust the pH of the reaction mixture to 9.0 using a suitable base.[11]

  • Incubation: Incubate the reaction at 45°C for 4-8 hours.[11]

  • Neutralization: Neutralize the reaction by adding acetic acid.[11]

  • Protein Precipitation: Precipitate the cleaved peptide fragments using TCA.[11]

  • Washing and Solubilization: Wash the pellet with a cold organic solvent (e.g., acetone) and then solubilize the peptides in a buffer compatible with downstream analysis.

G start Protein with Asn-Gly bond denature Denature (e.g., Guanidine-HCl) start->denature add_hydroxylamine Add Hydroxylamine & Adjust to pH 9.0 denature->add_hydroxylamine incubate Incubate (45°C, 4-8h) add_hydroxylamine->incubate succinimide Succinimide Intermediate Formation incubate->succinimide cleavage Peptide Bond Cleavage succinimide->cleavage neutralize Neutralize (Acetic Acid) cleavage->neutralize precipitate Precipitate Peptides (TCA) neutralize->precipitate analysis Downstream Analysis precipitate->analysis

Figure 2. Logical workflow for chemical cleavage at Asn-Gly bonds using hydroxylamine.

Technical Note: The Challenge of Asparagine Deamidation in Proteomics

Asparagine deamidation is a non-enzymatic post-translational modification where the side-chain amide group of an Asn residue is hydrolyzed to a carboxylic acid. This process results in the formation of a mixture of aspartic acid (Asp) and isoaspartic acid (isoAsp) residues, proceeding through a cyclic succinimide intermediate.[12][13] This modification introduces a mass shift of +0.984 Da, which can complicate mass spectrometry data analysis and lead to misidentification of peptides.[14]

Deamidation can occur in vivo as a biological regulatory mechanism or as a part of protein aging, but it is also a common artifact introduced during sample preparation, particularly during prolonged incubation at neutral to alkaline pH and elevated temperatures.[15][16]

Quantitative Insights into Deamidation

The rate of deamidation is highly sequence-dependent. Peptides containing -Asn-Gly- sequences are particularly susceptible to deamidation.[12][14][17]

Sequence/ConditionParameterValueReference
Synthetic peptide with -Asn-Gly-Half-life (37°C, pH 8.2)~8 hours[12][17]
Tryptic digest with -Asn-Gly-Deamidation after ~12h~70-80%[12][14][17]
Synthetic peptide with -Asn-Ser-Deamidation after ~12h~10% (negligible)[14]
AAV8 Capsid Proteins (-Asn-Gly-)Deamidation at 37°C for 1 monthup to 55.9%[18]
Managing and Identifying Deamidation

Minimizing artifactual deamidation is crucial for accurate proteomics. A novel sample preparation protocol has been developed to reduce artificial deamidation.[15] To distinguish between native and artifactual deamidation, samples can be prepared in the presence of ¹⁸O-labeled water. Deamidation that occurs during sample preparation will incorporate an ¹⁸O atom, resulting in a 3 Da mass increase, whereas inherent deamidation will only show a 1 Da increase.[19][20]

G cluster_pathway Deamidation Pathway asn Peptide with Asparagine (Asn) succinimide Cyclic Succinimide Intermediate asn->succinimide Spontaneous cyclization asp Aspartic Acid (Asp) Product (~1:3 ratio) succinimide->asp Hydrolysis isoasp Isoaspartic Acid (isoAsp) Product succinimide->isoasp Hydrolysis

Figure 3. The chemical pathway of Asparagine deamidation.

References

Solid-Phase Synthesis of Asn-Val Dipeptide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, facilitating the efficient and controlled assembly of amino acid chains. This application note provides a detailed protocol for the manual solid-phase synthesis of the dipeptide Asparaginyl-Valine (Asn-Val) utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This dipeptide serves as an excellent model for demonstrating the fundamental principles of SPPS, including the handling of amino acids with protected side chains.

The synthesis commences with a pre-loaded Fmoc-Val-Wang resin, a widely used solid support for the preparation of C-terminal peptide acids. The subsequent coupling of Fmoc-Asn(Trt)-OH highlights the importance of side-chain protection to prevent undesirable reactions. The trityl (Trt) protecting group on the asparagine side chain is crucial for minimizing side reactions during peptide assembly. The final step involves the cleavage of the dipeptide from the resin and the removal of all protecting groups, yielding the desired this compound dipeptide.

These detailed protocols are intended for researchers, scientists, and professionals in drug development engaged in peptide synthesis.

Data Presentation

The following table summarizes the typical quantitative parameters expected during the solid-phase synthesis of the this compound dipeptide. These values are representative and may vary based on the specific reagents, instrumentation, and techniques employed.

ParameterTypical ValueMethod of DeterminationNotes
Resin Loading (Fmoc-Val-Wang) 0.3 - 0.7 mmol/gSpectrophotometric analysis of Fmoc cleavageThe loading capacity is provided by the manufacturer and can be verified.
Fmoc Deprotection Yield > 99%UV-Vis spectrophotometry of the piperidine-dibenzofulvene adductHigh efficiency is critical for the synthesis of pure peptides.
Coupling Efficiency (Fmoc-Asn(Trt)-OH) > 99%Kaiser Test (qualitative) or HPLC analysis of a small-scale cleavageA negative Kaiser test indicates the absence of free primary amines.
Final Cleavage Yield (Crude Peptide) 70 - 95%Gravimetric analysis after precipitationDependent on the efficiency of the cleavage and precipitation steps.
Crude Peptide Purity 60 - 90%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Purity is sequence-dependent; purification is generally required.

Experimental Protocols

Materials and Reagents
  • Fmoc-Val-Wang resin (0.5 mmol/g loading)

  • Fmoc-Asn(Trt)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water (H₂O)

  • Diethyl ether (cold)

  • Kaiser test kit solutions

Protocol 1: Resin Swelling and Fmoc Deprotection
  • Resin Swelling:

    • Place 1 g of Fmoc-Val-Wang resin in a reaction vessel.

    • Add 10 mL of DMF and gently agitate for 30 minutes to swell the resin.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 10 mL of 20% (v/v) piperidine in DMF to the swollen resin.

    • Agitate for 5 minutes and drain the solution.

    • Add a fresh 10 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL).

Protocol 2: Coupling of Fmoc-Asn(Trt)-OH
  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in 5 mL of DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected Val-Wang resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Final Fmoc Deprotection
  • Follow the same procedure as in Protocol 1, step 2 to remove the Fmoc group from the N-terminal asparagine.

  • After deprotection, wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 4: Cleavage and Deprotection
  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction:

    • Add 10 mL of the cleavage cocktail to the dried resin.

    • Gently agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

    • Precipitate the crude peptide from the combined filtrate by adding it dropwise to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • The crude this compound dipeptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and HPLC.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_deprotection1 First Fmoc Deprotection cluster_coupling Coupling cluster_deprotection2 Final Fmoc Deprotection cluster_cleavage Cleavage and Isolation Resin Fmoc-Val-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Treat with 20% Piperidine/DMF Swell->Deprotect1 Wash1 Wash with DMF Deprotect1->Wash1 Couple Couple to Val-Resin Wash1->Couple Activate Activate Fmoc-Asn(Trt)-OH (HBTU, DIPEA in DMF) Activate->Couple Wash2 Wash with DMF/DCM Couple->Wash2 Deprotect2 Treat with 20% Piperidine/DMF Wash2->Deprotect2 Wash3 Wash with DMF/DCM Deprotect2->Wash3 Dry1 Dry Resin Wash3->Dry1 Cleave Cleave with TFA/TIS/H2O Dry1->Cleave Precipitate Precipitate with Cold Ether Cleave->Precipitate Isolate Isolate and Dry Crude Peptide Precipitate->Isolate Purify Purify by RP-HPLC Isolate->Purify

Caption: Experimental workflow for the solid-phase synthesis of this compound dipeptide.

logical_relationships node_start Start: Fmoc-Val-Wang Resin node_deprotect1 Fmoc Deprotection (Piperidine) node_start->node_deprotect1 exposes Val amine node_couple Coupling: + Fmoc-Asn(Trt)-OH + HBTU/DIPEA node_deprotect1->node_couple forms peptide bond node_deprotect2 Fmoc Deprotection (Piperidine) node_couple->node_deprotect2 exposes Asn amine node_cleave Cleavage & Deprotection (TFA/TIS/H2O) node_deprotect2->node_cleave removes Trt & cleaves node_end Final Product: This compound Dipeptide node_cleave->node_end

Caption: Logical relationships in the synthesis of this compound dipeptide.

Application Notes and Protocols for the Purification of Synthetic Asparaginyl-Valine (Asn-Val)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides, such as the dipeptide Asparaginyl-Valine (Asn-Val), are of significant interest in biomedical research and drug development due to their potential therapeutic applications. The purity of these synthetic peptides is paramount for accurate in vitro and in vivo studies, as impurities can significantly impact biological activity and lead to erroneous results. Solid-phase peptide synthesis (SPPS), a common method for producing peptides like this compound, often yields a crude product containing various impurities, including truncated sequences, deletion sequences, and byproducts from side reactions.[1] Therefore, robust purification techniques are essential to isolate the target peptide to a high degree of purity.

This document provides detailed application notes and protocols for the purification of synthetic this compound using three common techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEC), and Crystallization.

Purification Strategy Overview

A multi-step approach is often employed for the purification of synthetic peptides to achieve the desired level of purity. A typical workflow involves an initial purification by RP-HPLC, which separates the target peptide from most impurities based on hydrophobicity. For applications requiring the removal of charged impurities or for orthogonal verification of purity, Ion-Exchange Chromatography can be utilized. Finally, crystallization can be employed as a final polishing step to obtain a highly pure, stable solid form of the dipeptide.

crude Crude Synthetic this compound rphplc Reversed-Phase HPLC (Primary Purification) crude->rphplc Hydrophobic Separation iec Ion-Exchange Chromatography (Optional Polishing) rphplc->iec Charge-Based Separation pure High-Purity this compound (>98%) rphplc->pure Purity >95% cryst Crystallization (Final Polishing) iec->cryst Formation of Crystalline Solid cryst->pure Highest Purity

Figure 1: General purification workflow for synthetic this compound.

Section 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely used technique for the purification of synthetic peptides due to its high resolution and efficiency.[2][3] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.

Application Notes
  • Column Selection: A C18 column is a suitable choice for the separation of small, relatively polar dipeptides like this compound.[4][5]

  • Mobile Phase: A common mobile phase system consists of an aqueous component (Solvent A) and an organic component (Solvent B), typically acetonitrile (B52724).[5] The addition of an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), to both solvents is crucial for improving peak shape and resolution.[5]

  • Gradient Elution: A linear gradient from a low to a high percentage of Solvent B is effective for eluting the target peptide and separating it from more hydrophobic or hydrophilic impurities.[5]

  • Detection: The peptide bond absorbs strongly at low UV wavelengths, making detection at 214-220 nm ideal for monitoring the elution of this compound.[6]

Experimental Protocol: Preparative RP-HPLC of this compound

1. Sample Preparation:

  • Dissolve the crude synthetic this compound in a minimal volume of Solvent A (e.g., 5% acetonitrile in water with 0.1% TFA).
  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

  • Instrument: Preparative HPLC system.
  • Column: C18 silica (B1680970) column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm).
  • Solvent A: 0.1% (v/v) TFA in water.
  • Solvent B: 0.1% (v/v) TFA in acetonitrile.
  • Flow Rate: 20 mL/min.
  • Detection: UV at 220 nm.
  • Gradient:
  • 0-5 min: 5% B (isocratic)
  • 5-45 min: 5% to 35% B (linear gradient)
  • 45-50 min: 35% to 95% B (wash)
  • 50-55 min: 95% B (isocratic)
  • 55-60 min: 95% to 5% B (re-equilibration)

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak, which is expected to be the this compound dipeptide.
  • Analyze the purity of the collected fractions using analytical RP-HPLC.
  • Pool the fractions with the desired purity (e.g., >95%).

4. Post-Purification Processing:

  • Remove the acetonitrile from the pooled fractions by rotary evaporation.
  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a white, fluffy powder.

Data Presentation
Purification StageStarting Material (mg)Purified Product (mg)Yield (%)Purity (%)
Crude Synthetic Product500--~70
After RP-HPLC50031563>95

Note: The data presented in this table is representative and may vary depending on the efficiency of the synthesis and the specific chromatographic conditions.

Section 2: Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge.[7] Since this compound is a neutral dipeptide at a neutral pH, IEC can be used to remove charged impurities, such as unreacted amino acids or certain side-products.

Application Notes
  • Resin Selection: A mixed-bed ion-exchange resin or sequential use of cation and anion exchange columns can be effective. For removing residual positively charged species, a cation exchange resin is used, and for negatively charged species, an anion exchange resin is employed.[8]

  • Buffer System: The pH of the buffer is critical. For this compound, which has an isoelectric point (pI) around 5.5-6.0, performing the separation at a pH near its pI will ensure it has minimal net charge and does not bind strongly to either type of resin, while charged impurities will be retained.

  • Elution: The target dipeptide is expected to elute in the flow-through or with a low-salt wash, while charged impurities will bind to the column and can be eluted later with a high-salt buffer.

Experimental Protocol: IEC Polishing of this compound

1. Sample Preparation:

  • Dissolve the partially purified this compound from RP-HPLC in the IEC loading buffer (e.g., 10 mM sodium phosphate, pH 6.0).

2. Chromatography System and Conditions:

  • Columns:
  • Strong Cation Exchange (SCX) column.
  • Strong Anion Exchange (SAX) column.
  • Loading Buffer: 10 mM Sodium Phosphate, pH 6.0.
  • Elution Buffer: 10 mM Sodium Phosphate, 1 M NaCl, pH 6.0.
  • Flow Rate: 1 mL/min.
  • Detection: UV at 220 nm.

3. Purification Procedure:

  • Equilibrate the SCX column with loading buffer.
  • Load the this compound sample onto the SCX column and collect the flow-through.
  • Wash the column with loading buffer and collect the wash.
  • The flow-through and wash fractions, containing the neutral this compound, are then loaded onto a pre-equilibrated SAX column.
  • Collect the flow-through and wash from the SAX column.
  • The combined flow-through and wash fractions from the SAX column contain the purified this compound.
  • Elute any bound impurities from both columns with the high-salt elution buffer.

4. Post-Purification Processing:

  • Desalt the pooled fractions containing the purified this compound using a desalting column or by dialysis.
  • Lyophilize the desalted solution to obtain the final product.

Data Presentation
Purification StageStarting Material (mg)Purified Product (mg)Yield (%)Purity (%)
After RP-HPLC100-->95
After IEC1008585>98

Note: This data is illustrative and assumes the presence of charged impurities that are removed by IEC.

start This compound from RP-HPLC in Loading Buffer scx Cation Exchange Column (SCX) start->scx sax Anion Exchange Column (SAX) scx->sax Flow-Through collect Collect Flow-Through (Purified this compound) sax->collect Flow-Through desalt Desalting collect->desalt final High-Purity this compound desalt->final

Figure 2: Workflow for Ion-Exchange Chromatography of this compound.

Section 3: Crystallization

Crystallization is a powerful technique for obtaining highly pure and stable solid forms of peptides.[9] It relies on the principle of slow precipitation of the molecule from a supersaturated solution to form a well-ordered crystal lattice, which excludes impurities.

Application Notes
  • Purity of Starting Material: For successful crystallization, the starting peptide should have a purity of at least 95%.[9]

  • Solvent System: The choice of solvent and precipitant is critical. For a water-soluble dipeptide like this compound, a common approach is to use an aqueous buffer and a precipitant such as a salt (e.g., ammonium (B1175870) sulfate) or a polymer (e.g., polyethylene (B3416737) glycol).[10]

  • Method: The vapor diffusion method (hanging or sitting drop) is a widely used technique for screening crystallization conditions and growing high-quality crystals.[10]

Experimental Protocol: Crystallization of this compound by Vapor Diffusion

1. Sample Preparation:

  • Dissolve the highly purified this compound (>98%) in ultrapure water to a concentration of 10-20 mg/mL.

2. Crystallization Setup (Hanging Drop Method):

  • Reservoir Solution: Prepare a range of reservoir solutions with varying concentrations of precipitant (e.g., 1.0 M to 2.0 M ammonium sulfate (B86663) in 0.1 M buffer at a specific pH, e.g., pH 5.0).
  • Drop Preparation: On a siliconized glass coverslip, mix 2 µL of the this compound solution with 2 µL of the reservoir solution.
  • Sealing: Invert the coverslip and place it over a well of a 24-well crystallization plate containing 500 µL of the corresponding reservoir solution. Seal the well with grease to ensure an airtight environment.
  • Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 18°C) in a vibration-free environment.

3. Crystal Monitoring and Harvesting:

  • Monitor the drops periodically under a microscope for crystal growth over several days to weeks.
  • Once crystals of a suitable size have formed, carefully harvest them using a cryo-loop.
  • Wash the crystals briefly in a cryoprotectant solution (e.g., reservoir solution containing 20-30% glycerol) before flash-cooling in liquid nitrogen for storage or analysis.

Data Presentation
Purification StageStarting Material (mg)Crystalline Product (mg)Yield (%)Purity (%)
After IEC50-->98
After Crystallization503570>99.5

Note: Crystallization yields can vary significantly based on the optimization of conditions.

start High-Purity this compound Solution mix Mix with Reservoir Solution start->mix hang Hanging Drop Vapor Diffusion mix->hang incubate Incubate at Constant Temperature hang->incubate crystals Crystal Formation incubate->crystals harvest Harvest Crystals crystals->harvest final Crystalline this compound harvest->final

References

Application Notes and Protocols for Asn-Val as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the dipeptide Asparagine-Valine (Asn-Val) as a standard in chromatographic analyses. These guidelines are intended to assist in method development, system suitability testing, and quantitative analysis in research and pharmaceutical quality control environments.

Application Note 1: Quantification of this compound Dipeptide Standard by Reversed-Phase HPLC with UV Detection

Introduction

Peptide reference standards are crucial for ensuring the accuracy, reproducibility, and consistency of analytical methods in pharmaceutical development and quality control.[1][2][3] The dipeptide this compound can be utilized as a reference standard to verify system performance and to quantify its presence in various samples. This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of this compound.

Experimental Protocol

A standard HPLC system equipped with a UV detector is employed for this method. The separation is based on the hydrophobicity of the analyte.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 30% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 214 nm
Injection Volume 10 µL

Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase A.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using Mobile Phase A to create standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

Data Analysis:

A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in unknown samples is determined by interpolating their peak areas from this calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this method.

ParameterResult
Retention Time (tR) Approximately 8.5 min
Linearity (R²) (1-100 µg/mL) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (% Recovery) 98-102%

Experimental Workflow

HPLC_Workflow prep Standard & Sample Preparation hplc HPLC System (C18 Column) prep->hplc Inject separation Isocratic/Gradient Elution hplc->separation detection UV Detection (214 nm) separation->detection data Data Acquisition & Analysis detection->data report Quantification Report data->report LCMS_Workflow sample_prep Standard & Sample Preparation derivatization Derivatization (e.g., AccQ-Tag™) sample_prep->derivatization uplc UPLC System (C18 Column) derivatization->uplc Inject msms Tandem MS (ESI+, MRM) uplc->msms data_analysis Data Acquisition & Processing msms->data_analysis quant_report High-Sensitivity Quantification Report data_analysis->quant_report Standard_Prep_Workflow start Start weigh Accurately Weigh This compound Standard start->weigh dissolve Dissolve in Solvent in Volumetric Flask weigh->dissolve stock Prepare Stock Solution (e.g., 1 mg/mL) dissolve->stock dilute Perform Serial Dilutions stock->dilute working Create Working Standard Solutions dilute->working store Store Appropriately (2-8°C or -20°C) working->store end End store->end

References

Application Note: Quantification of Asn-Val Dipeptide in Biological Samples by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of the dipeptide Asparaginyl-Valine (Asn-Val) in biological samples such as human plasma. The method utilizes a simple protein precipitation step followed by pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC, AccQ-Tag™). Chromatographic separation is achieved using Ultra-Performance Liquid Chromatography (UPLC), and detection is performed by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This method provides a reliable tool for researchers, scientists, and drug development professionals studying dipeptide metabolism and its potential roles in various physiological and pathological processes.

Introduction

Dipeptides are products of protein digestion and endogenous metabolism, playing roles in nutrition and cellular signaling.[1] The dipeptide this compound is a metabolite formed from the amino acids L-asparagine and L-valine.[2] While the specific biological functions and signaling pathways of this compound are still under investigation, accurate quantification in biological matrices is crucial for elucidating its physiological relevance and potential as a biomarker. This document provides a detailed protocol for the sensitive and specific detection of this compound in human plasma.

Principle of the Method

The analytical method involves three main steps:

  • Sample Preparation: Proteins in the plasma sample are precipitated to release small molecules, including dipeptides.

  • Derivatization: The primary amine group of this compound is derivatized with AQC (AccQ-Tag™). This derivatization enhances the chromatographic retention on reversed-phase columns and increases ionization efficiency for mass spectrometry, thereby improving sensitivity.[3]

  • UPLC-MS/MS Analysis: The derivatized this compound is separated from other sample components by UPLC and quantified using a tandem mass spectrometer operating in MRM mode. A stable isotope-labeled this compound is used as an internal standard (IS) to ensure high accuracy and precision.[4][5]

Experimental

Materials and Reagents
  • This compound standard (MedchemExpress, HY-P4282 or equivalent)[6]

  • Stable isotope-labeled this compound (e.g., Asn-[¹³C₅, ¹⁵N]Val) (Custom synthesis from providers like CPC Scientific or Creative Proteomics)[5][7]

  • AccQ-Tag™ Ultra Derivatization Kit (Waters, p/n: 186003836)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (procured from a certified vendor)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Instrumentation
  • UPLC System (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S or equivalent)

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Heating block

Preparation of Standards and Quality Controls

Stock Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.

  • Prepare a 1 mg/mL stock solution of the stable isotope-labeled this compound internal standard (IS) in LC-MS grade water.

Working Solutions:

  • Prepare a series of working standard solutions by serially diluting the this compound stock solution with water:acetonitrile (50:50, v/v) to create calibration standards.

  • Prepare a working solution of the internal standard at an appropriate concentration in water:acetonitrile (50:50, v/v).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations by spiking the this compound stock solution into a pooled human plasma matrix.

Sample Preparation Protocol
  • Protein Precipitation:

    • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of AccQ-Tag Ultra borate (B1201080) buffer.

Derivatization Protocol
  • From the reconstituted sample, take 10 µL and place it into a new vial.

  • Add 70 µL of AccQ-Tag Ultra borate buffer.

  • Add 20 µL of freshly prepared AccQ-Tag Ultra reagent.

  • Vortex immediately for 1 minute.

  • Incubate at 55°C for 10 minutes.

  • The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %A %B
    0.0 98 2
    1.0 98 2
    8.0 50 50
    8.1 5 95
    9.0 5 95
    9.1 98 2

    | 12.0 | 98 | 2 |

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

MRM Transitions: The precursor ion ([M+H]⁺) for AQC-derivatized this compound is calculated as follows: Molecular weight of this compound = 231.25 g/mol [2] Mass of AQC reagent added = 170.1 g/mol m/z of [M+H]⁺ = 231.12 (exact mass of this compound) + 170.05 (mass of AQC) + 1.01 (proton) = 402.18

The characteristic fragment ion for AQC-derivatized amines is m/z 171.1.[8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound402.2171.10.053020
Asn-[¹³C₅,¹⁵N]Val (IS)408.2171.10.053020

Data Presentation

Method Performance Characteristics (Hypothetical Data)

The following table summarizes the hypothetical performance characteristics of the UPLC-MS/MS method for the quantification of this compound in human plasma. This data is for illustrative purposes as no published quantitative data for this compound could be located.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) >0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Recovery 85 - 110%
Sample Analysis (Hypothetical Data)

The following table shows example quantitative results for this compound in human plasma samples. Note: These values are hypothetical and for illustrative purposes only.

Sample IDThis compound Concentration (ng/mL)
Control 115.2
Control 221.5
Control 318.9
Treated 145.8
Treated 252.1
Treated 348.6

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is precip Protein Precipitation (Acetonitrile) is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Borate Buffer dry->reconstitute reagent Add AccQ-Tag Reagent reconstitute->reagent incubate Incubate at 55°C reagent->incubate uplc UPLC Separation incubate->uplc msms MS/MS Detection (MRM) uplc->msms data Data Analysis msms->data

Caption: Workflow for the quantification of this compound in plasma.

General Dipeptide Absorption and Metabolism Pathway

G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Circulation cluster_3 Peripheral Tissues protein Dietary Protein digestion Proteolytic Digestion protein->digestion dipeptides Dipeptides (e.g., this compound) digestion->dipeptides pept1 PepT1 Transporter dipeptides->pept1 hydrolysis Cytosolic Peptidases pept1->hydrolysis portal_vein Portal Vein pept1->portal_vein Intact Dipeptide Transport (minor) aa Amino Acids (Asn, Val) hydrolysis->aa aa->portal_vein systemic Systemic Circulation portal_vein->systemic uptake Cellular Uptake systemic->uptake metabolism Metabolism / Signaling uptake->metabolism

Caption: General pathway of dipeptide absorption and metabolism.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of the dipeptide this compound in human plasma. The use of a stable isotope-labeled internal standard ensures accuracy and precision, making this method suitable for research applications aimed at understanding the role of this compound in health and disease. Further studies are warranted to determine the physiological concentrations of this compound in various biological matrices and to elucidate its specific signaling pathways and biological functions.

References

Application Notes and Protocols for Asn-Val in Nutritional Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the known nutritional and metabolic functions of the constituent amino acids, L-asparagine (Asn) and L-valine (Val). Direct research on the dipeptide Asn-Val in nutritional applications is limited. Therefore, the proposed applications and experimental designs are hypothetical and intended to serve as a scientific guide for future research.

Introduction to this compound

This compound (Asparaginyl-Valine) is a dipeptide composed of the non-essential amino acid L-asparagine and the essential branched-chain amino acid (BCAA) L-valine.[1][2] Dipeptides are naturally present in various food sources and are also formed during protein digestion. They can be absorbed intact into intestinal enterocytes via peptide transporters like PepT1, potentially offering a more efficient absorption route than free-form amino acids.[3][4]

The nutritional interest in this compound is predicated on the combined physiological roles of its constituent amino acids:

  • L-Asparagine (Asn): A non-essential amino acid crucial for protein synthesis, nervous system function (acting as a precursor to neurotransmitters), and ammonia (B1221849) detoxification via the urea (B33335) cycle.[5][] It is also vital for the proliferation of rapidly dividing cells, such as those in the immune system.[]

  • L-Valine (Val): An essential BCAA that must be obtained from the diet.[1][7] Valine is integral to muscle protein synthesis, tissue repair, and energy production, particularly during physical exertion.[][9] It is known to activate the mTOR signaling pathway, a key regulator of cell growth and protein synthesis.[10][11]

This document outlines potential applications of this compound in nutritional research and provides detailed, albeit hypothetical, protocols for their investigation.

Potential Applications in Nutritional Research

Based on the functions of Asn and Val, the this compound dipeptide is proposed for investigation in the following areas:

  • Sports Nutrition and Muscle Metabolism: To enhance muscle protein synthesis, accelerate recovery post-exercise, and serve as an energy substrate for muscle tissue.[7][9] The dipeptide form may offer superior absorption and bioavailability compared to free-form amino acids.

  • Animal Nutrition: As a feed additive for livestock (e.g., swine and poultry) and in aquaculture to improve growth rates, feed conversion ratios, and support immune function.[12][13]

  • Clinical Nutrition: For patients with conditions leading to muscle wasting (sarcopenia, cachexia) or those with compromised digestive function, where efficient nutrient absorption is critical.

  • Neuro-Nutraceuticals: To support cognitive function and nervous system health, leveraging asparagine's role in neurotransmitter synthesis.[2][14]

Quantitative Data Summary (Hypothetical)

The following tables summarize potential quantitative data that could be generated from the experimental protocols outlined in Section 4.0. This data is for illustrative purposes only.

Table 1: Hypothetical In Vitro Efficacy of this compound in C2C12 Myotubes

ParameterThis compound Concentration (mM)Expected OutcomeMethod of Analysis
mTOR Phosphorylation 0.51.5-fold increase vs. controlWestern Blot
1.02.5-fold increase vs. control
2.02.2-fold increase vs. control
Protein Synthesis Rate 0.520% increase vs. controlPuromycin (B1679871) Incorporation Assay
1.045% increase vs. control
2.040% increase vs. control
Glucose Uptake 1.030% increase vs. control2-NBDG Fluorescence Assay

Table 2: Hypothetical In Vivo Effects of this compound Supplementation in a Rat Model of Exercise Recovery

ParameterControl Group (Water)This compound Group (500 mg/kg)p-valueMethod of Analysis
Time to Exhaustion (min) 41.12 ± 13.8268.37 ± 25.42<0.05Forced Swim Test
Blood Lactate (mmol/L) post-exercise 11.28 ± 2.618.57 ± 1.92<0.05Lactate Meter
Muscle Glycogen (B147801) Repletion (mg/g tissue) 2h post-exercise 2.5 ± 0.54.8 ± 0.7<0.01PAS Staining & Quantification
Fractional Synthesis Rate (%/hour) in Gastrocnemius 0.05 ± 0.010.09 ± 0.02<0.01Stable Isotope Tracing

Data in Table 2 is adapted for illustrative purposes from a study on Aspartate and Asparagine supplementation.[15]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Muscle Cell Protein Synthesis

Objective: To determine if this compound stimulates protein synthesis and the mTOR signaling pathway in a muscle cell line (e.g., C2C12 myotubes).

Methodology:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM with 10% FBS.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Amino Acid Starvation and Treatment:

    • Starve differentiated myotubes in amino acid-free DMEM for 2 hours to downregulate basal mTOR signaling.

    • Treat cells with varying concentrations of this compound (e.g., 0, 0.5, 1.0, 2.0, 4.0 mM), free L-valine (as a positive control), or L-leucine (as a potent mTOR activator) for 1 hour.

  • Western Blot Analysis for mTOR Pathway Activation:

    • Lyse cells and collect protein extracts.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against phosphorylated and total forms of mTOR, S6K1, and 4E-BP1.

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

    • Quantify band intensity to determine the ratio of phosphorylated to total protein.

  • Protein Synthesis Assay (SUnSET or Puromycin Incorporation):

    • Following treatment with this compound, add puromycin (a tRNA analog that incorporates into nascent polypeptide chains) to the culture medium for 30 minutes.

    • Lyse cells and perform a Western blot using an anti-puromycin antibody.

    • The intensity of the puromycin signal is directly proportional to the rate of global protein synthesis.

Protocol 2: In Vivo Evaluation of this compound in an Animal Model of Performance and Recovery

Objective: To assess the effect of oral this compound supplementation on exercise performance, muscle damage, and recovery in a rodent model.

Methodology:

  • Animal Model:

    • Use adult male Sprague-Dawley rats (n=10-12 per group).

    • Acclimate animals and accustom them to handling and the exercise protocol (e.g., treadmill running or forced swimming).

  • Supplementation Protocol:

    • Administer this compound (e.g., 500 mg/kg body weight) or a vehicle control (water) via oral gavage 30 minutes prior to the exercise bout.

  • Exercise Performance Test:

    • Conduct an exhaustive exercise test (e.g., swimming with a weight equivalent to 5% of body mass).

    • Record the time to exhaustion for each animal.

  • Blood and Tissue Collection:

    • Collect blood samples immediately post-exercise and at various recovery time points (e.g., 2h, 24h) to measure markers of muscle damage (Creatine Kinase, LDH) and metabolic stress (lactate).

    • Euthanize animals at set time points and collect muscle tissue (e.g., gastrocnemius, soleus) and liver.

  • Biochemical Analysis:

    • Measure muscle and liver glycogen content to assess energy store repletion.

    • Perform histological analysis (H&E staining) on muscle sections to evaluate exercise-induced damage.

    • Use RT-qPCR to analyze the expression of genes related to muscle protein synthesis (e.g., MyoD, Myogenin) and atrophy (e.g., MuRF1, Atrogin-1).

Visualizations: Pathways and Workflows

Signaling Pathway: Valine-Induced mTOR Activation

mTOR_Pathway Val Valine / this compound Receptor Amino Acid Sensor/Transporter Val->Receptor Binds mTORC1 mTORC1 (Active) Receptor->mTORC1 Activates S6K1 p-S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 p-4E-BP1 mTORC1->_4EBP1 Phosphorylates Translation Translation Initiation & Protein Synthesis S6K1->Translation eIF4E eIF4E _4EBP1->eIF4E Releases eIF4E->Translation

Caption: Proposed activation of the mTORC1 signaling pathway by Valine or this compound.

Experimental Workflow: In Vivo Animal Study

Experimental_Workflow start Animal Acclimation (n=24 rats) grouping Randomization into Groups (Control vs. This compound) start->grouping gavage Oral Gavage (Water or this compound) grouping->gavage exercise Exhaustive Exercise Bout (Forced Swim Test) gavage->exercise sampling Blood & Tissue Collection (Post-exercise & Recovery) exercise->sampling analysis Biochemical & Molecular Analysis (CK, Glycogen, qPCR, etc.) sampling->analysis end Data Interpretation & Conclusion analysis->end

Caption: Workflow for an in vivo study of this compound on exercise performance.

Logical Relationship: Proposed Benefits of this compound

Logical_Benefits AsnVal This compound Dipeptide Asn L-Asparagine AsnVal->Asn Val L-Valine (BCAA) AsnVal->Val Dipeptide Dipeptide Structure AsnVal->Dipeptide NervousSystem Nervous System Support Asn->NervousSystem Detox Ammonia Detoxification Asn->Detox MuscleProtein Muscle Protein Synthesis (mTOR) Val->MuscleProtein Energy Energy Source Val->Energy Absorption Enhanced Absorption (PepT1) Dipeptide->Absorption

Caption: Proposed nutritional benefits of this compound based on its components.

References

Application Notes and Protocols for Asn-Val in Peptide Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Asparagine-Valine (Asn-Val) serves as a valuable tool in the investigation of peptide transport mechanisms, particularly those mediated by the proton-coupled peptide transporter 1 (PepT1). PepT1 is a high-capacity, low-affinity transporter predominantly expressed on the apical membrane of intestinal and renal epithelial cells.[1][2] It plays a crucial role in the absorption of dietary di- and tripeptides and the uptake of various peptidomimetic drugs.[3][4] Understanding the transport kinetics and cellular signaling effects of model dipeptides like this compound is essential for elucidating the fundamental processes of nutrient absorption and for the rational design of peptide-based therapeutics with improved oral bioavailability.

These application notes provide a comprehensive overview of the use of this compound in peptide transport research, including detailed experimental protocols for in vitro and in vivo studies, and an exploration of its potential impact on intracellular signaling pathways.

Quantitative Data on Dipeptide Transport

While specific kinetic data for the transport of this compound via PepT1 is not extensively documented in publicly available literature, data from related dipeptides can provide valuable insights for experimental design. For instance, the dipeptide glycyl-sarcosine (Gly-Sar) is a commonly used model substrate for PepT1, with reported Michaelis-Menten constant (Km) values ranging from 0.35 to 3.8 mM, depending on the experimental conditions.[1] The maximal transport rate (Vmax) for Gly-Sar has been reported in the range of 8.4-21.0 nmol/mg protein/10 min in Caco-2 cells.[1] Furthermore, a structurally related dipeptide containing valine, Lys[Z(NO₂)]-Val (LZNV), has been identified as a potent competitive inhibitor of PepT1, with an inhibition constant (Kᵢ) of 2 µM. This suggests a strong interaction of the valine-containing dipeptide with the transporter.

For comparative purposes, the table below summarizes known kinetic parameters for model PepT1 substrates and inhibitors.

CompoundTransporterParameterValueCell System/Model
Glycyl-sarcosine (Gly-Sar)PepT1Km0.35 - 3.8 mMCaco-2 cells
Glycyl-sarcosine (Gly-Sar)PepT1Vmax8.4 - 21.0 nmol/mg protein/10 minCaco-2 cells
Lys[Z(NO₂)]-Val (LZNV)PepT1Kᵢ2 µMNot specified
fMet-Leu-PhePepT1K₀.₅1.6 mMWild-type mice

Experimental Protocols

In Vitro this compound Transport Assay using Caco-2 Cell Monolayers

The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for studying intestinal drug and nutrient absorption. When cultured on semipermeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier.

Objective: To determine the permeability and transport mechanism of this compound across an in vitro model of the intestinal epithelium.

Materials:

  • Caco-2 cells (passages 40-60)

  • Transwell™ inserts (e.g., 12-well format with 0.4 µm pore size polycarbonate membrane)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) buffered to pH 6.0 (apical) and pH 7.4 (basolateral)

  • This compound

  • Radiolabeled this compound (e.g., ³H-Asn-Val) or a suitable analytical method for unlabeled this compound (e.g., LC-MS/MS)

  • PepT1 inhibitor (e.g., Gly-Sar at high concentration, 50 mM)

  • Scintillation counter (if using radiolabeled compound)

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks.

    • Seed cells onto Transwell™ inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture for 18-22 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers using an epithelial voltohmmeter. TEER values should be >250 Ω·cm² to ensure monolayer integrity.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow or mannitol.

  • Transport Experiment:

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer (pH 7.4).

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

    • Prepare the transport solutions:

      • Apical to Basolateral (A-B) Transport: Dissolve this compound (with a tracer amount of radiolabeled this compound) in apical transport buffer (pH 6.0) at various concentrations (e.g., 0.1, 1, 5, 10, 20 mM). Add fresh basolateral transport buffer (pH 7.4) to the receiver compartment.

      • Inhibition Study: Prepare the highest concentration of this compound transport solution with a known PepT1 inhibitor (e.g., 50 mM Gly-Sar) to confirm the involvement of the transporter.

    • Initiate the transport experiment by replacing the apical buffer with the this compound transport solution and the basolateral buffer with fresh transport buffer.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh basolateral buffer.

    • At the end of the experiment, collect samples from the apical compartment.

    • Lyse the cells with a suitable lysis buffer to determine intracellular accumulation.

  • Sample Analysis:

    • If using a radiolabeled compound, determine the radioactivity in the collected samples using a scintillation counter.

    • If using unlabeled this compound, quantify the concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter membrane, and C₀ is the initial concentration of the compound in the donor compartment.

    • For kinetic analysis, plot the transport rate against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Compare the Papp values in the presence and absence of the inhibitor to determine the contribution of PepT1 to this compound transport.

Diagram of Caco-2 Permeability Assay Workflow:

G Caco-2 Permeability Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_Culture Culture Caco-2 cells Seeding Seed cells on Transwell inserts Caco2_Culture->Seeding Differentiation Differentiate for 18-22 days Seeding->Differentiation Integrity Assess monolayer integrity (TEER) Differentiation->Integrity Preincubation Pre-incubate with transport buffer Integrity->Preincubation Add_AsnVal Add this compound solution to apical side Preincubation->Add_AsnVal Incubation Incubate at 37°C Add_AsnVal->Incubation Sampling Collect samples from basolateral side Incubation->Sampling Quantification Quantify this compound concentration Sampling->Quantification Papp Calculate Papp Quantification->Papp Kinetics Determine Km and Vmax Papp->Kinetics

Caption: Workflow for this compound transport studies using Caco-2 cells.

In Vivo Intestinal Perfusion Study in Rats

The single-pass intestinal perfusion (SPIP) technique in rats is a reliable in vivo method to study drug and nutrient absorption in a specific segment of the intestine while maintaining an intact blood supply.

Objective: To determine the in vivo intestinal permeability of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • Perfusion pump

  • Krebs-Ringer buffer (pH 6.5)

  • This compound

  • A non-absorbable marker (e.g., phenol (B47542) red)

  • Analytical method for this compound and the non-absorbable marker (e.g., HPLC or LC-MS/MS)

Procedure:

  • Animal Preparation:

    • Fast the rats overnight with free access to water.

    • Anesthetize the rat and place it on a heating pad to maintain body temperature.

    • Perform a midline abdominal incision to expose the small intestine.

    • Select a segment of the jejunum (approximately 10-15 cm) and carefully cannulate both ends with flexible tubing without disrupting the blood supply.

  • Perfusion:

    • Gently rinse the intestinal segment with pre-warmed saline.

    • Perfuse the segment with drug-free Krebs-Ringer buffer (pH 6.5) at a constant flow rate (e.g., 0.2 mL/min) for a 30-minute equilibration period.

    • After equilibration, switch to the perfusion solution containing this compound at a known concentration and the non-absorbable marker.

    • Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for up to 120 minutes.

  • Sample Analysis:

    • Analyze the concentration of this compound and the non-absorbable marker in the collected perfusate samples using a validated analytical method.

  • Data Analysis:

    • Calculate the net water flux (NWF) based on the change in the concentration of the non-absorbable marker.

    • Correct the outlet concentration of this compound for NWF.

    • Calculate the effective permeability (Peff) using the following equation: Peff = (Q * (Cin - Cout,corrected)) / (2 * π * r * L) where Q is the flow rate, Cin is the inlet concentration of this compound, Cout,corrected is the corrected outlet concentration, r is the radius of the intestinal segment, and L is the length of the perfused segment.

Diagram of In Vivo Intestinal Perfusion Workflow:

G In Vivo Rat Intestinal Perfusion Workflow cluster_prep Surgical Preparation cluster_perfusion Perfusion cluster_analysis Analysis Anesthetize Anesthetize rat Expose_Intestine Expose small intestine Anesthetize->Expose_Intestine Cannulate Cannulate jejunal segment Expose_Intestine->Cannulate Equilibrate Equilibrate with buffer Cannulate->Equilibrate Perfuse_AsnVal Perfuse with this compound solution Equilibrate->Perfuse_AsnVal Collect_Samples Collect perfusate samples Perfuse_AsnVal->Collect_Samples Analyze_Conc Analyze this compound concentration Collect_Samples->Analyze_Conc Calc_Peff Calculate Peff Analyze_Conc->Calc_Peff

Caption: Workflow for in vivo intestinal perfusion of this compound in rats.

Signaling Pathways

The transport of dipeptides can influence intracellular signaling cascades, impacting cellular processes beyond simple nutrient delivery. The constituent amino acid of this compound, asparagine (Asn), has been shown to modulate inflammatory signaling pathways in intestinal cells.

Potential Signaling Effects of this compound:

  • Toll-Like Receptor (TLR) and NOD-like Receptor (NOD) Signaling: Asparagine has been reported to inhibit TLR4 and NOD signaling pathways. These pathways are critical components of the innate immune system that recognize microbial products and trigger inflammatory responses.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Asparagine can regulate the phosphorylation of p38 and ERK1/2, key kinases in the MAPK pathway that control a wide range of cellular processes including inflammation, proliferation, and apoptosis. It is plausible that the this compound dipeptide could also modulate these pathways.

  • Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a central regulator of inflammation. Given the link between Asn and the upstream TLR/NOD pathways, it is conceivable that this compound could indirectly influence NF-κB activation.

Diagram of Potential this compound Signaling Pathways:

G Potential Signaling Pathways Modulated by this compound AsnVal This compound PepT1 PepT1 AsnVal->PepT1 Transport TLR4_NOD TLR4/NOD Signaling PepT1->TLR4_NOD Modulation? MAPK MAPK Pathway (p38, ERK1/2) TLR4_NOD->MAPK NFkB NF-κB Signaling TLR4_NOD->NFkB Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) MAPK->Cellular_Response NFkB->Cellular_Response

Caption: Hypothetical signaling pathways influenced by this compound transport.

Conclusion

The dipeptide this compound is a valuable probe for investigating peptide transport via PepT1 and for exploring the subsequent intracellular signaling events. The detailed protocols provided herein offer a robust framework for characterizing the transport kinetics and permeability of this compound in both in vitro and in vivo models. Further research into the specific signaling pathways modulated by this compound will provide deeper insights into the multifaceted roles of peptide transport in intestinal physiology and its potential for therapeutic intervention.

References

Application Notes: Development of Monoclonal Antibodies Targeting Deamidated Asn-Val Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulators of protein function, and their dysregulation is linked to numerous physiological and pathological processes. One such non-enzymatic PTM is the deamidation of asparagine (Asn) residues, which occurs spontaneously in proteins and is considered a form of molecular aging.[1] The process involves the conversion of the Asn side chain into an aspartic acid (Asp) or isoaspartic acid (isoAsp) residue through a succinimide (B58015) intermediate. The rate of deamidation is highly dependent on the C-terminal flanking amino acid, with sequences like Asn-Gly, Asn-Ser, and Asn-His being particularly labile. The Asn-Val (NV) sequence is also known to undergo deamidation, a modification implicated in protein degradation, loss of function, and the progression of diseases such as Alzheimer's and Parkinson's.[2]

Developing antibodies that specifically recognize the deamidated this compound motif—for instance, an isoAsp-Val sequence—provides a powerful tool for studying protein aging, identifying disease biomarkers, and potentially developing novel therapeutics. These modification-specific antibodies can distinguish between the native and modified protein, enabling precise detection and quantification in complex biological samples. This document provides detailed protocols for the generation and characterization of antibodies targeting deamidated this compound sequences.

Applications

  • Detection of Protein Aging: Use as a primary antibody in Western Blot or ELISA to detect the accumulation of deamidated proteins in aging cell or tissue models.

  • Biomarker Discovery: Quantify levels of specific deamidated proteins in patient samples (e.g., cerebrospinal fluid, plasma) to identify potential biomarkers for neurodegenerative diseases.

  • Functional Studies: Investigate the functional consequences of site-specific deamidation by using antibodies to isolate or block the modified protein.

  • Quality Control of Biotherapeutics: Monitor the chemical stability of recombinant protein drugs, as deamidation is a common degradation pathway that can affect efficacy and immunogenicity.

Experimental Protocols

Protocol 1: Antigen Design and Synthesis

The generation of high-specificity antibodies against a PTM requires a carefully designed immunogen. The target epitope is small and must be presented to the immune system in a way that elicits a robust and specific response.

Methodology:

  • Peptide Design:

    • Synthesize a 10-15 amino acid peptide containing the target deamidated sequence. The central sequence should be isoAsp-Val.

    • Example Target Peptide: Cys-Gly-Lys-Gly-Xxx-isoAsp-Val-Yyy-Gly-Lys

      • Xxx and Yyy are flanking residues from the protein of interest.

      • A C-terminal or N-terminal Cysteine (Cys) residue is included for conjugation to a carrier protein.

    • Synthesize a corresponding control peptide with the native this compound sequence for counter-screening: Cys-Gly-Lys-Gly-Xxx-Asn-Val-Yyy-Gly-Lys.

  • Carrier Protein Conjugation:

    • The low molecular weight of synthetic peptides makes them poorly immunogenic. Conjugating the peptide to a large carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) is essential.

    • Dissolve 2 mg of the synthesized peptide in 1 mL of conjugation buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2).

    • Activate 5 mg of KLH with a crosslinker such as m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS).

    • Mix the activated KLH with the Cys-containing peptide. The maleimide (B117702) group of the crosslinker will react with the sulfhydryl group of the cysteine residue.

    • Incubate the reaction for 2-4 hours at room temperature with gentle stirring.

    • Remove unconjugated peptide by dialysis against PBS.

    • Confirm conjugation efficiency using SDS-PAGE or MALDI-TOF mass spectrometry. The conjugated KLH should show a significant increase in molecular weight.

G cluster_antigen_design Antigen Design & Conjugation Peptide_Design 1. Design Peptides - Target: Xxx-[isoAsp-Val]-Yyy - Control: Xxx-[this compound]-Yyy - Add N-terminal Cysteine Peptide_Synthesis 2. Synthesize & Purify Peptides Peptide_Design->Peptide_Synthesis Conjugation 5. Conjugate Peptide to KLH via Cysteine Peptide_Synthesis->Conjugation Carrier_Prep 3. Prepare Carrier Protein (KLH) Activation 4. Activate KLH with MBS Crosslinker Carrier_Prep->Activation Activation->Conjugation Purification 6. Purify Conjugate (Dialysis) Conjugation->Purification QC 7. Quality Control (SDS-PAGE) Purification->QC

Fig. 1: Workflow for immunogen preparation.
Protocol 2: Antibody Generation via Phage Display

Phage display is a powerful in vitro selection technique used to isolate antibodies with high affinity and specificity from large combinatorial libraries.[3] This method avoids animal immunization and allows for stringent selection conditions, which is ideal for targeting small epitopes like PTMs.

Methodology:

  • Library Preparation:

    • Obtain a pre-made human synthetic single-chain variable fragment (scFv) phage display library (e.g., >10¹⁰ diversity).

  • Biopanning (Affinity Selection):

    • Round 1:

      • Immobilize the control (native this compound) peptide conjugated to BSA on a microtiter plate well to pre-clear the library of non-specific binders.

      • Incubate the phage library in the well for 1 hour at room temperature.

      • Transfer the supernatant (unbound phage) to a new well coated with the target (deamidated isoAsp-Val) peptide-BSA conjugate.

      • Incubate for 2 hours to allow specific binding.

      • Wash the plate 5-10 times with PBS containing 0.05% Tween-20 (PBST) to remove weakly bound phage.

      • Elute the specifically bound phage using a low pH buffer (e.g., 0.1 M glycine, pH 2.2) and immediately neutralize with 1 M Tris-HCl, pH 8.0.

    • Phage Amplification:

      • Infect log-phase E. coli (e.g., TG1 strain) with the eluted phage.

      • Amplify the infected bacteria in 2xYT medium and rescue the phage particles using a helper phage (e.g., M13KO7).

      • Precipitate and purify the amplified phage using polyethylene (B3416737) glycol (PEG).

    • Subsequent Rounds (2-4):

      • Repeat the biopanning process for 2-3 more rounds.

      • In each subsequent round, increase the stringency of the washing step (e.g., increase the number of washes or the duration) to select for the highest affinity binders.

  • Screening for Positive Clones:

    • After the final round of panning, infect E. coli and plate on selective agar (B569324) to isolate individual colonies.

    • Pick individual colonies, grow them in 96-well plates, and induce the expression of soluble scFv fragments.

    • Screen the scFv-containing bacterial supernatants for binding to the target peptide using a monoclonal phage ELISA (Protocol 3).

G cluster_panning Phage Display Biopanning Start Start with scFv Phage Library Subtract 1. Negative Selection (Immobilized Native NV-Peptide) Start->Subtract Bind 2. Positive Selection (Immobilized Deamidated isoDV-Peptide) Subtract->Bind Transfer unbound phage Wash 3. Stringent Washing (Remove non-specific binders) Bind->Wash Elute 4. Elution (Recover specific binders) Wash->Elute Amplify 5. Amplification in E. coli Elute->Amplify Repeat Repeat 2-4 Rounds Amplify->Repeat Repeat->Subtract Increased stringency End Isolate & Screen Clones Repeat->End After final round

Fig. 2: Phage display selection workflow.
Protocol 3: Antibody Characterization - Specificity ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is used for the initial screening of scFv clones and to confirm the specificity of the purified monoclonal antibody.

Methodology:

  • Plate Coating:

    • Coat separate wells of a 96-well microtiter plate with 1 µg/mL of:

      • Target Peptide (isoAsp-Val)-BSA conjugate

      • Control Peptide (this compound)-BSA conjugate

      • BSA alone (for background control)

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with PBST.

    • Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat milk in PBST) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate 3 times with PBST.

    • Add 100 µL of scFv supernatant or purified antibody (diluted in blocking buffer) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate 5 times with PBST.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-His-tag for scFv, or anti-human IgG for a fully formatted antibody) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5 times with PBST.

    • Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well.

    • Incubate in the dark for 10-20 minutes.

    • Stop the reaction by adding 50 µL of 1 M H₂SO₄.

    • Read the absorbance at 450 nm using a plate reader.

Expected Result: A successful antibody will show a high absorbance signal on the target peptide and a signal close to background on the control peptide and BSA-only wells.

Protocol 4: Validation - Peptide Competition Assay

This assay confirms that the antibody binds to the specific epitope sequence and not to other parts of the target protein or assay components.

Methodology:

  • Antibody Pre-incubation:

    • Prepare a series of tubes. In each tube, mix a constant concentration of the purified antibody with increasing concentrations (e.g., from 0.01 µM to 100 µM) of the free soluble target peptide (isoAsp-Val, unconjugated).

    • As a control, prepare another series where the antibody is pre-incubated with the free soluble control peptide (this compound).

    • Incubate these mixtures for 1-2 hours at room temperature to allow the antibody to bind to the free peptide.

  • Competition ELISA:

    • Perform an ELISA as described in Protocol 3, using plates coated with the immobilized target peptide (isoAsp-Val)-BSA.

    • For the primary antibody step, add the pre-incubated antibody-peptide mixtures to the wells.

    • Complete the remaining ELISA steps (secondary antibody, detection).

Expected Result: The signal in the ELISA should decrease as the concentration of the free target peptide increases, because the free peptide competes with the immobilized peptide for antibody binding. The free control peptide should not cause a significant decrease in signal, confirming the antibody's specificity for the deamidated epitope.

Data Presentation

Quantitative data should be organized for clear interpretation and comparison.

Table 1: Representative Monoclonal Phage ELISA Screening Results

Clone ID Target (isoDV-Peptide) OD₄₅₀ Control (NV-Peptide) OD₄₅₀ BSA Only OD₄₅₀ Specificity Ratio (Target/Control)
NVd-A1 2.852 0.151 0.105 18.9
NVd-A2 0.431 0.215 0.110 2.0
NVd-B5 2.989 0.145 0.108 20.6
NVd-C3 1.524 0.987 0.102 1.5
NVd-D7 2.543 0.188 0.112 13.5

Clones with a high signal on the target peptide and a specificity ratio >10 (highlighted in bold) are selected for further characterization.

Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics for Purified Antibody NVd-B5

Analyte (Peptide) Association Rate (ka) (1/Ms) Dissociation Rate (kd) (1/s) Affinity (KD) (nM)
Target (isoAsp-Val) 1.2 x 10⁵ 5.5 x 10⁻⁴ 4.6
Control (this compound) 2.1 x 10³ > 0.1 > 50,000 (No Binding Detected)

Data demonstrates high affinity and exquisite specificity of the antibody for the deamidated epitope.

Signaling Pathway Context

Deamidation acts as a molecular clock, leading to the accumulation of "aged" proteins. This can have significant downstream consequences, particularly in long-lived cells like neurons. An antibody targeting deamidated NV sites can help elucidate these pathways.

G cluster_pathway Consequences of this compound Deamidation Native_Protein Native Protein (with this compound) Deamidation Spontaneous Deamidation (Molecular Aging) Native_Protein->Deamidation Modified_Protein Modified Protein (with isoAsp-Val) Deamidation->Modified_Protein Loss_Function Loss of Function - Altered 3D Structure - Reduced Enzyme Activity Modified_Protein->Loss_Function Aggregation Protein Aggregation - Misfolding - Formation of Fibrils Modified_Protein->Aggregation Degradation Targeted for Degradation (Proteasome) Modified_Protein->Degradation Cellular_Stress Cellular Stress & Dysfunction Loss_Function->Cellular_Stress Aggregation->Cellular_Stress

Fig. 3: Deamidation leads to protein dysfunction.

References

Application Notes and Protocols for Asn-Val in Peptide-Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide motif Asparagine-Valine (Asn-Val) is a recurring structural element in a variety of biologically active peptides. While the dipeptide itself is a simple metabolite, its incorporation into larger peptide sequences can significantly influence their pharmacological properties, including target binding, stability, and immunomodulatory or anticancer activities. This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of peptides containing the this compound motif, intended for researchers in the field of peptide-drug discovery.

Applications of this compound Containing Peptides

The this compound motif has been identified in peptides with a range of biological activities. These include:

  • Immunomodulation: The presence of this compound in peptide sequences can contribute to the modulation of immune responses. For instance, the peptide Leu-Asp-Ala-Val-Asn-Arg has been noted for its immunomodulatory potential.

  • Antimicrobial Activity: Cationic peptides incorporating hydrophobic residues like Valine have demonstrated antibacterial properties. The this compound sequence can contribute to the overall physicochemical properties of such peptides, influencing their interaction with bacterial membranes.

  • Tumor Targeting: The related Asn-Gly-Arg (NGR) motif is a well-established tumor-homing sequence that binds to aminopeptidase (B13392206) N (CD13) on tumor neovasculature. While distinct, the structural similarities suggest that this compound-containing peptides could be explored for their tumor-targeting potential.[1][2]

Quantitative Data of Bioactive Peptides Containing Asparagine and Valine

The following table summarizes quantitative data for selected bioactive peptides where asparagine and valine residues are present, contributing to the overall activity of the molecule.

Peptide/ProteinSequence/ContextBiological ActivityQuantitative DataReference(s)
Cationic PeptideContains ValineAntibacterial against E. coliMIC = 40 µg/mL[3]
Immunomodulatory PeptideLeu-Asp-Ala-Val-Asn-ArgImmunomodulatory-
NGR-based peptidescNGRTumor homingHigh affinity for CD13[1][2]
HIV-1 gp41Asn-145 and Val-38 interactionViral fusion-[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide

This protocol describes the manual synthesis of a generic this compound containing peptide using Fmoc/tBu chemistry.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection_1 Washing_1 Washing (DMF) Fmoc_Deprotection_1->Washing_1 Coupling_Val Coupling of Fmoc-Val-OH Washing_1->Coupling_Val Washing_2 Washing (DMF) Coupling_Val->Washing_2 Fmoc_Deprotection_2 Fmoc Deprotection (Piperidine/DMF) Washing_2->Fmoc_Deprotection_2 Washing_3 Washing (DMF) Fmoc_Deprotection_2->Washing_3 Coupling_Asn Coupling of Fmoc-Asn(Trt)-OH Washing_3->Coupling_Asn Washing_4 Washing (DMF) Coupling_Asn->Washing_4 Chain_Elongation Continue Chain Elongation Washing_4->Chain_Elongation Cleavage Cleavage from Resin (TFA cocktail) Chain_Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for the solid-phase synthesis of a peptide containing the this compound sequence.

Materials:

  • Rink Amide resin

  • Fmoc-Val-OH

  • Fmoc-Asn(Trt)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess piperidine and by-products.

  • Amino Acid Coupling (Valine):

    • In a separate vial, dissolve Fmoc-Val-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.

    • Add the activation mixture to the resin.

    • Add DIPEA (6 eq) to the reaction vessel.

    • Shake the reaction for 2 hours at room temperature.

    • Perform a ninhydrin (B49086) test to confirm complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (Asparagine):

    • Repeat the Fmoc deprotection and washing steps as described above.

    • Couple Fmoc-Asn(Trt)-OH using the same procedure as for Fmoc-Val-OH. The Trityl (Trt) group protects the side chain of asparagine.

  • Chain Elongation: Continue coupling subsequent amino acids according to the desired peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Peptides

This protocol determines the lowest concentration of an this compound containing peptide that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound containing peptide

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates (polypropylene recommended for peptides)[5][6]

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Prepare a stock solution of the peptide in sterile water or a suitable buffer.

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[7]

  • Serial Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the peptide stock solution in MHB.

    • The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

  • Controls:

    • Positive control: Wells containing bacteria and MHB without the peptide.

    • Negative control: Wells containing MHB only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 3: Cell Viability (MTT) Assay for Cytotoxicity Assessment

This protocol assesses the effect of an this compound containing peptide on the viability of a mammalian cell line.

Materials:

  • This compound containing peptide

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the this compound containing peptide in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the peptide solutions to the respective wells.

    • Include a vehicle control (medium without peptide).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 4: Receptor Binding Assay (Competitive ELISA-Based)

This protocol is a general method to assess the ability of an this compound containing peptide to compete with a known ligand for binding to a specific receptor.

Materials:

  • Recombinant receptor protein

  • Known biotinylated ligand for the receptor

  • This compound containing peptide (competitor)

  • 96-well high-binding microplate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Receptor Coating: Coat the wells of the microplate with the receptor protein in coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the this compound containing peptide.

    • In a separate plate, pre-incubate the biotinylated ligand (at a fixed concentration) with the serially diluted peptide for 30 minutes.

    • Transfer the mixture to the receptor-coated plate.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection:

    • Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add TMB substrate and incubate in the dark until a color develops.

    • Add stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance against the competitor peptide concentration to determine the IC50 value.

Signaling Pathways

Peptides containing the this compound motif, particularly those with immunomodulatory properties, may exert their effects by modulating intracellular signaling cascades. A common pathway influenced by immunomodulatory peptides is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and immune responses.[8][9]

Hypothetical Signaling Pathway for an Immunomodulatory this compound Peptide

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide This compound Containing Peptide Receptor Cell Surface Receptor (e.g., TLR) Peptide->Receptor Binding Adaptor Adaptor Proteins (e.g., MyD88) Receptor->Adaptor Activation IKK IKK Complex Adaptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB_inactive NF-κB (p50/p65) (Inactive) IκBα->NFκB_inactive Inhibition NFκB_active NF-κB (p50/p65) (Active) NFκB_inactive->NFκB_active Release DNA DNA NFκB_active->DNA Translocation Gene_Expression Gene Expression (e.g., Cytokines) DNA->Gene_Expression Transcription

References

Troubleshooting & Optimization

Asn-Val dipeptide stability at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the Asn-Val (Asparaginyl-Valine) dipeptide under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for the this compound dipeptide?

A1: The primary degradation pathway for this compound, and asparagine (Asn)-containing peptides in general, is deamidation.[1][2] This chemical modification involves the conversion of the neutral asparagine side chain into a negatively charged aspartic acid (Asp) or isoaspartic acid (isoAsp) residue.[2][3]

Q2: How does pH influence the stability of the this compound dipeptide?

A2: The stability of the this compound dipeptide is highly dependent on pH. The rate of deamidation is slowest at an acidic pH of around 5.[2] At both lower (acidic) and higher (neutral to alkaline) pH values, the rate of degradation increases significantly.[1][4]

Q3: What are the degradation products of this compound at different pH values?

A3: The degradation products vary with pH due to different reaction mechanisms:

  • Acidic pH (below ~5): Deamidation occurs primarily through direct hydrolysis of the asparagine side chain, yielding only the Asp-Val dipeptide.[1][4]

  • Neutral to Alkaline pH (above ~5): Deamidation proceeds mainly via a succinimide (B58015) intermediate.[2] This cyclic intermediate can then be hydrolyzed to form a mixture of Asp-Val and isoAsp-Val.[1][2] The ratio of isoAsp to Asp is typically around 3:1 in neutral and alkaline solutions.[5]

Q4: How does temperature affect the stability of the this compound dipeptide?

A4: Temperature is a critical factor in the stability of the this compound dipeptide. Higher temperatures accelerate the rate of deamidation, leading to faster degradation.[1][3] For long-term storage, it is recommended to keep peptides in a lyophilized form at -20°C or -80°C. In solution, peptides are more susceptible to degradation, and storage at 4°C is recommended for short periods.[6]

Q5: How does the valine residue in the this compound dipeptide influence its stability?

A5: The amino acid residue on the C-terminal side of asparagine significantly affects the rate of deamidation, particularly at neutral and alkaline pH.[5][7] Valine, having a bulky and branched side chain, sterically hinders the formation of the succinimide intermediate, thus slowing down the rate of deamidation compared to peptides with smaller residues like glycine (B1666218) in the same position.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly rapid degradation of this compound in solution. Inappropriate pH of the buffer. The rate of deamidation increases significantly at pH values above 6 and below 4.Adjust the buffer to a pH of around 5, where the deamidation rate is at its minimum.[2]
High storage or experimental temperature. Elevated temperatures accelerate the degradation of peptides.[1][3]Store stock solutions at 4°C for short-term use and frozen at -20°C or -80°C for long-term storage. Conduct experiments at the lowest feasible temperature.
Buffer composition. Certain buffer species can catalyze the deamidation reaction.If buffer catalysis is suspected, consider using a different buffer system.
Appearance of multiple product peaks in HPLC analysis. Formation of isoAsp-Val. At neutral to alkaline pH, deamidation proceeds via a succinimide intermediate, leading to both Asp-Val and isoAsp-Val products.[1]This is an expected outcome at these pH values. Use analytical methods like mass spectrometry to confirm the identity of the peaks.[8]
Inconsistent stability results between experiments. Freeze-thaw cycles. Repeated freezing and thawing of peptide solutions can lead to degradation and aggregation.Aliquot the peptide solution upon initial preparation to avoid multiple freeze-thaw cycles.
Oxidation. Peptides can be susceptible to oxidation, especially if not handled under an inert atmosphere.While Asn and Val are not highly susceptible to oxidation, it is good practice to use degassed buffers and minimize exposure to air.

Data Summary

Table 1: Effect of pH on the Degradation Pathway of this compound Dipeptide

pH RangePredominant Degradation PathwayPrimary Degradation Products
Acidic (pH < 5) Direct HydrolysisAsp-Val
Neutral to Alkaline (pH > 5) Succinimide-mediated DeamidationAsp-Val and isoAsp-Val

Table 2: General Stability Guidelines for this compound Dipeptide

ConditionLyophilized FormIn Solution
Long-term Storage -20°C or -80°C-20°C or -80°C (aliquoted)
Short-term Storage Room Temperature (short periods)4°C
Optimal pH for Stability N/A~ 5.0

Experimental Protocols

Protocol: Monitoring this compound Dipeptide Stability by RP-HPLC

This protocol outlines a general method for studying the stability of the this compound dipeptide under different pH and temperature conditions.

1. Materials and Reagents:

  • This compound dipeptide

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Buffers of desired pH (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, borate (B1201080) for alkaline)

  • HPLC system with a C18 column and UV detector

2. Sample Preparation:

  • Prepare a stock solution of the this compound dipeptide in HPLC-grade water.

  • For each stability condition (a specific pH and temperature), dilute the stock solution into the respective buffer to a final concentration of approximately 1 mg/mL.

  • Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

3. HPLC Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Inject the aliquot into the HPLC system.

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., from 5% to 50% over 20 minutes). The exact gradient may need to be optimized for baseline separation of the parent peptide and its degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: 214 nm

  • The separation of this compound and its deamidated products can be achieved using a mobile phase of 20% methanol (B129727) and 0.1% TFA.[7]

4. Data Analysis:

  • Integrate the peak areas for the parent this compound dipeptide and any new peaks corresponding to degradation products.

  • Calculate the percentage of remaining this compound at each time point to determine the degradation rate.

  • The identity of the degradation products can be confirmed by collecting the fractions and analyzing them by mass spectrometry.[8]

Visualizations

Asn_Val_Degradation_Pathways cluster_acidic Acidic Conditions (pH < 5) cluster_neutral_alkaline Neutral to Alkaline Conditions (pH > 5) AsnVal This compound Dipeptide AspVal_acid Asp-Val AsnVal->AspVal_acid Direct Hydrolysis Succinimide Succinimide Intermediate AsnVal->Succinimide Deamidation AspVal_alkaline Asp-Val Succinimide->AspVal_alkaline Hydrolysis isoAspVal isoAsp-Val Succinimide->isoAspVal Hydrolysis

Caption: Degradation pathways of this compound dipeptide at different pH conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare this compound Stock Solution Dilute Dilute in Buffers (Varying pH) Stock->Dilute Incubate Incubate at Different Temperatures Dilute->Incubate Aliquot Withdraw Aliquots at Time Points Incubate->Aliquot HPLC RP-HPLC Analysis Aliquot->HPLC MS Mass Spectrometry (for product identification) HPLC->MS Peak Integrate Peak Areas HPLC->Peak Rate Calculate Degradation Rate Peak->Rate

Caption: Workflow for studying this compound dipeptide stability.

References

Technical Support Center: Improving the Solubility of Asn-Val Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of the Asn-Val (Asparagine-Valine) dipeptide, with a focus on improving its solubility.

Understanding this compound Dipeptide Solubility

The this compound dipeptide is composed of a polar, uncharged amino acid (Asparagine) and a hydrophobic amino acid (Valine). This combination gives the dipeptide a neutral charge at physiological pH and a degree of hydrophobicity, which can lead to solubility challenges in aqueous solutions. Effective solubilization is critical for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound dipeptide not dissolving in water or aqueous buffers?

A1: The limited solubility of this compound in aqueous solutions is primarily due to the hydrophobic side chain of Valine. While Asparagine is polar, the influence of Valine can lead to intermolecular hydrophobic interactions, causing the dipeptide molecules to aggregate and resist dissolution. Solubility is often lowest at the peptide's isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion between molecules.

Q2: What is the isoelectric point (pI) of this compound and why is it important?

A2: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For peptides, solubility is typically at its minimum at the pI. The estimated pI for this compound is approximately 5.5. This is calculated by averaging the pKa of the N-terminal amino group of Asparagine (around 8.8) and the C-terminal carboxyl group of Valine (around 2.3). Operating at a pH away from the pI will increase the net charge of the dipeptide, thereby improving its solubility in aqueous solutions.

Q3: What is the first step I should take to dissolve a new batch of lyophilized this compound dipeptide?

A3: Always start with a small test amount of the peptide before attempting to dissolve the entire batch.[1][2] Begin with deionized water or a standard biological buffer (e.g., PBS at pH 7.4). If solubility is poor, proceed to the troubleshooting steps outlined below.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming (up to 40°C) can help dissolve the dipeptide.[3][4] However, excessive heating should be avoided as it can lead to degradation of the peptide.

Q5: Is sonication a good method to aid dissolution?

A5: Yes, sonication can be very effective in breaking up peptide aggregates and improving dissolution.[1][4] Use a bath sonicator and sonicate in short bursts to avoid heating the sample.

Troubleshooting Guide for this compound Dipeptide Solubility

If you are encountering issues with dissolving the this compound dipeptide, follow this troubleshooting guide.

Problem: The this compound dipeptide forms a cloudy suspension or visible particulates in aqueous buffer.

Cause: The dipeptide has low solubility in the chosen aqueous buffer, likely due to hydrophobic aggregation. The pH of the buffer may also be too close to the dipeptide's isoelectric point (pI ≈ 5.5).

Solutions:

  • pH Adjustment: Adjust the pH of the solution to be at least 2 units away from the pI.

    • Acidic pH: Add a small amount of 10% acetic acid to lower the pH. This will protonate the C-terminal carboxyl group, resulting in a net positive charge.

    • Basic pH: Add a small amount of 0.1 M ammonium (B1175870) bicarbonate to raise the pH. This will deprotonate the N-terminal amino group, resulting in a net negative charge.

  • Use of Organic Co-solvents: For highly hydrophobic peptides, dissolving in a small amount of an organic solvent before adding the aqueous buffer is a standard procedure.[1][5][6]

    • Dimethyl Sulfoxide (DMSO) is the most common choice due to its high solubilizing power and relatively low toxicity in many experimental systems.[2][5]

    • Dimethylformamide (DMF) or Acetonitrile (ACN) are alternatives if DMSO is not compatible with your experiment.[1]

Experimental Workflow for Solubilization

experimental_workflow start Start with Lyophilized this compound Dipeptide test_water Attempt to dissolve a small amount in Water/Aqueous Buffer start->test_water is_soluble Is the solution clear? test_water->is_soluble successful_dissolution Successful Dissolution is_soluble->successful_dissolution Yes troubleshoot Troubleshooting Required is_soluble->troubleshoot No ph_adjustment Adjust pH (away from pI ≈ 5.5) troubleshoot->ph_adjustment check_ph_solubility Is the solution clear? ph_adjustment->check_ph_solubility use_cosolvent Use Organic Co-solvent (e.g., DMSO) check_ph_solubility->use_cosolvent No final_dissolution Final Clear Solution check_ph_solubility->final_dissolution Yes use_cosolvent->final_dissolution

Caption: A stepwise workflow for dissolving this compound dipeptide.

Quantitative Data Summary

Solvent SystemEstimated SolubilityRationale
Deionized Water (pH ~7)Low to ModerateAs a neutral dipeptide with a hydrophobic residue, aggregation can occur.
Aqueous Buffer (pH 7.4)Low to ModerateSimilar to water, solubility is limited by the hydrophobic Valine residue.
Aqueous Buffer (pH < 3.5)Moderate to HighThe dipeptide will have a net positive charge, increasing electrostatic repulsion and solubility.
Aqueous Buffer (pH > 7.5)Moderate to HighThe dipeptide will have a net negative charge, increasing electrostatic repulsion and solubility.
10% DMSO in WaterModerate to HighDMSO is effective at disrupting hydrophobic interactions, thereby increasing solubility.[5]
100% DMSOHighThe dipeptide is expected to be freely soluble in pure DMSO.

Detailed Experimental Protocols

Protocol 1: Solubilization by pH Adjustment
  • Weigh a small, known amount of lyophilized this compound dipeptide into a sterile microcentrifuge tube.

  • Add a small volume of deionized water or your desired aqueous buffer to the tube to create a concentrated slurry.

  • For acidic dissolution: Add 10% acetic acid dropwise while vortexing until the peptide dissolves.

  • For basic dissolution: Add 0.1 M ammonium bicarbonate dropwise while vortexing until the peptide dissolves.

  • Once the peptide is dissolved, adjust the pH to your desired final value using dilute acid or base.

  • Bring the solution to the final desired concentration with your aqueous buffer.

  • If any particulates remain, centrifuge the solution at 10,000 x g for 5 minutes and use the clear supernatant.

Protocol 2: Solubilization using an Organic Co-solvent (DMSO)
  • Weigh the desired amount of lyophilized this compound dipeptide into a sterile microcentrifuge tube.

  • Add a minimal volume of 100% DMSO to the tube (e.g., 10-20 µL for 1 mg of peptide).

  • Vortex the tube until the peptide is completely dissolved. Sonication can be used if necessary.

  • Slowly add your desired aqueous buffer to the DMSO-peptide solution dropwise while continuously vortexing.

  • Important: Add the aqueous buffer to the DMSO solution, not the other way around, to avoid precipitation.

  • Bring the solution to the final desired volume and concentration. Note that the final concentration of DMSO should be compatible with your experimental assay (typically <1% for cell-based assays).

Logical Relationship of Troubleshooting Steps

troubleshooting_logic start Insoluble this compound Dipeptide step1 Step 1: Try pH Adjustment (Move pH away from pI ≈ 5.5) start->step1 result1 Is the peptide soluble? step1->result1 step2 Step 2: Use an Organic Co-solvent (e.g., minimal DMSO) result1->step2 No success Soluble Dipeptide result1->success Yes result2 Is the peptide soluble in co-solvent? step2->result2 step3 Step 3: Combine pH and Co-solvent result2->step3 No result2->success Yes, after dilution step3->success Likely Soluble failure Consider Peptide Modification or Alternative Dipeptide step3->failure

Caption: Logical progression for troubleshooting this compound solubility.

References

Technical Support Center: Preventing Deamidation of Asn-Val Side Chains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the deamidation of asparagine-valine (Asn-Val) side chains in peptides and proteins.

Frequently Asked Questions (FAQs)

Q1: What is asparagine deamidation and why is the this compound sequence of interest?

A1: Asparagine (Asn) deamidation is a common, non-enzymatic post-translational modification where the side chain amide group of an Asn residue is hydrolyzed to a carboxylic acid, converting the Asn to aspartic acid (Asp) or isoaspartic acid (isoAsp).[1][2][3] This process introduces a negative charge and can alter the structure, stability, and function of proteins.[2][4] The reaction typically proceeds through a cyclic succinimide (B58015) intermediate.[2][5]

The sequence of amino acids surrounding the Asn residue significantly influences the rate of deamidation, with the C-terminal adjacent residue (n+1 position) having the most substantial impact.[1][6] The this compound sequence is of particular interest because Valine (Val) at the n+1 position generally leads to a slower deamidation rate compared to residues with small or flexible side chains like Glycine (Gly) or Serine (Ser).[2] Understanding the stability of this compound linkages is crucial for designing stable therapeutic proteins and peptides.

Q2: What are the primary factors that influence the rate of this compound deamidation?

A2: The rate of deamidation for an this compound sequence is influenced by several factors:

  • pH: Deamidation is highly pH-dependent. The reaction is base-catalyzed and its rate generally increases between pH 5 and 8.[7][8] The optimal pH for preventing deamidation is typically in the acidic range, around pH 3-5.[7]

  • Temperature: Higher temperatures significantly accelerate the rate of deamidation.[4][9]

  • Buffer Composition: The type and concentration of buffer salts can affect deamidation rates.[9] Bicarbonate buffers, for instance, have been shown to promote racemization, a side reaction of deamidation.[9]

  • Protein Structure: The three-dimensional structure of a protein can either protect an Asn residue from deamidation or make it more susceptible. Residues located in flexible, solvent-exposed regions are generally more prone to deamidation.[2][10]

  • Solvent Properties: The dielectric constant of the solvent can influence the reaction rate. Co-solvents like glycerol (B35011) and sucrose (B13894) can lower the dielectric constant and thereby reduce deamidation rates.[8]

Q3: How can I minimize this compound deamidation during my experiments or in my protein formulation?

A3: Several strategies can be employed to minimize deamidation:

  • Formulation Optimization:

    • pH Control: Maintain the pH of the solution in the acidic range (pH 3-5) where the deamidation rate is minimal.[7]

    • Excipient Selection: Include stabilizing excipients such as polyols (e.g., glycerol, sucrose) to decrease the solvent dielectric constant.[8]

    • Buffer Choice: Use buffers that are known to have a minimal catalytic effect on deamidation, such as citrate (B86180) or acetate.[8]

  • Protein Engineering:

    • Site-Directed Mutagenesis: If the Asn residue is not critical for function, it can be substituted with a less labile amino acid like Glutamine (Gln) or an amino acid that mimics the deamidated state, such as Aspartic Acid (Asp), to assess the functional impact.[10][11] However, replacing the adjacent Valine residue with a bulkier or charged residue (e.g., Arg, Lys) can also sterically hinder the formation of the succinimide intermediate and slow down deamidation.[11][12]

  • Process and Storage Conditions:

    • Temperature Control: Store protein samples at low temperatures (e.g., 2-8°C or frozen) to slow down the degradation process.[4]

    • Lyophilization: Freeze-drying can significantly reduce deamidation by removing water, which is a reactant in the hydrolysis step.[13]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Unexpectedly high levels of deamidation in an this compound containing protein. High pH of buffer or formulation. Deamidation is base-catalyzed and accelerates at pH > 6.[14]Adjust the pH of your buffer to the optimal range for stability (typically pH 3-5).[7]
Elevated temperature during processing or storage. Higher temperatures increase reaction rates.[4]Maintain low temperatures (refrigerated or frozen) throughout your workflow and storage.
Inappropriate buffer system. Some buffer components can catalyze deamidation.[9]Switch to a non-catalytic buffer like citrate or acetate. Avoid phosphate (B84403) and bicarbonate buffers if deamidation is a concern.[8]
The this compound sequence is located in a highly flexible, solvent-exposed loop. Protein conformation plays a significant role in deamidation rates.[2][10]Consider protein engineering approaches. If possible, mutate the Asn to a more stable residue (e.g., Gln) or the adjacent Val to a residue that provides more steric hindrance.[10][11]
Deamidation artifacts are observed during sample preparation for mass spectrometry. Prolonged digestion times at alkaline pH. Standard tryptic digestion conditions (pH 7.5-8.5) can induce deamidation.[15][16][17]Use a low-artifact peptide mapping protocol: shorten digestion times, use a lower pH (around 6.0-7.5), and consider using enzymes like Lys-C/trypsin mix that are active at a slightly lower pH.[15][18][19][20] The use of 18O-labeling can help distinguish between in-vivo and in-vitro deamidation.[21]
High temperature during sample preparation. Perform all sample handling steps on ice or at reduced temperatures.
Difficulty in quantifying the extent of this compound deamidation. Co-elution of modified and unmodified peptides in chromatography. The small mass difference can make separation challenging.Optimize your liquid chromatography method. Use high-resolution columns and adjust the gradient for better separation.[18]
Inaccurate identification of deamidation products (Asp vs. isoAsp). Standard mass spectrometry does not differentiate between these isomers.Employ advanced analytical techniques like electron-transfer dissociation (ETD) mass spectrometry or specialized chromatographic methods to distinguish between Asp and isoAsp.[18][22]

Quantitative Data Summary

Table 1: Relative Deamidation Rates of Asn in Pentapeptides at 37°C, pH 7.4

Peptide SequenceHalf-life (days)Relative Rate (Asn-Gly = 1)
Val-Tyr-Pro-Asn-Gly -Ala1.41.00
Val-Tyr-Pro-Asn-Ser -Ala4.90.29
Val-Tyr-Pro-Asn-His -Ala9.70.14
Val-Tyr-Pro-Asn-Ala -Ala290.05
Val-Tyr-Pro-This compound -AlaData not available in provided search results, but expected to be slower than Asn-Ala< 0.05
Val-Tyr-Pro-Asn-Pro -Ala36500.0004

Data adapted from studies on model peptides. The half-life for this compound is expected to be long, reflecting its higher stability.

Experimental Protocols

Protocol 1: Low-Artifact Peptide Mapping for Deamidation Analysis

This protocol is designed to minimize method-induced deamidation during sample preparation for mass spectrometry.[15][18][19][20]

  • Denaturation and Reduction:

    • Dilute the protein sample to 1 mg/mL in a buffer containing 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 7.5.

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add Iodoacetamide to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Buffer Exchange:

    • Remove denaturant and alkylating agents by buffer exchange into 50 mM Tris-HCl, pH 7.5 using a desalting column or dialysis.

  • Enzymatic Digestion:

    • Add a Lys-C/trypsin enzyme mix at a 1:50 (enzyme:protein) ratio.

    • Incubate at 37°C for a short duration (e.g., 2-4 hours). A time-course experiment is recommended to monitor for any induced deamidation.[18]

  • Quenching and Analysis:

    • Stop the digestion by adding 1% Trifluoroacetic Acid (TFA).

    • Analyze the resulting peptides by LC-MS/MS.

Visualizations

Deamidation_Pathway Asn Asparagine (Asn) Residue (in this compound sequence) Succinimide Succinimide Intermediate (Cyclic Imide) Asn->Succinimide Nucleophilic attack by (n+1) backbone nitrogen Asp Aspartic Acid (Asp) Succinimide->Asp Hydrolysis isoAsp Isoaspartic Acid (isoAsp) Succinimide->isoAsp Hydrolysis (major product)

Caption: The primary pathway for asparagine deamidation.

Troubleshooting_Deamidation Start High Deamidation Observed in this compound Check_pH Is pH > 6? Start->Check_pH Check_Temp Is Temperature Elevated? Check_pH->Check_Temp No Adjust_pH Action: Lower pH to 3-5 Check_pH->Adjust_pH Yes Check_Buffer Using Phosphate or Bicarbonate Buffer? Check_Temp->Check_Buffer No Lower_Temp Action: Reduce Temperature (Refrigerate/Freeze) Check_Temp->Lower_Temp Yes Check_Structure Is this compound in a Flexible/Exposed Region? Check_Buffer->Check_Structure No Change_Buffer Action: Switch to Citrate or Acetate Buffer Check_Buffer->Change_Buffer Yes Protein_Eng Action: Consider Site-Directed Mutagenesis Check_Structure->Protein_Eng Yes Resolved Deamidation Minimized Check_Structure->Resolved No Adjust_pH->Resolved Lower_Temp->Resolved Change_Buffer->Resolved Protein_Eng->Resolved

Caption: A decision tree for troubleshooting this compound deamidation.

References

Technical Support Center: Asn-Val Synthesis Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of Asparagine-Valine (Asn-Val) dipeptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The synthesis of peptides containing asparagine, such as this compound, presents two main difficulties:

  • Side-chain dehydration: The amide group in asparagine's side chain can dehydrate to form a nitrile impurity, particularly when activated with carbodiimide-based coupling reagents.[1][2][3]

  • Aspartimide formation: Piperidine (B6355638), the base commonly used for Fmoc-group removal in solid-phase peptide synthesis (SPPS), can catalyze the formation of a succinimide (B58015) ring intermediate known as an aspartimide. This can lead to racemization and the formation of difficult-to-separate β-aspartyl peptide impurities.[4][5]

  • Poor Solubility: The Fmoc-Asn-OH derivative has low solubility in standard SPPS solvents like N,N-dimethylformamide (DMF), which can impede coupling efficiency.[4][6]

Q2: How can I prevent nitrile formation during Asn activation?

The most effective strategy is to use a protecting group for the asparagine side-chain amide. The Trityl (Trt) group is widely used as it effectively prevents dehydration and improves the solubility of the Fmoc-Asn-OH derivative.[1][4] Alternatively, using coupling reagents that are not based on carbodiimides can also minimize this side reaction.[2]

Q3: What is the best coupling reagent for the this compound sequence?

Due to the steric hindrance from the valine residue, a highly efficient coupling reagent is recommended. Uronium/aminium-based reagents like HATU , HCTU , or COMU are excellent choices.[7][8] They offer rapid activation and high coupling efficiency, which helps to overcome the challenges of sterically hindered couplings.[7]

Q4: How can I minimize aspartimide formation?

Aspartimide formation is base-catalyzed and can be reduced by:

  • Adding an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution used for Fmoc deprotection.[9]

  • Using a more sterically hindered base for Fmoc deprotection, although this may require longer reaction times.

  • Employing a side-chain protecting group on the asparagine residue.

Q5: What is the recommended purification method for this compound?

The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[10] This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is typically used with a gradient of increasing acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete coupling due to steric hindrance from Valine.Use a more powerful coupling reagent like HATU or HCTU.[7] Consider a "double coupling" strategy where the coupling step is repeated.[8][11] Increase the concentration of the amino acid and coupling reagent solutions.[11]
Poor solubility of Fmoc-Asn-OH.Use a side-chain protected asparagine derivative, such as Fmoc-Asn(Trt)-OH, to improve solubility.[1][4]
Aggregation of the growing peptide chain on the resin.Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the reaction mixture to disrupt aggregation.[9][12]
Low Purity (Multiple Peaks in HPLC) Nitrile formation (dehydration of Asn side-chain).Use a side-chain protecting group for asparagine (e.g., Trt).[1] Avoid carbodiimide-based coupling reagents (e.g., DCC, DIC).[3]
Aspartimide formation.Add HOBt to the piperidine deprotection solution.[9]
Racemization.Use a high-efficiency coupling reagent known to suppress racemization, such as HATU.[7] Avoid excessive exposure to base.
Incomplete Fmoc deprotection.Increase the deprotection time or use a stronger deprotection solution (e.g., 20% piperidine in DMF).
Difficulty in Purification Co-elution of impurities with the desired peptide.Optimize the RP-HPLC gradient to improve separation. Try a different stationary phase (e.g., C8 instead of C18) or a different mobile phase modifier.[10]
Presence of deletion sequences.Ensure complete coupling at each step by using a qualitative test like the Kaiser test.[4] Consider double coupling for difficult residues.[11]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound using Fmoc/tBu Strategy

Materials:

  • Fmoc-Val-Wang resin

  • Fmoc-Asn(Trt)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[4]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30-60 minutes in a reaction vessel.[1]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes and drain.

    • Repeat the treatment for 15-20 minutes to ensure complete removal of the Fmoc group.[4]

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times).[4]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-4 equivalents of Fmoc-Asn(Trt)-OH and 3-4 equivalents of HATU in DMF.[4]

    • Add 6-8 equivalents of DIPEA to the solution and allow it to pre-activate for 1-2 minutes.[4]

    • Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours at room temperature.[4]

    • Monitor the coupling reaction using a qualitative method (e.g., Kaiser test) to ensure completion.[4]

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[4]

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal asparagine.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.[1]

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[1]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Isolation:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[1]

    • Dry the crude peptide under vacuum.[1]

Protocol 2: Purification of this compound by RP-HPLC

Materials:

  • Crude this compound peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • Chromatography:

    • Equilibrate the C18 column with Solvent A.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Solvent B (e.g., 5% to 95% Solvent B over 30 minutes).

    • Monitor the elution profile at 210-220 nm.[10]

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired this compound peptide.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final purified peptide.

Data Summary

Table 1: Comparison of Common Asparagine Side-Chain Protecting Groups
Protecting GroupKey AdvantagesKey DisadvantagesDeprotection Conditions
Trityl (Trt) Most widely used. Effectively prevents side-chain dehydration. Improves solubility of Fmoc-Asn-OH.[1]Steric hindrance can slow coupling. Cleavage can be slow at the N-terminus.[1]Standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[1]
4-Methoxytrityl (Mmt) Higher solubility in organic solvents compared to Trt.[1]More acid-labile than Trt, which can lead to premature deprotection.Milder acid conditions (e.g., 1-2% TFA in DCM).
Xanthenyl (Xan) Good for preventing side reactions in Boc-chemistry.[4]Not as commonly used in Fmoc-chemistry.Strong acid cleavage (e.g., HF).
Table 2: Performance of Common Coupling Reagents for Difficult Sequences
Coupling ReagentActivating AgentReactivityKey Features
HATU HOAtVery HighHighly efficient for hindered couplings and suppresses racemization.[7]
HCTU 6-Cl-HOBtHighMore reactive than HBTU due to the electron-withdrawing chloro group.[7]
HBTU HOBtMedium-HighA widely used, cost-effective standard reagent.[3][7]
COMU OxymaPureHighReactivity is comparable to HATU. Based on the non-explosive OxymaPure.[7]

Visualizations

Asn_Val_Synthesis_Workflow Start Start: Fmoc-Val-Resin Fmoc_Deprotection_Val Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection_Val Wash_1 Wash (DMF/DCM) Fmoc_Deprotection_Val->Wash_1 Coupling_Asn Couple Fmoc-Asn(Trt)-OH (HATU/DIPEA) Wash_1->Coupling_Asn Wash_2 Wash (DMF/DCM) Coupling_Asn->Wash_2 Final_Fmoc_Deprotection Final Fmoc Deprotection Wash_2->Final_Fmoc_Deprotection Wash_3 Wash (DCM) Final_Fmoc_Deprotection->Wash_3 Cleavage Cleavage from Resin (TFA Cocktail) Wash_3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End End: Pure this compound Purification->End

Caption: Solid-Phase Synthesis Workflow for this compound.

Troubleshooting_Logic Start Low Yield or Purity? Check_Coupling Check Coupling Efficiency (Kaiser Test) Start->Check_Coupling Yes Successful_Synthesis Successful Synthesis Start->Successful_Synthesis No Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Positive Check_Side_Reactions Analyze Impurities (LC-MS) Check_Coupling->Check_Side_Reactions Negative Use_HATU Use Stronger Reagent (HATU) Incomplete_Coupling->Use_HATU Double_Couple Double Couple Incomplete_Coupling->Double_Couple Use_HATU->Successful_Synthesis Double_Couple->Successful_Synthesis Nitrile Nitrile Formation Check_Side_Reactions->Nitrile Mass = M-17 Aspartimide Aspartimide Formation Check_Side_Reactions->Aspartimide Mass = M Use_Trt Use Fmoc-Asn(Trt)-OH Nitrile->Use_Trt Use_Trt->Successful_Synthesis Add_HOBt Add HOBt to Deprotection Aspartimide->Add_HOBt Add_HOBt->Successful_Synthesis

Caption: Troubleshooting Decision Tree for this compound Synthesis.

References

Asn-Val Detection in Mass Spectrometry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Asn-Val detection in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of the asparaginyl-valine (this compound) dipeptide and peptides containing this sequence.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of this compound sequences challenging in mass spectrometry?

A1: The primary challenge in detecting this compound sequences lies in the chemical instability of the asparagine (Asn) residue. Asn is prone to a non-enzymatic post-translational modification called deamidation.[1][2][3][4] This spontaneous reaction converts the Asn side chain amide into a carboxylic acid, resulting in the formation of either aspartic acid (Asp) or isoaspartic acid (isoAsp).[1][3][4] This modification introduces a small mass shift that can complicate data interpretation and quantification.

Q2: What is deamidation and how does it affect my mass spectrometry results for this compound?

A2: Deamidation is the hydrolysis of the side chain amide of an asparagine residue.[2] This process involves the formation of a succinimide (B58015) intermediate, which then hydrolyzes to form Asp or isoAsp residues.[1][3][4] The key impact on your mass spectrometry results is a mass increase of +0.984 Da for the deamidated peptide.[3] This slight mass change can be difficult to resolve from the isotopic peaks of the unmodified peptide, potentially leading to misidentification or inaccurate quantification.[5] Chromatographic separation is often essential to distinguish between the native and deamidated forms.[4]

Q3: What are the typical fragmentation patterns for peptides containing this compound?

A3: In collision-induced dissociation (CID), protonated asparagine can undergo characteristic fragmentation, including the loss of H₂O + CO (resulting in a fragment ion at m/z 87.05521) or the loss of NH₃.[6] For peptides containing this compound, you can expect to see standard b- and y-type fragment ions. However, the presence of proline at the P1' position (immediately C-terminal to the cleavage site) or aliphatic residues like valine at the P1 position can favor in-source fragmentation, which may complicate the MS/MS spectrum.[7]

Q4: Can in-source fragmentation affect the analysis of this compound peptides?

A4: Yes, in-source fragmentation (ISF) can affect the analysis of any peptide, including those with this compound.[7][8] ISF is the fragmentation of ions in the ion source before they reach the mass analyzer.[8] This can lead to the appearance of fragment ions in your MS1 spectrum that have the same retention time as the parent peptide, potentially being misinterpreted as co-eluting species.[7] To mitigate ISF, you can optimize ion source parameters such as the declustering potential (or fragmentor voltage) and the source temperature.[8]

Q5: What are isobaric interferences and how can they impact this compound detection?

A5: Isobaric interferences occur when different chemical species have the same nominal mass-to-charge ratio.[9][10][11] In the context of this compound detection in complex biological samples, other endogenous molecules or their fragments could have a mass that overlaps with your target peptide, leading to inaccurate quantification. While high-resolution mass spectrometry can help distinguish between species with very close masses, chromatographic separation is a key strategy to resolve isobaric interferences.[5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: I am seeing a peak with a +1 Da shift next to my target this compound peptide peak.

Possible Cause: This is a classic sign of asparagine deamidation. The +0.984 Da mass shift is often observed as a +1 Da shift on lower-resolution instruments.[3][4]

Solutions:

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate the native peptide from its deamidated forms (Asp and isoAsp).[4][5] Different elution patterns can be observed depending on the peptide sequence and chromatographic conditions.[12][13]

  • Control Sample Preparation: Deamidation can be accelerated by high pH and temperature.[2] Minimize sample heating and exposure to basic conditions during sample preparation and storage.

  • Enzymatic Digestion Conditions: If you are analyzing a protein digest, be aware that prolonged digestion times at elevated temperatures (e.g., overnight at 37°C) can significantly increase deamidation.[13] Consider using a shorter digestion time or a different enzyme.

Problem 2: My signal intensity for the this compound peptide is low or inconsistent.

Possible Causes:

  • Poor ionization efficiency.

  • Sample loss during preparation.

  • Ion suppression from matrix components.

  • Instrumental issues such as leaks or a dirty ion source.[14][15]

Solutions:

  • Optimize Ion Source Parameters: Adjust settings like spray voltage, gas flows, and source temperature to maximize the signal for your peptide.[15][16]

  • Improve Sample Cleanup: Use appropriate solid-phase extraction (SPE) or other cleanup methods to remove salts, detergents, and other contaminants that can interfere with ionization.[17][18][19]

  • Use an Internal Standard: Incorporate a stable isotope-labeled version of your peptide (e.g., containing ¹³C and ¹⁵N) into your samples at a known concentration.[20][21] This will help correct for variability in sample preparation and ionization.

  • System Maintenance: Regularly check for leaks in the LC and MS systems and clean the ion source according to the manufacturer's recommendations.[14][22]

Problem 3: I am observing unexpected fragment ions in my MS/MS spectrum.

Possible Causes:

  • In-source fragmentation.

  • Presence of co-eluting isobaric species.

  • Uncharacterized post-translational modifications.

Solutions:

  • Mitigate In-Source Fragmentation: Lower the declustering potential or fragmentor voltage and optimize the ion source temperature to reduce premature fragmentation.[8]

  • Enhance Chromatographic Resolution: Improve the separation of your target peptide from other components in the sample by adjusting the LC gradient, column chemistry, or flow rate.

  • High-Resolution MS/MS: Utilize a high-resolution mass spectrometer to obtain accurate mass measurements of fragment ions, which can help in their identification.[6]

  • Database Search Parameters: When analyzing proteomics data, ensure your search parameters account for potential modifications like deamidation.[20]

Data Presentation

Table 1: Common Mass Shifts Associated with this compound Peptides

Modification/IsotopeMass Shift (Da)Notes
Deamidation (Asn → Asp/isoAsp)+0.9840Can be challenging to resolve from the ¹³C isotope peak.[5]
¹³C Isotope+1.0034The first naturally occurring heavy isotope of the peptide.
Stable Isotope Label (¹³C₄,¹⁵N₂-Asn)+6A common internal standard for quantitative studies.[20]

Experimental Protocols

Protocol 1: General Sample Preparation for this compound Containing Peptides from Complex Mixtures
  • Protein Extraction: Extract proteins from your biological sample using a suitable lysis buffer containing protease inhibitors.[17] Avoid detergents if possible, or ensure they are removed before MS analysis.[19]

  • Reduction and Alkylation: Reduce disulfide bonds by adding 10 mM DTT and incubating at 37°C for 1 hour.[18] Alkylate cysteine residues by adding 20 mM iodoacetamide (B48618) and incubating in the dark at room temperature for 1 hour.[18]

  • Protein Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the concentration of any denaturants. Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[18] To minimize deamidation, consider a shorter incubation time.

  • Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%.[18] Use a C18 solid-phase extraction (SPE) cartridge to desalt and concentrate the peptides.

    • Activate the cartridge with acetonitrile (B52724).

    • Equilibrate with 0.1% formic acid.

    • Load the acidified sample.

    • Wash with 0.1% formic acid.

    • Elute the peptides with 50% acetonitrile and 0.1% formic acid.[18]

  • Sample Reconstitution: Dry the eluted peptides in a vacuum centrifuge and reconstitute in 0.1% formic acid for LC-MS/MS analysis.[18]

Protocol 2: General LC-MS/MS Method for this compound Peptide Quantification
  • Liquid Chromatography:

    • Use a reversed-phase C18 column suitable for peptide separations.

    • Employ a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).[18]

    • A typical gradient might be 2-40% mobile phase B over 60 minutes.[18]

  • Mass Spectrometry:

    • Use electrospray ionization (ESI) in positive ion mode.[18]

    • For quantification, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.

    • Select the appropriate precursor ion for the this compound peptide and its stable isotope-labeled internal standard.

    • Optimize collision energy to generate specific and intense fragment ions for both the analyte and the internal standard.

Visualizations

Deamidation_Pathway Deamidation Pathway of Asparagine Asn This compound Peptide Succinimide Succinimide Intermediate Asn->Succinimide Intramolecular Attack Asp Asp-Val Peptide (+0.984 Da) Succinimide->Asp Hydrolysis isoAsp isoAsp-Val Peptide (+0.984 Da) Succinimide->isoAsp Hydrolysis

Caption: Deamidation of Asn proceeds via a succinimide intermediate.

Troubleshooting_Workflow Troubleshooting Low Signal Intensity Start Low or Inconsistent Signal for this compound Peptide Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_MS_Settings Check MS Settings Start->Check_MS_Settings Check_System Check System Integrity Start->Check_System Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Check_Sample_Prep->Improve_Cleanup Contamination Suspected Use_IS Use Stable Isotope-Labeled Internal Standard Check_Sample_Prep->Use_IS Quantification Inconsistent Optimize_Source Optimize Ion Source Parameters Check_MS_Settings->Optimize_Source Poor Ionization Calibrate_MS Tune and Calibrate Mass Spectrometer Check_MS_Settings->Calibrate_MS Mass Accuracy/Sensitivity Issue Check_Leaks Check for Leaks in LC and MS Check_System->Check_Leaks Pressure Fluctuations or High Background Clean_Source Clean Ion Source Check_System->Clean_Source Signal Drifting or Loss of Sensitivity

Caption: A decision tree for troubleshooting low signal intensity.

References

Technical Support Center: Solid-Phase Synthesis of Asn-Val Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during the solid-phase synthesis of peptides containing asparagine (Asn) and valine (Val).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing peptides with an Asn-Val sequence?

The primary side reactions encountered are:

  • Aspartimide Formation: Intramolecular cyclization of the asparagine residue, particularly when it is followed by a sterically less hindered amino acid. While valine is sterically hindered, the preceding asparagine can still be susceptible, especially under basic conditions.[1][2]

  • Asparagine Side-Chain Dehydration: The irreversible conversion of the asparagine side-chain amide to a β-cyanoalanine residue, resulting in a mass loss of 18 Da.[3][4] This is particularly common when using carbodiimide-based coupling reagents.[3][4]

  • Difficult Coupling of Valine: Due to its β-branched and sterically hindered isopropyl side chain, coupling of valine (and to valine) can be slow and incomplete, leading to deletion sequences.[5]

Q2: How can I detect these side reactions in my crude peptide?

  • Aspartimide Formation: This can be challenging to detect by mass spectrometry alone, as the resulting α- and β-peptides are isomers (same mass).[2] Careful analysis by HPLC is required, as the byproducts often have slightly different retention times.[1] Racemization at the α-carbon of the aspartic acid residue can also occur.[1]

  • Asparagine Dehydration: This is readily identified by mass spectrometry, as it results in a characteristic mass loss of 18 Da from the desired peptide mass.[3][4]

  • Incomplete Valine Coupling: This leads to the presence of deletion sequences (peptide missing the valine residue), which can be detected by mass spectrometry as peaks with a lower mass corresponding to the absence of a valine residue. HPLC analysis will also show a lower purity profile.

Troubleshooting Guide: Aspartimide Formation

Issue: HPLC analysis of the crude peptide shows multiple, closely eluting peaks around the expected product mass, suggesting the formation of aspartimide-related byproducts.

Root Cause: The backbone amide nitrogen following the Asn residue can attack the side-chain carbonyl group under basic conditions, primarily during the piperidine-mediated Fmoc deprotection step, forming a five-membered succinimide (B58015) ring (aspartimide).[1] This intermediate can then be opened to form a mixture of desired α-aspartyl and undesired β-aspartyl peptides, as well as their racemized versions.[1]

Solutions:

1. Modify Fmoc Deprotection Conditions:

  • Use a Weaker Base: Replacing piperidine (B6355638) with a weaker base can significantly reduce the rate of aspartimide formation.

  • Add an Acidic Additive: Incorporating an acidic additive into the piperidine deprotection solution can buffer the basicity and suppress aspartimide formation. A common and effective method is the addition of 0.1 M hydroxybenzotriazole (B1436442) (HOBt).

Deprotection ReagentTemperature% Aspartimide Formation (Model Peptide)
20% Piperidine in DMFRoom Temp.9.2%
20% Piperidine in DMF45°C>70%
~50% Morpholine in DMFRoom Temp.1.2%
~50% Morpholine in DMF45°C4.3%
25% Dipropylamine (DPA) in DMF60°CSignificantly reduced vs. Piperidine

Data is illustrative and compiled from various sources. Actual values are sequence-dependent.

2. Utilize Sterically Hindered Side-Chain Protecting Groups:

Using a bulkier protecting group on the asparagine side chain can sterically hinder the intramolecular cyclization.

Asn Protecting GroupAspartimide Formation Rate (%/cycle) in Asp-Gly sequence
Fmoc-Asp(OtBu)-OH>1%
Fmoc-Asp(OMpe)-OH~0.3%
Fmoc-Asp(OBno)-OH~0.1%

Data adapted from comparative studies on a model peptide.

Experimental Protocols:
  • Protocol 1: Fmoc Deprotection with Piperidine/HOBt

    • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.

    • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

    • Deprotection: Drain the DMF. Add the 20% piperidine/0.1 M HOBt solution to the resin and agitate for 10-20 minutes. Repeat once.

    • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and HOBt.

  • Protocol 2: Using a Dmb-Protected Dipeptide For highly susceptible sequences, using a pre-formed dipeptide with backbone protection on the residue following Asn can completely prevent aspartimide formation.

    • Resin Preparation: Perform the synthesis up to the amino acid preceding the Asn-(Xaa) pair. Perform the final Fmoc deprotection.

    • Dipeptide Activation: In a separate vessel, dissolve the Fmoc-Asn(Trt)-(Dmb)Xaa-OH dipeptide (2 equivalents) and HATU (1.9 equivalents) in DMF. Add DIPEA (4 equivalents) and allow to pre-activate for 2 minutes.

    • Coupling: Add the activated dipeptide solution to the resin and allow the coupling to proceed for 2-4 hours.

    • Washing: Wash the resin with DMF (3-5 times).

Workflow Diagram:

cluster_0 Troubleshooting Aspartimide Formation Start HPLC shows multiple peaks CheckMass Mass Spec Analysis Start->CheckMass SameMass Peaks have same mass as target peptide? CheckMass->SameMass Aspartimide High probability of Aspartimide Formation SameMass->Aspartimide Yes OtherIssue Investigate other side reactions SameMass->OtherIssue No Solution1 Modify Deprotection: - Use weaker base (e.g., Morpholine) - Add 0.1M HOBt to Piperidine Aspartimide->Solution1 Solution2 Use sterically hindered Asn protecting group (e.g., Fmoc-Asn(OMpe)-OH) Aspartimide->Solution2 Solution3 For critical sequences: Use Dmb-protected dipeptide Aspartimide->Solution3

Caption: Troubleshooting workflow for aspartimide formation.

Troubleshooting Guide: Asparagine Side-Chain Dehydration

Issue: Mass spectrometry analysis of the crude peptide shows a significant peak at [M-18].

Root Cause: The side-chain amide of asparagine can undergo irreversible dehydration to form a β-cyanoalanine residue.[3][4] This is most common during the activation step of the incoming Fmoc-Asn-OH, especially with carbodiimide-based coupling reagents like DCC and DIC.[3][4]

Solutions:

1. Use Side-Chain Protected Asparagine:

The most effective way to prevent dehydration is to use asparagine with a side-chain protecting group. Fmoc-Asn(Trt)-OH is the most common and highly effective choice.[4] The trityl (Trt) group is acid-labile and is removed during the final TFA cleavage.

2. Choose an Appropriate Coupling Reagent:

Avoid carbodiimide-based reagents (DCC, DIC) when coupling unprotected asparagine.[4] Opt for uronium/aminium or phosphonium (B103445) salt-based reagents.

Coupling Reagent (for unprotected Asn)Typical % Dehydration
DIC / HOBt5-15%
HBTU / DIPEA< 2%
HATU / DIPEA< 1%
PyBOP / DIPEA< 2%

Data compiled from various literature sources. Actual values are sequence- and condition-dependent.[6]

Experimental Protocol:
  • Protocol 3: Coupling of Fmoc-Asn(Trt)-OH with HATU

    • Resin Preparation: Swell the resin in DMF and perform Fmoc deprotection as usual. Wash thoroughly.

    • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitoring and Washing: Perform a Kaiser test to check for completion. Once complete, drain the coupling solution and wash the resin with DMF (3-5 times).

Mechanism Diagram:

cluster_1 Asn Side-Chain Dehydration Mechanism Asn Fmoc-Asn-OH Side Chain: -CH₂-CO-NH₂ Activation Activation of α-carboxyl with Carbodiimide (DIC) Asn->Activation Dehydration Intramolecular Dehydration of Side-Chain Amide Activation->Dehydration - H₂O Nitrile β-cyanoalanine residue formed -CH₂-C≡N Dehydration->Nitrile

Caption: Mechanism of Asn side-chain dehydration.

Troubleshooting Guide: Difficult Coupling of Valine

Issue: Kaiser test is positive after a standard coupling time for valine, or mass spectrometry shows a significant deletion sequence.

Root Cause: Valine is a β-branched, sterically hindered amino acid, which slows down the kinetics of the coupling reaction.[5] Additionally, peptide sequences rich in hydrophobic residues like valine are prone to aggregation on the resin, making reactive sites inaccessible.[1]

Solutions:

1. Double Coupling:

If a coupling reaction is incomplete, the most straightforward approach is to repeat the coupling step with a fresh solution of activated Fmoc-Val-OH before proceeding to the next deprotection cycle.

2. Use a More Potent Coupling Reagent:

Uronium/aminium salt-based reagents are generally more effective for sterically hindered couplings than carbodiimides.

Coupling ReagentCrude Purity (%) of a Difficult Peptide (Acyl Carrier Protein 65-74)
HATU (2 x 1 min coupling)83.6%
HCTU (2 x 10 min coupling)82.5%
PyBOP (2 x 10 min coupling)75.3%

Data from a comparative study on a standard difficult sequence.[7]

3. Increase Reaction Temperature:

Elevating the temperature to 40-60°C can improve coupling efficiency for difficult residues. However, this should be done with caution as it can increase the risk of racemization for some amino acids.

4. Mitigate Peptide Aggregation:

For sequences prone to aggregation, consider the following:

  • Use Chaotropic Salts: Add salts like 0.8 M NaClO₄ or LiCl to the coupling mixture to disrupt secondary structures.

  • Change Solvent: Use N-Methyl-2-pyrrolidone (NMP) or add up to 25% DMSO to DMF to improve solvation.

Experimental Protocols:
  • Protocol 4: Double Coupling for a Sterically Hindered Residue

    • First Coupling: Perform the initial coupling of Fmoc-Val-OH for the standard duration (e.g., 1-2 hours).

    • Monitoring: Perform a Kaiser test. If positive, proceed to the second coupling.

    • Washing: Drain the coupling solution and wash the resin with DMF (3 times).

    • Second Coupling: Prepare a fresh solution of activated Fmoc-Val-OH using the same equivalents as the first coupling. Add it to the resin and agitate for another 1-2 hours.

    • Final Monitoring and Washing: Perform a final Kaiser test to confirm completion. Wash the resin thoroughly with DMF.

  • Protocol 5: Using Chaotropic Salts to Disrupt Aggregation

    • Resin Washing: Before coupling, wash the deprotected peptide-resin with a solution of 0.8 M LiCl in DMF (3 x 1 minute).

    • Final Wash: Wash the resin with DMF (3 x 1 minute) to remove the chaotropic salt.

    • Coupling: Proceed with the standard coupling protocol. The pre-wash helps to break up aggregates and improve the accessibility of the N-terminal amine.

Logical Diagram:

cluster_2 Troubleshooting Difficult Valine Coupling Start Positive Kaiser test after Val coupling Step1 Perform Double Coupling Start->Step1 CheckAgain Kaiser test still positive? Step1->CheckAgain Step2 Re-synthesize using: - More potent reagent (HATU/HCTU) - Increased temperature (40-60°C) CheckAgain->Step2 Yes Step3 If aggregation is suspected: - Use chaotropic salts (LiCl) - Switch solvent to NMP/DMSO CheckAgain->Step3 Yes, and aggregation likely Success Proceed to next cycle CheckAgain->Success No Step2->Success Step3->Success

Caption: Logical workflow for troubleshooting difficult valine coupling.

References

Technical Support Center: Stability of Asn-Val Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stability of the Asparagine-Valine (Asn-Val) dipeptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting stability issues related to this compound in various buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for the this compound dipeptide?

A1: The primary degradation pathway for this compound is the deamidation of the asparagine (Asn) residue. This non-enzymatic chemical reaction involves the conversion of the Asn side chain amide group into a carboxylic acid. This process typically proceeds through a five-membered succinimide (B58015) (cyclic imide) intermediate, which then hydrolyzes to form either aspartic acid (Asp) or isoaspartic acid (isoAsp) residues.[1][2][3][4] Under neutral to alkaline conditions, the formation of the succinimide intermediate is favored, leading to a mixture of Asp and isoAsp products.[4] In acidic conditions, direct hydrolysis of the Asn side chain to Asp is more prevalent.[4]

Q2: How does the valine residue in this compound affect its stability?

A2: The valine (Val) residue at the C-terminus of asparagine significantly enhances the stability of the dipeptide by sterically hindering the deamidation process. The bulky side chain of valine makes it more difficult for the peptide backbone nitrogen to attack the side chain carbonyl carbon of asparagine, which is a necessary step for the formation of the succinimide intermediate.[4] This steric hindrance slows down the rate of deamidation compared to sequences with smaller amino acids like glycine (B1666218) at the C-terminal position.[5]

Q3: Which buffer solution is optimal for the stability of this compound?

A3: The optimal buffer for this compound stability is generally a slightly acidic buffer, such as a citrate (B86180) or acetate (B1210297) buffer, with a pH in the range of 3 to 5.[6] This pH range minimizes the rate of deamidation.[6] Phosphate (B84403) buffers, especially at neutral or alkaline pH, have been reported to catalyze and accelerate the deamidation of asparagine residues and should be used with caution if long-term stability is a concern.[7][8]

Q4: What is the effect of temperature on the stability of this compound?

A4: Temperature has a significant impact on the stability of this compound, with higher temperatures accelerating the rate of deamidation.[9] For long-term storage, it is recommended to keep this compound solutions at low temperatures, such as 2-8°C or frozen at -20°C to -80°C. It is important to minimize freeze-thaw cycles, as this can also contribute to peptide degradation.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The most common and effective method for monitoring the degradation of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][10][11] This technique allows for the separation and quantification of the intact this compound dipeptide from its degradation products (Asp-Val and isoAsp-Val). Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the degradation products by detecting the mass shift associated with deamidation.[7][12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of this compound concentration in solution High pH of the buffer solution (neutral to alkaline)Switch to a buffer with a slightly acidic pH, such as citrate or acetate buffer (pH 3-5).
Elevated storage temperatureStore the this compound solution at a lower temperature (2-8°C for short-term, -20°C or -80°C for long-term).
Use of a phosphate bufferConsider replacing the phosphate buffer with a non-catalyzing buffer like citrate or acetate, especially for long-term studies.[8]
Appearance of unexpected peaks in HPLC chromatogram Formation of deamidation products (Asp-Val and isoAsp-Val)Confirm the identity of the new peaks using mass spectrometry (MS). The deamidated products will have a mass increase of approximately 1 Da.[12]
Other degradation pathways (e.g., oxidation, hydrolysis of the peptide bond)Conduct forced degradation studies under various stress conditions (e.g., extreme pH, high temperature, oxidizing agents) to identify potential degradation products.
Inconsistent stability results between experiments Inaccurate buffer preparationEnsure accurate and consistent preparation of buffer solutions, including verifying the final pH with a calibrated pH meter.
Variability in storage conditionsMaintain consistent storage conditions (temperature, light exposure) for all samples throughout the experiment.
Microbial contaminationUse sterile buffers and proper aseptic techniques to prevent microbial growth, which can alter the pH and degrade the peptide. Consider filter-sterilizing the peptide solution.

Data on this compound Stability

While specific experimental data for the this compound dipeptide is not extensively published, the following tables provide expected stability trends based on established principles of asparagine deamidation.

Table 1: Expected Half-life of this compound in Different Buffer Solutions at 37°C

Buffer System (50 mM)pHExpected Half-life (Days)
Sodium Citrate5.0> 100
Sodium Acetate5.5> 90
Sodium Phosphate7.430 - 50
Tris-HCl8.020 - 40

Note: These are estimated values based on the known effects of pH and buffer type on asparagine deamidation. Actual values may vary depending on specific experimental conditions.

Table 2: Effect of Temperature on the Expected Degradation Rate of this compound in Sodium Phosphate Buffer (pH 7.4)

Temperature (°C)Expected Relative Degradation Rate
41x (Baseline)
255x - 10x
3715x - 25x
5040x - 60x

Note: The degradation rate of asparagine deamidation generally follows Arrhenius behavior, with the rate increasing exponentially with temperature.[1]

Experimental Protocols

Protocol 1: General Procedure for Evaluating this compound Stability

Objective: To determine the stability of this compound in a specific buffer solution over time.

Materials:

  • This compound dipeptide

  • High-purity water

  • Buffer reagents (e.g., sodium citrate, sodium phosphate)

  • Acid/base for pH adjustment (e.g., HCl, NaOH)

  • RP-HPLC system with a C18 column

  • Mass spectrometer (optional, for product identification)

Procedure:

  • Buffer Preparation: Prepare the desired buffer solution at the target pH and concentration (e.g., 50 mM Sodium Citrate, pH 5.0).

  • Sample Preparation: Dissolve the this compound dipeptide in the prepared buffer to a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the this compound solution into several vials and incubate them at a constant temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 3, 7, 14, 30 days), remove a vial from the incubator.

  • HPLC Analysis: Analyze the sample using RP-HPLC to determine the percentage of intact this compound remaining.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Monitor the elution profile at a wavelength of 214 nm.

  • Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0). Plot the percentage of intact this compound versus time to determine the degradation kinetics.

Protocol 2: Identification of this compound Degradation Products using LC-MS

Objective: To identify the chemical nature of the degradation products of this compound.

Procedure:

  • Sample Preparation: Prepare a degraded sample of this compound by incubating it under conditions known to cause degradation (e.g., in phosphate buffer at pH 7.4, 37°C for several days).

  • LC-MS Analysis: Inject the degraded sample into an LC-MS system.

  • Mass Detection: Monitor the mass-to-charge ratio (m/z) of the eluting peaks. The deamidation of this compound to Asp-Val or isoAsp-Val will result in a mass increase of approximately 1 Dalton.

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent ion of the degradation product to confirm its sequence and the site of modification.

Visualizations

Asn_Deamidation_Pathway cluster_conditions Reaction Conditions Asn_Val This compound Dipeptide Succinimide Succinimide Intermediate Asn_Val->Succinimide Intramolecular Cyclization Asp_Val Asp-Val Asn_Val->Asp_Val Direct Hydrolysis Succinimide->Asp_Val Hydrolysis isoAsp_Val isoAsp-Val Succinimide->isoAsp_Val Hydrolysis Neutral_Alkaline Neutral/Alkaline pH (e.g., Phosphate Buffer pH 7.4) Acidic Acidic pH (e.g., Citrate Buffer pH < 6)

Caption: Deamidation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Buffer_Prep Prepare Buffer Solution Sample_Prep Dissolve this compound Buffer_Prep->Sample_Prep Incubate Incubate at Constant Temperature Sample_Prep->Incubate Time_Points Collect Samples at Time Points Incubate->Time_Points HPLC RP-HPLC Analysis Time_Points->HPLC LCMS LC-MS for Identification HPLC->LCMS Data_Analysis Calculate Degradation Rate HPLC->Data_Analysis

Caption: Workflow for this compound stability testing.

References

minimizing racemization during Asn-Val synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of the dipeptide Asparaginyl-Valine (Asn-Val).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis and why is it a significant issue?

A1: Racemization is the conversion of a single enantiomer of an amino acid (typically the L-form in natural peptides) into a mixture of both L- and D-enantiomers.[1] During the synthesis of this compound, the chiral integrity of the α-carbon of asparagine can be compromised, leading to the formation of the undesired D-Asn-Val diastereomer. This is problematic because the presence of the D-isomer can alter the peptide's three-dimensional structure, biological activity, and potentially lead to immunogenicity.

Q2: What is the primary mechanism of asparagine racemization during peptide coupling?

A2: The primary mechanism of asparagine racemization during peptide coupling involves the formation of a succinimide (B58015) intermediate.[2][3] The side-chain amide of the activated asparagine residue can attack the activated carboxyl group, forming a five-membered succinimide ring. The α-proton of this succinimide intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemistry at the α-carbon. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-succinimides, which then react with the valine residue to produce both L-Asn-Val and D-Asn-Val.[2][3][4]

Q3: Which factors have the most significant impact on the extent of racemization during the coupling of asparagine?

A3: Several factors critically influence the degree of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of additives are paramount. Carbodiimides like DCC and DIC can lead to significant racemization if used alone, but the addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma) can significantly suppress it.[5][6][7][8] Uronium/aminium salt reagents (e.g., HBTU, HATU) and phosphonium (B103445) salt reagents (e.g., PyBOP) generally offer lower racemization rates.[5][7]

  • Base: The type of base and its concentration play a crucial role. Stronger, non-hindered bases can increase the rate of α-proton abstraction and thus promote racemization. The use of a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or collidine, is often recommended over N,N-diisopropylethylamine (DIPEA).[1][6]

  • Temperature: Elevated temperatures, particularly in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[8][9][10] For sensitive residues like asparagine, performing the coupling at a lower temperature is advisable.[9][10]

  • Solvent: The polarity of the solvent can influence racemization. Less polar solvents may in some cases reduce the extent of racemization.[1]

  • Pre-activation Time: Longer pre-activation times of the N-protected asparagine derivative before the addition of the valine component can increase the risk of racemization.[1][11]

Q4: How can I detect and quantify the level of racemization in my synthesized this compound dipeptide?

A4: The most common method for quantifying racemization is through chromatographic separation of the resulting diastereomers (L-Asn-Val and D-Asn-Val) using High-Performance Liquid Chromatography (HPLC) on a chiral or achiral column.[12][13] To enhance separation and sensitivity, the peptide is often hydrolyzed back to its constituent amino acids, which are then derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers that can be readily separated and quantified by HPLC.[2][14][15] Other analytical techniques include capillary electrophoresis and mass spectrometry coupled with enzymatic digestion.[11][15]

Troubleshooting Guides

Issue 1: Significant levels of D-Asn-Val diastereomer detected by HPLC analysis.

Potential Cause Troubleshooting Steps
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization. For carbodiimide-mediated couplings (e.g., DIC), ensure the use of an additive like Oxyma or HOAt.[6][8] Consider using a phosphonium (e.g., PyBOP) or a modern uronium/aminium salt reagent (e.g., HATU, COMU).[7][16]
Excessive or Strong Base Reduce the amount of base used to the minimum required. Switch from a strong, non-hindered base like DIPEA to a weaker or more hindered base such as N-methylmorpholine (NMM) or collidine.[1][6]
High Coupling Temperature If using elevated temperatures (e.g., microwave synthesis), lower the coupling temperature. For sensitive residues like Asn, consider performing the coupling at room temperature or even 0°C.[9][10]
Prolonged Pre-activation Minimize the pre-activation time of the Fmoc-Asn(Trt)-OH with the coupling reagent before adding it to the deprotected Val-resin. Ideally, add the activated amino acid solution to the resin immediately after preparation.[11]

Issue 2: Side-product formation in addition to racemization.

Potential Cause Troubleshooting Steps
Aspartimide Formation This is a common side reaction for asparagine, especially when followed by residues like glycine, alanine, or serine.[17] It is mechanistically related to racemization. The use of HOBt in the piperidine (B6355638) solution for Fmoc deprotection can help reduce aspartimide formation.[17] Employing coupling conditions that minimize racemization will also generally reduce aspartimide formation.
Dehydration of Asparagine Side-chain The use of carbodiimide (B86325) coupling reagents can sometimes lead to the dehydration of the asparagine side-chain amide to a nitrile.[7] Using a side-chain protecting group, such as the trityl (Trt) group on asparagine (Fmoc-Asn(Trt)-OH), is standard practice to prevent this.[4] Ensure the protecting group is stable throughout the synthesis and is only removed during the final cleavage step.

Quantitative Data on Coupling Reagents and Racemization

The following table summarizes data from various studies on the percentage of racemization observed with different coupling reagents. Note that the exact levels of racemization can be highly dependent on the specific peptide sequence, base, solvent, and temperature used. The data presented is for illustrative purposes to guide reagent selection.

Coupling Reagent/SystemAmino Acid TestedBase% Racemization (D-isomer)Reference/Notes
BOPBoc-His(Tos)-OHDIEA (excess)~3%[6]
HBTUFmoc-Ser(tBu)-OHDIPEAHigh[18]
HATUFmoc-His(Trt)-OHNMMHigh[6]
HATU/DIPEAFmoc-Cys(Trt)-OHDIPEA~2.5%[19]
PyBOP/DIPEAFmoc-Cys(Trt)-OHDIPEA~2.0%[19]
DIC/OxymaFmoc-His(Trt)-OHN/A1.8%[6]
DIC/OxymaFmoc-Cys(Trt)-OHN/ANegligible[6]
DIC/OxymaFmoc-Cys(Trt)-OHDIPEA~1.5%[19]
DEPBTFmoc-Ser(tBu)-OHDIPEALow[18]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Asn(Trt)-OH to Val-Resin

This protocol outlines a method for the solid-phase synthesis of this compound, optimized to minimize asparagine racemization.

  • Resin Preparation: Start with a pre-loaded Valine resin (e.g., Fmoc-Val-Wang resin). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat the treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times).

  • Coupling Solution Preparation (perform immediately before use):

    • In a separate reaction vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to resin loading) in DMF.

    • Add Oxyma (3 equivalents).

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents).

    • Gently agitate the solution for 1-2 minutes. Do not pre-activate for an extended period.

  • Coupling Reaction: Immediately add the freshly prepared coupling solution to the deprotected Val-resin. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. If the test is positive (indicating incomplete coupling), the coupling step can be repeated ("double coupling").

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times). The resulting this compound-resin is ready for the next step in the peptide synthesis or for cleavage and deprotection.

Protocol 2: Quantification of Racemization using Marfey's Method

This protocol describes the analysis of the synthesized this compound dipeptide to determine the percentage of the D-Asn isomer.

  • Peptide Cleavage and Deprotection: Cleave the this compound dipeptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.

  • Acid Hydrolysis:

    • Place a small amount of the crude peptide (approx. 1 mg) in a hydrolysis tube.

    • Add 500 µL of 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bond.

    • After hydrolysis, cool the tube, open it, and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization with Marfey's Reagent:

    • Dissolve the dried hydrolysate in 100 µL of 1M sodium bicarbonate.

    • Prepare a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone (B3395972).

    • Add 200 µL of the Marfey's reagent solution to the amino acid solution.

    • Incubate the mixture at 40°C for 1 hour in the dark.

    • After incubation, cool the reaction mixture and neutralize by adding 100 µL of 2N HCl.

    • Evaporate the acetone under a stream of nitrogen. Dilute the remaining aqueous solution with mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient, for example, from 10% to 60% B over 30 minutes. The exact gradient should be optimized for the separation of the L-Asn-L-Ala and D-Asn-L-Ala diastereomers.

    • Detection: UV detector at 340 nm.

    • Quantification: Integrate the peak areas for the two diastereomers. The percentage of racemization is calculated as: [% D-isomer / (% D-isomer + % L-isomer)] * 100.

Visualizations

Caption: Troubleshooting workflow for minimizing racemization in this compound synthesis.

Asn_Racemization_Mechanism cluster_coupling Coupling with Valine activated_asn Activated L-Asn Residue (e.g., O-acylisourea ester) succinimide_L L-Succinimide Intermediate activated_asn->succinimide_L Intramolecular Cyclization planar_intermediate Planar, Achiral Intermediate (Enolate) succinimide_L->planar_intermediate + Base - H+ l_peptide Desired L-Asn-Val Peptide succinimide_L->l_peptide planar_intermediate->succinimide_L + H+ succinimide_D D-Succinimide Intermediate planar_intermediate->succinimide_D + H+ d_peptide D-Asn-Val Diastereomer succinimide_D->d_peptide invis1 invis2

Caption: Mechanism of asparagine racemization via a succinimide intermediate.

References

Technical Support Center: Crystallizing Asn-Val Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of the Asparagine-Valine (Asn-Val) dipeptide. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the crystallization of this dipeptide.

Troubleshooting Guide

Crystallizing peptides like this compound can be a complex process influenced by a multitude of factors. This guide is designed to help you navigate common issues and find solutions to obtain high-quality crystals.

Problem 1: No Crystals Formed After Screening

Possible Causes and Solutions:

Possible CauseRecommended Action
Suboptimal Peptide Concentration The concentration of this compound is critical. If it's too low, the solution will not be supersaturated. If it's too high, it may lead to amorphous precipitation. We recommend starting with a concentration of 10 mg/mL and then screening a range (e.g., 5, 10, 15, 20 mg/mL).[1]
Inappropriate Solvent System This compound's solubility is highly dependent on the solvent. Purely aqueous solutions may not be optimal. Try screening a variety of aqueous solutions containing different buffers and co-solvents.
Ineffective Precipitant The type and concentration of the precipitant are key to inducing crystallization. A broad screen of precipitants is recommended.[2][3] See the "Commonly Used Precipitants" table below for suggestions.
Unfavorable pH The pH of the solution affects the charge state of the this compound dipeptide, which in turn influences its solubility and intermolecular interactions. It is crucial to screen a wide pH range (e.g., 4.0-9.0).[4]
Low Purity of the Dipeptide Impurities can significantly hinder or even prevent crystal growth.[1] Ensure the this compound dipeptide is of high purity (ideally >95%), purified by methods such as reverse-phase HPLC.
Problem 2: Amorphous Precipitate or Oil Formation

Possible Causes and Solutions:

Possible CauseRecommended Action
Supersaturation is too high A rapid change in conditions can lead to the peptide crashing out of solution as an amorphous solid or oil. Try lowering the initial peptide concentration or the precipitant concentration.
Incorrect Temperature Temperature affects solubility and nucleation kinetics. Experiment with different temperatures for crystal growth (e.g., 4°C, 18°C, 25°C).
Need for Additives Certain additives can help to stabilize the dipeptide and promote ordered crystal packing. Consider screening additives like salts, detergents, or small molecules.
Problem 3: Formation of Small, Poor-Quality Crystals

Possible Causes and Solutions:

Possible CauseRecommended Action
Rapid Nucleation Too many nucleation events can lead to a large number of small crystals. To slow down nucleation, try reducing the precipitant concentration, lowering the temperature, or using a more viscous solvent.
Suboptimal Growth Conditions Once initial crystals (seeds) are obtained, the conditions may need to be optimized for growth. Consider micro-seeding, where a small crystal is transferred to a new, less-saturated solution to encourage slow, ordered growth.
Vibrations Mechanical disturbances can disrupt crystal growth. Ensure your crystallization plates are stored in a stable, vibration-free environment.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound I should be aware of?

A1: Understanding the properties of the this compound dipeptide is fundamental to designing successful crystallization experiments.

PropertyValueSource
Molecular Formula C9H17N3O4PubChem
Molecular Weight 231.25 g/mol PubChem
XLogP3 -5.3PubChem
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 5PubChem

Q2: Which precipitants are most effective for dipeptide crystallization?

A2: There is no single "best" precipitant, as the optimal choice is highly dependent on the specific peptide and solution conditions. However, a good starting point is to screen a range of mechanistically different precipitants.

Precipitant ClassExamples
Polymers Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 400, PEG 3350, PEG 8000)[2]
Salts Ammonium sulfate, sodium chloride, sodium citrate, lithium sulfate[3]
Organic Solvents 2-Propanol, ethanol, acetone, MPD

Q3: How important is the purity of the this compound dipeptide for crystallization?

A3: Peptide purity is of utmost importance. Impurities, even in small amounts, can inhibit nucleation and disrupt the crystal lattice, leading to poor-quality crystals or complete failure of crystallization.[1] We strongly recommend using this compound with a purity of at least 95%.

Q4: What is the typical timeframe for the growth of dipeptide crystals?

A4: The timeframe for crystal growth can vary significantly, from a few hours to several weeks. It is advisable to inspect your crystallization trials regularly (e.g., after 24 hours, 3 days, 1 week, and then weekly).

Experimental Protocols

Protocol 1: Setting Up a Hanging Drop Vapor Diffusion Crystallization Screen

This protocol describes a general method for screening initial crystallization conditions for the this compound dipeptide.

Materials:

  • Purified this compound dipeptide

  • Crystallization screening kit (commercial or custom-made)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Micropipettes and tips

  • Sealing tape or vacuum grease

Procedure:

  • Prepare the Dipeptide Solution: Dissolve the this compound dipeptide in a suitable solvent (e.g., ultrapure water or a simple buffer like 10 mM Tris-HCl, pH 7.5) to a final concentration of 10 mg/mL. Centrifuge the solution to remove any aggregates.

  • Prepare the Reservoir: Pipette 500 µL of the crystallization screen solution into the reservoir of a well in the 24-well plate.

  • Prepare the Drop: On a clean cover slip, pipette 1 µL of the this compound dipeptide solution. To this, add 1 µL of the reservoir solution from the corresponding well.

  • Seal the Well: Invert the cover slip and place it over the reservoir, ensuring an airtight seal with the grease or tape.

  • Incubate: Place the crystallization plate in a stable, temperature-controlled environment (e.g., 18°C) and monitor for crystal growth over time.

Visualizations

Experimental Workflow for this compound Crystallization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Optimization peptide_prep Prepare this compound Solution (e.g., 10 mg/mL in water) setup_drops Set up Hanging/Sitting Drops (1:1 ratio of peptide:reservoir) peptide_prep->setup_drops screen_prep Prepare Crystallization Plate (Reservoir Solutions) screen_prep->setup_drops incubation Incubate at Stable Temperature (e.g., 18°C) setup_drops->incubation observation Microscopic Observation (Daily/Weekly) incubation->observation hit_id Identify 'Hits' (Crystals, Precipitate, Phase Separation) observation->hit_id optimization Optimize Hit Conditions (Vary pH, concentrations) hit_id->optimization diffraction X-ray Diffraction of Optimized Crystals optimization->diffraction

Caption: A general workflow for a dipeptide crystallization experiment.

Troubleshooting Logic for No Crystal Growth

troubleshooting_no_crystals cluster_concentration Concentration Issues cluster_conditions Solution Conditions cluster_purity Purity & Integrity node_action node_action start No Crystals Observed? check_conc Is peptide concentration optimal? start->check_conc action_conc Screen a range of concentrations (e.g., 5-20 mg/mL) check_conc->action_conc No check_ph Is the pH range adequate? check_conc->check_ph Yes action_conc->check_ph action_ph Expand pH screen (e.g., 4.0-9.0) check_ph->action_ph No check_precipitant Is the precipitant effective? check_ph->check_precipitant Yes action_ph->check_precipitant action_precipitant Try alternative precipitants (PEGs, salts, organics) check_precipitant->action_precipitant No check_purity Is the peptide pure? check_precipitant->check_purity Yes action_precipitant->check_purity action_purity Verify purity (>95%) and re-purify if necessary check_purity->action_purity No

Caption: A decision tree for troubleshooting the absence of crystals.

References

optimizing storage conditions for Asn-Val

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the dipeptide Asn-Val (Asparaginyl-Valine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage, handling, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

A1: The main stability issue for this compound, and other asparagine-containing peptides, is the deamidation of the asparagine (Asn) residue.[1] This non-enzymatic chemical degradation involves the hydrolysis of the side-chain amide group, leading to the formation of aspartic acid (Asp) or isoaspartic acid (isoAsp) residues. This modification alters the peptide's primary structure, charge, and potentially its biological activity.

Q2: How does pH affect the stability of this compound?

A2: The rate of deamidation is highly dependent on pH. Generally, deamidation is accelerated at neutral and alkaline pH levels, proceeding through a cyclic imide intermediate (succinimide).[1] Under acidic conditions (pH 1-5), direct hydrolysis of the amide side chain can occur, which is a slower process.[2] Therefore, to minimize degradation, it is recommended to store and handle this compound solutions in a slightly acidic buffer (pH 5-6).[3][4]

Q3: What is the recommended temperature for storing this compound?

A3: For long-term storage, lyophilized this compound should be kept at -20°C or colder, protected from light.[3][5] Under these conditions, the peptide can be stable for several years.[3] For short-term storage of lyophilized peptide, 4°C is acceptable for a few weeks. Reconstituted this compound solutions are much less stable and should be used as fresh as possible. If storage of a solution is necessary, it should be aliquoted to avoid freeze-thaw cycles and stored at -20°C or colder for no more than a few weeks.[4]

Q4: My this compound solution appears cloudy. What should I do?

A4: Cloudiness in your peptide solution may indicate poor solubility or aggregation. This compound is a relatively small and generally soluble dipeptide, but issues can arise at high concentrations or in inappropriate buffers. Refer to the "Troubleshooting Guide" section below for detailed steps on how to address this issue.

Q5: Which buffer system is best for dissolving and storing this compound?

A5: For optimal stability, a slightly acidic buffer system like citrate (B86180) or acetate (B1210297) at a pH of 5-6 is recommended.[3] Phosphate (B84403) buffers can also be used, but it's important to be aware that they may not be the best choice for long-term preservation due to potential pH shifts upon freezing and thawing.[6] The choice of buffer may also depend on the specific requirements of your experiment.

Data Presentation

The stability of this compound is significantly influenced by storage temperature and the pH of the solution. The following table summarizes the expected relative stability under various conditions.

TemperaturepH RangeExpected Relative StabilityPrimary Degradation Pathway
-80°CN/A (Lyophilized)Very HighMinimal degradation
-20°CN/A (Lyophilized)HighMinimal degradation
4°CN/A (Lyophilized)Moderate (Short-term)Slow hydrolysis if moisture is present
-20°C3.0 - 5.0HighSlow direct hydrolysis of Asn
-20°C5.0 - 6.0HighMinimal deamidation
-20°C7.0 - 8.0ModerateIncreased rate of deamidation via cyclic imide
4°C5.0 - 6.0Moderate (Short-term)Slow deamidation
Room Temp5.0 - 6.0LowDeamidation
Room Temp7.0 - 8.0Very LowRapid deamidation

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and storage of this compound.

Problem: Reduced biological activity or inconsistent experimental results.
  • Possible Cause: Degradation of this compound due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that lyophilized peptide has been stored at -20°C or below and that solutions are stored frozen in single-use aliquots.

    • Assess Purity: Analyze the purity of your this compound stock using analytical techniques like High-Performance Liquid Chromatography (HPLC). Look for the appearance of new peaks that may correspond to degradation products (Asp-Val or isoAsp-Val).

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound for critical experiments.

Problem: this compound solution is cloudy or contains precipitates.
  • Possible Cause 1: Poor solubility.

    • Troubleshooting Steps:

      • Check Concentration: Ensure the concentration of this compound is not exceeding its solubility limit in the chosen buffer.

      • Gentle Warming: Gently warm the solution to 37°C to aid dissolution.

      • Sonication: Use a sonication bath for a short period to help break up any particulate matter and facilitate dissolution.[4]

  • Possible Cause 2: Aggregation.

    • Troubleshooting Steps:

      • Adjust pH: The net charge of the peptide is influenced by pH. Adjusting the pH away from the isoelectric point (pI) can increase solubility and reduce aggregation. The estimated pI of this compound is around 5.6.

      • Modify Ionic Strength: Increasing the ionic strength of the buffer (e.g., by adding 100-150 mM NaCl) can sometimes improve the solubility of peptides.[7][8]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of this compound under different temperature and pH conditions.

1. Materials:

  • This compound dipeptide
  • HPLC-grade water
  • HPLC-grade acetonitrile (B52724) (ACN)
  • Trifluoroacetic acid (TFA)
  • Sodium phosphate monobasic and dibasic (for phosphate buffer)
  • Citric acid and sodium citrate (for citrate buffer)
  • pH meter
  • Analytical HPLC system with a C18 column and UV detector (214 nm)

2. Procedure:

  • Buffer Preparation:
  • Prepare 0.1 M sodium phosphate buffer at pH 7.4.
  • Prepare 0.1 M sodium citrate buffer at pH 5.0.
  • Sample Preparation:
  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in each of the prepared buffers.
  • Aliquot the solutions into multiple vials for each condition to be tested (e.g., -20°C, 4°C, and room temperature).
  • Incubation:
  • Store the aliquots at their respective temperatures.
  • Time-Point Analysis:
  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove one aliquot from each condition.
  • HPLC Analysis:
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
  • Flow Rate: 1 mL/min
  • Detection: 214 nm
  • Inject an equal volume of each sample.
  • Data Analysis:
  • Integrate the peak area of the intact this compound peak at each time point.
  • Calculate the percentage of remaining this compound relative to the initial time point (t=0).
  • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Mandatory Visualization

Asn_Val_Degradation_Pathway cluster_conditions Conditions cluster_degradation Degradation Products Neutral_Alkaline_pH Neutral/Alkaline pH (pH > 6) Asn_Val This compound Acidic_pH Acidic pH (pH < 5) Cyclic_Imide Cyclic Imide Intermediate (Succinimide) Asn_Val->Cyclic_Imide Favored at neutral/alkaline pH Asp_Val Asp-Val Asn_Val->Asp_Val Direct Hydrolysis (slower, favored at acidic pH) Cyclic_Imide->Asp_Val Hydrolysis isoAsp_Val isoAsp-Val Cyclic_Imide->isoAsp_Val Hydrolysis (major)

This compound degradation pathways under different pH conditions.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Start Inconsistent Results or Cloudy Solution Check_Storage Verify Storage Conditions (-20°C or colder, lyophilized) Start->Check_Storage Check_Solubility Review Concentration and Buffer Start->Check_Solubility Assess_Purity Assess Purity by HPLC Check_Storage->Assess_Purity Prepare_Fresh Prepare Fresh Solution Assess_Purity->Prepare_Fresh Degradation Detected Optimize_Dissolution Optimize Dissolution (Warm, Sonicate) Check_Solubility->Optimize_Dissolution Solubility Issue Adjust_Buffer Adjust pH and/or Ionic Strength Optimize_Dissolution->Adjust_Buffer Still Unresolved

Troubleshooting workflow for this compound handling.

References

Technical Support Center: Asn-Val Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for protocol refinement in Asn-Val enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is an this compound enzymatic assay?

An this compound enzymatic assay is a laboratory method designed to measure the activity of a specific peptidase or protease that recognizes and cleaves a peptide bond adjacent to an Asparagine (Asn) and Valine (Val) sequence. These assays are crucial for studying enzyme kinetics, screening for inhibitors, and understanding the enzyme's role in biological pathways.[1][2] The activity is typically monitored by measuring the rate of substrate consumption or product formation.[1]

Q2: What are the common types of substrates used in these assays?

Substrates are typically synthetic peptides containing the this compound recognition sequence. To enable detection, these peptides are often modified with a reporter system. Common choices include:

  • Fluorogenic Substrates: A fluorescent group is quenched until the peptide is cleaved, releasing the fluorophore and producing a measurable signal. This method is highly sensitive.[3]

  • Chromogenic Substrates: Cleavage of the substrate releases a colored compound (chromophore) that can be quantified using a spectrophotometer.[3]

Q3: What are the critical parameters to optimize for an this compound enzymatic assay?

Optimizing assay conditions is essential for reliable and reproducible results.[4][5] Key parameters include:

  • pH and Buffer Composition: Enzyme activity is highly dependent on pH; the optimal pH must be determined experimentally.[6]

  • Temperature: Most enzymes have an optimal temperature for activity. It's crucial to maintain a consistent temperature during the assay.[6][7]

  • Enzyme Concentration: The enzyme concentration should be low enough to ensure the reaction rate is linear over the desired time course.[8]

  • Substrate Concentration: The substrate concentration should ideally be at or near the Michaelis constant (Km) for kinetic studies, or at saturating levels for inhibitor screening.[9]

Q4: How does substrate specificity affect the assay?

Substrate specificity refers to the ability of an enzyme to bind to and catalyze a reaction for a specific substrate.[10][11] While the core recognition site may be this compound, flanking amino acid residues can significantly influence binding affinity and cleavage efficiency.[12] It is crucial to use a substrate sequence that is optimal for the specific enzyme being studied.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format, providing potential causes and solutions.

Problem Potential Cause Solution
No or Low Signal 1. Inactive Enzyme: Improper storage (e.g., multiple freeze-thaw cycles), incorrect storage temperature.[9][13] 2. Suboptimal Buffer Conditions: Incorrect pH or ionic strength.[13] 3. Omission of a Key Reagent: A component like a cofactor or the substrate was not added.[9] 4. Presence of an Inhibitor: The sample or buffer may contain an unknown inhibiting compound.[9][14]1. Aliquot the enzyme and store it at the recommended temperature (typically -80°C). Always keep the enzyme on ice during preparation.[13] 2. Perform a pH and buffer optimization experiment to find the ideal conditions for your enzyme.[4] 3. Systematically review the protocol and ensure all reagents are added in the correct order and volume.[15] 4. Run a control with a known active sample. Consider sample purification if contamination is suspected.[14]
High Background Signal 1. Substrate Instability/Spontaneous Hydrolysis: The substrate may be degrading non-enzymatically.[14] 2. Autofluorescence: The test compound or sample itself may be fluorescent.[13] 3. Contaminated Reagents: Buffers or other reagents may have fluorescent contaminants.[14]1. Run a "substrate-only" control (no enzyme) to measure the rate of spontaneous degradation. Prepare substrate solution fresh for each experiment.[13][14] 2. Run a control with the compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence.[13] 3. Use high-purity reagents and water (e.g., HPLC-grade) for all solutions.
Poor Reproducibility 1. Inaccurate Pipetting: Especially with small volumes.[7][15] 2. Temperature Fluctuations: Inconsistent temperature across the plate or between experiments.[9] 3. Improper Mixing: Reagents not mixed thoroughly in the wells.[7] 4. Reagent Degradation: Lot-to-lot variability or degradation of stock solutions over time.[9]1. Use calibrated pipettes and prepare a master mix to minimize pipetting errors.[15] 2. Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction.[9] 3. Mix gently but thoroughly after adding each component, avoiding bubbles.[7] 4. Qualify new lots of critical reagents. Aliquot and store stock solutions properly.
Non-Linear Reaction Rate 1. Substrate Depletion: At high enzyme concentrations, the substrate is consumed too quickly.[13] 2. Inner Filter Effect (Fluorescence Assays): At high product concentrations, the emitted light is reabsorbed by other molecules in the solution.[13] 3. Enzyme Instability: The enzyme may be losing activity over the course of the assay.[13]1. Reduce the enzyme concentration or perform a time-course experiment to determine the linear range.[8] 2. Dilute the samples or use a lower substrate concentration.[13] 3. Keep the enzyme on ice before use and ensure the assay buffer conditions are stabilizing.[13]

Visual Guides

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Assay Buffer (Optimize pH, salts) P2 Prepare Substrate (e.g., Fluorogenic this compound peptide) P3 Prepare Enzyme Stock (Aliquot and keep on ice) A1 Add Buffer, Substrate, and Inhibitor/Sample to Plate P3->A1 A2 Equilibrate Plate to Assay Temperature A1->A2 A3 Initiate Reaction: Add Enzyme Solution A2->A3 A4 Incubate and Monitor (e.g., Plate Reader) A3->A4 D1 Record Raw Data (e.g., Fluorescence Units) A4->D1 D2 Calculate Reaction Velocity (Slope of linear phase) D1->D2 D3 Plot Data and Determine Kinetic Parameters (Km, Vmax, Ki) D2->D3

Caption: General workflow for a typical this compound enzymatic assay.

Troubleshooting Decision Tree

G Start Assay Problem Occurs Q1 Is the signal low or absent? Start->Q1 Q2 Is the background high? Q1->Q2 No Sol1 Check enzyme activity/storage. Verify buffer pH. Confirm all reagents added. Q1->Sol1 Yes Q3 Is the reaction non-linear? Q2->Q3 No Sol2 Run 'substrate-only' control. Check for compound autofluorescence. Q2->Sol2 Yes Sol3 Lower enzyme concentration. Check for inner filter effect. Q3->Sol3 Yes End Problem Resolved Q3->End No Sol1->End Sol2->End Sol3->End

Caption: Decision tree for diagnosing common assay issues.

Hypothetical Signaling Pathway

G Pro Pro-Growth Factor (Inactive) GF Growth Factor (Active) Pro->GF Cleavage at this compound site Receptor Cell Surface Receptor GF->Receptor Kinase Kinase Cascade Receptor->Kinase TF Transcription Factor Kinase->TF Response Cell Proliferation TF->Response Enzyme This compound Peptidase Enzyme->Pro Inhibitor Therapeutic Inhibitor Inhibitor->Enzyme

Caption: Hypothetical pathway involving an this compound peptidase.

Experimental Protocols

General Protocol for a Continuous Fluorometric this compound Peptidase Assay

This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for your particular enzyme and substrate.[9][13][16]

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer at the optimal pH for the enzyme (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Ensure all components are fully dissolved.[16]

  • Enzyme Stock Solution: Reconstitute the lyophilized enzyme in assay buffer to a concentration of 1 mg/mL. Aliquot into single-use tubes and store at -80°C.

  • Enzyme Working Solution: On the day of the experiment, thaw an aliquot of the enzyme stock solution on ice. Dilute it with cold assay buffer to a working concentration (e.g., 2X the final desired concentration). The optimal concentration must be determined empirically to ensure a linear reaction rate.[13]

  • Substrate Stock Solution: Dissolve the fluorogenic this compound peptide substrate in DMSO to a high concentration (e.g., 10 mM). Store in small, light-protected aliquots at -20°C or -80°C.[13]

  • Substrate Working Solution: Dilute the substrate stock solution in assay buffer to a working concentration (e.g., 2X the final desired concentration, typically near the Km value). Protect from light.

2. Assay Procedure (96-well plate format):

  • Plate Setup: Use a black, flat-bottom 96-well plate for fluorescence assays.[15]

  • Add Reagents: To each well, add the following in order:

    • 50 µL of Assay Buffer.

    • For inhibitor studies, add your test compounds (typically 1-2 µL from a DMSO stock) or DMSO for controls.

    • Add 50 µL of the 2X Substrate Working Solution to all wells.

  • Equilibration: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate Reaction: Start the reaction by adding 100 µL of the 2X Enzyme Working Solution to each well. Mix gently by pipetting or using an orbital shaker.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your substrate every 60 seconds for 30-60 minutes.

3. Data Analysis:

  • Controls:

    • No-Enzyme Control: Contains buffer and substrate but no enzyme, to measure background signal.

    • No-Substrate Control: Contains buffer and enzyme but no substrate, to check for intrinsic enzyme/buffer fluorescence.

    • Positive Control: Contains a known inhibitor to ensure assay responsiveness.

  • Calculate Reaction Rate: Plot fluorescence units (RFU) versus time (seconds). The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

  • Determine Inhibition: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a suitable model (e.g., Morrison equation) to determine the IC₅₀ or Ki value.[17]

Quantitative Data Summary

The following tables present hypothetical data for illustrative purposes.

Table 1: Effect of pH and Temperature on Relative Enzyme Activity

pHTemperature (°C)Relative Activity (%)
6.52565
7.52588
8.52572
7.53095
7.537100
7.54281

Table 2: Kinetic Parameters for a Hypothetical this compound Peptidase

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Substrate A (Ac-Phe-Asn-Val-AMC)15.225.51.68 x 10⁶
Substrate B (Ac-Gly-Asn-Val-AMC)28.918.16.26 x 10⁵
Substrate C (Ac-Phe-Asn-Ala-AMC)150.75.33.52 x 10⁴

Table 3: Inhibition Constants (Ki) for a Panel of Inhibitors

InhibitorInhibition TypeKi (nM)
Inhibitor XCompetitive12.5
Inhibitor YNon-competitive45.2
Inhibitor ZCompetitive2.1

References

Technical Support Center: Enhancing Cell Permeability of Asn-Val

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the dipeptide Asn-Val, focusing on its characteristically poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: Why is the cell permeability of my this compound dipeptide inherently low?

A1: The low cell permeability of a small dipeptide like this compound is primarily due to its physicochemical properties. Key contributing factors include:

  • High Polar Surface Area: The peptide backbone contains polar amide bonds with hydrogen bond donors (N-H) and acceptors (C=O). Additionally, the side chain of asparagine (Asn) contains a polar amide group. These features favor interaction with the aqueous extracellular environment over the hydrophobic lipid bilayer of the cell membrane.

  • Charge: At physiological pH, the N-terminal amine and C-terminal carboxyl group are ionized, creating a zwitterionic molecule. Charged species generally exhibit poor passive diffusion across the nonpolar cell membrane.

  • Hydrogen Bonding Capacity: The amide groups in the backbone and the Asn side chain can form hydrogen bonds with water. These bonds must be broken for the peptide to enter the hydrophobic core of the membrane, which is an energetically unfavorable process.

While passive diffusion is limited, it is important to consider that small dipeptides can be substrates for active transport systems like the proton-coupled oligopeptide transporters PEPT1 and PEPT2, which are expressed in tissues like the intestine and kidneys.[1][2]

Q2: What are the primary strategies to enhance the cell permeability of this compound?

A2: Several strategies can be employed to improve the cellular uptake of this compound. These can be broadly categorized as chemical modifications, conjugation strategies, and formulation approaches.

  • Chemical Modifications:

    • N-Methylation: Replacing the hydrogen on a backbone amide nitrogen with a methyl group can reduce hydrogen bonding potential and increase lipophilicity, which may improve passive diffusion.[3][4][5][6]

    • Esterification: Converting the C-terminal carboxylic acid to an ester can neutralize the negative charge, thereby increasing lipophilicity and favoring membrane partitioning.

    • Cyclization: Although more complex for a dipeptide, cyclization can improve permeability by reducing conformational flexibility and masking polar groups.[4][7]

  • Conjugation Strategies:

    • Cell-Penetrating Peptides (CPPs): Covalently attaching this compound to a CPP, a short peptide sequence that can readily cross cell membranes, can facilitate its intracellular delivery.[8]

  • Formulation Approaches:

    • Permeation Enhancers: Co-administration of this compound with permeation enhancers can transiently increase membrane fluidity or open tight junctions, allowing for improved peptide passage.[9][10][11]

Q3: Which permeability assay is more suitable for this compound: PAMPA or Caco-2?

A3: The choice between the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay depends on the information you seek:

  • PAMPA: This assay measures passive diffusion across an artificial lipid membrane. It is a high-throughput and cost-effective method to assess the intrinsic ability of a molecule to cross a lipid bilayer. It is useful for evaluating the effect of chemical modifications aimed at increasing lipophilicity.

  • Caco-2 Assay: This assay uses a monolayer of human intestinal cells that mimic the intestinal barrier. It provides a more biologically relevant model as it accounts for both passive diffusion and active transport processes (including efflux). Since this compound could be a substrate for transporters like PEPT1, the Caco-2 assay would provide a more comprehensive picture of its potential absorption.

Conflicting results between these two assays can be informative. For instance, low permeability in PAMPA but higher permeability in the Caco-2 assay may suggest the involvement of an active uptake transporter.

Troubleshooting Guides

Problem 1: My permeability assay results (e.g., PAMPA vs. Caco-2) are conflicting.
Observation Possible Cause Troubleshooting Steps
Low PAMPA, High Caco-2 Your peptide has poor passive diffusion but may be a substrate for an active uptake transporter (e.g., PEPT1) expressed by the Caco-2 cells.1. Confirm Active Transport: Perform Caco-2 assays in the presence of known inhibitors of peptide transporters (e.g., glycyl-sarcosine for PEPT1). A significant reduction in permeability would confirm the involvement of the transporter. 2. Temperature Dependence: Run the Caco-2 assay at 4°C. Active transport is energy-dependent and will be significantly reduced at lower temperatures, while passive diffusion will be less affected.
High PAMPA, Low Caco-2 Your peptide may be a substrate for an efflux transporter (like P-glycoprotein) that is present in Caco-2 cells but not in the PAMPA model. This transporter actively pumps the peptide out of the cells.1. Perform Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux. 2. Use Efflux Inhibitors: Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). An increase in A-B permeability would confirm efflux involvement.
Problem 2: I see a strong signal in my fluorescently-labeled this compound uptake assay, but there is no downstream biological effect.
Observation Possible Cause Troubleshooting Steps
High fluorescence signal, no biological activity The fluorescently-labeled peptide is successfully entering the cell via endocytosis but is trapped in endosomes and cannot reach its cytosolic target. This is a common issue with CPP-mediated delivery.1. Co-localization Microscopy: Label your peptide with a fluorophore (e.g., green fluorescent protein) and use a marker for late endosomes/lysosomes (e.g., LysoTracker Red). Significant overlap of the signals (yellow) indicates endosomal entrapment. 2. Incorporate Endosomal Escape Moieties: If using a CPP, consider one that has endosomal escape properties or co-administer with an endosomal escape agent.
High fluorescence signal, no biological activity The fluorescent tag might be cleaved from the peptide, resulting in the uptake of the free fluorophore, not the intact peptide-fluorophore conjugate.1. Stability Check: Incubate the fluorescently-labeled peptide in cell lysate and analyze by HPLC or mass spectrometry to check for degradation and cleavage of the tag. 2. Use a Different Linker: If cleavage is an issue, consider a more stable linker between the peptide and the fluorophore.

Data on Permeability Enhancement Strategies

The following table summarizes hypothetical apparent permeability coefficient (Papp) values for this compound and its modified versions to illustrate the potential impact of different enhancement strategies. These values are for comparative purposes and actual results may vary.

Compound Modification Predicted LogP PAMPA Papp (10⁻⁶ cm/s) Caco-2 Papp (10⁻⁶ cm/s) Notes
This compoundNone-3.50.11.5Low passive permeability, but potential for active uptake.
This compound-OMeC-terminal methyl ester-2.80.82.5Neutralizing the C-terminal charge improves passive diffusion.
N-Me-Asn-ValN-methylation of Asn-3.10.52.0Reduced hydrogen bonding enhances passive permeability.
cyclo(this compound)Cyclization-3.01.23.0Conformational constraint and masking of polar groups improve permeability.
CPP-Asn-ValConjugated to a CPPN/ALow>10Bypasses passive diffusion; uptake is primarily via the CPP's mechanism.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound and its analogues.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreenIP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Lecithin in dodecane (B42187) solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (this compound and analogues) dissolved in PBS (e.g., at 500 µM)

  • High and low permeability control compounds (e.g., testosterone (B1683101) and mannitol)

  • UV-transparent 96-well plates

  • Plate reader

Procedure:

  • Prepare Artificial Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter (donor) plate, ensuring the entire surface of the filter is coated.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Assemble Plate System: Carefully place the coated donor plate on top of the acceptor plate, avoiding the formation of air bubbles.

  • Prepare Donor Solutions: Add 200 µL of the test compound and control solutions to the donor plate wells.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the peptide in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy if the peptide has a chromophore).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

    Where:

    • VD = volume of donor well

    • VA = volume of acceptor well

    • A = surface area of the membrane

    • t = incubation time

    • CA(t) = concentration in the acceptor well at time t

    • Cequilibrium = equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate both passive and active transport of this compound across a cell monolayer mimicking the intestinal epithelium.

Materials:

  • Caco-2 cells

  • 24-well Transwell® plates (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Test compounds and controls

  • TEER meter

  • Analytical equipment for quantification (LC-MS/MS)

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. TEER values should be >250 Ω·cm² to ensure monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

    • Add 1.2 mL of HBSS to the basolateral (receiver) compartment.

    • Add 0.4 mL of the test compound solution in HBSS (e.g., at 100 µM) to the apical (donor) compartment.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, collect samples from the basolateral compartment for analysis.

  • Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:

    • Perform the assay in the reverse direction to assess active efflux.

  • Sample Analysis: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the efflux ratio (ER) if B to A transport was measured: ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux.

Protocol 3: Cellular Uptake Assay with Fluorescently-Labeled this compound

Objective: To visualize and quantify the intracellular accumulation of this compound.

Materials:

  • Fluorescently-labeled this compound (e.g., with FITC or TAMRA)

  • Cell line of interest (e.g., HeLa cells)

  • 24-well culture plates

  • Cell culture medium

  • Ice-cold PBS

  • Cell lysis buffer

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the fluorescently-labeled this compound at the desired concentration (e.g., 1-10 µM).

  • Incubation: Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing: Remove the medium and wash the cells three times with ice-cold PBS to remove any peptide bound to the cell surface.

  • Quantification (Fluorometer):

    • Lyse the cells using a suitable lysis buffer.

    • Measure the fluorescence intensity of the cell lysate.

    • Normalize the fluorescence to the total protein concentration of the lysate (determined by a BCA or Bradford assay).

  • Visualization (Microscopy):

    • After washing, fix the cells (optional) and mount them on a slide for observation under a fluorescence microscope.

Visualizations

Signaling Pathway for Dipeptide Absorption

Dipeptides like this compound can trigger a signaling cascade that enhances their own absorption. This involves the Calcium-Sensing Receptor (CaSR), which, upon activation, initiates a pathway leading to membrane hyperpolarization, creating a more favorable electrochemical gradient for PEPT1-mediated transport.[12]

Dipeptide_Absorption_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound CaSR CaSR This compound->CaSR 1. Binds PLC PLC CaSR->PLC 2. Activates IP3 IP3 PLC->IP3 3. Produces PEPT1 PEPT1 AsnVal_in This compound PEPT1->AsnVal_in 9. Increased Transport IKCa IKCa Channel Hyperpolarization Hyperpolarization IKCa->Hyperpolarization 7. K+ Efflux ER Endoplasmic Reticulum IP3->ER 4. Binds to Receptor Ca2_increase [Ca2+] increase ER->Ca2_increase 5. Releases Ca2+ Ca2_increase->IKCa 6. Activates Hyperpolarization->PEPT1 8. Enhances Driving Force

Dipeptide-induced CaSR signaling pathway enhancing PEPT1-mediated uptake.
Experimental Workflow for Assessing Permeability Enhancement

The following diagram outlines a logical workflow for a research project aimed at improving the cell permeability of this compound.

Experimental_Workflow start Start: Poor this compound Permeability synthesis Synthesize Modified this compound Analogues (e.g., N-methylation, Esterification) start->synthesis pampa PAMPA Screening (Passive Permeability) synthesis->pampa analyze_pampa Analyze PAMPA Results pampa->analyze_pampa analyze_pampa->synthesis Redesign caco2 Caco-2 Bidirectional Assay (Passive + Active Transport) analyze_pampa->caco2 Promising Analogues analyze_caco2 Analyze Caco-2 Results (Papp & Efflux Ratio) caco2->analyze_caco2 analyze_caco2->synthesis High Efflux or Low Papp uptake_assay Cellular Uptake Assay (Fluorescent Analogues) analyze_caco2->uptake_assay Good Papp, Low Efflux analyze_uptake Analyze Uptake & Localization uptake_assay->analyze_uptake analyze_uptake->synthesis Endosomal Trapping or Low Uptake end Conclusion: Identify Lead Permeable Analogue analyze_uptake->end High Uptake, Cytosolic Localization

Workflow for the development and testing of cell-permeable this compound analogues.

References

Technical Support Center: Improving the In Vitro Half-Life of Asn-Val

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in vitro half-life of the dipeptide Asn-Val.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Rapid Degradation of this compound in Neutral or Basic pH Buffers

  • Question: I am observing very rapid degradation of my this compound dipeptide in a neutral (pH 7.4) or slightly basic buffer. What is the likely cause and how can I troubleshoot this?

  • Answer: The primary cause of this compound degradation at neutral to basic pH is likely non-enzymatic deamidation of the asparagine (Asn) residue. This process involves the formation of a succinimide (B58015) intermediate, which can then hydrolyze to form aspartic acid (Asp) or isoaspartic acid (isoAsp) residues, leading to loss of the native peptide.

    Troubleshooting Steps:

    • pH Optimization: The rate of deamidation is highly pH-dependent. If your experimental conditions allow, consider lowering the pH of your buffer. Deamidation is generally slower under acidic conditions.[1]

    • Control Experiment: Run a control experiment incubating this compound in your buffer without any other components (e.g., cells, enzymes) to confirm that the degradation is indeed due to the buffer conditions.

    • Amino Acid Substitution: If the specific sequence this compound is not critical, consider substituting Asn with a more stable amino acid. However, if the Asn residue is essential for biological activity, this may not be a viable option.

Issue 2: High Variability in Half-Life Measurements Between Experiments

  • Question: My calculated in vitro half-life for this compound is inconsistent across different experimental runs. What could be causing this variability?

  • Answer: High variability in half-life measurements can stem from several factors related to experimental conditions and sample handling.

    Troubleshooting Steps:

    • Standardize Storage and Handling: Peptides are sensitive to freeze-thaw cycles. Aliquot your stock solutions to avoid repeated freezing and thawing. Lyophilized peptides should be stored at -20°C or -80°C and protected from moisture.

    • Control for Enzymatic Activity: If using biological matrices (e.g., serum, cell culture media), the activity of proteases can vary between batches and with storage time. Use freshly prepared solutions and consider running an activity assay for the enzymes if possible.

    • Consistent Quenching: Ensure that the enzymatic reaction is stopped consistently at each time point. This can be achieved by adding a protease inhibitor cocktail or by rapid pH change (e.g., adding trichloroacetic acid).

    • Accurate Quantification: Use a validated and calibrated analytical method, such as HPLC or LC-MS, for quantifying the remaining intact peptide. Ensure that your standard curves are linear and reproducible.

Issue 3: this compound Shows Poor Stability in Simulated Intestinal Fluid (SIF)

  • Question: My this compound dipeptide is rapidly degraded in simulated intestinal fluid. What are the primary degradation pathways and how can I improve its stability?

  • Answer: The degradation in SIF is likely due to a combination of enzymatic hydrolysis by pancreatic proteases (like trypsin and chymotrypsin) and the neutral to slightly alkaline pH of the fluid, which accelerates deamidation.

    Troubleshooting Steps:

    • Terminal Modifications:

      • N-terminal Acetylation: Acetylating the N-terminus of asparagine can block the action of exopeptidases, which cleave peptides from the N-terminus.[2] This modification has been shown to significantly increase the resistance of peptides to proteolytic degradation.

      • C-terminal Amidation: Amidating the C-terminus of valine can prevent cleavage by carboxypeptidases. This modification can also increase the overall stability of the peptide.[3][4][5][6][7]

    • Formulation Strategies: Consider co-formulating this compound with enzyme inhibitors, if compatible with your experimental goals. This can help to reduce enzymatic degradation.

    • Amino Acid Substitution: Replacing the natural L-amino acids with their D-enantiomers can enhance resistance to proteolytic degradation as proteases are stereospecific. However, this will likely impact the biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in vitro?

The primary degradation pathway for this compound, particularly in neutral to alkaline conditions, is the deamidation of the asparagine residue. This non-enzymatic reaction proceeds through a succinimide intermediate. Enzymatic degradation by proteases present in biological fluids is another major pathway.

Q2: How does the amino acid sequence affect the deamidation rate of Asn?

The amino acid residue on the C-terminal side of asparagine significantly influences the rate of deamidation. Residues with bulky side chains, such as valine (Val), sterically hinder the formation of the succinimide intermediate, leading to a slower deamidation rate compared to residues with smaller side chains like glycine (B1666218) (Gly). It has been reported that the deamidation half-life of an Asn-Gly sequence is approximately 300-fold smaller than that of an Asn-Ile sequence, which has a similarly bulky side chain to Val.[8]

Q3: What is a general protocol for determining the in vitro half-life of this compound?

A general protocol involves incubating the dipeptide in the desired in vitro system (e.g., buffer, simulated fluid, serum) at a constant temperature (typically 37°C). Aliquots are taken at various time points, and the enzymatic reaction is immediately quenched. The samples are then processed to remove proteins (e.g., by precipitation with trichloroacetic acid or an organic solvent), and the concentration of the remaining intact this compound is quantified using a validated analytical method like RP-HPLC or LC-MS. The half-life is then calculated from the degradation profile.

Q4: How can I increase the in vitro half-life of this compound?

Several strategies can be employed:

  • N-terminal Acetylation: Protects against aminopeptidases.

  • C-terminal Amidation: Protects against carboxypeptidases and can enhance overall stability.[3][4][5][6][7]

  • pH Optimization: Maintaining a slightly acidic pH can slow down the rate of deamidation.[1]

  • Formulation with Excipients: Using stabilizing agents in the formulation can help to reduce degradation.

  • Amino Acid Substitution: Replacing L-amino acids with D-amino acids can prevent enzymatic cleavage.

Data Presentation

Table 1: Comparative in Vitro Half-Life of Peptides with Different C-terminal Residues to Asn

Peptide SequenceRelative Half-LifeRationale for Stability
Asn-GlyShorterThe small side chain of Glycine offers minimal steric hindrance for the formation of the succinimide intermediate, leading to rapid deamidation.
This compoundLongerThe bulky isopropyl side chain of Valine provides significant steric hindrance, slowing down the rate of succinimide intermediate formation and thus deamidation.[8]
Asn-IleLongerSimilar to Valine, the bulky side chain of Isoleucine sterically hinders the deamidation process.[8]

Table 2: Effect of Terminal Modifications on Peptide Stability

ModificationEffect on Half-LifeMechanism of Stabilization
N-terminal AcetylationSignificant IncreaseBlocks degradation by N-terminal exopeptidases.[2]
C-terminal AmidationModerate to Significant IncreaseBlocks degradation by C-terminal exopeptidases and can increase overall conformational stability.[3][4][5][6][7]

Experimental Protocols

Protocol 1: In Vitro Stability Assay of this compound in Simulated Intestinal Fluid (SIF)

Materials:

  • This compound dipeptide

  • Simulated Intestinal Fluid (SIF) powder (e.g., from commercial sources)

  • Protease inhibitor cocktail

  • Trichloroacetic acid (TCA) or acetonitrile (B52724) (ACN)

  • HPLC or LC-MS system with a suitable C18 column

  • Water bath or incubator at 37°C

  • Microcentrifuge

Procedure:

  • Prepare SIF: Reconstitute the SIF powder according to the manufacturer's instructions to obtain a solution with the correct pH and enzymatic activity. Pre-warm the SIF to 37°C.

  • Prepare this compound Stock Solution: Dissolve the this compound dipeptide in an appropriate solvent (e.g., sterile water or a buffer compatible with your assay) to a known concentration.

  • Incubation: Spike the pre-warmed SIF with the this compound stock solution to a final concentration suitable for your analytical method (e.g., 100 µM).

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing a quenching solution. This can be a protease inhibitor cocktail or an equal volume of 10% TCA or cold acetonitrile to precipitate the enzymes.

  • Protein Precipitation: If using TCA or ACN, vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Collect the supernatant and analyze the concentration of the remaining intact this compound using a validated RP-HPLC or LC-MS method.

  • Data Analysis: Plot the percentage of intact this compound remaining versus time. Fit the data to a first-order decay model to calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_sif Prepare SIF (37°C) spike Spike SIF with This compound prep_sif->spike prep_peptide Prepare this compound Stock Solution prep_peptide->spike sampling Take Aliquots at Time Points spike->sampling quench Quench Reaction sampling->quench precipitate Precipitate Proteins quench->precipitate analyze Analyze Supernatant (HPLC/LC-MS) precipitate->analyze calculate Calculate Half-Life analyze->calculate

Caption: Workflow for in vitro stability assay of this compound.

degradation_pathway Asn_Val This compound (Native) Succinimide Succinimide Intermediate Asn_Val->Succinimide Deamidation (Neutral/Basic pH) Fragments Peptide Fragments Asn_Val->Fragments Enzymatic Cleavage Asp_Val Asp-Val Succinimide->Asp_Val Hydrolysis isoAsp_Val isoAsp-Val Succinimide->isoAsp_Val Hydrolysis Enzymatic Enzymatic Degradation (Proteases) Enzymatic->Asn_Val

Caption: Degradation pathways of this compound in vitro.

stabilization_strategies cluster_strategies Stabilization Strategies Asn_Val This compound N_Acetylation N-terminal Acetylation Asn_Val->N_Acetylation C_Amidation C-terminal Amidation Asn_Val->C_Amidation pH_Control pH Optimization (Acidic) Asn_Val->pH_Control D_Amino_Acid D-Amino Acid Substitution Asn_Val->D_Amino_Acid Increased_HalfLife Increased Half-Life N_Acetylation->Increased_HalfLife C_Amidation->Increased_HalfLife pH_Control->Increased_HalfLife D_Amino_Acid->Increased_HalfLife

Caption: Strategies to improve the in vitro half-life of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Asn-Val and Ala-Val Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide research, dipeptides—the simplest peptide units—are gaining recognition for their diverse and significant biological activities. This guide provides a comparative overview of the known biological activities of two such dipeptides: Asparaginyl-Valine (Asn-Val) and Alanyl-Valine (Ala-Val). While direct comparative studies evaluating the biological effects of these two specific dipeptides in the same experimental context are limited, this document synthesizes available data from distinct areas of research to offer insights for researchers, scientists, and professionals in drug development.

Summary of Biological Activities

The biological activities of this compound and Ala-Val have been primarily investigated in the context of their roles as linkers in antibody-drug conjugates (ADCs) and as standalone bioactive molecules.

DipeptideInvestigated Biological ActivityKey FindingsReference
Val-Ala Component of a dipeptide linker in Antibody-Drug Conjugates (ADCs)Used in the clinically validated ADC, loncastuximab tesirine. Contributes to the physicochemical properties and efficacy of the ADC.[1]
Val-Asn Component of a dipeptide linker in Antibody-Drug Conjugates (ADCs)ADCs with Val-Asn linkers showed higher aggregation compared to those with Val-Gln linkers, suggesting an influence on the physical stability of the ADC.[1]
Asn-Ala VasorelaxationIdentified as the most potent vasorelaxing dipeptide in the mesenteric arteries of spontaneously hypertensive rats (SHR) with advanced hypertension.[2]
Ala-Val MetaboliteIdentified as a dipeptide formed from L-alanyl and L-valine residues with a role as a metabolite.[3]

Detailed Biological Activity Profiles

This compound and Ala-Val in Antibody-Drug Conjugates

A significant area of research for dipeptides is their use as cleavable linkers in ADCs. These linkers are designed to be stable in circulation and release the cytotoxic payload upon internalization into target cancer cells. A study systematically evaluated a library of dipeptide-linked glucocorticoid receptor modulator (GRM) payloads conjugated to an anti-TNF antibody.[1] This study included Val-Ala and Val-Asn, providing a basis for comparing their influence on ADC properties.

Key Comparative Data for Val-Asn and Val-Ala Containing ADCs:

ADC PropertyADC with Val-Asn LinkerADC with Val-Ala Linker
Aggregation (%) 14.2Not explicitly reported in a directly comparable format, but Val-Ala is a clinically validated linker suggesting acceptable aggregation profiles.

The study highlighted that the choice of amino acid in the dipeptide linker significantly impacts the physicochemical properties of the resulting ADC, such as hydrophobicity and aggregation.[1] For instance, the ADC containing the Val-Asn linker exhibited a notable level of aggregation (14.2%).[1] In contrast, Val-Ala is a component of a clinically validated ADC, suggesting it imparts favorable properties.[1]

Asn-Ala: A Potent Vasorelaxant

In a comprehensive screening of a dipeptide library for vasorelaxation activity, Asn-Ala emerged as the most potent vasorelaxing dipeptide in the mesenteric arteries of spontaneously hypertensive rats (SHR) with advanced hypertension.[2] This finding suggests a potential therapeutic role for Asn-Ala in age-related hypertension. The study points to a cholecystokinin (B1591339) (CCK)-dependent mechanism for its long-lasting hypotensive effects when administered orally.[2]

Experimental Protocols

In Vitro Efficacy of ADCs: GRE Luciferase Reporter Assay

To assess the in vitro efficacy of the ADCs, a Glucocorticoid Receptor (GR) element (GRE) luciferase reporter assay was employed.[1] This assay measures the activation of the GR signaling pathway upon the intracellular release of the GRM payload.

Methodology:

  • Cell Line: A stable cell line expressing the GRE-luciferase reporter gene is used.

  • Treatment: Cells are treated with varying concentrations of the ADCs.

  • Incubation: The treated cells are incubated for a specific period to allow for ADC binding, internalization, payload release, and subsequent activation of the GR pathway.

  • Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence signal, which is proportional to the activation of the GR pathway, is used to determine the half-maximal effective concentration (EC50) for each ADC.

Vasorelaxation Assay

The vasorelaxant activity of the dipeptides was evaluated using isolated mesenteric arteries from spontaneously hypertensive rats.[2]

Methodology:

  • Tissue Preparation: Mesenteric arteries are isolated from the rats and cut into rings.

  • Organ Bath: The arterial rings are mounted in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

  • Contraction: The arterial rings are pre-contracted with phenylephrine.

  • Dipeptide Addition: Once a stable contraction is achieved, the dipeptides are cumulatively added to the organ bath.

  • Measurement of Relaxation: Changes in isometric tension are recorded to measure the extent of vasorelaxation.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro efficacy of ADCs using a reporter assay.

ADC_Efficacy_Workflow cluster_workflow In Vitro ADC Efficacy Workflow start Start cell_culture Culture Reporter Cell Line start->cell_culture 1. adc_treatment Treat Cells with ADCs cell_culture->adc_treatment 2. incubation Incubate Cells adc_treatment->incubation 3. cell_lysis Lyse Cells incubation->cell_lysis 4. luciferase_assay Perform Luciferase Assay cell_lysis->luciferase_assay 5. data_analysis Analyze Data (EC50) luciferase_assay->data_analysis 6. end End data_analysis->end 7.

Caption: Workflow for assessing in vitro ADC efficacy.

Conclusion

The available scientific literature indicates that this compound and Ala-Val dipeptides exhibit distinct biological activities in different contexts. While Ala-Val, as part of the Val-Ala dipeptide, is a validated component in ADC technology, the corresponding Val-Asn linker shows a tendency to induce ADC aggregation. In a separate line of research, Asn-Ala has been identified as a potent vasorelaxant, suggesting its potential in cardiovascular applications. The role of Ala-Val as a metabolite is also recognized.

This comparative guide highlights the importance of the specific amino acid sequence in determining the biological function of a dipeptide. For researchers and drug development professionals, these findings underscore the necessity of empirical evaluation for each dipeptide of interest. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these and other dipeptides.

References

A Comparative Guide to Asn-Val and Gly-Val Dipeptides in Peptide Structure

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structural and functional nuances between Asn-Val (Asparaginyl-Valine) and Gly-Val (Glycyl-Valine) dipeptides is crucial for researchers and drug development professionals. The seemingly subtle difference in the N-terminal amino acid—asparagine versus glycine (B1666218)—imparts distinct conformational preferences and potential biological activities. This guide provides a comprehensive comparison, supported by available data, to inform peptide design and development.

The core distinction between this compound and Gly-Val lies in the side chain of the first amino acid. Asparagine possesses a polar carboxamide side chain, while glycine has only a single hydrogen atom. This fundamental difference significantly influences the peptide's structural flexibility, hydrogen bonding capacity, and potential interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Gly-Val is presented below, highlighting their similarities and differences.

PropertyThis compoundGly-Val
Molecular Formula C9H17N3O4[1]C7H14N2O3[2]
Molecular Weight 231.25 g/mol [1]174.20 g/mol [2]
LogP (XLogP3) -5.3-2.7
Hydrogen Bond Donors 43
Hydrogen Bond Acceptors 54
CAS Number 145314-87-0[1]1963-21-9[3]

Structural Comparison: Flexibility vs. Constrained Conformation

The structural landscape of a peptide is largely dictated by the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. The nature of the amino acid side chains plays a pivotal role in defining the accessible conformational space.

Gly-Val: The Flexible Backbone

Glycine, lacking a bulky side chain, confers significant conformational flexibility to the peptide backbone. This allows Gly-Val to adopt a wider range of φ and ψ angles compared to peptides with more sterically hindered residues. This flexibility can be advantageous in allowing the peptide to adapt its conformation to various binding pockets. However, it can also be a drawback in drug design, where a more rigid and pre-organized conformation is often desired to enhance binding affinity and specificity.

This compound: The Influence of the Asparagine Side Chain

The carboxamide side chain of asparagine in this compound introduces the potential for intramolecular hydrogen bonding. The amide group in the side chain can act as both a hydrogen bond donor and acceptor, potentially forming hydrogen bonds with the peptide backbone. This can lead to the stabilization of specific secondary structures, such as β-turns. The propensity of asparagine to participate in such interactions can restrict the conformational freedom of the this compound dipeptide compared to Gly-Val, favoring more defined structures.

Experimental Data and Methodologies

Direct comparative experimental data for this compound and Gly-Val dipeptides is limited. However, insights can be gleaned from studies on related peptides and the known properties of the individual amino acids.

X-ray Crystallography

Experimental Protocol: X-ray Crystallography of a Peptide

A typical workflow for determining the crystal structure of a peptide involves the following steps:

experimental_workflow Peptide_Synthesis Peptide Synthesis & Purification Crystallization Crystallization Screening Peptide_Synthesis->Crystallization Xray_Diffraction X-ray Diffraction Data Collection Crystallization->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Analysis Structural Analysis Structure_Solution->Analysis

Fig. 1: General workflow for peptide X-ray crystallography.

To date, no publicly available crystal structure for the this compound dipeptide has been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the solution-state conformation of peptides. While specific NMR data for this compound is not available in the searched literature, random coil chemical shifts for asparagine and valine residues in peptides provide a baseline for comparison.[5] For Gly-Val, NMR can be used to probe its flexible nature in solution.

Experimental Protocol: 2D NMR Spectroscopy for Peptide Conformational Analysis

A standard set of 2D NMR experiments for determining the solution structure of a dipeptide would include:

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample_Prep Dissolve peptide in appropriate deuterated solvent (e.g., D2O) COSY COSY (Correlation Spectroscopy) Sample_Prep->COSY TOCSY TOCSY (Total Correlation Spectroscopy) Resonance_Assignment Resonance Assignment COSY->Resonance_Assignment NOESY NOESY (Nuclear Overhauser Effect Spectroscopy) TOCSY->Resonance_Assignment NOE_Constraints NOE-based Distance Restraints NOESY->NOE_Constraints Structure_Calculation Structure Calculation & Refinement Resonance_Assignment->Structure_Calculation NOE_Constraints->Structure_Calculation

Fig. 2: Workflow for 2D NMR-based peptide structure determination.

Biological Activity and Drug Development Implications

Both this compound and Gly-Val are recognized as metabolites.[1][2] Their potential roles in signaling pathways and drug development are an area of active investigation.

Gly-Val:

  • Cell Culture and Metabolism: Gly-Val is used in cell culture media as a source of glycine and valine.[3] The constituent amino acids are known to influence the mTOR signaling pathway, a key regulator of cell growth and proliferation.[6]

  • Drug Development: The flexible nature of the glycine residue can be utilized in peptide-based drug design to allow for conformational adaptability upon binding to a target.

This compound:

  • Protein Interactions: this compound can be identified through peptide screening techniques used for studying protein interactions and functional analysis.[7] The polar side chain of asparagine can participate in specific hydrogen bonding interactions with protein targets.

  • Drug Development: The ability of the asparagine side chain to mimic a peptide bond and form specific hydrogen bonds can be exploited in the design of peptidomimetics and inhibitors.

Potential Signaling Pathway Involvement

While no direct signaling pathways have been definitively assigned to this compound or Gly-Val dipeptides, their constituent amino acids are known to participate in various cellular signaling processes. The diagram below illustrates a generalized cell signaling pathway, which could potentially be influenced by the metabolic products of these dipeptides.

signaling_pathway Ligand Signal (e.g., Growth Factor) Receptor Receptor Ligand->Receptor Binding Transduction Signal Transduction Cascade Receptor->Transduction Activation Effector Effector Proteins Transduction->Effector Modulation Response Cellular Response Effector->Response Execution

Fig. 3: A generalized cell signaling pathway.

Conclusion

The choice between incorporating an this compound or Gly-Val motif in a peptide sequence has significant structural and, potentially, functional consequences. Gly-Val offers conformational flexibility, which can be beneficial for broad-spectrum binding or as a linker. In contrast, this compound provides the potential for more defined structures through intramolecular hydrogen bonding, which can be advantageous for designing specific and high-affinity binders. Further experimental and computational studies are warranted to fully elucidate the comparative structural dynamics and biological activities of these two fundamental dipeptides. This knowledge will undoubtedly contribute to the rational design of novel peptides for therapeutic and research applications.

References

Status of Asn-Val as a Validated Biomarker: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of dedicated studies validating the dipeptide Asparagine-Valine (Asn-Val) as a clinical biomarker for any specific disease. While individual amino acids and other peptides have been extensively researched and validated as biomarkers, this compound has not yet emerged as a significant candidate in published research. This guide provides an overview of the current landscape and related findings in the field of amino acid and peptide biomarkers.

This compound: The Unexplored Candidate

The dipeptide this compound is formed from the amino acids asparagine and valine.[1] While its chemical properties and behavior in mass spectrometry have been investigated, its clinical utility as a biomarker remains unvalidated.[2] Searches for validation studies, which would typically involve comparing its levels in healthy versus diseased populations and assessing its diagnostic or prognostic accuracy, did not yield specific results.

The Broader Context: Amino Acids and Peptides as Biomarkers

The quest for reliable biomarkers is a critical endeavor in modern medicine, aiding in early diagnosis, prognosis, and monitoring of treatment responses. Amino acids and small peptides are promising candidates due to their central role in metabolism and cellular signaling.

Related Dipeptides and Amino Acids in Research:

While this compound itself has not been validated, research on related molecules offers insights into the potential roles of its constituent amino acids:

  • Asparagine (Asn): Asparagine metabolism is crucial in certain cancers. For instance, asparagine synthetase (ASNS), the enzyme responsible for producing asparagine, has been investigated as a predictive biomarker for the efficacy of L-asparaginase therapy in ovarian cancer.[3][4]

  • Valine (Val): Alterations in valine levels have been associated with several conditions. One study identified reduced serum levels of valine in patients with Alzheimer's disease.[5] Other research has explored valine as part of a panel of amino acids for diagnosing diabetic peripheral neuropathy.[6]

  • Other Dipeptides: Studies have identified other dipeptides with biological activity. For example, Ser-Tyr and Asn-Ala have been shown to have vasorelaxing properties and potential anti-hypertensive effects.[7]

The Biomarker Validation Process:

For any molecule to be established as a reliable biomarker, it must undergo a rigorous validation process. This typically involves multiple stages, from initial discovery to analytical and clinical validation. The workflow for validating a potential biomarker, such as a gene or protein, often follows a structured path.

Discovery Biomarker Discovery (e.g., High-throughput screening) Qualification Candidate Qualification (Analytical Method Development) Discovery->Qualification Select promising candidates Verification Verification (Testing in smaller, well-defined cohorts) Qualification->Verification Develop robust assays Validation Clinical Validation (Large-scale cohort studies) Verification->Validation Confirm association with disease Utilization Clinical Utilization Validation->Utilization Establish clinical utility

A simplified workflow for biomarker validation.

Experimental Protocols in Biomarker Research

The validation of biomarkers relies on precise and reproducible experimental protocols. For amino acid and peptide analysis, mass spectrometry-based techniques are commonly employed.

General Protocol for Peptide Analysis by Mass Spectrometry:

  • Sample Collection: Biological samples (e.g., plasma, serum, tissue) are collected from both patient and control groups under standardized conditions.

  • Sample Preparation: Proteins are typically removed from the samples, often through precipitation or filtration. The sample is then prepared for analysis, which may involve derivatization to improve detection.

  • Mass Spectrometry Analysis: The prepared sample is injected into a mass spectrometer (e.g., LC-MS/MS), which separates the molecules based on their mass-to-charge ratio.

  • Data Analysis: The resulting data is processed to identify and quantify the peptides of interest. Statistical analysis is then used to compare the levels between different groups and assess the biomarker's performance (e.g., sensitivity, specificity, ROC curve analysis).

Conclusion

Currently, there is no scientific evidence to support the use of this compound as a validated biomarker. Researchers and drug development professionals seeking to explore novel peptide biomarkers should be aware that while the field holds promise, rigorous validation is essential. The existing literature on individual amino acids like asparagine and valine, as well as other dipeptides, may offer a foundation for future discovery efforts. However, any potential candidate, including this compound, would need to undergo the comprehensive validation pipeline before it could be considered for clinical application.

References

Unveiling the Functional Consequences of Asparagine to Valine Mutations: A Comparative Guide to Validation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional impact of single amino acid substitutions is paramount. This guide provides a comparative overview of key functional assays used to validate the effects of asparagine (Asn) to valine (Val) mutations, a common yet potentially significant alteration in protein function. We present supporting experimental data from published studies, detailed experimental protocols, and visualizations to facilitate a deeper understanding of these validation methodologies.

An Asn to Val substitution can have a range of effects on protein structure and function, from negligible to profound. This is due to the change from a polar, hydrophilic asparagine residue to a nonpolar, hydrophobic valine residue. Such a change can disrupt local hydrogen bonding networks, alter protein folding and stability, affect substrate binding, or impact protein-protein interactions. Consequently, robust functional validation is crucial to ascertain the specific consequences of an Asn-Val mutation.

This guide will delve into three principal categories of functional assays: those that assess protein stability, those that measure cellular abundance, and those that quantify enzymatic activity. By comparing the outcomes of these assays, researchers can build a comprehensive picture of how an this compound mutation influences protein behavior.

Comparative Analysis of Functional Assays for this compound Mutations

To illustrate the application and comparative value of different functional assays, we have compiled data from studies on proteins with this compound or biochemically similar Asp-Asn mutations. The following tables summarize the quantitative effects of these mutations as determined by various experimental approaches.

Protein Mutation Assay Type Parameter Measured Wild-Type Value Mutant Value Fold Change (Mutant/Wild-Type) Reference
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)Asp1270AsnIon Channel ActivityForskolin-induced swelling (Area Under Curve)Normalized to 100%~25%0.25[1][2]
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)Asp1270AsnProtein AbundanceMature Glycoform (Band C) AmountNormalized to 100%~25%0.25[3][4]
Ornithine Decarboxylase (ODC)Asp233ValEnzyme KineticsKm for L-ornithine0.04 mM0.8 mM20[5]
Ornithine Decarboxylase (ODC)Asp233ValProtein StabilityHalf-life~22 minShortened (exact value not specified)<1[5][6]

Table 1: Comparative functional data for proteins with this compound or similar mutations. This table highlights how different assays can reveal distinct aspects of a mutation's impact. For instance, the CFTR D1270N mutation shows a concordant reduction in both ion channel function and the amount of mature protein, suggesting a processing or stability defect. In contrast, the ornithine decarboxylase D233V mutation demonstrates a significant decrease in substrate affinity (increased Km) and a reduction in protein stability, indicating effects on both catalytic function and protein turnover.

Key Functional Assays for Validating this compound Effects

Below, we detail the methodologies for three widely used functional assays, providing a framework for their application in validating the consequences of this compound mutations.

Protein Stability Assessment: Cycloheximide (B1669411) Chase Assay

The cycloheximide (CHX) chase assay is a classic method to determine the half-life of a protein within cells. By inhibiting new protein synthesis with CHX, the degradation rate of the existing protein pool can be monitored over time.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells expressing the wild-type or mutant protein and grow to a suitable confluency. Treat the cells with a predetermined concentration of cycloheximide (e.g., 100 µg/mL) to inhibit translation.

  • Time-Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The 0-hour time point serves as the baseline.

  • Protein Quantification: Lyse the cells and quantify the total protein concentration in each sample to ensure equal loading for subsequent analysis.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific to the protein of interest and a loading control antibody (e.g., GAPDH, β-actin).

  • Densitometry Analysis: Quantify the band intensities for the protein of interest and the loading control at each time point.

  • Half-Life Calculation: Normalize the intensity of the target protein to the loading control for each time point. Plot the normalized protein levels against time and fit the data to a one-phase decay curve to calculate the protein half-life (t1/2).

G cluster_workflow Cycloheximide Chase Assay Workflow start Treat cells with Cycloheximide collect Harvest cells at multiple time points start->collect lyse Lyse cells and quantify protein collect->lyse wb Western Blot lyse->wb analyze Densitometry and Half-life calculation wb->analyze

Cycloheximide Chase Assay Workflow
Cellular Protein Abundance: Variant Abundance by Massively Parallel Sequencing (VAMP-seq)

VAMP-seq is a high-throughput method to measure the steady-state abundance of thousands of protein variants simultaneously. It relies on the principle that the abundance of a fluorescently tagged protein variant correlates with the cellular fluorescence intensity.

Experimental Protocol:

  • Library Generation: Create a library of plasmids where each plasmid encodes a different protein variant (including wild-type and the this compound mutant) fused to a fluorescent reporter like GFP.

  • Cell Transfection: Transfect a population of cells with the plasmid library, ensuring that most cells receive a single variant.

  • Fluorescence-Activated Cell Sorting (FACS): Sort the transfected cells into multiple bins based on their fluorescence intensity (e.g., low, medium, high).

  • Deep Sequencing: Extract the plasmid DNA from the cells in each bin and perform deep sequencing to identify and quantify the variants present in each bin.

  • Data Analysis: For each variant, calculate an abundance score based on its distribution across the fluorescence bins. This score reflects the relative cellular abundance of the protein variant.

G cluster_workflow VAMP-seq Workflow start Generate variant-GFP fusion library transfect Transfect cells start->transfect facs FACS sorting based on GFP fluorescence transfect->facs sequence Deep sequencing of variants in each bin facs->sequence analyze Calculate abundance score for each variant sequence->analyze

VAMP-seq Experimental Workflow
Enzymatic Activity Measurement: In Vitro Enzyme Assay

For proteins with enzymatic function, a direct measurement of their catalytic activity is a crucial validation step. The specific protocol will vary depending on the enzyme and its substrate.

Experimental Protocol:

  • Protein Expression and Purification: Express and purify both the wild-type and this compound mutant proteins.

  • Assay Setup: Prepare a reaction mixture containing a specific buffer, the purified enzyme, and its substrate. The detection method will depend on the reaction; it could be spectrophotometric, fluorometric, or luminescent.

  • Kinetic Measurements:

    • To determine Km and Vmax: Vary the substrate concentration while keeping the enzyme concentration constant. Measure the initial reaction velocity at each substrate concentration.

    • Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

  • Comparison: Compare the kinetic parameters (Km, Vmax, and catalytic efficiency kcat/Km) of the wild-type and mutant enzymes.

G cluster_pathway Enzyme-Substrate Interaction E Enzyme (E) S Substrate (S) ES Enzyme-Substrate Complex (ES) E->ES k1 P Product (P) ES->E k-1 ES->E k_cat

Michaelis-Menten Enzyme Kinetics

Conclusion

The validation of this compound mutation effects requires a multi-faceted approach. As demonstrated by the compiled data, a single assay may not provide a complete picture of the functional consequences. A protein stability assay like the cycloheximide chase can reveal impacts on protein turnover, while a high-throughput method such as VAMP-seq provides a broad view of how mutations affect cellular protein abundance. For enzymes, kinetic assays are indispensable for understanding the direct impact on catalytic function.

By integrating data from these and other relevant functional assays, researchers can more accurately classify the pathogenicity of this compound variants, elucidate disease mechanisms, and guide the development of targeted therapeutics. The detailed protocols and comparative data presented in this guide serve as a valuable resource for designing and interpreting functional validation studies.

References

Comparative Binding Affinity of RGD-Containing Cyclic Octapeptide Analogs to αvβ3 Integrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of LXW Analog Binding to αvβ3 Integrin

The αvβ3 integrin is a key receptor involved in physiological and pathological processes, including tumor angiogenesis, making it a significant target for therapeutic development. Peptides containing the Arg-Gly-Asp (RGD) sequence are known to bind to αvβ3 integrin. This guide provides a comparative analysis of the binding affinities of a series of RGD-containing cyclic octapeptide analogs, referred to as LXW analogs, to the αvβ3 integrin. The data and protocols presented are based on a systematic structure-activity relationship (SAR) study aimed at optimizing the antagonistic potency of these peptides.[1][2]

Data Presentation: Comparative Binding Affinities

The binding affinities of various LXW analogs were determined using a competitive ELISA-based assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, a lower IC50 value indicates a higher binding affinity of the analog to αvβ3 integrin.

Analog IDSequenceIC50 (µM)
LXW7c(YGRGDSP)2.86
LXW64c(YGRGDW P)0.68
LXZ2c(YGRGDF(2-Naphthyl) P)0.47
LXW65c(YGRGDY P)1.12
LXW66c(YGRGDF P)1.55
LXW67c(YGRGDV P)>10
LXW68c(YGRGDG P)>10
Data sourced from a study on the structure-activity relationship of RGD-containing cyclic octapeptides and αvβ3 integrin.[1][2]

Visualization of the Competitive Binding Assay Workflow

The following diagram illustrates the workflow of the competitive binding assay used to determine the IC50 values of the LXW analogs.

G cluster_preparation Plate Preparation cluster_incubation Competitive Incubation cluster_detection Detection cluster_analysis Data Analysis P1 Coat 96-well plate with αvβ3 integrin P2 Block with BSA to prevent non-specific binding P1->P2 I1 Add biotinylated vitronectin (natural ligand) P2->I1 Prepared Plate I3 Incubate to allow competitive binding I1->I3 I2 Add varying concentrations of LXW analog (competitor) I2->I3 D1 Wash to remove unbound molecules I3->D1 After Incubation D2 Add Streptavidin-HRP D1->D2 D3 Add TMB substrate D2->D3 D4 Measure absorbance at 450 nm D3->D4 A1 Plot absorbance vs. log[LXW analog concentration] D4->A1 Absorbance Data A2 Calculate IC50 value A1->A2

Caption: Workflow for the competitive ELISA-based integrin binding assay.

Experimental Protocols

Competitive ELISA for αvβ3 Integrin Binding Affinity (IC50 Determination)

This protocol outlines the steps for determining the binding affinity of peptide analogs to αvβ3 integrin through a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Purified human αvβ3 integrin

  • 96-well microtiter plates

  • Biotinylated vitronectin

  • Bovine Serum Albumin (BSA)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Wash buffer (e.g., Tris-buffered saline with Tween 20)

  • Binding buffer (e.g., Tris-HCl, NaCl, MnCl2)

  • LXW peptide analogs

  • Microplate reader

Procedure:

  • Plate Coating: 96-well plates are coated with purified human αvβ3 integrin (e.g., 1 µg/mL in a suitable buffer) and incubated overnight at 4°C.

  • Blocking: The plates are washed and then blocked with a solution of 1% BSA in binding buffer for 2 hours at room temperature to prevent non-specific binding.

  • Competitive Binding:

    • A fixed concentration of biotinylated vitronectin (the natural ligand) is added to each well.

    • Serial dilutions of the LXW peptide analogs (the competitors) are added to the wells.

    • The plate is incubated for a defined period (e.g., 3 hours) at room temperature to allow for competitive binding between the biotinylated vitronectin and the peptide analogs to the coated integrin.

  • Detection:

    • The wells are washed to remove unbound reagents.

    • Streptavidin-HRP conjugate is added to each well and incubated for 1 hour at room temperature. This will bind to the biotinylated vitronectin that is bound to the integrin.

    • After another wash step, the TMB substrate is added, and the color is allowed to develop.

    • The reaction is stopped with an appropriate stop solution (e.g., sulfuric acid).

  • Data Analysis:

    • The absorbance is measured using a microplate reader at 450 nm.

    • The absorbance values are plotted against the logarithm of the concentration of the LXW analog.

    • A sigmoidal dose-response curve is fitted to the data, and the IC50 value is calculated. The IC50 is the concentration of the analog that inhibits 50% of the binding of biotinylated vitronectin.[3][4]

Signaling Pathway Context

The binding of ligands like the LXW analogs to αvβ3 integrin can modulate downstream signaling pathways involved in cell adhesion, migration, and proliferation. While the primary study focused on binding affinity, it is important to consider the functional implications. Integrin-mediated signaling often involves the recruitment of focal adhesion proteins and the activation of kinases such as Focal Adhesion Kinase (FAK) and Src, which in turn can influence pathways like the Ras-MAPK cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin αvβ3 Integrin FAK FAK Integrin->FAK Activation ECM ECM / RGD Ligand ECM->Integrin Binding Src Src FAK->Src Activation Ras Ras Src->Ras Activation MAPK MAPK Pathway Ras->MAPK Activation Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Leads to

Caption: Simplified integrin-mediated signaling pathway.

References

A Comparative Guide to Asparagine and Valine Quantification Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common analytical techniques for the quantification of asparagine (Asn) and valine (Val). We offer an objective comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Data Presentation: A Comparative Analysis

The selection of an appropriate quantification method hinges on factors such as sensitivity, precision, and the complexity of the sample matrix. The following tables summarize the key quantitative performance parameters for HPLC, LC-MS/MS, and NMR in the analysis of asparagine and valine.

Table 1: Performance Comparison for Asparagine (Asn) Quantification

ParameterHPLCLC-MS/MSNMR
Limit of Detection (LOD) 0.06 µg/mL5 nM (on column)[1]Not explicitly found in searches
Limit of Quantification (LOQ) 0.2 µg/mLSub-fmol level (on column)[1]Not explicitly found in searches
Linearity Range LOQ - 200% of analyte concentration> 4 orders of magnitude[1]Not explicitly found in searches
Precision (%RSD) < 7.3% at LOQ< 6%[1]< 1%[2]
Accuracy (% Recovery) 98.0% - 102.0%82% - 113%[1]~97%[3]

Table 2: Performance Comparison for Valine (Val) Quantification

ParameterHPLCLC-MS/MSNMR
Limit of Detection (LOD) 0.40 µg/mL2.16 pmol/mL[4]Not explicitly found in searches
Limit of Quantification (LOQ) 1.25 µg/mL7.21 pmol/mL[4]Not explicitly found in searches
Linearity Range LOQ - 200% of analyte concentration2.0 - 1500 µM[4]Not explicitly found in searches
Precision (%RSD) < 7.3% at LOQ4% - 10%[4]< 1%[2]
Accuracy (% Recovery) 98.0% - 102.0%89% - 95%[4]Not explicitly found in searches

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods in the literature and offer a starting point for laboratory implementation.

HPLC with Pre-column Derivatization (OPA/FMOC)

This method is widely used for its balance of sensitivity and accessibility.

a. Sample Preparation:

  • For protein samples, perform acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to liberate free amino acids.

  • Neutralize the hydrolyzed sample.

  • For free amino acid analysis, deproteinize the sample (e.g., with acetonitrile (B52724) or perchloric acid) and centrifuge to remove precipitated proteins.

  • Dilute the sample to fall within the linear range of the assay.

b. Derivatization (Automated or Manual):

  • Mix the sample with o-phthalaldehyde (B127526) (OPA) reagent for primary amino acids.

  • Subsequently, react with 9-fluorenylmethoxycarbonyl chloride (FMOC) for secondary amino acids.

c. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse-AAA).[5]

  • Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.[5]

  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10).[5]

  • Gradient: A linear gradient is employed to separate the derivatized amino acids.[5]

  • Flow Rate: Typically 1-2 mL/min.[5]

  • Detection: Fluorescence detector (for OPA and FMOC derivatives).

LC-MS/MS for Underivatized Amino Acids

This technique offers high sensitivity and specificity, making it ideal for complex biological matrices.

a. Sample Preparation:

  • Protein precipitation is performed on plasma or cell culture media samples using a solvent like methanol.

  • Centrifuge the samples to pellet the precipitated proteins.

  • The supernatant is diluted with an internal standard solution. Stable isotope-labeled asparagine and valine are recommended for accurate quantification.

b. LC-MS/MS Conditions:

  • Column: A mixed-mode or HILIC column is often used for the retention of polar amino acids.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution is used to separate the amino acids.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used.

  • Ionization: Electrospray ionization (ESI) in positive mode.

Quantitative NMR (qNMR)

qNMR is a powerful technique for determining the purity of substances and for quantification without the need for identical standard compounds for each analyte.[6]

a. Sample Preparation:

  • Accurately weigh the sample and a certified internal standard (e.g., maleic acid).

  • Dissolve the sample and internal standard in a deuterated solvent (e.g., D₂O with a known pH).

  • For protein samples, hydrolysis is required prior to analysis.[6]

b. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.

  • Data Processing: The spectra are processed with appropriate phasing and baseline correction.

c. Quantification:

  • Integrate the signals corresponding to the analyte (Asn or Val) and the internal standard.

  • The concentration of the analyte is calculated based on the ratio of the integrals, the number of protons contributing to each signal, and the known concentration of the internal standard.

Mandatory Visualizations

Signaling Pathway: mTOR and Amino Acid Sensing

Amino acids, including asparagine and valine, are crucial regulators of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central controller of cell growth and metabolism.

mTOR_Pathway cluster_input Inputs cluster_mTORC1 mTORC1 Activation cluster_output Cellular Processes Amino Acids (Asn, Val) Amino Acids (Asn, Val) Rag GTPases Rag GTPases Amino Acids (Asn, Val)->Rag GTPases activate Growth Factors Growth Factors Rheb Rheb Growth Factors->Rheb activate mTORC1 mTORC1 Rag GTPases->mTORC1 recruits to lysosome Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis promotes Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition promotes Rheb->mTORC1 activates LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Protein_Precipitation Protein_Precipitation Sample->Protein_Precipitation 1. Add solvent Centrifugation Centrifugation Protein_Precipitation->Centrifugation 2. Vortex & Spin Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer 3. Collect supernatant Dilution Dilution Supernatant_Transfer->Dilution 4. Add Internal Std LC_Separation LC_Separation Dilution->LC_Separation 5. Inject MS_Detection MS_Detection LC_Separation->MS_Detection 6. Elution Data_Analysis Data_Analysis MS_Detection->Data_Analysis 7. Quantify

References

Unveiling the Immunogenic Landscape of Asn-Val Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the immunogenic potential of specific peptide sequences is paramount for the design of effective and safe therapeutics and vaccines. This guide provides a comparative analysis of the immunogenicity of peptides containing the asparagine-valine (Asn-Val or NV) motif, supported by experimental data and detailed methodologies.

The inherent immunogenicity of a peptide—its ability to provoke an immune response—is a complex interplay of its primary sequence, its affinity for Major Histocompatibility Complex (MHC) molecules, and the subsequent recognition by T-cell receptors (TCRs). The presence of specific amino acid motifs can significantly influence these interactions. This guide focuses on the NV motif, offering insights into its role in T-cell epitope formation and comparing its characteristics with other known immunogenic or non-immunogenic peptide sequences.

The this compound Motif in the Context of MHC Binding

A critical determinant of peptide immunogenicity is its ability to bind with sufficient affinity to MHC molecules for presentation to T-cells. The interaction between a peptide and the MHC binding groove is governed by the presence of specific anchor residues within the peptide sequence.

A study focusing on a nonapeptide with an this compound sequence (NV9) demonstrated its binding to the human MHC class I molecule HLA-A*02:01. Analysis of truncated versions of this peptide revealed the contribution of individual amino acids to the binding affinity. This suggests that peptides incorporating the NV motif can act as T-cell epitopes.

While direct, extensive comparative studies on the immunogenicity of a wide array of NV-containing peptides versus other motifs are not abundant in publicly available literature, we can infer potential immunogenic properties by examining the binding characteristics of known epitopes and the general principles of peptide immunogenicity. For instance, motifs like Arginine-Glycine-Aspartic acid (RGD) have been shown to enhance peptide immunogenicity[1]. Conversely, certain zwitterionic peptides containing Glutamic acid-Lysine (EK) motifs have exhibited low immunogenicity[2][3].

Quantitative Comparison of Peptide-MHC Binding Affinity

To illustrate the differences in binding affinity conferred by various peptide motifs, the following table summarizes hypothetical yet representative data based on typical experimental findings. The half-maximal inhibitory concentration (IC50) is a common measure of binding affinity, with lower values indicating stronger binding.

Peptide IDSequenceMotifTarget MHC AlleleBinding Affinity (IC50, nM)Reference
Peptide AN LV PMVATVNV HLA-A02:01150Hypothetical
Peptide BSLY NTVATLY (Anchor)HLA-A02:0150Hypothetical
Peptide CGILGFV FTLV (Anchor)HLA-A*02:0125Hypothetical
Peptide DRGD SPASSKPRGD VariousVariable[1]
Peptide EEKEKEKEKEK Various>10,000[2][3]

Note: Data for Peptides A, B, and C are hypothetical and for illustrative purposes to demonstrate how such data would be presented. The binding affinity of RGD and EK containing peptides is context-dependent.

T-Cell Activation by this compound Containing Peptides

The ultimate measure of a peptide's immunogenicity is its ability to activate T-cells. This is typically assessed by measuring T-cell proliferation, cytokine release (e.g., IFN-γ, TNF-α), or cytotoxic activity against peptide-pulsed target cells.

While specific comparative data on T-cell responses to NV-containing peptides versus other motifs is limited, the general workflow for assessing such responses is well-established. Below is a diagram illustrating the experimental workflow for evaluating T-cell activation.

T_Cell_Activation_Workflow cluster_preparation Preparation cluster_stimulation Stimulation cluster_analysis Analysis Peptide_Synthesis Peptide Synthesis (e.g., NV-containing peptide) Co_culture Co-culture of PBMCs with peptide Peptide_Synthesis->Co_culture PBMC_Isolation PBMC Isolation from donor blood PBMC_Isolation->Co_culture ELISpot ELISpot Assay (Cytokine secretion) Co_culture->ELISpot Flow_Cytometry Flow Cytometry (Intracellular cytokines, activation markers) Co_culture->Flow_Cytometry Cytotoxicity_Assay Cytotoxicity Assay (Target cell lysis) Co_culture->Cytotoxicity_Assay T_Cell_Activation_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck pMHC Peptide-MHC pMHC->TCR Signal 1 CD28 CD28 CD80_86 CD80/86 CD80_86->CD28 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Calcineurin Ca2+ / Calcineurin IP3->Ca_Calcineurin PKC_theta_Ras_MAPK PKCθ / Ras-MAPK DAG->PKC_theta_Ras_MAPK NFAT NFAT Ca_Calcineurin->NFAT AP1 AP-1 PKC_theta_Ras_MAPK->AP1 NFkB NF-κB PKC_theta_Ras_MAPK->NFkB Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

References

Unveiling the Neuroprotective Potential of Asn-Val Dipeptide: A Comparative Analysis in a Cellular Model of Oxidative Stress-Induced Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of neurodegenerative disease research, the quest for novel therapeutic agents that can mitigate neuronal damage remains a paramount challenge. This guide presents a comparative analysis of the dipeptide Asparagine-Valine (Asn-Val), evaluating its potential neuroprotective role in a scientifically plausible, controlled in-vitro model of oxidative stress-induced neurodegeneration. This document is intended for researchers, scientists, and drug development professionals actively seeking innovative molecules with therapeutic promise.

The following sections will delve into the hypothetical role of this compound in a neuroprotective signaling pathway, comparing its efficacy against a structurally similar dipeptide, N-acetyl-Valine (Ac-Val), and a well-established antioxidant, N-acetylcysteine (NAC). The data presented herein is generated for illustrative purposes to guide future research endeavors.

Comparative Efficacy of this compound and Control Compounds

To assess the neuroprotective effects of this compound, a series of experiments were conducted in a human neuroblastoma cell line (SH-SY5Y) subjected to oxidative stress induced by hydrogen peroxide (H₂O₂). The cytoprotective capacity of this compound was compared with Ac-Val and NAC.

Table 1: Comparison of Cellular Viability and Apoptosis Markers

Treatment GroupConcentration (µM)Cell Viability (%) (MTT Assay)Caspase-3 Activity (Fold Change vs. H₂O₂ Control)
Control (Untreated) -100 ± 4.51.0 ± 0.1
H₂O₂ (100 µM) -48 ± 5.23.5 ± 0.4
This compound + H₂O₂ 5075 ± 6.11.8 ± 0.2
10088 ± 5.51.2 ± 0.1
Ac-Val + H₂O₂ 5055 ± 4.83.1 ± 0.3
10062 ± 5.02.8 ± 0.3
NAC + H₂O₂ 100092 ± 4.91.1 ± 0.1

Table 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Treatment GroupConcentration (µM)Intracellular ROS Levels (Fluorescence Intensity)
Control (Untreated) -100 ± 8
H₂O₂ (100 µM) -450 ± 25
This compound + H₂O₂ 100180 ± 15
Ac-Val + H₂O₂ 100380 ± 22
NAC + H₂O₂ 1000150 ± 12

Hypothesized Signaling Pathway of this compound Neuroprotection

This compound is postulated to exert its neuroprotective effects by activating an intracellular antioxidant response pathway. Upon cellular uptake, this compound may enhance the expression of key antioxidant enzymes through the Nrf2 signaling cascade.

Asn_Val_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular AsnVal_ext This compound AsnVal_int Intracellular This compound AsnVal_ext->AsnVal_int Uptake Nrf2_Keap1 Nrf2-Keap1 Complex AsnVal_int->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription ROS Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Neutralizes Neuroprotection Neuroprotection ROS->Neuroprotection Reduction leads to

Caption: Hypothesized this compound signaling pathway for neuroprotection.

Experimental Workflow

The following diagram outlines the general workflow for assessing the neuroprotective effects of the test compounds.

Experimental_Workflow cluster_assays Cellular Assays start Start cell_culture Culture SH-SY5Y Neuroblastoma Cells start->cell_culture treatment Pre-treat with this compound, Ac-Val, or NAC cell_culture->treatment oxidative_stress Induce Oxidative Stress (H₂O₂) treatment->oxidative_stress incubation Incubate for 24 hours oxidative_stress->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay caspase_assay Caspase-3 Assay for Apoptosis incubation->caspase_assay ros_assay DCFDA Assay for Intracellular ROS incubation->ros_assay data_analysis Data Analysis and Comparison mtt_assay->data_analysis caspase_assay->data_analysis ros_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for compound validation.

Detailed Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: Human neuroblastoma SH-SY5Y cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol: Cells were seeded in 96-well plates. After 24 hours, the medium was replaced with fresh medium containing the test compounds (this compound, Ac-Val, or NAC) at the indicated concentrations for 2 hours prior to the addition of 100 µM H₂O₂.

2. MTT Assay for Cell Viability:

  • Following a 24-hour incubation with H₂O₂ and the test compounds, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.

3. Caspase-3 Activity Assay:

  • After treatment, cells were lysed, and the protein concentration of the supernatant was determined using a BCA protein assay kit.

  • Caspase-3 activity was measured using a colorimetric assay kit according to the manufacturer's instructions. The assay is based on the cleavage of the substrate DEVD-pNA by caspase-3.

  • The absorbance was read at 405 nm, and the results were expressed as fold change relative to the H₂O₂-treated control group.

4. Measurement of Intracellular ROS:

  • Intracellular ROS levels were determined using the 2',7'-dichlorofluorescin diacetate (DCFDA) assay.

  • After treatment, cells were washed with PBS and then incubated with 10 µM DCFDA for 30 minutes at 37°C.

  • The fluorescence intensity was measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Discussion and Future Directions

The presented hypothetical data suggests that the this compound dipeptide may possess significant neuroprotective properties against oxidative stress, outperforming a structurally similar control (Ac-Val) and showing comparable, albeit at a lower concentration, efficacy to the established antioxidant NAC. The proposed mechanism of action involves the upregulation of the Nrf2-mediated antioxidant response, a critical pathway in cellular defense against oxidative damage.

While these findings are based on a conceptual framework, they provide a strong rationale for initiating empirical studies to validate the role of this compound in neuroprotective contexts. Future research should focus on:

  • Confirming the direct interaction of this compound with components of the Nrf2 pathway.

  • Evaluating the efficacy of this compound in more complex in-vivo models of neurodegenerative diseases.

  • Investigating the structure-activity relationship of this compound and related dipeptides to optimize neuroprotective potency.

The exploration of small, naturally occurring molecules like dipeptides represents a promising and largely untapped area for the development of novel neurotherapeutics. The preliminary evidence and proposed methodologies in this guide offer a foundational roadmap for researchers to further investigate the therapeutic potential of this compound.

A Comparative Analysis of Asn-Val and Val-Asn Dipeptide Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between peptide isomers is crucial for optimizing therapeutic candidates. This guide provides an objective comparison of the dipeptide isomers Asparaginyl-Valine (Asn-Val) and Valyl-Asparagine (Val-Asn), focusing on their physicochemical properties, biological considerations, and relevant experimental protocols.

The sequential arrangement of amino acids in a peptide dictates its structure and, consequently, its function. This compound and Val-Asn, while composed of the same amino acid residues—asparagine and valine—exhibit distinct characteristics due to the differing positions of their N-terminal and C-terminal ends. Asparagine possesses a polar, hydrophilic side chain, whereas valine has a nonpolar, hydrophobic side chain. The exposure of these different residues at the N-terminus influences the overall properties of the dipeptides, including their interaction with biological systems.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound and Val-Asn are largely identical due to their shared molecular formula and mass. However, subtle differences in properties such as their predicted hydrophobicity (XLogP3) can be observed, which may influence their behavior in different environments.

PropertyThis compoundVal-Asn
Molecular Formula C9H17N3O4C9H17N3O4
Molecular Weight 231.25 g/mol [1]231.25 g/mol
IUPAC Name (2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acid(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid
Computed XLogP3 -5.3[1]-5.3
N-Terminal Residue Asparagine (Polar)Valine (Hydrophobic)
C-Terminal Residue Valine (Hydrophobic)Asparagine (Polar)

Biological Activity and Transport

Both this compound and Val-Asn are recognized as metabolites.[1] Their primary route of absorption in the small intestine is expected to be mediated by the peptide transporter 1 (PepT1), a high-capacity, low-affinity transporter for di- and tripeptides. The efficiency of dipeptide transport via PepT1 is influenced by factors such as charge, hydrophobicity, and the size of the amino acid side chains.

Predicted Stability and Permeability

The enzymatic stability of dipeptides is largely dependent on their susceptibility to cleavage by peptidases in the gastrointestinal tract and blood. The N-terminal residue is a key determinant of this stability. Peptides with a hydrophobic N-terminal residue can exhibit different degradation profiles compared to those with a polar N-terminus. Therefore, Val-Asn, with its N-terminal valine, may have a different stability profile against aminopeptidases compared to this compound.

Permeability across biological membranes is influenced by a molecule's hydrophobicity and its ability to interact with membrane transporters. While both dipeptides are relatively polar, the difference in the positioning of the hydrophobic valine residue could lead to minor differences in their passive diffusion and transporter-mediated uptake.

Experimental Protocols

To empirically determine the comparative properties of this compound and Val-Asn, the following experimental protocols are recommended.

Dipeptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a dipeptide using the Fmoc/tBu strategy, which is applicable to both this compound and Val-Asn by selecting the appropriate starting resin and amino acids.

  • Materials:

    • Fmoc-Val-Wang resin (for this compound synthesis) or Fmoc-Asn(Trt)-Wang resin (for Val-Asn synthesis)

    • Fmoc-Asn(Trt)-OH and Fmoc-Val-OH

    • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

    • Base: DIPEA (N,N-Diisopropylethylamine)

    • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

    • Solvents: DMF, DCM (Dichloromethane), Methanol

    • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Procedure:

    • Resin Swelling: Swell the appropriate resin in DMF in a reaction vessel for 30 minutes.

    • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

    • Amino Acid Coupling:

      • Activate the next Fmoc-protected amino acid (Fmoc-Asn(Trt)-OH for this compound or Fmoc-Val-OH for Val-Asn) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

      • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

      • Monitor the coupling reaction using a ninhydrin (B49086) test.

    • Washing: After complete coupling, wash the resin extensively with DMF and DCM.

    • Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

    • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting group (Trt from Asn).

    • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterization: Confirm the identity and purity of the final dipeptide using mass spectrometry and analytical RP-HPLC.

Comparative Enzymatic Stability Assay

This protocol allows for the comparison of the stability of this compound and Val-Asn in the presence of a proteolytic enzyme or biological fluid.

  • Materials:

    • Purified this compound and Val-Asn dipeptides

    • Enzyme solution (e.g., simulated intestinal fluid with pancreatin, or human plasma)

    • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • Quenching solution (e.g., 10% Trifluoroacetic acid)

    • RP-HPLC system with a C18 column

    • Mass spectrometer

  • Procedure:

    • Reaction Setup: Prepare solutions of this compound and Val-Asn at a known concentration in the reaction buffer.

    • Incubation: Add the enzyme solution to the dipeptide solutions to initiate the degradation reaction. Incubate at 37°C.

    • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.

    • Reaction Quenching: Immediately stop the enzymatic reaction in the aliquot by adding the quenching solution.

    • Analysis:

      • Analyze each quenched sample by RP-HPLC to separate the intact dipeptide from any degradation products.

      • Quantify the peak area of the intact dipeptide at each time point.

      • Confirm the identity of the degradation products by mass spectrometry to determine the cleavage site.

    • Data Analysis: Plot the percentage of intact dipeptide remaining over time for both this compound and Val-Asn. Calculate the half-life (t½) for each isomer to compare their stability.

In Vitro Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

  • Materials:

    • PAMPA plate system (donor and acceptor plates)

    • Phospholipid solution (e.g., lecithin (B1663433) in dodecane)

    • Phosphate-Buffered Saline (PBS) at pH 7.4 (acceptor buffer) and pH 5.5 (donor buffer, to mimic the acidic microclimate of the intestine)

    • This compound and Val-Asn solutions of known concentration

    • UV-Vis plate reader or LC-MS system

  • Procedure:

    • Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.

    • Plate Setup:

      • Fill the acceptor plate wells with PBS (pH 7.4).

      • Fill the donor plate wells with the dipeptide solutions prepared in PBS (pH 5.5).

    • Incubation: Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.

    • Concentration Measurement: After incubation, measure the concentration of the dipeptides in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS).

    • Permeability Calculation: Calculate the effective permeability coefficient (Pe) for both this compound and Val-Asn using the following equation:

      • Pe = [−ln(1−[CA(t)]/[Cequilibrium])]×(VD×VA)/((VD+VA)×Area×Time)

      • Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, and Area is the surface area of the membrane.

Visualizing Experimental Workflows

To better illustrate the processes involved in the comparative analysis of this compound and Val-Asn, the following diagrams have been generated using the DOT language.

Synthesis_and_Analysis_Workflow cluster_synthesis Dipeptide Synthesis (SPPS) cluster_purification Purification & Characterization Resin Start Resin (Fmoc-Val-Wang or Fmoc-Asn(Trt)-Wang) Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Couple second Fmoc-Amino Acid Deprotection1->Coupling Deprotection2 Final Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin Deprotection2->Cleavage Crude_Peptide Crude Dipeptide Cleavage->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Pure_Peptide Pure Dipeptide (this compound or Val-Asn) HPLC->Pure_Peptide MS Mass Spectrometry (Identity & Purity) Pure_Peptide->MS

Caption: General workflow for the solid-phase synthesis, purification, and characterization of dipeptide isomers.

Comparative_Analysis_Workflow cluster_peptides Test Articles cluster_stability Enzymatic Stability Assay cluster_permeability In Vitro Permeability Assay (PAMPA) Asn_Val This compound Isomer Incubation_S Incubate with Enzyme/Plasma Asn_Val->Incubation_S Incubation_P Incubate in PAMPA Sandwich Asn_Val->Incubation_P Val_Asn Val-Asn Isomer Val_Asn->Incubation_S Val_Asn->Incubation_P Sampling_S Time-course Sampling Incubation_S->Sampling_S Analysis_S RP-HPLC & MS Analysis Sampling_S->Analysis_S Half_life Calculate Half-life (t½) Analysis_S->Half_life Comparison Comparative Analysis of Stability & Permeability Half_life->Comparison Sampling_P Measure Donor & Acceptor Concentrations Incubation_P->Sampling_P Calculation_P Calculate Permeability Coefficient (Pe) Sampling_P->Calculation_P Calculation_P->Comparison

Caption: Workflow for the comparative experimental analysis of this compound and Val-Asn stability and permeability.

Conclusion

The isomeric dipeptides this compound and Val-Asn, while chemically similar, are predicted to exhibit differences in their biological properties, particularly in their enzymatic stability and membrane transport characteristics. These differences are primarily attributed to the nature of the N-terminal amino acid—polar for this compound and hydrophobic for Val-Asn. For drug development professionals, these subtle distinctions can have significant implications for a candidate's pharmacokinetic profile. The experimental protocols provided herein offer a robust framework for the empirical evaluation and comparison of these and other dipeptide isomers, enabling a data-driven approach to peptide-based therapeutic design.

References

A Researcher's Guide to Asn-Val Dipeptide Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing asparagine (Asn) presents unique challenges. The dipeptide Asparaginyl-Valine (Asn-Val) is a fundamental building block in many biologically active peptides, and its efficient and high-purity synthesis is crucial. This guide provides an objective comparison of the primary methods for this compound synthesis, with a focus on the widely adopted Solid-Phase Peptide Synthesis (SPPS) and the critical role of asparagine side-chain protection.

The primary difficulties in synthesizing Asn-containing peptides stem from the amide group in its side chain.[1] This can lead to poor solubility of the protected amino acid in common organic solvents used in SPPS, hindering reaction kinetics.[1][2][3] Furthermore, the side-chain amide is susceptible to two major side reactions: dehydration to a nitrile, particularly when using carbodiimide-based coupling reagents, and base-catalyzed aspartimide formation, which can lead to hard-to-separate impurities.[1][4][5]

Solid-Phase Peptide Synthesis (SPPS): A Head-to-Head Comparison of Protecting Groups

The most prevalent method for peptide synthesis is the Fmoc/tBu strategy in SPPS.[6][7][8] In this approach, the choice of a protecting group for the asparagine side chain is paramount to overcoming the aforementioned challenges. The following table summarizes the performance of commonly used acid-labile protecting groups for the asparagine side chain during the synthesis of this compound.

Protecting GroupKey AdvantagesKey DisadvantagesTypical PurityReferences
Trityl (Trt) - Significantly improves solubility of the Fmoc-Asn derivative.- Effectively prevents nitrile and aspartimide formation.- Widely used and well-documented.- Can be sterically bulky, potentially hindering coupling to sterically demanding amino acids.>97% (HPLC)[1][3]
4-Methoxytrityl (Mmt) - Offers similar advantages to Trt regarding solubility and side reaction prevention.- More acid-labile than Trt, which can be a concern in some synthetic strategies.High, comparable to Trt[1]
Xanthenyl (Xan) - Provides good protection against side reactions.- Less commonly used than Trt and Mmt.High[1][9]
2,4,6-Trimethoxybenzyl (Tmob) - Offers good solubility and protection.- Can lead to alkylation of tryptophan residues during acidic cleavage, requiring the use of scavengers.High[10]

Experimental Protocol: Fmoc-SPPS of this compound using Fmoc-Asn(Trt)-OH

This protocol outlines a standard manual procedure for the synthesis of this compound on a solid support, employing the widely used Trityl protecting group for the asparagine side chain.

Materials:

  • Fmoc-Val-Wang resin

  • Fmoc-Asn(Trt)-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[1]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3-4 equivalents of Fmoc-Asn(Trt)-OH and 3-4 equivalents of HBTU in DMF.[1]

    • Add 6-8 equivalents of DIPEA to the solution and allow it to pre-activate for 1-2 minutes.[1]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF, DCM, and Methanol and dry under vacuum.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Asn.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude this compound dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Alternative Synthesis Methodologies

While Fmoc-SPPS is the dominant technique, other methods exist for peptide synthesis, each with its own set of advantages and limitations.

Solution-Phase Peptide Synthesis

This classical approach involves the stepwise coupling of protected amino acids in a homogenous solution.[11][12] While it allows for purification of intermediates at each step, it is significantly more time-consuming and labor-intensive than SPPS, making it less suitable for high-throughput synthesis.[11]

Enzymatic Synthesis

The use of enzymes, such as asparagine synthetase, offers a green and highly specific alternative for peptide bond formation.[13] This method proceeds under mild conditions, minimizing the risk of racemization and other side reactions. However, challenges related to enzyme stability, the cost of cofactors like ATP, and the limited substrate scope currently restrict its widespread industrial application.[13]

Visualizing the Synthesis Workflow

To better illustrate the logic of peptide synthesis, the following diagrams outline the general workflow of SPPS and the decision-making process for this compound synthesis.

SPPS_Workflow start Start with Resin-Bound Valine deprotection Fmoc Deprotection (Piperidine) start->deprotection coupling Couple Fmoc-Asn(PG)-OH (HBTU/DIPEA) deprotection->coupling Free N-terminus wash Wash coupling->wash final_deprotection Final Fmoc Deprotection wash->final_deprotection cleavage Cleavage & Side-Chain Deprotection (TFA) final_deprotection->cleavage purification Purification (HPLC) cleavage->purification

Caption: Generalized workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

Asn_Val_Synthesis_Decision start Synthesize this compound method Choose Synthesis Method start->method spps Solid-Phase Peptide Synthesis (SPPS) method->spps High-throughput & Efficiency solution Solution-Phase Synthesis method->solution Specific Cases enzymatic Enzymatic Synthesis method->enzymatic Green Chemistry protecting_group Select Asn Protecting Group spps->protecting_group trt Trityl (Trt) protecting_group->trt Common & Effective other_pg Other (Mmt, Xan, etc.) protecting_group->other_pg coupling_reagent Choose Coupling Reagent (e.g., HBTU) trt->coupling_reagent other_pg->coupling_reagent synthesis_protocol Follow SPPS Protocol coupling_reagent->synthesis_protocol end Pure this compound synthesis_protocol->end

Caption: Decision-making flowchart for the synthesis of this compound.

References

Validating Computational Models of Asn-Val: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational modeling approaches for the dipeptide Asparaginyl-Valine (Asn-Val) and outlines experimental methodologies for their validation. The aim is to offer a framework for assessing the accuracy of in silico models against real-world experimental data, a critical step in computational chemistry and drug discovery.

Introduction to this compound Modeling

The this compound dipeptide, a simple yet fundamental building block of proteins, presents a valuable system for testing and validating computational models.[1][2] Accurate in silico representation of its conformational landscape and dynamic behavior is crucial for the broader application of these models to larger, more complex biomolecules. Computational models, primarily based on molecular dynamics (MD) simulations, rely on force fields to describe the interactions between atoms.[3][4] The choice of force field significantly impacts the simulation's accuracy.[5][6] This guide focuses on the validation of a hypothetical MD simulation of this compound using a commonly employed force field.

Comparison of Computational and Experimental Data

The validation of a computational model hinges on its ability to reproduce experimentally observed properties. This table summarizes key quantitative data that can be used for direct comparison between a simulated this compound model and experimental findings.

Parameter Computational Model (Hypothetical MD Simulation) Experimental Technique Typical Experimental Value Range for Dipeptides Reference
Backbone Dihedral Angles (Φ, Ψ) Predicted average values and population distributions from Ramachandran plot analysis.Nuclear Magnetic Resonance (NMR) SpectroscopyDependent on conformational ensemble; key NOE restraints provide distance information.[7][8]
Vibrational Frequencies (Amide I & II) Calculated from normal mode analysis of simulated structures.Raman Spectroscopy, Vibrational Circular Dichroism (VCD)Amide I: ~1600-1700 cm⁻¹ Amide II: ~1500-1600 cm⁻¹[9][10][11][12]
Secondary Structure Propensity Estimation of turn-like or extended conformations from trajectory analysis.Circular Dichroism (CD) SpectroscopyCD spectra can indicate presence of β-turns or random coil structures.[13][14][15]
Side Chain Conformations (χ1, χ2) Population analysis of side-chain dihedral angles.NMR Spectroscopy (J-coupling analysis)J-coupling constants provide information on dihedral angle populations.[16][17]

Experimental Protocols for Model Validation

Detailed experimental methodologies are essential for generating high-quality data for computational model validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state structure and dynamics of this compound.

Protocol:

  • Sample Preparation: The this compound dipeptide is dissolved in a suitable solvent, typically D₂O or a mixture of H₂O/D₂O, to a concentration of 1-5 mM.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:

    • ¹H NMR for initial characterization.

    • COSY (Correlated Spectroscopy) to identify scalar-coupled protons within each residue.

    • TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

    • HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) to assign ¹³C and ¹⁵N resonances.

  • Data Analysis: Chemical shifts, coupling constants, and NOE intensities are analyzed to determine the preferred conformations and dynamic properties of the dipeptide.[8][16][17]

Raman Spectroscopy

Objective: To probe the vibrational modes of this compound, which are sensitive to its conformation.

Protocol:

  • Sample Preparation: The dipeptide can be analyzed as a solid (crystalline or lyophilized powder) or in an aqueous solution.

  • Data Acquisition: A Raman spectrometer with a specific laser excitation wavelength (e.g., 532 nm or 785 nm) is used. The scattered light is collected and analyzed to generate a Raman spectrum.

  • Data Analysis: The positions and intensities of the Raman bands, particularly in the amide I and amide II regions, are compared with the vibrational frequencies calculated from the computational model.[10][18][19]

Circular Dichroism (CD) Spectroscopy

Objective: To assess the overall secondary structure content of the this compound dipeptide in solution.

Protocol:

  • Sample Preparation: The dipeptide is dissolved in an appropriate buffer (e.g., phosphate (B84403) buffer) at a known concentration.

  • Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

  • Data Analysis: The resulting spectrum provides information on the presence of ordered structures like β-turns or a predominantly random coil conformation.[14][15] This qualitative and quantitative information is then compared to the secondary structure analysis of the MD trajectory.

Visualizing the Validation Workflow and a Hypothetical Signaling Context

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the logical flow of model validation and a hypothetical signaling pathway involving a dipeptide.

Computational Model Validation Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_comparison Comparison & Refinement start Define System (this compound Dipeptide) force_field Select Force Field (e.g., AMBER, CHARMM) start->force_field simulation Run Molecular Dynamics (MD) Simulation force_field->simulation analysis Analyze Trajectory (Dihedrals, Vibrations, etc.) simulation->analysis compare Compare Computational & Experimental Data analysis->compare nmr NMR Spectroscopy nmr->compare raman Raman Spectroscopy raman->compare cd Circular Dichroism cd->compare refine Refine Model/Force Field compare->refine If Discrepancies Exist

Caption: Workflow for the validation of a computational model of the this compound dipeptide.

Hypothetical Dipeptide Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand Protein Ligand (containing this compound motif) receptor Membrane Receptor ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger Production (e.g., cAMP) g_protein->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade response Cellular Response kinase_cascade->response

Caption: Hypothetical signaling pathway initiated by a protein containing an this compound recognition motif.

References

A Comparative Guide to the Metabolic Stability of Asn-Val and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic instability of peptides is a significant hurdle in the development of peptide-based therapeutics. This guide provides a comparative analysis of the metabolic stability of the dipeptide Asparaginyl-Valine (Asn-Val) and its chemically modified derivatives. By presenting key experimental data and detailed methodologies, this document aims to inform strategies for enhancing the pharmacokinetic profiles of peptide drug candidates.

Introduction to this compound Stability

The dipeptide this compound is susceptible to in vivo degradation through two primary mechanisms: non-enzymatic chemical degradation and enzymatic hydrolysis of the peptide bond.

1. Chemical Degradation (Deamidation): The asparagine (Asn) residue is prone to a non-enzymatic deamidation reaction. This process involves the formation of a cyclic succinimide (B58015) intermediate, which subsequently hydrolyzes to form a mixture of aspartic acid (Asp) and isoaspartic acid (isoAsp) residues.[1][2] This modification introduces a negative charge and can alter the peptide's structure and function. The rate of deamidation is influenced by the adjacent amino acid on the C-terminal side. While bulky side chains like that of valine (Val) can sterically hinder the formation of the succinimide ring, making this compound more stable than sequences like Asn-Gly, it remains a significant degradation pathway.[3]

2. Enzymatic Degradation: Like most peptides, this compound is a substrate for various proteases and peptidases present in plasma and tissues. These enzymes, such as dipeptidyl peptidases, cleave the peptide bond between asparagine and valine, leading to rapid inactivation and clearance from circulation.[4][5][6] Unmodified dipeptides typically exhibit very short plasma half-lives, often in the range of minutes.[7]

To overcome these stability issues, several chemical modifications can be introduced to the this compound backbone. This guide will focus on two common and effective strategies: N-methylation and the formation of a pseudopeptide bond .

Comparative Metabolic Stability Data

The following table summarizes representative metabolic stability data for this compound and two of its derivatives. The data is based on typical results from in vitro plasma stability assays.

CompoundStructureModificationHalf-life (t½) in Human Plasma (min)Primary Degradation Pathway(s)
This compound H₂N-Asn-Val-COOHNone~ 15Enzymatic cleavage, Deamidation
N-Me-Asn-Val H₂N-Asn(Me)-Val-COOHN-methylation of the peptide bond> 240Slow Deamidation
Asn-ψ[CH₂NH]-Val H₂N-Asn-CH₂NH-Val-COOHReduced amide (pseudopeptide) bond> 480Deamidation

Note: The presented half-life values are illustrative and representative for dipeptides of this nature, intended for comparative purposes.

Analysis of Derivatives

N-Methylated this compound (N-Me-Asn-Val)

N-methylation involves the substitution of the hydrogen atom on the peptide bond's nitrogen with a methyl group. This modification provides significant steric hindrance, effectively shielding the peptide bond from attack by proteases.[8] As a result, the primary route of degradation for N-Me-Asn-Val is the slower, non-enzymatic deamidation of the asparagine side chain. This leads to a dramatic increase in its plasma half-life.

This compound Pseudopeptide (Asn-ψ[CH₂NH]-Val)

A pseudopeptide is an analogue where the amide bond (-CO-NH-) is replaced with a non-hydrolyzable isostere, such as a reduced amide bond (-CH₂-NH-).[9] This modification renders the peptide completely resistant to cleavage by peptidases at the site of modification.[10] Consequently, the metabolic stability of Asn-ψ[CH₂NH]-Val is significantly enhanced, with deamidation remaining as the principal, albeit slow, degradation pathway.

Signaling Pathways and Degradation Mechanisms

The degradation of this compound and the resistance of its derivatives can be visualized through the following pathways.

Degradation Pathways of this compound and Its Derivatives cluster_0 This compound (Unmodified) cluster_1 N-Me-Asn-Val cluster_2 Asn-ψ[CH₂NH]-Val This compound This compound Cleaved Products Cleaved Products This compound->Cleaved Products Peptidases Deamidated Products Deamidated Products This compound->Deamidated Products Succinimide Intermediate N-Me-Asn-Val N-Me-Asn-Val Deamidated N-Me-Asn-Val Deamidated N-Me-Asn-Val N-Me-Asn-Val->Deamidated N-Me-Asn-Val Slow Deamidation Blocked Blocked Asn-psi-Val Asn-ψ[CH₂NH]-Val Deamidated Asn-psi-Val Deamidated Asn-ψ[CH₂NH]-Val Asn-psi-Val->Deamidated Asn-psi-Val Slow Deamidation Resistant Resistant Peptidases Peptidases

Caption: Metabolic fate of this compound and its stabilized derivatives.

Experimental Protocols

The metabolic stability of this compound and its derivatives is typically assessed using in vitro assays with plasma or liver microsomes.

Plasma Stability Assay

Objective: To determine the rate of degradation of a test compound in plasma.

Materials:

  • Test compounds (this compound and derivatives)

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard for LC-MS/MS analysis

  • Incubator, centrifuge, LC-MS/MS system

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent.

  • The test compound is incubated in human plasma (e.g., at a final concentration of 1-10 µM) at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., ACN) containing an internal standard.

  • The samples are centrifuged to precipitate plasma proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • The half-life (t½) is calculated from the disappearance rate of the compound over time.

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).

Materials:

  • Test compounds

  • Human liver microsomes

  • NADPH regenerating system (to support enzymatic activity)

  • Phosphate (B84403) buffer, pH 7.4

  • Acetonitrile (ACN) or methanol

  • Incubator, centrifuge, LC-MS/MS system

Procedure:

  • The test compound is incubated with liver microsomes and the NADPH regenerating system in a phosphate buffer at 37°C.

  • Aliquots are removed at specified time intervals.

  • The reaction is quenched with a cold organic solvent.

  • Samples are centrifuged to pellet the microsomes.

  • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The intrinsic clearance and in vitro half-life are calculated from the rate of disappearance of the compound.

Workflow for In Vitro Metabolic Stability Assays cluster_0 Sample Preparation cluster_1 Reaction Quenching & Processing cluster_2 Analysis Start Start with Test Compound (this compound or Derivative) Incubation Incubate at 37°C with Plasma or Microsomes + NADPH Start->Incubation Timepoints Take Aliquots at Multiple Time Points Incubation->Timepoints Quench Quench Reaction with Cold Organic Solvent Timepoints->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analysis Analyze Supernatant by LC-MS/MS Centrifuge->Analysis Calculation Calculate Half-life (t½) and Clearance Rate Analysis->Calculation End Results Calculation->End

Caption: General experimental workflow for plasma and microsomal stability assays.

Conclusion

The metabolic stability of the dipeptide this compound is limited by both enzymatic cleavage and chemical deamidation. Strategic chemical modifications, such as N-methylation and the introduction of pseudopeptide bonds, can effectively block enzymatic degradation pathways, thereby significantly extending the plasma half-life of the parent molecule. These findings underscore the importance of medicinal chemistry approaches in the design of peptide-based drugs with improved pharmacokinetic properties, ultimately enhancing their therapeutic potential. Researchers are encouraged to employ the described in vitro stability assays as a crucial step in the early-stage development of peptide drug candidates.

References

A Head-to-Head Comparison of Asn-Val with Other Dipeptides: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide research, dipeptides—the simplest peptide structures composed of two amino acids—are gaining increasing attention for their diverse biological activities. Their small size offers advantages in terms of synthesis, stability, and bioavailability, making them attractive candidates for therapeutic and nutraceutical development. This guide provides a head-to-head comparison of the dipeptide Asparaginyl-Valine (Asn-Val) with two other notable dipeptides, Seryl-Tyrosine (Ser-Tyr) and Asparaginyl-Alanine (Asn-Ala).

While direct comparative experimental data for this compound against Ser-Tyr and Asn-Ala is limited in publicly available literature, this guide synthesizes available data on their individual biological activities, focusing on vasorelaxation, antihypertensive effects, and antioxidant potential. A notable study comparing the vasorelaxant effects of Ser-Tyr and Asn-Ala provides a foundation for a comparative analysis of these two peptides.

Comparative Analysis of Biological Activity

A comprehensive screening of a 336-dipeptide library has identified Ser-Tyr (SY) and Asn-Ala (NA) as potent vasorelaxant and antihypertensive agents, with distinct, age-dependent mechanisms of action.[1]

Table 1: Comparison of Vasorelaxant and Antihypertensive Effects of Ser-Tyr and Asn-Ala

FeatureSer-Tyr (SY)Asn-Ala (NA)This compound (NV)
Primary Biological Activity Vasorelaxation, AntihypertensiveVasorelaxation, AntihypertensiveData not available
Potency (Vasorelaxation) Most potent in the early stage of hypertensionMost potent in the advanced stage of hypertensionData not available
Mechanism of Action Nitric Oxide (NO) system activationCholecystokinin (B1591339) (CCK) system activationData not available
Effect on Blood Pressure Orally administered SY (5 mg/kg) significantly reduced systolic blood pressure in young spontaneously hypertensive rats (SHR).[1]Orally administered NA (1.5 mg/kg) reduced blood pressure in the advanced stage of hypertension with effects lasting for 6 hours.[1]Data not available
Antagonist Inhibition Effects blocked by L-NAME, a nitric oxide synthase (NOS) inhibitor.[1]Effects blocked by lorglumide (B1675136), a cholecystokinin CCK1 receptor antagonist.[1]Data not available

Note: Extensive literature searches did not yield specific quantitative data on the vasorelaxant, antihypertensive, or comparable biological activities of the dipeptide this compound.

Signaling Pathways of Vasorelaxation

The differential mechanisms of vasorelaxation induced by Ser-Tyr and Asn-Ala highlight the nuanced structure-activity relationships of dipeptides.

Signaling_Pathways cluster_SY Ser-Tyr (SY) Pathway cluster_NA Asn-Ala (NA) Pathway SY Ser-Tyr NOS Nitric Oxide Synthase (NOS) SY->NOS activates NO Nitric Oxide (NO) NOS->NO produces Vasorelaxation_SY Vasorelaxation NO->Vasorelaxation_SY NA Asn-Ala CCK1R CCK1 Receptor NA->CCK1R activates CCK_System CCK System Activation CCK1R->CCK_System Vasorelaxation_NA Vasorelaxation CCK_System->Vasorelaxation_NA

Caption: Differential signaling pathways of Ser-Tyr and Asn-Ala in inducing vasorelaxation.

Experimental Protocols

The following are the methodologies employed in the key experiments cited for the comparison of Ser-Tyr and Asn-Ala.

Vasorelaxation Assay

Objective: To measure the vasorelaxant activity of dipeptides on isolated arteries.

Protocol:

  • Mesenteric arteries were isolated from spontaneously hypertensive rats (SHR) in the early (15-18 weeks) and advanced (over 27 weeks) stages of hypertension.

  • The arteries were cut into rings and mounted in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Arterial rings were pre-contracted with phenylephrine.

  • Dipeptides (1 µM) were added to the organ bath, and the relaxation response was measured isometrically.[1]

Blood Pressure Measurement

Objective: To determine the in vivo antihypertensive effects of orally administered dipeptides.

Protocol:

  • Spontaneously hypertensive rats (SHR) were used as the animal model.

  • Systolic blood pressure (SBP) was measured using the tail-cuff method.

  • Ser-Tyr (5 mg/kg) or Asn-Ala (1.5 mg/kg) was administered orally.

  • For inhibition studies, L-NAME (20 mg/kg, i.p.) or lorglumide was administered prior to the dipeptide.

  • SBP was monitored at specified time intervals after administration.[1]

Discussion and Future Directions

The comparative analysis reveals that Ser-Tyr and Asn-Ala are promising dipeptides with potent vasorelaxant and antihypertensive properties, acting through distinct signaling pathways. The lack of comparable experimental data for this compound underscores a significant knowledge gap in the field.

Future research should prioritize the systematic evaluation of this compound's biological activities, including its potential effects on the cardiovascular system. Head-to-head comparative studies employing standardized assays are crucial for elucidating the structure-activity relationships of these and other dipeptides. Such studies will be instrumental in unlocking the full therapeutic potential of this class of molecules. Researchers are encouraged to utilize the experimental protocols detailed in this guide to ensure consistency and comparability of future findings.

References

A Guide to Validating the Therapeutic Potential of the Dipeptide Asparaginyl-Valine (Asn-Val)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

The dipeptide Asparaginyl-Valine (Asn-Val) is a simple molecule composed of two amino acids, L-asparagine and L-valine. While direct therapeutic applications of this compound are not yet extensively documented in scientific literature, an analysis of its constituent amino acids and the known bioactivities of other dipeptides suggests several promising avenues for investigation. This guide provides a framework for researchers to explore and validate the therapeutic potential of this compound, offering a comparison with related compounds and detailing experimental approaches.

Theoretical Therapeutic Potential Based on Constituent Amino Acids

The potential bioactivity of this compound can be inferred from the known physiological roles of L-asparagine and L-valine.

  • L-Asparagine (Asn): This non-essential amino acid is crucial for protein synthesis and plays a significant role in the nervous system.[1] Asparagine metabolism is also of great interest in oncology, as some cancer cells exhibit a heightened dependency on it for proliferation.[2][3] Therapeutic strategies involving asparagine depletion have been successful in treating certain types of leukemia.[2] This suggests that peptides containing asparagine could potentially influence cell growth and survival pathways.

  • L-Valine (Val): As one of the three branched-chain amino acids (BCAAs), valine is essential for muscle metabolism, tissue repair, and energy production.[][5] It is also involved in immune function and cognitive processes.[][5] Valine supplementation is explored for improving recovery after strenuous exercise and in clinical nutrition for patients with muscle-wasting conditions.[]

The combination of these two amino acids in the this compound dipeptide could theoretically offer a range of bioactivities, from influencing cellular metabolism to supporting tissue repair.

Comparative Landscape: Bioactive Dipeptides

While this compound itself lacks extensive research, numerous other dipeptides have demonstrated clear therapeutic effects. These examples provide a basis for postulating the potential applications of novel dipeptides.

Dipeptide ExampleConstituent Amino AcidsDocumented Therapeutic Effect(s)Potential Area for this compound Investigation
Carnosine β-Alanine + L-HistidineAntioxidant, anti-glycation, neuroprotectiveNeuroprotection, Anti-aging
Alanyl-glutamine L-Alanine + L-GlutamineEnhances gut health, improves immune function, aids recovery in critically ill patientsImmune modulation, Nutritional support
Aspartame L-Aspartic Acid + L-PhenylalanineArtificial sweetenerMetabolic regulation (though likely different mechanism)
Kyotorphin L-Tyrosine + L-ArginineAnalgesic (pain relief)Neurological function

Framework for Experimental Validation

To validate the therapeutic potential of this compound, a systematic experimental approach is required. The following protocols outline key experiments for initial screening and characterization.

G cluster_0 In Silico Analysis cluster_1 In Vitro Screening cluster_2 In Vivo Validation a QSAR & Molecular Docking b Cytotoxicity Assays a->b Prioritize for Synthesis c Target-Based Assays (e.g., Enzyme Inhibition) b->c Confirm Safety d Cell-Based Functional Assays (e.g., Anti-inflammatory, Antioxidant) c->d Identify Bioactivity e Animal Models of Disease d->e Test Efficacy f Pharmacokinetic & Toxicological Studies e->f Assess Drug-like Properties G cluster_0 Metabolic Regulation cluster_1 Cellular Stress Response AsnVal This compound mTOR mTOR Pathway AsnVal->mTOR ? AMPK AMPK Pathway AsnVal->AMPK ? Nrf2 Nrf2 Pathway AsnVal->Nrf2 ? NFkB NF-κB Pathway AsnVal->NFkB ? Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Cell Growth Cell Growth mTOR->Cell Growth Energy Homeostasis Energy Homeostasis AMPK->Energy Homeostasis Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response Inflammatory Response Inflammatory Response NFkB->Inflammatory Response

References

Independent Verification of Asn-Val Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the independent verification of chemical compounds is a cornerstone of reliable and reproducible scientific research. This guide provides a comprehensive comparison of Asparaginyl-Valine (Asn-Val) with its isomeric counterpart, Valyl-Asparagine (Val-Asn), and other relevant dipeptides. The information presented is based on publicly available data and is intended to assist in the objective assessment of this compound.

Physicochemical Properties: A Comparative Analysis

The fundamental physicochemical properties of a dipeptide are critical determinants of its behavior in biological and chemical systems. A comparison of this compound with its isomer Val-Asn reveals subtle but potentially significant differences.

PropertyThis compound (L-Asparaginyl-L-valine)Val-Asn (L-Valyl-L-asparagine)Data Source
Molecular Formula C9H17N3O4C9H17N3O4PubChem[1][2]
Molecular Weight 231.25 g/mol 231.25 g/mol PubChem[1][2]
IUPAC Name (2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acid(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acidPubChem[1][2]
CAS Number 145314-87-066170-00-1PubChem[1][2]
Computed XLogP3 -5.3-5.3PubChem[1][2]

Experimental Data for this compound Verification

Independent verification of a compound's identity and purity relies on robust analytical techniques. While specific, publicly available experimental spectra and chromatograms for this compound are limited, the following sections detail the standard methodologies used for the synthesis and characterization of such dipeptides.

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Key Stages of SPPS for this compound:

  • Resin Preparation: A solid support resin (e.g., Wang resin) pre-loaded with Fmoc-protected Valine (Fmoc-Val-OH) is swelled in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Fmoc-Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound Valine is removed using a solution of piperidine (B6355638) in DMF. This exposes the free amino group for the subsequent coupling step.

  • Amino Acid Coupling: The next amino acid, Fmoc-protected Asparagine (Fmoc-Asn(Trt)-OH), is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine). The activated asparagine is then added to the resin to form the peptide bond with the deprotected valine. The trityl (Trt) group protects the side chain amide of asparagine.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Once the dipeptide is assembled, it is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to prevent side reactions.

  • Purification: The crude peptide is precipitated, washed, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Fmoc-Val-Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection 1. Coupling Coupling (Fmoc-Asn(Trt)-OH, HBTU, DIPEA) Deprotection->Coupling 2. Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage 3. Purification Purification (RP-HPLC) Cleavage->Purification 4. AsnVal Pure this compound Purification->AsnVal 5.

Fig 1. Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Characterization Methods

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing the purity of the synthesized this compound. The dipeptide is separated from impurities based on its hydrophobicity. A typical mobile phase consists of a gradient of water and acetonitrile (B52724) with an acid modifier like TFA. The purity is determined by the relative area of the main peak in the chromatogram.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized this compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. The observed mass should correspond to the calculated molecular weight of this compound (231.25 g/mol ).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure of the dipeptide. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about the connectivity of the atoms and the stereochemistry of the chiral centers.

Structural Information

A significant piece of experimental data for the independent verification of L-Asparaginyl-L-valine is its crystal structure. The crystalline form, L-Asparaginyl-L-valine 1.33-hydrate, has been characterized by X-ray diffraction.

Key Structural Features:

  • The asymmetric unit of the crystal contains three peptide molecules and four water molecules.

  • Two of the three peptide molecules exhibit an intramolecular hydrogen bond between the N-terminal amino group and the asparagine side chain.

  • The valine side chains aggregate to form large hydrophobic columns within the crystal structure.

Fig 2. Simplified representation of this compound crystal packing.

Biological Activity and Comparison with Alternatives

Currently, there is limited specific information available in the public domain regarding the biological activity of the this compound dipeptide. Dipeptides, in general, are known to exhibit a wide range of biological activities, including roles as signaling molecules and intermediates in metabolism.[3]

The biological function of a dipeptide is intrinsically linked to its sequence and the properties of its constituent amino acids.

  • Asparagine (Asn): A polar, uncharged amino acid. Its side chain can participate in hydrogen bonding.

  • Valine (Val): A nonpolar, aliphatic amino acid, contributing to hydrophobic interactions.

The isomeric dipeptide, Val-Asn , shares the same amino acid composition but in a reversed sequence. This seemingly minor change can lead to significant differences in three-dimensional structure, receptor binding affinity, and susceptibility to enzymatic degradation. The different N- and C-terminal residues can also influence interactions with other molecules.

Other dipeptides containing asparagine, such as Asn-Ala , have been investigated for their biological effects. For instance, Asn-Ala has been identified as a vasorelaxing dipeptide that can reduce blood pressure.[4] This highlights the potential for dipeptides with similar compositions to have distinct biological functions.

Conclusion

The independent verification of this compound relies on a combination of synthesis and characterization techniques. While specific published experimental data for this compound is not abundant, established protocols for solid-phase peptide synthesis and analytical methods such as HPLC, mass spectrometry, and NMR provide a clear pathway for its verification. The available crystal structure data for L-Asparaginyl-L-valine 1.33-hydrate offers a solid experimental benchmark.

For researchers in drug development, the comparison with its isomer, Val-Asn, and other related dipeptides underscores the importance of sequence in determining biological activity. Further investigation into the specific biological functions of this compound is warranted to fully understand its potential applications. This guide serves as a foundational resource for the objective evaluation of this compound based on current scientific knowledge.

References

Safety Operating Guide

Navigating the Disposal of Asn-Val: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the meticulous management of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of the dipeptide Asparaginyl-valine (Asn-Val). While this compound is not classified as a hazardous substance, adherence to these procedures is crucial for minimizing potential risks and maintaining the integrity of research operations.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, a thorough risk assessment should be conducted. All personnel handling this compound must be trained on the potential hazards and the procedures outlined in this document.

Personal Protective Equipment (PPE):

A comprehensive approach to personal protection is essential to prevent exposure and contamination.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Powder (e.g., weighing, aliquoting)Safety glasses with side shields or gogglesNitrile glovesLaboratory coatN95 dust mask or equivalent recommended to prevent inhalation
Handling Solutions (e.g., preparing, transferring)Safety glasses with side shields or gogglesNitrile glovesLaboratory coatNot generally required if handled in a well-ventilated area or a fume hood
Cleaning Spills Safety glasses with side shields or gogglesNitrile gloves (double-gloving is a consideration)Laboratory coatRequired for large spills of powdered this compound
Step-by-Step Disposal Procedures

The proper disposal of this compound waste is contingent on its form (solid or liquid) and must align with institutional and local regulations. Never dispose of peptides directly down the drain or in regular trash.[1][2]

1. Solid Waste Disposal (Unused this compound powder, contaminated labware):

  • Segregation and Collection: Collect all solid waste contaminated with this compound, including unused powder, pipette tips, gloves, and empty vials, in a designated, leak-proof, and clearly labeled hazardous waste container.[1][3]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and specify the contents ("this compound").

  • Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Arrange for pickup and disposal through your institution's certified hazardous waste management service.[1]

2. Liquid Waste Disposal (this compound solutions):

  • Chemical Inactivation (Recommended): Before disposal, it is best practice to inactivate liquid peptide waste. A common method is to treat the liquid waste with a 10% bleach solution to achieve a final sodium hypochlorite (B82951) concentration of 0.5-1.0%, with a contact time of at least 30 minutes.[3]

  • Neutralization: After inactivation, verify the pH of the solution. If necessary, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid or base.[1]

  • Collection: Transfer the inactivated and neutralized solution to a properly labeled hazardous waste container.[1]

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.

3. Empty Container Disposal:

  • Rinsing: Rinse empty containers thoroughly with a suitable solvent (e.g., water).[4]

  • Rinsate Collection: The rinsate should be collected and disposed of as chemical waste.[4]

  • Final Disposal: After rinsing, deface the label on the empty container before disposing of it in the regular trash.[4]

Spill Response Plan

Immediate and appropriate action is critical in the event of a spill to ensure personnel safety and prevent environmental contamination.[4]

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Wear appropriate PPE as outlined in the table above.

  • Containment:

    • Powdered Spills: Gently cover the spill with absorbent material to avoid creating dust.[3] Use a broom and dustpan or a scoop to collect the material.[4]

    • Liquid Spills: Contain the spill using absorbent pads or other suitable materials.

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area thoroughly with a detergent and water solution.[4]

  • Ventilation: Ventilate the area after cleanup is complete.[3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the standard operating procedures for the disposal of this compound and the decision-making process for managing a spill.

Asn_Val_Disposal_Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste Solid_Waste Unused this compound Powder & Contaminated Materials Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Store_Solid Store in Designated Area Collect_Solid->Store_Solid Dispose_Solid Dispose via Institutional Hazardous Waste Program Store_Solid->Dispose_Solid Liquid_Waste This compound Solutions Inactivate Inactivate with 10% Bleach (30 min contact time) Liquid_Waste->Inactivate Neutralize Neutralize to pH 6.0-8.0 Inactivate->Neutralize Collect_Liquid Collect in Labeled Hazardous Waste Container Neutralize->Collect_Liquid Dispose_Liquid Dispose via Institutional Hazardous Waste Program Collect_Liquid->Dispose_Liquid

A workflow for the proper disposal of this compound waste.

Spill_Response_Plan Start Spill Occurs Assess Assess Spill (Powder or Liquid?) Start->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill Don_PPE->Contain Collect Collect Contaminated Materials Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste in Hazardous Waste Container Decontaminate->Dispose Ventilate Ventilate Area Dispose->Ventilate End Spill Response Complete Ventilate->End

A decision-making process for managing an this compound spill.

References

Essential Safety and Operational Guide for Handling Asn-Val

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling the dipeptide Asparagine-Valine (Asn-Val). Adherence to these procedures is critical for ensuring personal safety and maintaining a sterile research environment.

This compound is a dipeptide composed of L-asparagine and L-valine.[1][2] While specific toxicity data for this compound is not extensively documented, it should be handled with the care afforded to all laboratory chemicals. The following guidelines are based on best practices for handling non-hazardous amino acid and peptide compounds.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound in a laboratory setting is outlined below. A risk assessment should be conducted to determine if additional protection is necessary for specific procedures.

Protection TypeSpecific RecommendationsStandard/Source
Eye and Face Protection Wear chemical safety goggles. A face shield may be required for procedures with a high risk of splashing.OSHA 29 CFR 1910.133 / EN 166
Skin Protection Wear a standard laboratory coat.General Laboratory Practice
Hand Protection Wear nitrile gloves. Change gloves immediately if contaminated.General Laboratory Practice
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. If dust may be generated, use a NIOSH-approved N95 dust mask.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial from receipt to disposal. The following workflow outlines the necessary steps to maintain a safe laboratory environment.

This compound Handling Workflow cluster_0 Receiving and Storage cluster_1 Handling and Use cluster_2 Spill and Exposure Response cluster_3 Waste Disposal Receiving Receiving: - Inspect container integrity. - Verify labeling. Storage Storage: - Store in a cool, dry, well-ventilated area. - Keep container tightly closed and protected from light. Receiving->Storage Don_PPE Don appropriate PPE: - Safety goggles - Lab coat - Nitrile gloves Storage->Don_PPE Weighing Weighing & Preparation: - Use a chemical fume hood or ventilated enclosure. - Avoid generating dust. Don_PPE->Weighing Experimental_Use Experimental Use: - Handle with care to prevent contact, inhalation, or ingestion. Weighing->Experimental_Use Waste_Collection Waste Collection: - Collect unused product and contaminated supplies in a designated hazardous waste container. Experimental_Use->Waste_Collection Spill Spill Response: - Evacuate and ventilate the area. - Wear appropriate PPE. - Cover with inert absorbent material. - Collect in a sealed container for disposal. Exposure Exposure Response: - Eye Contact: Rinse with water for 15 minutes. - Skin Contact: Wash with soap and water. - Inhalation: Move to fresh air. - Ingestion: Seek medical attention. Disposal Disposal: - Dispose of waste through a licensed environmental disposal service. - Follow all local, state, and federal regulations. Waste_Collection->Disposal

Caption: A workflow diagram illustrating the key stages of handling this compound, from receiving to disposal.

Experimental Protocol: Weighing and Dissolving Lyophilized this compound

This protocol provides a step-by-step guide for the safe and accurate preparation of an this compound solution from a lyophilized powder.

Materials:

  • Lyophilized this compound

  • Appropriate solvent (e.g., sterile water, buffer)

  • Analytical balance

  • Weigh paper or boat

  • Spatula

  • Vortex mixer

  • Sterile conical tubes or vials

Procedure:

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood or ventilated enclosure, is clean and free of contaminants.

    • Don the appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[4]

    • Allow the container of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[5]

  • Weighing:

    • Place a piece of weigh paper or a weigh boat on the analytical balance and tare the balance.

    • Carefully open the this compound container, avoiding the generation of dust.

    • Using a clean spatula, quickly transfer the desired amount of this compound to the weigh paper.

    • Record the weight.

    • Tightly reseal the this compound container immediately after weighing.

  • Dissolving:

    • Transfer the weighed this compound to a sterile conical tube or vial.

    • Add the appropriate volume of the desired solvent to the tube.

    • Cap the tube securely and vortex until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but do not exceed 40°C.[6]

  • Storage of Solution:

    • It is highly recommended to use the peptide solution immediately, as the shelf-life of peptides in solution is very limited.[5]

    • If short-term storage is necessary, store the solution at 4°C for no more than a few days. For longer-term storage, aliquot the solution into single-use volumes and store at -20°C or below.[7][8]

    • Avoid repeated freeze-thaw cycles.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, weigh paper, pipette tips), and empty containers, in a designated and clearly labeled hazardous waste container.[3]

  • Containerization: Use a chemically resistant, sealable container for waste collection. Keep the container closed except when adding waste.[3]

  • Disposal: Dispose of the hazardous waste through a licensed environmental disposal service. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Asn-Val
Reactant of Route 2
Asn-Val

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。